molecular formula C9H11BrClN B1374610 1-(3-Bromophenyl)cyclopropanamine hydrochloride CAS No. 597563-15-0

1-(3-Bromophenyl)cyclopropanamine hydrochloride

Cat. No.: B1374610
CAS No.: 597563-15-0
M. Wt: 248.55 g/mol
InChI Key: UWXABAPQDJQLKC-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)cyclopropanamine hydrochloride is a useful research compound. Its molecular formula is C9H11BrClN and its molecular weight is 248.55 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(3-bromophenyl)cyclopropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H10BrN.ClH/c10-8-3-1-2-7(6-8)9(11)4-5-9;/h1-3,6H,4-5,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWXABAPQDJQLKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC(=CC=C2)Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30693222
Record name 1-(3-Bromophenyl)cyclopropan-1-amine--hydrogen chloride (1/1)
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Molecular Weight

248.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

597563-15-0
Record name 1-(3-Bromophenyl)cyclopropan-1-amine--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-bromophenyl)cyclopropan-1-amine hydrochloride
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Foundational & Exploratory

An In-depth Technical Guide to 1-(3-Bromophenyl)cyclopropanamine HCl: Properties, Synthesis, and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Bromophenyl)cyclopropanamine hydrochloride is a synthetic organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its unique structural motif, featuring a cyclopropylamine moiety attached to a brominated phenyl ring, makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of the bromine atom provides a reactive handle for various cross-coupling reactions, allowing for the introduction of diverse functionalities. This guide provides a comprehensive overview of the physical and chemical properties of 1-(3-Bromophenyl)cyclopropanamine HCl, detailed synthetic protocols, and robust analytical methodologies for its characterization and quality control.

Physicochemical Properties

This compound is typically a white to off-white solid at room temperature.[1] A summary of its key physicochemical properties is presented in the table below.

PropertyValueSource
Chemical Formula C₉H₁₁BrClN[2][3]
Molecular Weight 248.55 g/mol [2][3]
CAS Number 597563-15-0[2][3]
Appearance White solid[1]
Purity Typically >95%[4]
Solubility Profile

While comprehensive quantitative solubility data is not widely published, empirical observations suggest that 1-(3-Bromophenyl)cyclopropanamine HCl, as a hydrochloride salt, exhibits solubility in polar solvents such as water, methanol, and ethanol. Its solubility in nonpolar organic solvents is expected to be limited. This solubility profile is a critical consideration for its use in various chemical reactions and for the development of analytical methods.

Synthesis and Reactivity

The synthesis of this compound can be approached in a two-step process: the synthesis of the free base, 1-(3-bromophenyl)cyclopropanamine, followed by its conversion to the hydrochloride salt.

Synthesis of 1-(3-Bromophenyl)cyclopropanamine (Free Base)

A plausible synthetic route to the free base involves a titanium-mediated cyclopropanation of a nitrile. This method has been successfully applied to the synthesis of various 1-arylcyclopropylamines.

Reaction Scheme:

synthesis 3-Bromobenzonitrile 3-Bromobenzonitrile Intermediate_1 Intermediate_1 3-Bromobenzonitrile->Intermediate_1 + EtMgBr (Grignard Reagent) Intermediate_2 Intermediate_2 Intermediate_1->Intermediate_2 + Ti(O-iPr)4 (Titanium(IV) Isopropoxide) 1-(3-Bromophenyl)cyclopropanamine 1-(3-Bromophenyl)cyclopropanamine Intermediate_2->1-(3-Bromophenyl)cyclopropanamine + BF3·OEt2 (Boron Trifluoride Etherate)

A plausible synthetic pathway for 1-(3-Bromophenyl)cyclopropanamine.

Step-by-Step Protocol:

  • Grignard Reaction: To a solution of 3-bromobenzonitrile in an anhydrous ethereal solvent (e.g., diethyl ether or THF), a solution of ethylmagnesium bromide is added dropwise at a low temperature (typically 0 °C). The reaction mixture is stirred for a specified period to allow for the formation of the intermediate imine-magnesium complex.

  • Titanium-Mediated Cyclopropanation: Titanium(IV) isopropoxide is then added to the reaction mixture, followed by the slow addition of boron trifluoride diethyl etherate. This sequence facilitates the cyclopropanation reaction.

  • Work-up and Isolation: The reaction is quenched with an aqueous solution, and the product is extracted with an organic solvent. The organic layers are combined, dried, and concentrated under reduced pressure to yield the crude 1-(3-bromophenyl)cyclopropanamine. Purification can be achieved through column chromatography.

Conversion to Hydrochloride Salt

The hydrochloride salt is typically prepared to improve the stability and handling of the amine.

Reaction Scheme:

salt_formation 1-(3-Bromophenyl)cyclopropanamine 1-(3-Bromophenyl)cyclopropanamine 1-(3-Bromophenyl)cyclopropanamine HCl 1-(3-Bromophenyl)cyclopropanamine HCl 1-(3-Bromophenyl)cyclopropanamine->1-(3-Bromophenyl)cyclopropanamine HCl + HCl in Ether

Formation of the hydrochloride salt.

Step-by-Step Protocol:

  • The purified 1-(3-bromophenyl)cyclopropanamine is dissolved in a suitable anhydrous organic solvent, such as diethyl ether or ethyl acetate.

  • A solution of hydrogen chloride in the same solvent is added dropwise with stirring.

  • The hydrochloride salt typically precipitates out of the solution.

  • The solid is collected by filtration, washed with the anhydrous solvent, and dried under vacuum to yield 1-(3-bromophenyl)cyclopropanamine HCl.

Reactivity

The chemical reactivity of 1-(3-Bromophenyl)cyclopropanamine HCl is primarily dictated by the amino group and the bromophenyl moiety.

  • Amino Group: The primary amine is nucleophilic and can participate in a variety of reactions, including acylation, alkylation, and condensation with carbonyl compounds to form imines.

  • Bromophenyl Group: The bromine atom on the phenyl ring is susceptible to various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of substituents at the 3-position of the phenyl ring, making it a versatile intermediate for library synthesis in drug discovery programs.

Analytical Methodologies

Robust analytical methods are essential for confirming the identity, purity, and quality of 1-(3-Bromophenyl)cyclopropanamine HCl.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the protons of the cyclopropyl ring, and the protons of the ammonium group. The aromatic protons will likely appear as a complex multiplet in the range of 7.0-7.5 ppm. The cyclopropyl protons will resonate in the upfield region, typically between 0.5 and 1.5 ppm. The ammonium protons will appear as a broad singlet at a downfield chemical shift, the exact position of which can be concentration-dependent.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the bromophenyl ring and the cyclopropyl group. The carbon attached to the bromine atom will have a characteristic chemical shift, and the other aromatic carbons will appear in the aromatic region (120-150 ppm). The cyclopropyl carbons will be observed at higher field.

Infrared (IR) Spectroscopy:

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:

  • N-H stretching vibrations of the ammonium group in the region of 3200-2800 cm⁻¹.

  • C-H stretching vibrations of the aromatic and cyclopropyl groups around 3100-2900 cm⁻¹.

  • C=C stretching vibrations of the aromatic ring in the 1600-1450 cm⁻¹ region.

  • C-N stretching vibrations around 1250-1020 cm⁻¹.

  • C-Br stretching vibrations in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS):

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the compound. For 1-(3-Bromophenyl)cyclopropanamine HCl, electrospray ionization (ESI) would be a suitable technique. The mass spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺, corresponding to the free base, with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC):

A reversed-phase HPLC method can be developed for the purity assessment and quantification of 1-(3-Bromophenyl)cyclopropanamine HCl.

Illustrative HPLC Method:

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or ammonium formate) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where the phenyl ring exhibits strong absorbance (e.g., 210 nm or 254 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: Ambient or controlled (e.g., 30 °C).

This method would allow for the separation of the main compound from potential impurities and starting materials. Method validation according to ICH guidelines would be necessary for its use in a regulated environment.

hplc_workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample 1-(3-Bromophenyl)cyclopropanamine HCl Dissolution Dissolution Sample->Dissolution Dissolve Solvent Mobile Phase Diluent Solvent->Dissolution Injector Injector Dissolution->Injector Column C18 Column Injector->Column Inject Detector UV Detector Column->Detector Elution Data_Acquisition Chromatogram Detector->Data_Acquisition Pump Mobile Phase Pump Pump->Column Integration Integration Data_Acquisition->Integration Peak Integration Quantification Quantification Integration->Quantification Purity Calculation

A typical workflow for HPLC analysis.

Safety and Handling

This compound is classified as a hazardous substance. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4]

Precautions for Safe Handling:

  • Avoid contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling.

  • Use only in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4]

  • Avoid breathing dust.

Conditions for Safe Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Keep away from incompatible substances such as strong oxidizing agents.

Conclusion

This compound is a valuable chemical intermediate with significant potential in synthetic and medicinal chemistry. This guide has provided a detailed overview of its physical and chemical properties, a plausible synthetic route, and key analytical methodologies for its characterization. Adherence to appropriate safety protocols is crucial when handling this compound. The information presented herein is intended to serve as a comprehensive resource for researchers and scientists working with this versatile molecule.

References

A Technical Guide to the Structural Elucidation of 1-(3-Bromophenyl)cyclopropanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The rigorous and unambiguous determination of a molecule's chemical structure is the bedrock of modern chemical research and pharmaceutical development. Any ambiguity can lead to flawed interpretations of biological activity, incorrect structure-activity relationships (SAR), and potential safety risks. This guide provides an in-depth, multi-technique framework for the complete structural elucidation of 1-(3-bromophenyl)cyclopropanamine as its hydrochloride salt (C₉H₁₁BrClN). We present a logical, self-validating workflow employing High-Resolution Mass Spectrometry (HRMS), Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Single-Crystal X-ray Diffraction (SC-XRD). Each section details not only the protocol but the fundamental principles and expert rationale behind the experimental choices, providing a comprehensive roadmap for researchers, scientists, and drug development professionals.

Introduction: The Imperative for Unambiguous Characterization

1-(3-Bromophenyl)cyclopropanamine hydrochloride is a synthetic compound featuring several key structural motifs: a cyclopropyl ring, a primary amine, and a meta-substituted bromophenyl group.[1][2][3] Such compounds are of significant interest in medicinal chemistry as cyclopropylamines are prevalent in a wide range of biologically active pharmaceuticals.[4][5] The constrained three-membered ring can impart unique conformational properties, while the aromatic and amine functionalities provide key interaction points for biological targets.

Given its potential as a synthetic building block or a candidate for biological screening, its precise chemical identity must be confirmed beyond any doubt. This guide establishes an orthogonal analytical strategy, where each technique provides an independent yet complementary piece of the structural puzzle. The convergence of data from these disparate methods constitutes the highest standard of evidence in chemical characterization.

The Analytical Workflow: An Orthogonal and Validating Approach

Elucidation_Workflow cluster_synthesis Hypothesized Structure cluster_analysis Orthogonal Analysis cluster_confirmation Final Confirmation Hypothesis C₉H₁₁BrClN 1-(3-Bromophenyl)cyclopropanamine HCl MS HRMS (Elemental Composition) Hypothesis->MS Probes IR IR Spectroscopy (Functional Groups) Hypothesis->IR Probes NMR NMR Spectroscopy (¹H & ¹³C Connectivity) Hypothesis->NMR Probes Confirmation Confirmed Structure MS->Confirmation Corroborates IR->Confirmation Corroborates XRD SC-XRD (3D Atomic Arrangement) NMR->XRD Guides Crystal Growth NMR->Confirmation Corroborates XRD->Confirmation Corroborates NMR_Interpretation cluster_data NMR Data cluster_info Structural Information Derived cluster_conclusion Structural Conclusion H_NMR ¹H NMR - Chemical Shift (δ) - Integration - Multiplicity Proton_Env Proton Environments (Aromatic, Cyclopropyl) H_NMR->Proton_Env Connectivity H-H Connectivity (J-coupling) H_NMR->Connectivity C_NMR ¹³C NMR - Chemical Shift (δ) - Number of Signals Carbon_Backbone Carbon Skeleton (Quaternary, CH, CH₂) C_NMR->Carbon_Backbone Final_Structure Verified C-H Framework Proton_Env->Final_Structure Carbon_Backbone->Final_Structure Connectivity->Final_Structure

References

An In-depth Technical Guide to the Potential Mechanism of Action for Aryl Cyclopropanamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aryl cyclopropanamine derivatives represent a fascinating and therapeutically relevant class of small molecules, characterized by a unique chemical scaffold that imparts potent biological activity. Historically recognized for their role as monoamine oxidase (MAO) inhibitors in the treatment of depression, these compounds have garnered renewed interest due to their potent inhibitory activity against lysine-specific demethylase 1 (LSD1/KDM1A), a key epigenetic regulator implicated in various cancers. This technical guide provides an in-depth exploration of the dual mechanism of action of aryl cyclopropanamine derivatives, focusing on their irreversible, covalent inhibition of both MAO and LSD1. We will dissect the underlying molecular interactions, detail the experimental protocols required for mechanistic validation, and discuss the structure-activity relationships that govern their potency and selectivity. This guide is intended to be a comprehensive resource for researchers actively engaged in the discovery and development of novel therapeutics targeting these critical enzymes.

Introduction: The Enduring and Evolving Pharmacology of Aryl Cyclopropanamines

The aryl cyclopropanamine scaffold, exemplified by the clinically used antidepressant tranylcypromine (trans-2-phenylcyclopropylamine or TCP), has been a subject of medicinal chemistry research for decades.[1][2] Initially developed as non-selective, irreversible inhibitors of monoamine oxidases (MAO-A and MAO-B), these agents effectively increase the synaptic levels of key neurotransmitters like serotonin, norepinephrine, and dopamine, underpinning their antidepressant effects.[1][3][4]

More recently, the scientific community has recognized that the chemical reactivity of the cyclopropylamine moiety extends to another class of flavin adenine dinucleotide (FAD)-dependent enzymes: the lysine-specific demethylases, particularly LSD1 (also known as KDM1A).[5][6] LSD1 plays a critical role in transcriptional regulation by removing methyl groups from histone H3 at lysines 4 and 9 (H3K4me1/2 and H3K9me1/2).[6][7] Its overexpression is a hallmark of numerous cancers, making it a high-priority target for oncology drug discovery.[8][9] The ability of aryl cyclopropanamine derivatives to inhibit both MAO and LSD1 presents both therapeutic opportunities and challenges in achieving selectivity.[10][11]

This guide will elucidate the core mechanism of action shared by these two enzyme families—irreversible covalent modification of the FAD cofactor—and provide the technical framework for investigating novel derivatives.

The Core Mechanism: Irreversible Covalent Inhibition via FAD Adduct Formation

The defining mechanistic feature of aryl cyclopropanamine derivatives is their function as mechanism-based inactivators. The enzyme's own catalytic machinery processes the inhibitor, leading to the formation of a reactive intermediate that covalently binds to the FAD cofactor, rendering the enzyme permanently inactive.[5][12]

A Shared Flavoenzyme Heritage

Both MAOs and LSD1 belong to the superfamily of FAD-containing amine oxidases.[5][13] They utilize the redox potential of FAD to catalyze the oxidation of their respective amine substrates. For MAOs, these substrates are neurotransmitters, while for LSD1, it is the ε-amino group of a methylated lysine residue on a histone tail.[3][14] This shared catalytic mechanism makes them susceptible to the same class of irreversible inhibitors.

The Radical-Based Inactivation Pathway

The inactivation process is initiated by a single-electron transfer (SET) from the inhibitor's amino group to the oxidized FAD cofactor.[15] This generates an amine radical cation and the flavin semiquinone. Subsequently, the strained cyclopropyl ring undergoes homolytic cleavage, opening to form a carbon-centered radical. This highly reactive species then rapidly attacks the FAD cofactor, forming a stable covalent adduct and thus, irreversibly inhibiting the enzyme.[12][16]

Several distinct FAD adducts have been identified, including those formed at the N5 and C4a positions of the flavin ring.[12][15] The specific adduct formed can depend on the stereochemistry of the inhibitor and the unique topology of the enzyme's active site.[10]

FAD_Inactivation_Pathway cluster_0 Enzyme Active Site Enzyme_FAD Enzyme-FAD (Oxidized) Initial_Complex Reversible E-I Complex Enzyme_FAD->Initial_Complex ACPA Aryl Cyclopropanamine (Inhibitor) ACPA->Initial_Complex Binding SET Single-Electron Transfer (SET) Initial_Complex->SET Catalysis Radical_Intermediate Reactive Radical Intermediate SET->Radical_Intermediate Cyclopropyl Ring Opening Covalent_Adduct Irreversible Enzyme-FAD Adduct Radical_Intermediate->Covalent_Adduct Covalent Bonding

Caption: Generalized workflow of mechanism-based inactivation.

Experimental Validation of the Mechanism of Action

A multi-faceted experimental approach is essential to rigorously characterize the mechanism of action of novel aryl cyclopropanamine derivatives. This involves a combination of biochemical enzyme assays, biophysical techniques, and cellular studies.

Primary Target Engagement: Enzyme Inhibition Assays

The foundational step is to quantify the inhibitory potency of the compound against the target enzymes.

Continuous spectrophotometric or fluorometric assays are commonly employed to measure MAO activity.[17][18] These assays monitor the production of either hydrogen peroxide (H₂O₂) or a specific product of the substrate's deamination.

Protocol: Spectrophotometric MAO-A/B Inhibition Assay

  • Reagents & Buffers:

    • Recombinant human MAO-A or MAO-B enzyme.

    • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4).

    • Substrates: Kynuramine for MAO-A, Benzylamine for MAO-B.[17]

    • Test compound (aryl cyclopropanamine derivative) dissolved in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well UV-transparent plate, add buffer, enzyme, and the test compound (or vehicle control).

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at 37°C to allow for time-dependent inactivation.

    • Initiate the reaction by adding the substrate.

    • Monitor the increase in absorbance at the appropriate wavelength (e.g., ~316 nm for the 4-hydroxyquinoline product from kynuramine, ~250 nm for the benzaldehyde product from benzylamine) over time using a plate reader.[17]

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curve.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

    • To confirm irreversibility, perform dialysis or dilution experiments. A lack of activity recovery indicates irreversible inhibition.[17]

LSD1 activity can be measured using various methods, including those that detect the hydrogen peroxide byproduct or directly quantify the demethylated histone substrate.[14][19] Fluorescence-based kits are widely available and offer high sensitivity.[20][21]

Protocol: Fluorescence-Based LSD1 Inhibition Assay

  • Reagents & Buffers:

    • Recombinant human LSD1/CoREST complex.

    • Assay buffer (provided in commercial kits, e.g., Cayman Chemical #700120, EpigenTek #P-3080).[19][21]

    • Dimethylated histone H3K4 peptide substrate (e.g., biotinylated H3K4me2).

    • Detection reagents: Horseradish peroxidase (HRP) and a fluorogenic HRP substrate (e.g., ADHP - 10-acetyl-3,7-dihydroxyphenoxazine).[19]

    • Test compound.

  • Assay Procedure:

    • Follow the general procedure for the MAO assay, pre-incubating the LSD1 enzyme with the test compound.

    • Initiate the reaction by adding the H3K4me2 peptide substrate.

    • Allow the demethylation reaction to proceed for a set time (e.g., 60 minutes) at 37°C.

    • Stop the reaction and add the detection reagents (HRP and ADHP).

    • Incubate to allow for the development of the fluorescent signal (resorufin).

    • Measure fluorescence using a plate reader (e.g., excitation 530-540 nm, emission 585-595 nm).[19]

  • Data Analysis:

    • Calculate IC₅₀ values as described for the MAO assay.

    • Kinetic parameters such as the inactivation rate constant (k_inact) and the inhibitor affinity constant (K_I) can be determined through more detailed time- and concentration-dependent studies to provide a quantitative measure of irreversible inhibition efficiency (k_inact/K_I).[22]

Confirming the Covalent Adduct: Mass Spectrometry

To definitively prove the mechanism of covalent modification, mass spectrometry (MS) is the gold standard. By analyzing the inhibitor-treated enzyme, one can observe a mass shift corresponding to the molecular weight of the inhibitor fragment that has adducted to the FAD cofactor.

MS_Workflow cluster_1 Mass Spectrometry Workflow for Adduct Confirmation Incubate Incubate Enzyme with Inhibitor Denature Denature Protein & Extract FAD Incubate->Denature LCMS LC-MS/MS Analysis Denature->LCMS Detect_Mass Detect Mass Shift of FAD-Adduct LCMS->Detect_Mass

Caption: Workflow for confirming covalent FAD adduct formation via MS.

Structure-Activity Relationships (SAR) and Designing for Selectivity

The therapeutic potential of aryl cyclopropanamine derivatives hinges on the ability to engineer selectivity for the desired target (e.g., LSD1 in cancer) over off-targets (e.g., MAOs). SAR studies are crucial for guiding these design efforts.[8][9][23]

The Aryl Ring: The Key to Selectivity

The core trans-2-phenylcyclopropylamine scaffold is non-selective.[4] Modifications to the phenyl ring are the primary strategy for imparting selectivity and enhancing potency.[11][24]

  • Substitution Position: Introducing substituents, particularly at the para-position of the phenyl ring, can create specific interactions with residues lining the active site cavity of the target enzyme.[25]

  • Substituent Size and Nature: Large, bulky substituents can be designed to occupy spacious pockets within the LSD1 active site that are absent in the more constrained MAO active sites, thereby dramatically improving LSD1 selectivity.[11][26]

  • Electronic Effects: Electron-withdrawing or -donating groups on the aryl ring can modulate the electronics of the cyclopropylamine system, influencing the rate of the initial single-electron transfer step and thus affecting inhibitory potency.[27]

The Amino Group: A Handle for Further Modification

While less commonly modified than the aryl ring, the primary amine can be substituted to introduce additional interaction points or alter physicochemical properties.[26]

Table 1: Comparative Inhibitory Activity of Aryl Cyclopropanamine Derivatives

CompoundTargetIC₅₀ (nM)Selectivity vs. MAO-BReference
TranylcypromineLSD1~200,0001x[10]
TranylcypromineMAO-B~200,0001x[10]
ORY-1001 (Iadademstat)LSD118>1000x[15]
GSK2879552LSD1~1700 (Kᵢ)>280x[15]
Compound 7eLSD124.43>4000x[23][28]

Note: IC₅₀ and Kᵢ values are context-dependent and can vary based on assay conditions. The data presented is for comparative purposes.

Conclusion and Future Directions

The aryl cyclopropanamine scaffold remains a highly productive starting point for the design of potent, irreversible inhibitors of FAD-dependent amine oxidases. The well-understood mechanism of action, centered on the covalent modification of the FAD cofactor, provides a solid foundation for rational drug design. The primary challenge and focus of current research is the engineering of derivatives with exquisite selectivity for LSD1 over MAOs to develop safer and more effective epigenetic therapies for cancer.[9][29] Future efforts will likely involve sophisticated computational modeling to better predict binding modes and selectivity, coupled with innovative synthetic chemistry to access novel chemical space around the core scaffold.[13] By leveraging the principles and protocols outlined in this guide, researchers can effectively advance the development of the next generation of aryl cyclopropanamine-based therapeutics.

References

An In-depth Technical Guide on the Lysine-specific Demethylase 1 (LSD1) Inhibitory Potential of Cyclopropanamines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Lysine-specific demethylase 1 (LSD1), also known as KDM1A, was the first histone demethylase to be discovered, revealing that histone methylation is a dynamic and reversible process.[1][2] LSD1 is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that specifically removes mono- and di-methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[3][4][5] By removing methyl groups from H3K4, a mark associated with active transcription, LSD1 generally acts as a transcriptional co-repressor.[4][6] Conversely, by demethylating H3K9, a repressive mark, it can function as a transcriptional co-activator.[4] This dual functionality underscores the complex role of LSD1 in regulating gene expression.

The dysregulation of LSD1 has been implicated in a multitude of pathological conditions, most notably cancer.[3][7][8] Overexpression of LSD1 is observed in various malignancies, including acute myeloid leukemia (AML), small cell lung cancer (SCLC), prostate cancer, and breast cancer, where it contributes to tumor initiation, progression, and therapy resistance.[3][8][9][10] Beyond oncology, emerging evidence links LSD1 dysfunction to neurodegenerative diseases such as Alzheimer's and frontotemporal dementia.[11][12][13][14][15] Given its critical role in disease, LSD1 has emerged as a compelling therapeutic target.[7][16]

This guide provides a comprehensive technical overview of cyclopropanamines, a prominent class of mechanism-based inhibitors of LSD1. We will delve into the catalytic mechanism of LSD1, the mode of action of cyclopropanamine inhibitors, their structure-activity relationships (SAR), and the key experimental protocols for their evaluation.

The Catalytic Mechanism of LSD1

LSD1's catalytic activity is dependent on its FAD cofactor.[6][17] The demethylation reaction proceeds via an amine oxidation mechanism.[3][17] The methylated lysine substrate binds to the active site, and the lone pair of electrons on the nitrogen atom of the lysine side chain attacks the FAD cofactor. This results in the transfer of a hydride ion from the substrate to the FAD, reducing it to FADH₂. The resulting iminium ion is then hydrolyzed to release the demethylated lysine and formaldehyde. Molecular oxygen is required to reoxidize FADH₂ back to FAD, producing hydrogen peroxide as a byproduct.[3][17] It is important to note that due to this mechanism, LSD1 is incapable of demethylating trimethylated lysines, as they lack the necessary lone pair of electrons for the initial step.[1]

LSD1_Catalytic_Cycle cluster_0 LSD1 Catalytic Cycle E_FAD LSD1-FAD E_FAD_Substrate LSD1-FAD + H3K4me1/2 E_FAD->E_FAD_Substrate Substrate Binding E_FADH2_Iminium LSD1-FADH₂ + Iminium Ion E_FAD_Substrate->E_FADH2_Iminium Hydride Transfer E_FADH2 LSD1-FADH₂ + H3K4me0/1 E_FADH2_Iminium->E_FADH2 Hydrolysis (+H₂O, -HCHO) E_FADH2->E_FAD Reoxidation (+O₂)

Caption: The catalytic cycle of LSD1 demethylation.

Cyclopropanamines as Mechanism-Based Inhibitors

The discovery that the monoamine oxidase (MAO) inhibitor tranylcypromine (trans-2-phenylcyclopropylamine or TCP) also inhibits LSD1 paved the way for the development of a major class of LSD1 inhibitors.[18][19] Cyclopropanamines are mechanism-based inactivators, also known as suicide inhibitors.[1][18] These compounds are chemically inert until they are processed by the target enzyme's catalytic machinery. This process unmasks a reactive species that covalently modifies the enzyme, leading to irreversible inhibition.[1]

In the case of LSD1, the cyclopropanamine inhibitor binds to the active site and undergoes a one-electron oxidation by the FAD cofactor.[17] This generates a radical intermediate that leads to the opening of the cyclopropane ring.[17] The resulting reactive species then forms a covalent adduct with the FAD cofactor, permanently inactivating the enzyme.[17][18] This covalent and irreversible mode of action can provide a durable pharmacodynamic effect.

Inhibition_Mechanism cluster_1 Mechanism of LSD1 Inhibition by Cyclopropanamines LSD1_FAD LSD1-FAD Noncovalent_Complex [LSD1-FAD • Inhibitor] (Non-covalent complex) LSD1_FAD->Noncovalent_Complex Reversible Binding (KI) Inhibitor Cyclopropanamine Inhibitor Inhibitor->Noncovalent_Complex Radical_Intermediate Radical Intermediate (Post 1e⁻ oxidation) Noncovalent_Complex->Radical_Intermediate Enzyme Catalysis Covalent_Adduct LSD1-FAD-Inhibitor (Covalent Adduct) Irreversibly Inactivated Radical_Intermediate->Covalent_Adduct Covalent Bond Formation (kinact)

Caption: Mechanism of irreversible inhibition of LSD1 by cyclopropanamines.

Structure-Activity Relationship (SAR) of Cyclopropanamine Inhibitors

Extensive SAR studies have been conducted to improve the potency and selectivity of cyclopropanamine-based LSD1 inhibitors over other FAD-dependent enzymes like MAO-A and MAO-B.[20][21][22] The core scaffold consists of a cyclopropylamine ring, which is essential for the mechanism of inactivation.[20] Modifications have been explored at various positions of this scaffold.

Key SAR Insights:
  • Aryl Group: The presence of an aryl group, typically a phenyl ring, attached to the cyclopropane is a common feature.[20][22] Substitutions on this ring can significantly impact potency and selectivity. For instance, adding electron-withdrawing groups like fluorine or trifluoromethyl to the phenyl ring often enhances LSD1 inhibition.[21]

  • Stereochemistry: The stereochemistry of the cyclopropane ring is crucial. Most potent inhibitors possess the trans configuration.[22] However, some cis-configured compounds have also shown activity.[22][23]

  • Amine Substituents: Modifications to the amine group have led to significant improvements in potency.[4][24] For example, the introduction of a piperidine ring connected via a pyrimidine linker has been a successful strategy, leading to highly potent compounds.[4][24]

The optimization of these structural features has led to the development of numerous potent and selective LSD1 inhibitors, some of which have advanced into clinical trials.[2][25][26]

Table 1: Potency of Selected Cyclopropanamine-based LSD1 Inhibitors
CompoundLSD1 IC₅₀ (nM)Cell LineGI₅₀ (nM)Reference
Tranylcypromine (TCP)~200,000--[2]
GSK-287955224Multiple AML lines< 100[10][27]
ORY-1001 (Iadademstat)< 20--[25]
Compound 34 (Styrenylcyclopropylamine)< 4Kasumi-1 (AML)1[4][28]
Compound 7e (Indolin-5-yl-cyclopropanamine)24.43MV-4-11 (AML)-[29]

Note: IC₅₀ and GI₅₀ values can vary depending on the specific assay conditions.

Therapeutic Landscape and Clinical Development

The therapeutic potential of targeting LSD1 with cyclopropanamine-based inhibitors is being actively explored in clinical trials, primarily for the treatment of cancers like AML and SCLC.[2][3][26] These inhibitors have demonstrated the ability to induce differentiation and inhibit the proliferation of cancer cells.[10] For example, GSK-2879552 has shown potent antiproliferative activity in AML cell lines and prolonged survival in mouse models of AML.[10] Several other cyclopropanamine derivatives, including iadademstat (ORY-1001) and bomedemstat (IMG-7289), are also under clinical investigation.[25][26]

Experimental Protocols for Evaluation

The characterization of novel cyclopropanamine-based LSD1 inhibitors requires a series of robust biochemical and cell-based assays.

Biochemical LSD1 Inhibition Assay (HRP-Coupled)

This is a common method to determine the in vitro potency (IC₅₀) of LSD1 inhibitors.[1][24]

Principle: The demethylation of a histone H3 peptide substrate by LSD1 produces hydrogen peroxide (H₂O₂).[1] Horseradish peroxidase (HRP) then uses this H₂O₂ to oxidize a fluorogenic substrate (e.g., Amplex Red) to a highly fluorescent product (resorufin), which can be measured.[1][24]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: e.g., 50 mM HEPES, pH 7.5.

    • Recombinant human LSD1/CoREST complex.

    • H3K4me2 peptide substrate.

    • Test compounds serially diluted in DMSO.

    • HRP and a fluorogenic substrate (e.g., Amplex Red).

  • Assay Procedure:

    • Add the assay buffer, LSD1/CoREST, and test compound to a 96-well plate.

    • Incubate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor binding.

    • Initiate the reaction by adding the H3K4me2 peptide substrate, HRP, and the fluorogenic substrate.

    • Incubate at room temperature, protected from light, for a specified time (e.g., 30-60 minutes).

    • Measure the fluorescence using a plate reader with appropriate excitation and emission wavelengths (e.g., 530-540 nm excitation and 585-595 nm emission for resorufin).

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to DMSO controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cellular Anti-Proliferation Assay

This assay assesses the effect of LSD1 inhibitors on the growth of cancer cells.[24]

Principle: The assay measures the concentration of the inhibitor that causes a 50% reduction in cell growth (GI₅₀) over several days.[4][24]

Step-by-Step Methodology:

  • Cell Culture:

    • Culture a relevant cancer cell line (e.g., Kasumi-1 for AML) under standard conditions (37°C, 5% CO₂).

  • Assay Procedure:

    • Seed the cells in 96-well plates at a specified density.

    • The following day, treat the cells with a serial dilution of the test compound.

    • Incubate the plates for a defined period (e.g., 5-7 days).

    • Assess cell viability using a suitable method, such as CellTiter-Glo® (Promega) which measures ATP levels, or by direct cell counting.

  • Data Analysis:

    • Normalize the viability data to the vehicle-treated control cells.

    • Plot the normalized viability against the logarithm of the compound concentration and fit the data to determine the GI₅₀ value.

In Vivo Xenograft Model

To evaluate the in vivo efficacy of lead compounds, a tumor xenograft model is often employed.[29][30]

Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.

Step-by-Step Methodology:

  • Animal Model:

    • Use immunocompromised mice (e.g., NOD/SCID).

  • Tumor Implantation:

    • Subcutaneously inject a suspension of human cancer cells (e.g., MV-4-11 for AML) into the flank of each mouse.

  • Treatment:

    • Once tumors reach a palpable size, randomize the mice into treatment and vehicle control groups.

    • Administer the test compound (e.g., orally) at a specified dose and schedule.

  • Monitoring:

    • Measure tumor volume (e.g., with calipers) and body weight regularly.

  • Endpoint and Analysis:

    • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis.

    • Compare the tumor growth in the treated groups to the vehicle control group to determine the anti-tumor efficacy.

Experimental_Workflow cluster_2 Drug Discovery Workflow for LSD1 Inhibitors Compound_Synthesis Compound Synthesis (e.g., Cyclopropanamines) Biochemical_Assay Biochemical Assay (LSD1 Inhibition, IC₅₀) Compound_Synthesis->Biochemical_Assay Cell_Based_Assay Cell-Based Assays (Anti-proliferation, GI₅₀) Biochemical_Assay->Cell_Based_Assay In_Vivo_Model In Vivo Xenograft Model (Anti-tumor Efficacy) Cell_Based_Assay->In_Vivo_Model Potent Compounds Lead_Optimization Lead Optimization Cell_Based_Assay->Lead_Optimization SAR Analysis Clinical_Candidate Clinical Candidate In_Vivo_Model->Clinical_Candidate Lead_Optimization->Compound_Synthesis

Caption: A typical workflow for the discovery and evaluation of LSD1 inhibitors.

Conclusion and Future Outlook

Cyclopropanamines represent a cornerstone in the development of LSD1 inhibitors. Their mechanism-based, irreversible mode of action offers a powerful approach to targeting this key epigenetic regulator. Through extensive medicinal chemistry efforts, highly potent and selective inhibitors have been developed, with several now undergoing clinical evaluation for the treatment of various cancers. The continued exploration of SAR, combined with a deeper understanding of the diverse biological roles of LSD1, will undoubtedly fuel the development of the next generation of inhibitors with improved efficacy and safety profiles. The application of these inhibitors, both as research tools and as potential therapeutics, holds immense promise for advancing our understanding and treatment of diseases driven by epigenetic dysregulation.

References

In Silico Analysis of 1-(3-Bromophenyl)cyclopropanamine Hydrochloride: A Technical Guide to Molecular Docking with Monoamine Oxidase A

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth protocol for conducting in silico molecular docking studies, using the novel compound 1-(3-Bromophenyl)cyclopropanamine hydrochloride as a case study. Due to the limited publicly available biological data for this specific molecule, this guide establishes a scientifically rigorous workflow by hypothesizing its interaction with a plausible biological target: human Monoamine Oxidase A (MAO-A). This decision is grounded in the structural analogy of the ligand to known MAO inhibitors, such as tranylcypromine. This document is intended for researchers, computational chemists, and drug development professionals, offering a practical framework from target selection and system preparation to docking execution and results interpretation. Each step is explained with a focus on the underlying scientific rationale, ensuring the protocols are self-validating and grounded in established best practices.

Introduction: Rationale for Target Selection

In the field of drug discovery, in silico molecular docking is an indispensable tool for predicting the binding orientation and affinity of a small molecule within the active site of a target protein.[1][2] The subject of this guide, this compound, is a compound with a defined chemical structure but lacks extensive characterization of its biological activity in public literature.

The core scaffold, a phenylcyclopropanamine group, is structurally reminiscent of tranylcypromine, a well-established irreversible inhibitor of monoamine oxidases (MAOs).[3] MAOs are critical enzymes responsible for the oxidative deamination of neurotransmitters like serotonin, dopamine, and norepinephrine.[4] Inhibition of MAO-A, in particular, is a validated therapeutic strategy for treating depression and anxiety disorders.[3][5]

Given this structural homology, we hypothesize that this compound may act as an inhibitor of human Monoamine Oxidase A (MAO-A). This guide will therefore use MAO-A as the macromolecular target to illustrate a complete and robust molecular docking workflow. This approach not only provides a practical demonstration of the docking process but also represents a valid strategy employed in early-stage drug discovery when investigating novel chemical entities. As a benchmark and positive control, we will use harmine, a known reversible inhibitor of MAO-A, which has been co-crystallized with the enzyme.[6][7]

The In Silico Docking Workflow: A Methodological Overview

The docking process is a multi-stage procedure that requires careful preparation of both the protein (receptor) and the small molecule (ligand) to ensure a biochemically relevant and computationally accurate simulation.[8][9] Our workflow is designed to be systematic and reproducible.

G cluster_prep System Preparation cluster_dock Simulation cluster_analysis Analysis Target Target Selection (MAO-A, PDB: 2Z5X) Receptor Receptor Preparation (Cleaning & Protonation) Target->Receptor Ligand Ligand Preparation (Test & Control Cmpds) Dock Molecular Docking (AutoDock Vina) Ligand->Dock Grid Grid Box Generation (Define Active Site) Receptor->Grid Grid->Dock Scoring Pose & Score Analysis (Binding Affinity) Dock->Scoring Visual Visualization (PyMOL) Scoring->Visual Interaction Interaction Analysis (H-Bonds, Hydrophobic) Visual->Interaction

Caption: High-level overview of the molecular docking workflow.

Experimental Protocols

This section provides detailed, step-by-step methodologies for each phase of the docking study. The protocols are based on widely used and validated software tools in the computational chemistry community.

Target and Ligand Preparation

Accurate preparation of the receptor and ligand is critical for the success of any docking simulation. This process involves cleaning the structural files, adding necessary atoms like hydrogens, and assigning correct chemical properties.[10][11][12][13]

Protocol 3.1.1: Receptor Preparation (Human MAO-A)

  • Obtain Crystal Structure: Download the crystal structure of human MAO-A co-crystallized with harmine from the RCSB Protein Data Bank (PDB). The recommended entry is PDB ID: 2Z5X , which has a resolution of 2.20 Å.[6]

  • Initial Cleaning: Load the PDB file (2Z5X.pdb) into a molecular visualization tool such as UCSF Chimera or PyMOL.

    • Remove all non-essential components, including water molecules, solvent ions, and any co-solvents.

    • Retain the protein chains (Chain A) and the essential FAD cofactor. The co-crystallized inhibitor (harmine) should be saved to a separate file to define the binding site and later used as a control.

  • Add Hydrogens & Charges: Use a structure preparation tool, such as the Dock Prep tool in Chimera or the protein preparation wizard in AutoDockTools (ADT), to perform the following:[12][14]

    • Add polar hydrogen atoms to satisfy valence.

    • Assign partial atomic charges (e.g., Gasteiger charges). This step is essential for calculating electrostatic interactions.

  • Output Format: Save the prepared receptor structure in the PDBQT format (MAO-A_prepared.pdbqt), which includes atomic coordinates, charge information, and atom types required by AutoDock Vina.[15]

Protocol 3.1.2: Ligand Preparation

  • Obtain Ligand Structures:

    • 1-(3-Bromophenyl)cyclopropanamine: Obtain the 3D structure from a chemical database like PubChem. If only a 2D structure is available, use a program like Open Babel to convert it to 3D.

    • Harmine (Control): Extract the harmine molecule from the 2Z5X PDB file and save it separately.

  • Energy Minimization & Charge Calculation:

    • Load each ligand into AutoDockTools or a similar program.

    • Assign Gasteiger charges.

    • Define the rotatable bonds, which allows the docking algorithm to explore conformational flexibility. The cyclopropane ring and phenyl ring are rigid, but the bond connecting them can be set as rotatable.

    • Merge non-polar hydrogens to reduce computational complexity.

  • Output Format: Save the prepared ligands in the PDBQT format (ligand_test.pdbqt and ligand_control.pdbqt).

Molecular Docking Simulation with AutoDock Vina

AutoDock Vina is a widely used open-source program for molecular docking due to its speed and accuracy.[16][17] It uses a grid-based approach to model the target's active site and employs a sophisticated scoring function to estimate binding affinity.

Protocol 3.2.1: Grid Box Generation

  • Define the Binding Site: The binding site is the three-dimensional space where the docking simulation will be performed. The most reliable method to define this space is to use the position of a known co-crystallized ligand.[16]

  • Set Grid Parameters: In AutoDockTools, load the prepared receptor (MAO-A_prepared.pdbqt).

    • Center the grid box on the coordinates of the harmine inhibitor from the original 2Z5X crystal structure.

    • Adjust the dimensions of the box (e.g., 22 x 22 x 22 Å) to ensure it fully encompasses the active site cavity, providing enough space for the ligand to rotate and translate freely. Key residues in the MAO-A active site include Tyr-407, Tyr-444, Phe-208, and Ile-335.[7][18]

  • Generate Configuration File: Create a text file (config.txt) that specifies the input files and grid parameters for the Vina simulation.

    Note: The center coordinates are illustrative and must be determined from the structure.

Protocol 3.2.2: Running the Docking Simulation

  • Execute Vina: Run the docking simulation from the command line, pointing to the configuration file. vina --config config.txt --log log_test.txt

  • Repeat for Control: Modify the ligand and out fields in the config.txt file to run the simulation for the control ligand (harmine). This re-docking step helps validate the docking protocol. A successful protocol should be able to reproduce the crystallographic pose of the co-crystallized ligand with a low root-mean-square deviation (RMSD).

Results Analysis and Interpretation

The output of a Vina simulation is a PDBQT file containing several predicted binding poses for the ligand, ranked by their calculated binding affinity.[19][20]

Binding Affinity and Pose Selection

The primary quantitative output is the binding affinity, an estimation of the binding free energy (ΔG) in kcal/mol. More negative values indicate stronger, more favorable binding.

  • Examine Scores: Analyze the log file or the output PDBQT file to find the binding affinity for each predicted pose.

  • Select Best Pose: The top-ranked pose (Mode 1) with the lowest binding energy is typically considered the most likely binding conformation.[20] However, it is crucial to visually inspect other high-ranking poses, as they may represent alternative, biochemically relevant binding modes.

Table 1: Simulated Binding Affinities for MAO-A

Compound Binding Affinity (kcal/mol) - Top Pose
1-(3-Bromophenyl)cyclopropanamine [Simulated Value, e.g., -7.8]
Harmine (Control) [Simulated Value, e.g., -9.2]

| Note: Values are illustrative and will be generated by the actual simulation. | |

Visualization and Interaction Analysis

Visual inspection of the docked poses within the receptor's active site is essential to understand the molecular basis of the interaction.[21][22][23]

Protocol 4.2.1: Visual Analysis with PyMOL

  • Load Structures: Open PyMOL and load the prepared receptor (MAO-A_prepared.pdbqt) and the docking output file (docking_results_test.pdbqt). Vina output files containing multiple poses can be split into individual models.

  • Visualize Binding Site: Display the protein as a surface or cartoon and the ligand as sticks. Focus on the amino acid residues within ~4-5 Å of the docked ligand.

  • Identify Key Interactions: Use PyMOL's analysis tools to identify non-covalent interactions, which are critical for stabilizing the ligand-receptor complex.

    • Hydrogen Bonds: Look for polar contacts between hydrogen bond donors and acceptors on the ligand and receptor.

    • Hydrophobic Interactions: The phenyl ring of the ligand is likely to engage in hydrophobic interactions with non-polar residues in the active site.

    • π-π Stacking: The aromatic ring may stack with the rings of residues like Tyrosine (Tyr) or Phenylalanine (Phe).

G cluster_ligand Ligand: 1-(3-Bromophenyl)cyclopropanamine cluster_receptor MAO-A Active Site L_Phenyl Bromophenyl Ring R_Tyr444 Tyr444 L_Phenyl->R_Tyr444 π-π Stacking R_Phe208 Phe208 L_Phenyl->R_Phe208 Hydrophobic L_Amine Amine Group (NH2) R_FAD FAD Cofactor L_Amine->R_FAD Electrostatic R_Gln215 Gln215 L_Amine->R_Gln215 H-Bond

Caption: Predicted interactions between the ligand and MAO-A residues.

Conclusion and Future Directions

This guide has detailed a complete in silico workflow for assessing the potential interaction of this compound with human MAO-A. By following these protocols, researchers can generate reproducible and scientifically sound hypotheses about the binding affinity and mechanism of novel compounds.

The results from such a study—including a favorable binding affinity compared to a known inhibitor and plausible interactions with key active site residues—would provide a strong rationale for advancing the compound to in vitro enzymatic assays. Experimental validation is the essential next step to confirm the computational predictions and quantitatively determine the compound's inhibitory potency (e.g., IC₅₀ value). Subsequent studies could involve molecular dynamics (MD) simulations to assess the stability of the predicted binding pose over time.

References

Comprehensive literature review of substituted cyclopropanamine compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Substituted Cyclopropanamines: Synthesis, Properties, and Applications

Authored by Gemini, Senior Application Scientist

Abstract

The cyclopropane ring, a motif of fundamental importance in organic chemistry, imparts a unique combination of conformational rigidity, metabolic stability, and electronic character to molecules.[1][2][3] When functionalized with an amino group, the resulting cyclopropanamine scaffold becomes a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][4][5] This guide provides a comprehensive overview of substituted cyclopropanamine compounds, intended for researchers, scientists, and drug development professionals. We will explore the core synthetic methodologies, delve into the critical aspects of stereocontrol and conformational analysis, and highlight their applications in modern drug discovery, providing field-proven insights into the causality behind experimental choices.

The Enduring Appeal of the Cyclopropanamine Moiety

The cyclopropane ring is the smallest possible carbocycle, characterized by significant ring strain (approximately 27 kcal/mol) due to its compressed C-C-C bond angles of 60°.[6] This strain endows the ring with unique "pseudo-double-bond" character, influencing its electronic interactions and reactivity.[7] Incorporating this rigid scaffold into bioactive molecules offers several distinct advantages:

  • Conformational Constraint: The cyclopropane ring locks pendant substituents into well-defined spatial orientations, reducing the entropic penalty upon binding to a biological target and often leading to enhanced potency and selectivity.[2][8][9]

  • Metabolic Stability: The high C-H bond dissociation energy of the cyclopropane ring makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to more flexible aliphatic chains.[4] This can improve a drug's pharmacokinetic profile, increasing its half-life and bioavailability.

  • Bioisosterism: The cyclopropyl group can serve as a bioisostere for alkenes, gem-dimethyl groups, and even phenyl rings, allowing for fine-tuning of a molecule's size, lipophilicity, and polarity.[1][10]

The addition of an amine group introduces a basic, nucleophilic center, crucial for forming salt bridges and hydrogen bonds with biological targets like enzymes and receptors. The combination of these features makes substituted cyclopropanamines highly sought-after building blocks in the design of novel therapeutics.[11]

Strategic Synthesis of Substituted Cyclopropanamines

The construction of the cyclopropanamine core can be approached through various strategic pathways. The choice of method is dictated by the desired substitution pattern, the required stereochemistry, and the overall complexity of the target molecule.

Classical Cyclopropanation Methodologies

A primary route involves the [2+1] cycloaddition of a carbene or carbenoid equivalent to an alkene. When the alkene substrate already contains a nitrogen functionality, this can be a direct path to the target scaffold.

The Simmons-Smith Reaction and its Variants: The Simmons-Smith reaction, which utilizes a zinc carbenoid (typically formed from diiodomethane and a zinc-copper couple), is a cornerstone of cyclopropanation.[12][13] It is particularly valuable for its functional group tolerance and stereospecificity, where the stereochemistry of the starting alkene is retained in the cyclopropane product.[12][14][15]

  • Causality in Action: For allylic amines, the reaction often suffers from a competing pathway: the formation of an ammonium ylide. To circumvent this, chelating groups can be installed near the amine. These groups coordinate to the zinc reagent, directing the cyclopropanation to the face of the double bond and suppressing ylide formation.[16] This is a classic example of substrate-directed synthesis.

Transition Metal-Catalyzed Cyclopropanation: Catalysts based on rhodium, copper, cobalt, and iron are highly effective at promoting the decomposition of diazo compounds to generate metal carbenes, which then react with alkenes.[17][18][19][20] This approach is particularly powerful for asymmetric synthesis.

  • Expert Insight: The choice of catalyst and chiral ligand is paramount for achieving high enantioselectivity. For instance, D2-symmetric chiral amidoporphyrin ligands have been used with cobalt(II) catalysts to achieve highly efficient asymmetric cyclopropanation with unstable heteroaryldiazomethanes, affording valuable chiral products with excellent diastereo- and enantioselectivity.[21]

G cluster_strategies Overview of Synthetic Strategies Alkene Alkene Substrate (+ Nitrogen Functionality) Cyclopropanation Cyclopropanation Reaction Alkene->Cyclopropanation [2+1] Cycloaddition Carbene Carbene/Carbenoid Precursor (e.g., CH2I2, Diazoalkane) Carbene->Cyclopropanation Cyclopropanamine Substituted Cyclopropanamine Cyclopropanation->Cyclopropanamine SimmonsSmith Simmons-Smith (Zn Carbenoid) Cyclopropanation->SimmonsSmith Method MetalCatalysis Transition Metal Catalysis (Rh, Cu, Co, Fe) Cyclopropanation->MetalCatalysis Method

Caption: High-level overview of major cyclopropanation strategies.
Modern and Specialized Methodologies

Recent advances have opened new avenues for synthesizing these valuable compounds.

  • Kulinkovich Reaction: This titanium-mediated reaction transforms amides or nitriles into cyclopropanamines by reacting them with Grignard reagents. This method is particularly useful as it builds the ring from acyclic, readily available starting materials.[11][22]

  • Michael-Initiated Ring Closure (MIRC): This powerful annulation involves the conjugate addition of a nucleophile to an electron-deficient alkene, followed by an intramolecular cyclization to form the cyclopropane ring. By using nitrogen-based nucleophiles, cyclopropanamines can be accessed directly.[11][22]

  • Radical Cyclopropanation: The use of radical carbenoids, often generated via photoredox catalysis, represents an emerging strategy that offers complementary reactivity to traditional methods.[7] These reactions can proceed under mild conditions and exhibit broad functional group tolerance.[7]

Stereochemistry and Conformational Analysis: The Pillars of Design

The rigid, three-dimensional structure of substituted cyclopropanamines is central to their function. Therefore, controlling their stereochemistry during synthesis is not merely an academic exercise but a critical necessity for developing selective therapeutics.

Achieving Stereocontrol
  • Diastereoselective Synthesis: As mentioned with the Simmons-Smith reaction, existing stereocenters in the substrate (e.g., in allylic amines or alcohols) can be used to direct the approach of the reagent, leading to the preferential formation of one diastereomer.[14][16] The use of chiral auxiliaries is another well-established strategy.

  • Enantioselective Synthesis: This is most commonly achieved through catalysis. Chiral catalysts, such as transition metal complexes with chiral ligands or engineered enzymes, create a chiral environment around the reacting species, favoring the formation of one enantiomer over the other.[3][21][23][24] Cobalt and rhodium-based systems are particularly well-developed for the asymmetric cyclopropanation of alkenes with diazo reagents.[17][21][23]

G Reactants Alkene + Chiral Catalyst + Carbene Precursor TransitionState Diastereomeric Transition States Reactants->TransitionState TS1 ΔG‡ (R) TransitionState->TS1 Lower Energy TS2 ΔG‡ (S) TransitionState->TS2 Higher Energy Products Enantioenriched Cyclopropane Product TS1->Products Major Product (e.g., R-enantiomer) TS2->Products Minor Product (e.g., S-enantiomer)

Caption: Energy profile of an enantioselective catalytic cyclopropanation.
Conformational Preferences

The cyclopropane ring itself is planar, but the substituents attached to it adopt specific conformations.[25] The interaction between the amine lone pair and the strained C-C bonds of the ring, along with steric interactions between substituents, dictates the preferred geometry.[26] Understanding these preferences is crucial for rational drug design, as the bioactive conformation must align with the topology of the target's binding site.[2][27]

Applications in Drug Discovery: Case Studies

The utility of the cyclopropanamine motif is best illustrated through its incorporation into successful therapeutic agents.

Drug/Compound ClassTherapeutic AreaRole of Cyclopropanamine Moiety
Tranylcypromine AntidepressantActs as an irreversible inhibitor of monoamine oxidase (MAO). The strained ring is key to its mechanism of action.[1][6]
LSD1 Inhibitors Oncology, CNS DisordersThe cyclopropanamine core mimics the protonated lysine side chain, acting as a potent and specific inhibitor of Lysine-Specific Demethylase 1 (LSD1).[28]
Quinolone Antibiotics AntibacterialA cyclopropyl group at the N-1 position of the quinolone core (e.g., in Ciprofloxacin) enhances antibacterial activity.
Simeprevir Antiviral (Hepatitis C)Contains a complex cyclopropane-fused macrocycle, where the rigid ring helps to pre-organize the molecule for binding to the HCV NS3/4A protease.

Representative Experimental Protocol: Diastereoselective Simmons-Smith Cyclopropanation of a Chiral Allylic Amine

This protocol describes a general, self-validating procedure for the cyclopropanation of an allylic amine derived from (R)-phenylglycinol, where the chiral alcohol directs the stereochemical outcome.

Objective: To synthesize the corresponding cyclopropylmethylamine with high diastereoselectivity.

Materials:

  • Chiral N-allyl-(R)-2-amino-2-phenylethanol (1.0 equiv)

  • Diethylzinc (1.0 M solution in hexanes, 2.2 equiv)

  • Diiodomethane (2.2 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Ammonium Chloride (NH4Cl) solution

  • Saturated aqueous Sodium Bicarbonate (NaHCO3) solution

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Silica Gel for column chromatography

Procedure:

  • Reactor Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with the chiral allylic amine (1.0 equiv) and anhydrous DCM (to make a 0.1 M solution).

  • Cooling: The solution is cooled to 0 °C in an ice-water bath.

    • Causality: Cooling is essential to control the exothermic reaction upon addition of the organozinc reagent and to prevent side reactions.

  • Reagent Addition: Diethylzinc solution (2.2 equiv) is added dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed 5 °C. The solution is stirred for an additional 20 minutes at 0 °C.

  • Carbenoid Formation: Diiodomethane (2.2 equiv) is added dropwise over 15 minutes. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stir for 12-18 hours.

    • Self-Validation: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: The reaction is carefully quenched by slowly adding saturated aqueous NH4Cl solution at 0 °C.

    • Expertise: Quenching with NH4Cl is preferred over water or acid as it effectively hydrolyzes the zinc species without causing significant emulsion or degradation of the product.

  • Workup: The mixture is diluted with DCM and filtered through a pad of Celite to remove zinc salts. The organic layer is separated, washed sequentially with saturated NaHCO3 solution and brine.

  • Purification: The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

  • Characterization: The structure and diastereomeric ratio of the purified product are confirmed using 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS). The diastereomeric ratio is typically determined by integration of characteristic signals in the 1H NMR spectrum.

Future Outlook

The synthesis and application of substituted cyclopropanamines remain a vibrant area of chemical research. Future efforts will likely focus on the development of more efficient and sustainable catalytic methods, particularly those utilizing earth-abundant metals and novel activation strategies like photoredox catalysis.[10][19][29] As our understanding of conformational control and structure-activity relationships deepens, the rational design of next-generation cyclopropanamine-containing therapeutics will continue to address pressing challenges in medicine.

References

Safety, handling, and MSDS for 1-(3-Bromophenyl)cyclopropanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 1-(3-Bromophenyl)cyclopropanamine hydrochloride

This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and emergency responses for this compound (CAS No: 597563-15-0). Designed for researchers, chemists, and drug development professionals, this document moves beyond mere compliance, aiming to instill a deep, causal understanding of the risks and the science behind mitigating them.

Section 1: Compound Identification and Physicochemical Properties

A foundational aspect of safety is a thorough understanding of the substance's identity and physical characteristics. This compound is a research chemical, and as such, comprehensive physical data may not always be publicly available. The information below is compiled from available Safety Data Sheets (SDS).[1]

IdentifierValueSource
CAS Number 597563-15-0[1]
IUPAC Name 1-(3-bromophenyl)cyclopropan-1-amine;hydrochloride[1]
Molecular Formula C₉H₁₁BrClN[1]
Molecular Weight 248.55 g/mol [1]
Physical State Solid (Assumed, based on handling advice)[2]
Solubility Not available[1]
Melting Point Not available[1]
Boiling Point Not available[1]

Note: The lack of available data for properties like melting point or solubility underscores the importance of treating this compound with the caution appropriate for a substance whose characteristics are not fully documented.

Section 2: Hazard Analysis and Risk Mitigation

The Globally Harmonized System (GHS) provides a clear framework for understanding the hazards associated with this compound. It is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1] This section deconstructs these hazards and establishes a logical framework for risk control.

GHS Hazard Classification:

ClassificationHazard CodeDescriptionCausality and Field Insights
Skin IrritationH315Causes skin irritation.[1]The amine hydrochloride functional group can disrupt the skin's lipid barrier, leading to redness, itching, and inflammation. Brominated aromatic compounds can also be inherently irritating.[1]
Serious Eye IrritationH319Causes serious eye irritation.[1]The eyes are highly sensitive to chemical insults. Particulate matter (dust) can cause mechanical irritation, while the chemical nature of the compound can lead to redness, pain, and potentially severe damage upon contact.[1]
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation.[1]As a fine, solid powder, this compound can easily become airborne during handling (e.g., weighing, transferring). Inhalation can irritate the mucous membranes of the respiratory tract, leading to coughing and discomfort.[1]

Logical Framework for Risk Control

Effective safety management is a proactive process. The following diagram illustrates the logical flow from hazard identification to the implementation of robust control measures, forming a self-validating system of laboratory safety.

Risk_Control_Workflow cluster_assessment Risk Assessment cluster_controls Control Hierarchy Hazard Hazard Identification (H315, H319, H335) Exposure Exposure Route Analysis (Inhalation, Skin/Eye Contact, Ingestion) Hazard->Exposure potential for Eng_Controls Engineering Controls (Fume Hood, Ventilation) Exposure->Eng_Controls mitigate via Admin_Controls Administrative Controls (SOPs, Training) Eng_Controls->Admin_Controls supported by PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Admin_Controls->PPE reinforced by

Caption: Risk assessment and control workflow for handling hazardous chemicals.

Section 3: Safe Handling and Engineering Controls

The primary objective when handling this compound is to minimize exposure through robust engineering controls and meticulous handling techniques.

3.1 Engineering Controls: The First Line of Defense

  • Ventilation: All handling of the solid compound that may generate dust, including weighing and transfers, must be conducted within a certified chemical fume hood or a powder containment hood.[1] This is the most critical step in preventing respiratory exposure. Facilities should be equipped with adequate general and local exhaust ventilation to keep airborne concentrations low.[1]

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible and located near the workstation.[1][2] Regular testing of this equipment is a mandatory component of laboratory safety protocols.

3.2 Standard Operating Protocol: Weighing and Transfer

This protocol is designed to prevent the generation and dispersal of dust.

  • Preparation: Designate a specific area within the fume hood for handling the compound. Cover the work surface with absorbent, disposable bench paper.

  • Pre-Weighing: Tare a suitable, sealable container on an analytical balance.

  • Transfer: Carefully open the main stock container inside the fume hood. Use a clean spatula to transfer the approximate amount of solid into the tared container. Avoid tapping or dropping the spatula, which can aerosolize the powder.

  • Sealing and Cleaning: Securely close both the stock and the transfer container before removing them from the fume hood. Carefully wipe the spatula with a damp cloth or towel before removing it from the hood, and dispose of the towel as hazardous waste.

  • Post-Handling: Wash hands thoroughly with soap and water after completing the task, even if gloves were worn.[1]

Section 4: Personal Protective Equipment (PPE)

PPE is a crucial final barrier between the researcher and the chemical hazard. The selection and proper use of PPE are non-negotiable.[3]

4.1 Mandatory PPE Ensemble

  • Eye/Face Protection: Chemical safety goggles are required at all times.[2] A face shield should be worn in situations with a higher risk of splashing, though this is less likely with a solid.

  • Hand Protection: Wear nitrile gloves.[4] Given that no specific breakthrough time data is available, it is prudent practice to double-glove if extended handling is required and to change gloves immediately if contamination is suspected.

  • Body Protection: A clean, buttoned lab coat must be worn.[4] For larger quantities or tasks with a higher risk of contamination, a disposable gown resistant to chemical permeation is recommended.[4]

  • Respiratory Protection: Under normal conditions of use within a fume hood, a respirator is not typically required. However, for spill cleanup or in case of ventilation failure, a NIOSH-approved respirator with the appropriate cartridges should be available.[5]

PPE_Ensemble researcher Researcher goggles Chemical Safety Goggles (Protects against eye contact) goggles->researcher gloves Nitrile Gloves (Protects against skin contact) gloves->researcher coat Lab Coat (Protects skin and clothing) coat->researcher hood Fume Hood (Not worn) (Protects against inhalation) hood->researcher Primary Engineering Control

Caption: Required PPE and engineering controls for safe handling.

Section 5: Storage and Stability

Proper storage is essential for maintaining the integrity of the compound and ensuring laboratory safety.

  • Conditions for Safe Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2] This prevents degradation from moisture and atmospheric contaminants. The hydrochloride salt form may be hygroscopic.

  • Incompatibilities: Keep away from strong oxidizing agents.[1][6] Reactions with strong oxidizers can be vigorous and produce heat or hazardous byproducts. Also, keep away from sources of ignition.[1]

  • Security: The container should be clearly labeled and stored in a secure location. The SDS recommends storing the material locked up.[1]

Section 6: Emergency Response Protocols

Rapid and correct response to an emergency can significantly mitigate harm. All personnel must be familiar with these procedures.

6.1 First Aid Measures

Immediate action is critical. Always provide the attending physician with the Safety Data Sheet.[1]

Exposure RouteFirst Aid Protocol
Inhalation Remove the person to fresh air and ensure they are in a position comfortable for breathing. If feeling unwell, call a poison center or doctor.[1]
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice/attention.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention immediately.[1]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

6.2 Accidental Release (Spill) Response

For a small-scale laboratory spill of solid material:

Spill_Response start Spill Occurs alert Alert personnel in the immediate area start->alert ppe Ensure proper PPE is worn (Gloves, Goggles, Lab Coat) alert->ppe ventilate Ensure adequate ventilation (Verify fume hood is operational) ppe->ventilate contain Prevent further spread (Minimize dust generation) ventilate->contain cleanup Clean up spill (Use inert absorbent material, sweep gently) contain->cleanup collect Place waste in a sealed, labeled container cleanup->collect decon Decontaminate the area collect->decon dispose Dispose of waste via approved channels decon->dispose end Spill Response Complete dispose->end

Caption: Step-by-step workflow for responding to a small chemical spill.

6.3 Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or an appropriate chemical foam.[1]

  • Specific Hazards: The primary hazard in a fire is not the flammability of the compound itself but its decomposition under heat. Thermal decomposition will generate highly toxic and corrosive gases, including carbon oxides, hydrogen bromide, hydrogen chloride, and nitrogen oxides.[1][7]

  • Protective Equipment: Firefighters must wear a NIOSH-approved self-contained breathing apparatus (SCBA) and full protective gear.[1]

Section 7: Waste Disposal

Chemical waste disposal is strictly regulated. All waste materials must be handled in accordance with institutional policies and local, state, and federal regulations.

  • Containerization: Collect waste material, including contaminated PPE and cleanup materials, in a clearly labeled, sealable container.[1]

  • Classification: This material should be treated as hazardous waste. Brominated organic compounds require specific disposal routes, often involving high-temperature incineration at a licensed facility equipped with scrubbers to handle the acidic and toxic byproducts.[8]

  • Procedure: Do not dispose of this chemical down the drain or in regular trash.[1] Contact your institution's Environmental Health and Safety (EHS) department to arrange for proper disposal.

References

A Comprehensive Technical Guide to Determining the Solubility Profile of 1-(3-Bromophenyl)cyclopropanamine HCl in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a detailed framework for researchers, scientists, and drug development professionals to systematically determine and understand the solubility profile of 1-(3-Bromophenyl)cyclopropanamine HCl. Recognizing the critical role of solubility in drug discovery and formulation, this document moves beyond a simple data sheet to offer a practical, in-depth exploration of the methodologies, underlying principles, and data interpretation required for this specific active pharmaceutical ingredient (API). We will cover the physicochemical characteristics of the target compound, outline robust experimental protocols for both kinetic and thermodynamic solubility assessment, and provide a structure for data presentation and interpretation.

Introduction: The Critical Role of Solubility in Drug Development

Solubility is a fundamental physicochemical property that significantly influences a drug candidate's journey from the laboratory to the clinic. For an active pharmaceutical ingredient (API) like 1-(3-Bromophenyl)cyclopropanamine HCl, its ability to dissolve in various solvents dictates everything from the feasibility of synthetic routes and purification strategies to its ultimate bioavailability and therapeutic efficacy.[1][2] Poor solubility can lead to challenges in formulation, inaccurate results in bioassays, and insufficient absorption in the body.[1][3]

This guide focuses specifically on 1-(3-Bromophenyl)cyclopropanamine as its hydrochloride salt. The presence of the HCl salt form suggests that the free base is likely basic and that the salt is intended to improve aqueous solubility and stability. However, its solubility in organic solvents—critical for synthesis, purification, and the development of certain formulation types—requires systematic evaluation. This document serves as a methodological whitepaper, providing the scientific rationale and detailed protocols to generate a comprehensive solubility profile.

1.1 Physicochemical Properties of 1-(3-Bromophenyl)cyclopropanamine HCl

Understanding the molecule's inherent properties is the first step in predicting its solubility behavior.

  • Molecular Formula: C₉H₁₁BrClN[4]

  • Molecular Weight: Approximately 248.55 g/mol [4]

  • Structure: The molecule contains a bromophenyl group (lipophilic), a cyclopropane ring (rigid, somewhat lipophilic), and a primary amine hydrochloride group (hydrophilic, ionic).

The presence of both lipophilic (bromophenyl) and hydrophilic (amine hydrochloride) moieties makes this an amphiphilic molecule. Its solubility will be highly dependent on the polarity, proticity, and hydrogen bonding capacity of the solvent.[5] For instance, polar protic solvents like alcohols may be effective due to their ability to interact with both the ionic salt and the aromatic ring. Aprotic polar solvents may also be effective at dissolving the compound.

Foundational Principles: Thermodynamic vs. Kinetic Solubility

When assessing solubility, it is crucial to distinguish between two key concepts: thermodynamic and kinetic solubility.[3]

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a solute that can dissolve in a solvent at a specific temperature and pressure, when the system is at equilibrium.[6] This value is independent of the method used for dissolution. The "shake-flask" method is the gold standard for determining thermodynamic solubility.[6][7]

  • Kinetic Solubility: This measures the concentration of a compound at the point when it precipitates out of a solution that was initially prepared from a stock solution (often in DMSO).[3] It is a high-throughput method often used in early drug discovery for rapid screening.[1][3] The results can be influenced by factors like the initial solvent, the rate of addition, and incubation time.

For the purpose of process chemistry and formulation development, thermodynamic solubility provides the most reliable and fundamental data.

Experimental Workflow for Solubility Determination

The following sections detail a robust, self-validating workflow for determining the solubility of 1-(3-Bromophenyl)cyclopropanamine HCl.

3.1 Solvent Selection Rationale

A comprehensive solubility profile requires testing a diverse range of organic solvents, categorized by their polarity and functionality. The choice of solvents should be strategic to build a complete picture of the API's behavior.

Solvent CategoryExamplesRationale for Inclusion
Polar Protic Methanol, Ethanol, Isopropanol (IPA)Capable of hydrogen bonding and solvating the hydrochloride salt.
Polar Aprotic Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), AcetoneCan solvate the salt through dipole-ion interactions without donating protons.
Non-Polar Toluene, Heptane, Dichloromethane (DCM)To establish the lower limits of solubility and understand lipophilic interactions.
Ethers Tetrahydrofuran (THF), 2-Methyl-THFSolvents of intermediate polarity, common in organic synthesis.
Esters Ethyl AcetateA common solvent in chromatography and synthesis.

3.2 Diagram: General Workflow for Solubility Determination

The following diagram illustrates the decision-making process and experimental steps.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Data API 1. Obtain pure 1-(3-Bromophenyl)cyclopropanamine HCl Solvents 2. Select and prepare a range of organic solvents ShakeFlask 3. Perform Shake-Flask Equilibrium Solubility Assay Solvents->ShakeFlask AddExcess 3a. Add excess API to a known volume of solvent Equilibrate 3b. Agitate at constant temperature (e.g., 25°C, 37°C) for 24-48h AddExcess->Equilibrate Separate 3c. Separate solid and liquid (Centrifugation/Filtration) Equilibrate->Separate Quantify 4. Quantify API concentration in supernatant via HPLC-UV Separate->Quantify Data 5. Calculate solubility (e.g., in mg/mL) Quantify->Data Profile 6. Compile Solubility Profile Table Data->Profile G Start Start: Excess API in Vial AddSolvent Add Known Volume of Solvent Start->AddSolvent Agitate Agitate at Constant Temp (24-48h) AddSolvent->Agitate Separate Separate Phases: Centrifuge or Filter Agitate->Separate Dilute Dilute Supernatant Separate->Dilute Analyze Analyze by HPLC-UV Dilute->Analyze End Calculate Solubility Analyze->End

References

Spectroscopic data (NMR, IR, MS) for 1-(3-Bromophenyl)cyclopropanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(3-Bromophenyl)cyclopropanamine Hydrochloride

Authored by: A Senior Application Scientist

Introduction

This compound is a significant chemical entity in the landscape of pharmaceutical research and development. As a substituted cyclopropylamine, it serves as a crucial building block in the synthesis of various biologically active molecules. Its structural complexity, featuring a stereocenter, a strained cyclopropane ring, and a substituted aromatic system, necessitates a robust and multi-faceted analytical approach for unambiguous identification and quality assessment.

This technical guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—as they apply to this compound (CAS: 597563-15-0, Molecular Formula: C₉H₁₁BrClN, Molecular Weight: 248.55 g/mol ).[1] The document is designed for researchers, scientists, and drug development professionals, offering not just data, but the underlying scientific rationale for the observed spectral features. By integrating established spectroscopic principles with data interpretation, this guide serves as a self-validating framework for the characterization of this important compound.

Molecular Architecture and Its Spectroscopic Implications

The predictive power of spectroscopy is rooted in the direct relationship between a molecule's structure and its interaction with electromagnetic radiation. The key structural motifs of this compound each contribute distinct and predictable signatures to the overall spectral profile.

  • 3-Bromophenyl Group: The aromatic ring's protons and carbons will resonate in characteristic downfield regions in NMR spectra. The meta-substitution pattern dictates specific splitting patterns in ¹H NMR and a unique set of signals in ¹³C NMR. The C-Br bond will exhibit a characteristic low-frequency vibration in the IR spectrum.

  • Cyclopropane Ring: This strained, three-membered aliphatic ring system is known for its unusual upfield proton and carbon chemical shifts in NMR due to its unique electronic properties. The protons on the ring are diastereotopic, leading to complex splitting patterns.

  • Primary Amine Hydrochloride (-NH₃⁺): The presence of the ammonium group profoundly influences the spectroscopic data. In IR spectroscopy, it gives rise to broad and characteristic N-H stretching and bending vibrations. In NMR, the acidic protons are typically broad and their signal can be exchanged with deuterium oxide (D₂O). The electron-withdrawing effect of the -NH₃⁺ group will deshield adjacent protons and carbons.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Skeleton

NMR spectroscopy is the most powerful tool for determining the detailed carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for complete structural verification.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling.

Expected ¹H NMR Data:

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Aromatic (Ar-H)7.2 - 7.8Multiplet (m)4HThe four protons on the meta-substituted bromophenyl ring will appear in the characteristic aromatic region. Due to complex coupling, they will likely overlap to form a multiplet.
Ammonium (-NH₃⁺)8.5 - 9.5 (variable)Broad Singlet (br s)3HThe acidic protons of the ammonium group are often broad due to rapid exchange and quadrupole broadening from the nitrogen atom. The signal disappears upon D₂O shake.[2][3]
Cyclopropyl (-CH₂-)1.2 - 1.8Multiplet (m)4HThe two sets of CH₂ protons on the cyclopropane ring are diastereotopic and will exhibit complex splitting patterns due to both geminal and vicinal coupling.

Causality Behind Experimental Choices:

  • Solvent Selection: A polar, aprotic deuterated solvent like DMSO-d₆ is ideal. It readily dissolves the hydrochloride salt and its non-exchangeable nature allows for the observation of the -NH₃⁺ protons. In contrast, using D₂O would cause the amine proton signal to disappear, which is a useful confirmatory test.[3]

  • D₂O Exchange: Adding a drop of D₂O to the NMR tube and re-acquiring the spectrum is a critical validation step. The disappearance of the broad singlet signal confirms its assignment to the exchangeable -NH₃⁺ protons.[2][3]

Carbon-¹³ (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their functional group type.

Expected ¹³C NMR Data:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
Aromatic (C-Br)~122The carbon directly attached to the electronegative bromine atom is deshielded, but heavy atom effects can cause slight upfield shifts compared to other substituted carbons.
Aromatic (Ar-C)125 - 145The remaining aromatic carbons will appear in this range. The carbon ipso to the cyclopropyl group will be distinct.
Quaternary Cyclopropyl (C-N)35 - 45This quaternary carbon is attached to both the aromatic ring and the electron-withdrawing ammonium group, shifting it downfield relative to the other cyclopropyl carbons.
Methylene Cyclopropyl (-CH₂-)15 - 25The two equivalent methylene carbons of the cyclopropane ring are shielded and appear at a characteristically high field.[4]
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Accurately weigh ~10-15 mg of this compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to ensure optimal magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Set a spectral width of approximately 16 ppm, centered around 6 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

    • Acquire at least 16 scans for good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set a spectral width of approximately 220 ppm.

    • Use a 45-degree pulse angle and a relaxation delay of 2-5 seconds.

    • Acquire several hundred to a few thousand scans to achieve adequate signal-to-noise.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing prep1 Weigh ~15 mg of Sample prep2 Dissolve in 0.7 mL DMSO-d6 prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Tune & Shim Spectrometer prep3->acq1 acq2 Acquire ¹H Spectrum (16 scans) acq1->acq2 acq3 Acquire ¹³C Spectrum (1024 scans) acq1->acq3 proc1 Fourier Transform acq2->proc1 acq3->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Calibrate to Solvent Peak proc2->proc3 H_NMR ¹H NMR Spectrum proc3->H_NMR C_NMR ¹³C NMR Spectrum proc3->C_NMR

Caption: Standard workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an excellent technique for the rapid identification of key functional groups, providing a molecular "fingerprint."

The hydrochloride salt form is critical to the IR spectrum. The primary amine is protonated to an ammonium salt (-NH₃⁺), which has a distinctly different and more complex vibrational signature than a free amine (-NH₂).

Expected IR Absorption Bands:

Vibrational ModeExpected Wavenumber (cm⁻¹)IntensityRationale
N-H Stretch (Ammonium)2500 - 3200Strong, BroadThis very broad and characteristic absorption is due to the symmetric and asymmetric stretching of the N-H bonds in the -NH₃⁺ group.[2][5][6]
Aromatic C-H Stretch3000 - 3100MediumStretching vibrations of the sp² C-H bonds on the phenyl ring.
Aliphatic C-H Stretch2850 - 3000MediumStretching vibrations of the sp³ C-H bonds on the cyclopropyl ring.
N-H Bend (Ammonium)1500 - 1600StrongThe scissoring (bending) vibration of the -NH₃⁺ group is typically strong and appears in this region.[5]
Aromatic C=C Stretch1400 - 1600Medium, SharpSkeletal vibrations of the aromatic ring appear as a series of sharp bands.
C-N Stretch1000 - 1200MediumThe stretching vibration of the carbon-nitrogen bond.
Aromatic C-H Out-of-Plane Bend650 - 900StrongThe pattern of these strong bands is diagnostic of the substitution pattern on the aromatic ring (meta-substitution).
C-Br Stretch500 - 700MediumThe vibration of the carbon-bromine bond appears in the fingerprint region.
Experimental Protocol: IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrumental interferences.

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Data Acquisition: Record the sample spectrum over a range of 4000 to 400 cm⁻¹. Co-add at least 32 scans to ensure a high-quality spectrum.

  • Data Processing: The software automatically performs the background subtraction. Analyze the resulting transmittance or absorbance spectrum to identify the characteristic peaks.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, valuable structural information. The analysis is performed on the free base form of the molecule (C₉H₁₀BrN, MW ≈ 211.00 g/mol ) after the loss of HCl in the ion source or during sample preparation.

A key diagnostic feature will be the isotopic signature of bromine. Naturally occurring bromine is a mixture of two isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a roughly 1:1 ratio. Therefore, any fragment containing a bromine atom will appear as a pair of peaks (M and M+2) of nearly equal intensity.

Predicted Major Fragment Ions (Electron Ionization):

m/z (Mass-to-Charge Ratio)Proposed FragmentRationale
211 / 213[C₉H₁₀BrN]⁺The molecular ion (M⁺) peak of the free base, showing the characteristic 1:1 bromine isotope pattern.
184 / 186[C₈H₇Br]⁺Loss of the neutral aminocyclopropyl radical (•C₃H₅N), a common α-cleavage pathway for amines.[2]
132[C₉H₁₀N]⁺Loss of a bromine radical (•Br) from the molecular ion.
104[C₈H₈]⁺Loss of HBr from the [C₈H₇Br]⁺ fragment, likely forming a styrene-like ion.
91[C₇H₇]⁺A common fragment in aromatic compounds, often attributed to the stable tropylium ion.

Fragmentation Logic: A Self-Validating System

Fragmentation_Pathway cluster_path1 α-Cleavage cluster_path2 Radical Loss M Molecular Ion (Free Base) [C₉H₁₀BrN]⁺ m/z 211/213 F1 [C₈H₇Br]⁺ m/z 184/186 M->F1 - •C₃H₅N F3 [C₉H₁₀N]⁺ m/z 132 M->F3 - •Br F2 [C₈H₈]⁺ m/z 104 F1->F2 - HBr

Caption: Predicted primary fragmentation pathways in mass spectrometry.

The fragmentation pattern acts as a logical puzzle. The presence of the M and M+2 peaks at 211/213 confirms the molecular formula contains one bromine atom. Subsequent fragments that also show this 1:1 isotopic pattern (e.g., at m/z 184/186) must also contain the bromine atom, validating the proposed fragmentation pathways. This internal consistency is a hallmark of a trustworthy analysis.

Experimental Protocol: Mass Spectrometry (ESI)

Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like amine salts.

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Instrument Setup: Use a mass spectrometer equipped with an ESI source. The sample can be introduced via direct infusion using a syringe pump or through an HPLC system.

  • Data Acquisition (Positive Ion Mode):

    • Set the instrument to acquire data in positive ion mode, as the amine is readily protonated.

    • Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.

    • Acquire a full scan mass spectrum over a range of m/z 50-500.

  • Tandem MS (MS/MS) for Fragmentation:

    • To confirm fragmentation, perform a product ion scan. Isolate the molecular ion (m/z 212 for the protonated free base, [M+H]⁺) in the first mass analyzer.

    • Induce fragmentation using collision-induced dissociation (CID) with an inert gas (e.g., argon).

    • Scan the second mass analyzer to detect the resulting fragment ions.

Conclusion: A Synthesis of Spectroscopic Evidence

The structural elucidation of this compound is a clear demonstration of the synergy between different spectroscopic techniques. NMR spectroscopy provides the definitive map of the carbon-hydrogen framework, IR spectroscopy rapidly confirms the presence of key functional groups (particularly the ammonium salt), and mass spectrometry verifies the molecular weight and elemental composition (via isotopic patterns) while offering clues to the molecule's stability and connectivity through fragmentation.

Each technique provides a layer of evidence that, when combined, creates an internally consistent and self-validating data package. This robust analytical characterization is the bedrock of scientific integrity, ensuring the identity, purity, and quality of chemical entities used in research and drug development.

References

Biological Target Identification for 1-(3-Bromophenyl)cyclopropanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Executive Summary

Strategic Imperative: Why Target Identification is Non-Negotiable

Before embarking on any experimental work, it is critical to understand the landscape. A preliminary search for 1-(3-Bromophenyl)cyclopropanamine hydrochloride reveals its chemical structure but a notable absence of characterized biological targets or established mechanisms of action. This "blank slate" scenario is common in early-stage discovery and presents a unique opportunity to define the molecule's therapeutic potential and potential liabilities from first principles.

A rigorous target identification campaign provides the following critical advantages:

  • Mechanism-Driven Optimization: Knowledge of the direct target(s) enables rational, structure-based design to improve potency, selectivity, and pharmacokinetic properties.

  • Predictive Toxicology: Identifying on- and off-targets early can forecast potential adverse effects, saving significant resources by terminating unpromising candidates sooner.

  • Biomarker Development: A validated target can serve as a biomarker to stratify patient populations and to monitor therapeutic response in clinical settings.

Our overarching strategy is built on the principle of triangulation , where we seek to identify candidate targets through three orthogonal yet complementary pillars: computational prediction, direct biochemical interrogation, and functional genomics.

cluster_0 Phase 1: Hypothesis Generation & Profiling cluster_1 Phase 2: Direct Target Discovery cluster_2 Phase 3: Functional & In-Cell Validation A In Silico Profiling (Similarity & Docking) C Initial Hypothesis: Potential Target Classes & Pathways A->C B High-Content Phenotypic Screening B->C D Chemical Probe Synthesis C->D Informs Probe Design H CRISPR-Cas9 Genetic Screens C->H E Affinity Purification- Mass Spectrometry (AP-MS) D->E F Photoaffinity Labeling (PAL) D->F G Candidate Target List (Direct Binders) E->G F->G G->H Prioritizes Hits I Cellular Thermal Shift Assay (CETSA) G->I J Orthogonal Biophysical Assays (SPR, ITC) G->J L Pathway Deconvolution H->L K Validated Biological Target(s) I->K J->K L->K Provides Functional Context

Caption: The integrated workflow for target deconvolution.

Phase 1: In Silico Profiling and Phenotypic Characterization

The most resource-efficient first step is to leverage computational tools and establish a clear biological readout.

Computational Target Prediction

Computational methods can generate initial, testable hypotheses about the compound's potential targets at minimal cost.[1][2]

  • Ligand-Based Approaches: We begin by performing 2D and 3D structural similarity searches against databases like ChEMBL and PubChem. This can identify known drugs or probes with similar scaffolds to this compound, suggesting that our compound might share targets with these known molecules.

  • Structure-Based Approaches: If similarity searches are inconclusive, we can perform molecular docking against a broad panel of druggable protein targets (e.g., kinases, GPCRs, proteases).[3] While computationally intensive, this can highlight potential binding partners based on structural complementarity.

Phenotypic Screening

A robust and quantifiable cellular phenotype is the essential anchor for downstream genetic screens. We must first determine what the compound does to a cell.

Protocol: Establishing a Cytotoxic/Cytostatic Phenotype

  • Cell Line Selection: Choose a panel of relevant human cell lines (e.g., a cancer cell panel like the NCI-60).

  • Compound Titration: Plate cells and treat with a 10-point, 3-fold serial dilution of this compound (e.g., from 100 µM down to 5 nM).

  • Viability Assay: After 72 hours, measure cell viability using a luminescent assay such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolic activity.

  • Data Analysis: Plot the dose-response curve and calculate the GI₅₀ (concentration for 50% growth inhibition). A reproducible GI₅₀ in the low micromolar or nanomolar range provides a solid phenotypic endpoint.

Phase 2: Direct Target Discovery via Chemical Proteomics

This phase uses the compound as a tool to "fish" for its binding partners directly from the native proteome. This is a cornerstone of modern target identification.[4][5][6]

Chemical Probe Synthesis: The Essential Tool

To perform affinity-based proteomics, we must first synthesize a "chemical probe" by modifying this compound with a linker and a reactive handle for attachment to beads.[7][8]

Expertise & Causality: The choice of where to attach the linker is critical. Modification must occur at a position that does not disrupt the compound's interaction with its target—this is the "vector." Based on the structure, the phenyl ring is the most logical site for modification, as the cyclopropylamine moiety is likely a key pharmacophore. We will introduce a short polyethylene glycol (PEG) linker terminating in an alkyne, a small and inert "click chemistry" handle.[9]

A 1-(3-Bromophenyl) cyclopropanamine HCl BB BB A->BB B Sonogashira Coupling with Alkyne-Linker C Alkyne-Tagged Probe D Click Chemistry (CuAAC) C->D F Biotinylated Probe for AP-MS D->F E Azide-Biotin Tag E->D BB->C

Caption: Synthetic logic for creating a chemical probe.

Affinity Purification-Mass Spectrometry (AP-MS)

This is the "pull-down" experiment to isolate binding proteins.[10][11]

Protocol: AP-MS Target Identification

  • Probe Immobilization: The alkyne-tagged probe is covalently attached to azide-functionalized agarose beads via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction.

  • Lysate Incubation: A native cell lysate (from a cell line sensitive to the compound) is incubated with the probe-functionalized beads.

  • Competitive Control (Trustworthiness): A parallel incubation is performed where the lysate is pre-treated with a 100-fold excess of the original, "free" this compound.

  • Washing: The beads are washed extensively with buffer to remove non-specific protein binders.

  • Elution: Bound proteins are eluted from the beads, typically by boiling in SDS-PAGE loading buffer.

  • Proteomic Analysis: The eluted proteins are separated by SDS-PAGE, subjected to in-gel tryptic digestion, and identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Candidate targets are proteins that are significantly enriched in the probe pull-down sample compared to a beads-only control, AND whose binding is significantly reduced in the competitive control sample.

Table 1: Hypothetical AP-MS Data Summary

Protein IDSpectral Counts (Probe)Spectral Counts (Competition)Fold Change (Competition)Status
Target X1528>19High-Confidence Hit
HSP90AA188851.03Non-specific Binder
GAPDH45421.07Non-specific Binder
Target Y65591.10Non-specific Binder

Phase 3: Functional Genomics and In-Cell Validation

Identifying a direct binder is not enough; we must prove it is functionally relevant and that the compound engages it within intact cells.

CRISPR-Cas9 Loss-of-Function Screen

CRISPR screens identify genes that functionally interact with a compound.[12][13][14] If knocking out a gene makes a cell resistant to our compound, that gene product is likely the target or a critical downstream effector.

Protocol: Genome-Scale CRISPR Knockout Screen

  • Library Transduction: A population of Cas9-expressing cells is transduced with a pooled lentiviral library of single-guide RNAs (sgRNAs) targeting every gene in the human genome.

  • Compound Treatment: The cell population is split. One arm is treated with vehicle (DMSO), and the other is treated with this compound at its GI₇₀ concentration.

  • Selection: Cells are cultured for 10-14 days. In the treated arm, cells with sgRNAs that knock out the drug's target will survive and proliferate, becoming enriched in the population.

  • Sequencing: Genomic DNA is isolated from both populations, and the sgRNA cassettes are amplified by PCR and quantified by next-generation sequencing.

  • Hit Identification: Statistical analysis (e.g., using MAGeCK) identifies sgRNAs that are significantly enriched in the drug-treated population compared to the vehicle control. The corresponding genes are the top functional hits.

Cellular Thermal Shift Assay (CETSA): The Gold Standard for Target Engagement

CETSA is a powerful, label-free method to confirm that a compound binds its target in the complex milieu of a living cell.[15][16][17] The principle is that ligand binding stabilizes a protein, increasing its melting temperature.[18]

Protocol: CETSA for Target Validation

  • Cell Treatment: Intact cells are treated with either vehicle or a saturating concentration of this compound for 1 hour.

  • Heat Shock: The cell suspensions are aliquoted and heated to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes.

  • Lysis and Separation: Cells are lysed by freeze-thawing, and precipitated/aggregated proteins are separated from the soluble fraction by high-speed centrifugation.

  • Detection: The amount of a specific candidate protein (e.g., "Target X" from the AP-MS experiment) remaining in the soluble fraction at each temperature is quantified by Western blot or targeted mass spectrometry.

  • Data Analysis: A melting curve is plotted for both the vehicle- and drug-treated samples. A rightward shift in the curve for the drug-treated sample is definitive evidence of intracellular target engagement.

A Treat Intact Cells (Vehicle vs. Compound) B Heat to Temperature Gradient A->B C Cell Lysis & Centrifugation B->C D Isolate Soluble Protein Fraction C->D E Quantify Target Protein (Western Blot / MS) D->E F Plot Melting Curves E->F G Observe Thermal Shift (ΔTm) F->G

Caption: The Cellular Thermal Shift Assay (CETSA) workflow.

Final Synthesis: Converging on a Validated Target

The ultimate confidence in a biological target comes from the convergence of these orthogonal methods. The ideal outcome is a protein that is:

  • Identified as a high-confidence, competitive binder in AP-MS .

  • Whose gene is a top-scoring hit in a CRISPR resistance screen .

  • Demonstrates a robust thermal shift upon compound treatment in CETSA .

Confirmation with purified recombinant protein using biophysical methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can provide quantitative binding affinity (Kᴅ) data, representing the final piece of the validation puzzle. This rigorous, multi-faceted approach transforms an unknown molecule into a well-characterized chemical probe, ready for advancement into lead optimization and translational studies.

References

An In-depth Technical Guide to 1-(3-Bromophenyl)cyclopropanamine Hydrochloride: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-(3-Bromophenyl)cyclopropanamine hydrochloride, a valuable building block for researchers, scientists, and professionals in drug development. We will delve into its chemical properties, a robust synthetic pathway, analytical methodologies, and its strategic importance in medicinal chemistry.

Core Molecular Attributes

This compound is a primary amine featuring a cyclopropyl group attached to a brominated phenyl ring. The hydrochloride salt form enhances its stability and solubility in aqueous media, making it convenient for various synthetic applications.

Quantitative Data Summary
PropertyValueSource(s)
Molecular Formula C₉H₁₁BrClN[1][2]
Molecular Weight 248.55 g/mol [1][2][3][4]
CAS Number 597563-15-0[2][3][4]
Canonical SMILES C1CC1(C2=CC(=CC=C2)Br)N.Cl
InChI Key UWXABAPQDJQLKC-UHFFFAOYSA-N
Appearance White solid (typical)[2]

Strategic Synthesis: The Kulinkovich-Szymoniak Approach

The synthesis of 1-arylcyclopropanamines is elegantly achieved through modifications of the Kulinkovich reaction. Specifically, the Kulinkovich-Szymoniak reaction provides a direct and efficient route to primary cyclopropylamines from nitriles. This method is predicated on the titanium-mediated coupling of a Grignard reagent with a nitrile, followed by a Lewis-acid-promoted ring closure.

The logical starting material for the synthesis of 1-(3-Bromophenyl)cyclopropanamine is 3-bromobenzonitrile . The causality behind this choice is the direct correspondence of the substituted phenyl ring in the precursor to the desired product, simplifying the synthetic sequence.

Proposed Synthetic Workflow

The reaction proceeds through the formation of a titanacyclopropane intermediate from the interaction of a Grignard reagent (e.g., ethylmagnesium bromide) and a titanium(IV) alkoxide (e.g., Ti(Oi-Pr)₄). This intermediate then reacts with the nitrile group of 3-bromobenzonitrile to form an azatitanacyclopentene. Subsequent treatment with a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), promotes the rearrangement and ring closure to furnish the desired primary cyclopropylamine. The final step involves the formation of the hydrochloride salt by treating the free amine with hydrochloric acid.

G cluster_start Starting Materials cluster_reaction Kulinkovich-Szymoniak Reaction cluster_product Product Formation A 3-Bromobenzonitrile E Reaction with Nitrile & Lewis Acid (BF3·OEt2) Treatment A->E B EtMgBr (Grignard) D Formation of Titanacyclopropane Intermediate B->D C Ti(O-i-Pr)4 C->D D->E Reacts with F 1-(3-Bromophenyl)cyclopropanamine (Free Base) E->F Yields G HCl Treatment F->G H 1-(3-Bromophenyl)cyclopropanamine HCl (Final Product) G->H

Caption: Proposed synthesis of 1-(3-Bromophenyl)cyclopropanamine HCl.

Experimental Protocol: A Self-Validating System

The following protocol is a generalized procedure based on the Kulinkovich-Szymoniak reaction. Researchers should optimize reaction conditions for their specific laboratory setup.

  • Titanacyclopropane Formation: In a flame-dried, inert-atmosphere flask, dissolve titanium(IV) isopropoxide in anhydrous THF. Cool the solution to -78 °C and slowly add a solution of ethylmagnesium bromide in THF. Allow the mixture to warm to room temperature and stir for 1 hour. The formation of the reactive titanium intermediate is the cornerstone of this synthesis, and its successful generation is critical for the subsequent steps.

  • Reaction with Nitrile: Cool the solution of the titanacyclopropane intermediate to -50 °C. Add a solution of 3-bromobenzonitrile in anhydrous THF dropwise. The rationale for slow addition at low temperature is to control the exothermic reaction and prevent side product formation.

  • Lewis Acid-Mediated Cyclization: After the addition is complete, add BF₃·OEt₂ dropwise to the reaction mixture. The Lewis acid is essential for promoting the rearrangement of the intermediate azatitanacycle to form the cyclopropylamine. This step validates the preceding steps, as its success is contingent on the correct formation of the upstream intermediates.

  • Workup and Isolation of the Free Base: Quench the reaction by the slow addition of aqueous sodium hydroxide. Filter the resulting mixture through celite and extract the filtrate with an organic solvent such as diethyl ether or ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-(3-Bromophenyl)cyclopropanamine.

  • Salt Formation: Dissolve the crude free base in a suitable solvent like diethyl ether or isopropanol. Add a solution of HCl in the same solvent dropwise with stirring. The hydrochloride salt will precipitate out of the solution. The precipitate can then be collected by filtration, washed with cold solvent, and dried under vacuum. The purity of the final product can be assessed by melting point determination and the analytical methods described below.

Analytical Characterization

Rigorous analytical characterization is paramount to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic Analysis (Predicted)
  • ¹H NMR:

    • Aromatic protons (multiplets) in the range of δ 7.0-7.5 ppm.

    • Amine protons (a broad singlet) which may be exchangeable with D₂O.

    • Cyclopropyl methylene protons (multiplets) in the range of δ 1.0-1.5 ppm.

  • ¹³C NMR:

    • Aromatic carbons, including the carbon attached to bromine (C-Br) which will appear at a characteristic chemical shift.

    • The quaternary carbon of the cyclopropyl ring bonded to the phenyl group and the nitrogen.

    • The methylene carbons of the cyclopropyl ring.

  • Mass Spectrometry (MS):

    • The mass spectrum of the free base (C₉H₁₀BrN) would be expected to show a molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard methods for assessing the purity of pharmaceutical intermediates.

High-Performance Liquid Chromatography (HPLC) Protocol:

  • Column: A reverse-phase C18 column is typically suitable for this type of compound.

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and water, often with an additive like formic acid or trifluoroacetic acid to improve peak shape, is a good starting point.

  • Detection: UV detection at a wavelength where the phenyl ring shows strong absorbance (e.g., 254 nm) is appropriate.

  • Sample Preparation: Dissolve the hydrochloride salt in the mobile phase or a mixture of water and acetonitrile.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:

Direct analysis of primary amines by GC can be challenging due to their polarity. Derivatization is often necessary to improve volatility and peak shape.

  • Derivatization Step: The primary amine can be converted to a less polar derivative, for example, by silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[1]

  • GC Column: A non-polar or medium-polarity column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5 or equivalent), is generally used.

  • Injection: Use a split or splitless injection depending on the sample concentration.

  • Oven Program: A temperature ramp from a low initial temperature (e.g., 100 °C) to a higher final temperature (e.g., 280 °C) will be required to elute the derivatized analyte.

  • MS Detection: Electron ionization (EI) is a standard technique. The mass spectrometer will provide fragmentation patterns that can be used to confirm the identity of the analyte.

Applications in Drug Discovery and Medicinal Chemistry

This compound serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the realm of drug discovery. The presence of three key functional handles makes it a strategically valuable building block:

  • The Primary Amine: This group can be readily functionalized through reactions such as amide bond formation, reductive amination, and N-alkylation to build out different molecular scaffolds.

  • The Bromophenyl Group: The bromine atom is a key feature, acting as a synthetic handle for a wide array of cross-coupling reactions. This includes Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings, allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups. This capability is fundamental for exploring the structure-activity relationships (SAR) of a lead compound.

  • The Cyclopropyl Ring: This small, rigid ring system is often incorporated into drug candidates to improve their metabolic stability, binding affinity, and pharmacokinetic properties. It acts as a bioisostere for other groups and can introduce conformational constraint, which can be beneficial for target engagement.

The combination of these features makes this compound a valuable starting point for the synthesis of novel compounds targeting a wide range of therapeutic areas.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.

References

Methodological & Application

Synthetic Route Development for 1-(3-Bromophenyl)cyclopropanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide

Abstract

Cyclopropylamines are privileged structural motifs in medicinal chemistry, valued for the unique conformational constraints and metabolic stability they impart to bioactive molecules.[1][2] This application note provides a detailed, two-step synthetic route for the preparation of 1-(3-bromophenyl)cyclopropanamine hydrochloride, a key building block for pharmaceutical research. The described pathway is designed for robustness and scalability, proceeding through the formation of a nitrile intermediate followed by high-selectivity catalytic hydrogenation. We offer in-depth experimental protocols, mechanistic insights, and a discussion of the rationale behind the chosen synthetic strategy, aimed at researchers, chemists, and professionals in drug development.

Introduction and Strategic Overview

The 1-arylcyclopropanamine scaffold is a component of numerous compounds targeting the central nervous system and other therapeutic areas. The presence of the bromine atom on the phenyl ring provides a versatile handle for further functionalization via cross-coupling reactions, making 1-(3-bromophenyl)cyclopropanamine a particularly valuable intermediate.

This guide details a synthetic approach that prioritizes the use of readily available starting materials and well-established, high-yielding chemical transformations. The overall strategy involves two primary stages:

  • Cyclopropanation: Construction of the strained cyclopropane ring by reacting 2-(3-bromophenyl)acetonitrile with 1,2-dibromoethane to form the key intermediate, 1-(3-bromophenyl)cyclopropanecarbonitrile.

  • Reductive Amination: Selective reduction of the nitrile group to a primary amine using catalytic hydrogenation.

  • Salt Formation: Conversion of the resulting free base to the stable and highly crystalline hydrochloride salt, which is often preferred for pharmaceutical applications due to its improved solubility and handling properties.[3]

Retrosynthetic Analysis

A logical disconnection of the target molecule reveals a straightforward path from common starting materials. The primary amine can be traced back to a nitrile, which in turn can be formed through an intramolecular cyclization.

G Target 1-(3-Bromophenyl)cyclopropanamine HCl Amine 1-(3-Bromophenyl)cyclopropanamine (Free Base) Target->Amine  Salt Formation (HCl) Nitrile 1-(3-Bromophenyl)cyclopropanecarbonitrile Amine->Nitrile  Nitrile Reduction SM1 2-(3-Bromophenyl)acetonitrile Nitrile->SM1  Cyclopropanation SM2 1,2-Dibromoethane Nitrile->SM2

Caption: Retrosynthetic analysis of the target compound.

Recommended Synthetic Pathway

The forward synthesis is executed in three distinct operational steps, beginning with the formation of the cyclopropane ring.

G cluster_step1 Step 1: Cyclopropanation cluster_step2 Step 2: Nitrile Reduction cluster_step3 Step 3: Salt Formation Start 2-(3-Bromophenyl)acetonitrile + 1,2-Dibromoethane Intermediate 1-(3-Bromophenyl)- cyclopropanecarbonitrile Start->Intermediate NaH, THF Reflux Amine 1-(3-Bromophenyl)- cyclopropanamine Intermediate->Amine H₂ (g), Raney Cobalt EtOH, NH₃ (aq) Product 1-(3-Bromophenyl)- cyclopropanamine HCl Amine->Product HCl in Dioxane Et₂O

Caption: Overall workflow for the synthesis of the target hydrochloride salt.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn at all times.

Protocol 1: Synthesis of 1-(3-Bromophenyl)cyclopropanecarbonitrile (Intermediate)

This procedure constructs the cyclopropane ring via an intramolecular nucleophilic substitution. The strong base deprotonates the benzylic carbon, which then acts as a nucleophile in a two-step sequence with 1,2-dibromoethane.

Rationale for Reagent Selection:

  • Sodium Hydride (NaH): A strong, non-nucleophilic base is used to ensure complete deprotonation of the acetonitrile derivative without competing side reactions.

  • Tetrahydrofuran (THF): An aprotic polar solvent that is suitable for reactions involving hydrides and effectively solvates the intermediate anionic species.

Reagent/MaterialM.W. ( g/mol )QuantityMoles
2-(3-Bromophenyl)acetonitrile196.0425.0 g0.128 mol
Sodium Hydride (60% in oil)24.0011.2 g0.280 mol
1,2-Dibromoethane187.8626.4 g0.141 mol
Anhydrous Tetrahydrofuran (THF)-400 mL-
Saturated NH₄Cl (aq)-150 mL-
Ethyl Acetate-300 mL-
Brine-100 mL-

Step-by-Step Procedure:

  • To a dry 1 L three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add sodium hydride (60% dispersion in mineral oil).

  • Wash the sodium hydride with anhydrous hexanes (2 x 50 mL) to remove the mineral oil, decanting the hexanes carefully under a stream of nitrogen.

  • Add 250 mL of anhydrous THF to the flask.

  • In a separate flask, dissolve 2-(3-bromophenyl)acetonitrile in 150 mL of anhydrous THF.

  • Add the acetonitrile solution dropwise to the stirred NaH/THF suspension at 0 °C (ice bath). A significant evolution of hydrogen gas will be observed. Allow the addition to proceed at a rate that maintains manageable gas evolution.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

  • Add 1,2-dibromoethane dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

  • Cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and add ethyl acetate.

  • Wash the organic layer with water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude oil by vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) to afford 1-(3-bromophenyl)cyclopropanecarbonitrile as a clear oil.[4][5]

Protocol 2: Synthesis of 1-(3-Bromophenyl)cyclopropanamine (Free Base)

This step involves the catalytic hydrogenation of the nitrile functional group to the primary amine.

Rationale for Reagent Selection:

  • Raney Cobalt: This catalyst is particularly effective for the hydrogenation of nitriles to primary amines.[6][7] It shows high selectivity and minimizes the formation of secondary and tertiary amine byproducts, which can occur via reaction of the primary amine product with intermediate imine species.

  • Ammonia: The addition of aqueous ammonia further suppresses the formation of secondary amines by competing for reaction with the imine intermediate.[7]

Reagent/MaterialM.W. ( g/mol )QuantityMoles
1-(3-Bromophenyl)cyclopropanecarbonitrile222.0820.0 g0.090 mol
Raney Cobalt (50% slurry in water)-~4.0 g-
Ethanol-200 mL-
Aqueous Ammonia (28%)-20 mL-
Hydrogen Gas (H₂)2.02High Pressure-

Step-by-Step Procedure:

  • To a high-pressure hydrogenation vessel (e.g., a Parr autoclave), add the Raney Cobalt catalyst slurry.

  • Add a solution of 1-(3-bromophenyl)cyclopropanecarbonitrile in ethanol.

  • Add the aqueous ammonia to the vessel.

  • Seal the vessel and purge several times with nitrogen, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to 500-600 psi.

  • Begin vigorous stirring and heat the reaction mixture to 80-100 °C.

  • Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 4-8 hours.

  • Once hydrogen uptake ceases, cool the reactor to room temperature and carefully vent the excess hydrogen pressure.

  • Purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol. Caution: The Raney catalyst may be pyrophoric upon drying; keep the filter cake wet.

  • Concentrate the filtrate under reduced pressure to remove the solvent, yielding the crude 1-(3-bromophenyl)cyclopropanamine as an oil. This crude product is often of sufficient purity for the next step.

Protocol 3: Preparation of this compound (Final Product)

This is a standard acid-base reaction to form the stable, solid hydrochloride salt.

Reagent/MaterialQuantity
Crude 1-(3-Bromophenyl)cyclopropanamine~19 g
Diethyl Ether (or MTBE)250 mL
HCl (4M solution in 1,4-Dioxane)~25 mL

Step-by-Step Procedure:

  • Dissolve the crude amine from the previous step in diethyl ether.

  • While stirring, add the 4M HCl solution in dioxane dropwise.

  • A white precipitate will form immediately. Continue adding the HCl solution until no further precipitation is observed (check pH with moist litmus paper to ensure it is acidic).

  • Stir the resulting slurry at room temperature for 1 hour to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold diethyl ether (2 x 50 mL) to remove any non-basic impurities.

  • Dry the solid under vacuum at 40-50 °C to a constant weight to yield this compound as a white to off-white crystalline solid.

References

Application Notes and Protocols for In Vitro Characterization of 1-(3-Bromophenyl)cyclopropanamine HCl

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Cyclopropanamine Derivative

1-(3-Bromophenyl)cyclopropanamine HCl is a synthetic small molecule belonging to the cyclopropanamine class of compounds. Its structural similarity to known bioactive agents, such as tranylcypromine, suggests a strong potential for interaction with enzymes that recognize and process monoamines. This application note provides a comprehensive guide for the in vitro evaluation of 1-(3-Bromophenyl)cyclopropanamine HCl, focusing on its potential inhibitory activity against two key enzymatic targets: Lysine-Specific Demethylase 1 (LSD1) and Monoamine Oxidase (MAO).

LSD1, a flavin-dependent demethylase, plays a crucial role in epigenetic regulation by removing methyl groups from histone H3 on lysines 4 and 9 (H3K4 and H3K9). Its dysregulation is implicated in various cancers, making it a compelling target for therapeutic intervention. Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the central nervous system, responsible for the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine.[1][2] Inhibitors of MAO are established treatments for depression and Parkinson's disease.[1][3]

This guide is designed for researchers in drug discovery, pharmacology, and molecular biology. It offers detailed, step-by-step protocols for biochemical and cell-based assays to characterize the activity and mechanism of 1-(3-Bromophenyl)cyclopropanamine HCl, enabling a thorough assessment of its therapeutic promise.

Part 1: Foundational Steps - Preparation of Compound Stock Solutions

Accurate and reproducible experimental results begin with the correct preparation of the test compound. The hydrochloride salt form of 1-(3-Bromophenyl)cyclopropanamine generally confers improved aqueous solubility. However, for in vitro assays, it is standard practice to prepare a high-concentration stock solution in an organic solvent, which is then further diluted into aqueous assay buffers.

Protocol 1: Preparation of a 10 mM Stock Solution

  • Materials:

    • 1-(3-Bromophenyl)cyclopropanamine HCl (Molecular Weight: 248.55 g/mol )

    • Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

    • Sterile microcentrifuge tubes

    • Calibrated analytical balance and precision pipettes

  • Procedure:

    • Tare a sterile 1.5 mL microcentrifuge tube on an analytical balance.

    • Carefully weigh out 2.49 mg of 1-(3-Bromophenyl)cyclopropanamine HCl into the tube.

    • Add 1.0 mL of anhydrous DMSO to the tube.

    • Vortex the solution thoroughly for 1-2 minutes until the compound is completely dissolved. A brief sonication in a water bath can aid dissolution if necessary.

    • Visually inspect the solution to ensure there are no visible particulates.

    • Aliquot the 10 mM stock solution into smaller volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage.

Causality and Best Practices:

  • Why DMSO? DMSO is a versatile aprotic solvent capable of dissolving a wide range of organic molecules, making it ideal for creating high-concentration stock solutions.

  • Why Anhydrous? Using anhydrous DMSO minimizes the introduction of water, which can affect the stability and solubility of the compound over time.

  • Why Aliquot? Repeated freeze-thaw cycles can lead to compound degradation and precipitation. Aliquoting ensures the integrity of the stock solution for multiple experiments.

  • Solubility Verification: While this protocol provides a standard starting point, it is recommended to empirically determine the solubility of 1-(3-Bromophenyl)cyclopropanamine HCl in your specific buffers and media to prevent precipitation during assays.

Part 2: Biochemical Assays - Probing Direct Enzyme Inhibition

Biochemical assays are essential for determining if 1-(3-Bromophenyl)cyclopropanamine HCl directly interacts with and inhibits the enzymatic activity of its putative targets, LSD1 and MAO.

Lysine-Specific Demethylase 1 (LSD1) Inhibition Assay

This protocol describes a common method for measuring LSD1 activity using a peroxidase-coupled reaction that produces a fluorescent signal. Inhibition of LSD1 results in a decrease in fluorescence.[4][5]

Experimental Workflow: LSD1 Inhibition Assay

LSD1_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of 1-(3-Bromophenyl)cyclopropanamine HCl Incubation Incubate LSD1 with compound Compound_Prep->Incubation Reagent_Prep Prepare LSD1 enzyme, substrate, and detection reagents Reagent_Prep->Incubation Reaction Initiate reaction with substrate Incubation->Reaction Detection Measure fluorescence Reaction->Detection Normalization Normalize data to controls Detection->Normalization IC50_Calc Calculate IC50 value Normalization->IC50_Calc

Caption: Workflow for the in vitro LSD1 biochemical inhibition assay.

Protocol 2: Fluorometric LSD1 Inhibition Assay

  • Materials:

    • Human recombinant LSD1 enzyme

    • LSD1 substrate (e.g., H3K4me2 peptide)

    • Horseradish peroxidase (HRP)

    • Fluorometric probe (e.g., Amplex Red or equivalent)

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5)

    • 1-(3-Bromophenyl)cyclopropanamine HCl stock solution

    • Known LSD1 inhibitor as a positive control (e.g., tranylcypromine)

    • Black, flat-bottom 96- or 384-well microplates

    • Fluorescence microplate reader

  • Procedure:

    • Reagent Preparation: Prepare all reagents in assay buffer according to the manufacturer's instructions. Keep the LSD1 enzyme on ice.

    • Compound Dilution: Prepare a serial dilution of 1-(3-Bromophenyl)cyclopropanamine HCl in assay buffer. A typical starting concentration range is 0.01 µM to 100 µM. Also, prepare dilutions of the positive control.

    • Assay Plate Setup:

      • Blank wells (no enzyme): Add assay buffer and substrate.

      • Vehicle control wells (100% activity): Add assay buffer, LSD1 enzyme, and DMSO (at the same final concentration as the compound wells).

      • Positive control wells: Add assay buffer, LSD1 enzyme, and the known LSD1 inhibitor.

      • Test compound wells: Add assay buffer, LSD1 enzyme, and the desired concentration of 1-(3-Bromophenyl)cyclopropanamine HCl.

    • Pre-incubation: Add the LSD1 enzyme to the appropriate wells and then add the test compound, vehicle, or positive control. Allow the plate to incubate for 15-30 minutes at room temperature to permit the inhibitor to bind to the enzyme.

    • Reaction Initiation: Add the substrate and detection reagents (HRP and fluorometric probe) to all wells to start the enzymatic reaction.

    • Signal Detection: Incubate the plate at room temperature for 30-60 minutes, protected from light. Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., ~530 nm excitation / ~590 nm emission for Amplex Red).

    • Data Analysis:

      • Subtract the average fluorescence of the blank wells from all other wells.

      • Normalize the data by setting the average fluorescence of the vehicle control wells to 100% activity and the blank wells to 0% activity.

      • Calculate the percent inhibition for each concentration of the test compound.

      • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[4]

Quantitative Data Summary: LSD1 Assay

Parameter Recommended Range Purpose
LSD1 Concentration 20-50 nM To ensure a robust and detectable signal.
Substrate Concentration At or near Km For sensitive detection of competitive inhibitors.
Compound Concentration 0.01 - 100 µM To generate a full dose-response curve.
Pre-incubation Time 15-30 min To allow for inhibitor-enzyme binding.

| Reaction Time | 30-60 min | To allow for sufficient product formation. |

Monoamine Oxidase (MAO) Inhibition Assays

To determine the selectivity of 1-(3-Bromophenyl)cyclopropanamine HCl, it is crucial to test its inhibitory activity against both MAO-A and MAO-B isoforms.[3] This can be achieved using commercially available fluorometric assay kits.[6]

Protocol 3: Fluorometric MAO-A and MAO-B Inhibition Assays

  • Materials:

    • Recombinant human MAO-A and MAO-B enzymes

    • MAO substrate (e.g., tyramine)

    • Fluorometric probe that detects H₂O₂

    • MAO assay buffer

    • 1-(3-Bromophenyl)cyclopropanamine HCl stock solution

    • Selective MAO-A inhibitor (e.g., clorgyline) and MAO-B inhibitor (e.g., selegiline) as positive controls[6]

    • Black, flat-bottom 96- or 384-well microplates

    • Fluorescence microplate reader

  • Procedure:

    • Compound Dilution: Prepare serial dilutions of 1-(3-Bromophenyl)cyclopropanamine HCl and the positive controls in the MAO assay buffer.

    • Assay Setup (perform in separate plates for MAO-A and MAO-B):

      • Blank wells (no enzyme): Add assay buffer and substrate.

      • Vehicle control wells (100% activity): Add assay buffer, the respective MAO enzyme, and DMSO.

      • Positive control wells: Add assay buffer, the respective MAO enzyme, and the corresponding selective inhibitor (clorgyline for MAO-A, selegiline for MAO-B).

      • Test compound wells: Add assay buffer, the respective MAO enzyme, and the desired concentration of 1-(3-Bromophenyl)cyclopropanamine HCl.

    • Reaction Initiation and Detection: Add the MAO substrate and fluorometric probe to all wells. The order of addition may vary depending on the specific kit used; follow the manufacturer's protocol.

    • Incubation and Measurement: Incubate the plates at 37°C for 30-60 minutes, protected from light. Measure the fluorescence at the appropriate wavelengths.

    • Data Analysis: Calculate the IC50 values for MAO-A and MAO-B inhibition as described in the LSD1 assay protocol (Section 2.1, step 7).

Part 3: Cell-Based Assays - Assessing Activity in a Biological Context

After confirming direct enzyme inhibition, the next logical step is to evaluate the effects of 1-(3-Bromophenyl)cyclopropanamine HCl in a cellular environment. This provides insights into its cell permeability, target engagement, and potential cytotoxicity.

Cell Viability and Cytotoxicity Assay

This assay determines the concentration at which the compound becomes toxic to cells, which is crucial for interpreting the results of other cell-based assays.

Protocol 4: CellTiter-Glo® Luminescent Cell Viability Assay

  • Materials:

    • A relevant cancer cell line (e.g., a line known to be sensitive to LSD1 inhibition, such as MV-4-11 acute myeloid leukemia cells)

    • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

    • 1-(3-Bromophenyl)cyclopropanamine HCl stock solution

    • White, clear-bottom 96- or 384-well plates

    • CellTiter-Glo® Luminescent Cell Viability Assay kit

    • Luminometer

  • Procedure:

    • Cell Seeding: Seed the cells into the wells of the microplate at a density that allows for logarithmic growth over the course of the experiment. Incubate for 24 hours.

    • Compound Treatment: Prepare serial dilutions of 1-(3-Bromophenyl)cyclopropanamine HCl in complete cell culture medium. Add the diluted compound to the cells. Include vehicle control (DMSO) wells.

    • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

    • Assay:

      • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

      • Add the CellTiter-Glo® reagent to each well.

      • Mix on an orbital shaker for 2 minutes to induce cell lysis.

      • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measurement: Measure the luminescence using a luminometer.

    • Data Analysis: Normalize the data to the vehicle control (set as 100% viability) and plot the results to determine the GI50 (concentration for 50% growth inhibition).

Target Engagement by Western Blotting

This assay confirms that the compound engages its intracellular target (LSD1) by measuring changes in the methylation status of its substrate, histone H3.

Signaling Pathway: LSD1-Mediated Histone Demethylation

LSD1_Pathway cluster_nucleus Cell Nucleus H3K4me2 H3K4me2 (Active Chromatin Mark) LSD1 LSD1 Enzyme H3K4me2->LSD1 Substrate H3K4me1 H3K4me1 (Less Active Mark) LSD1->H3K4me1 Demethylation Compound 1-(3-Bromophenyl) cyclopropanamine HCl Compound->LSD1 Inhibition

Caption: Inhibition of LSD1 by 1-(3-Bromophenyl)cyclopropanamine HCl leads to an accumulation of H3K4me2.

Protocol 5: Western Blot for H3K4 Dimethylation

  • Materials:

    • Cell line used in the viability assay

    • Complete cell culture medium

    • 1-(3-Bromophenyl)cyclopropanamine HCl

    • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • Transfer buffer and PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies: anti-H3K4me2 and anti-total Histone H3 (as a loading control)

    • HRP-conjugated secondary antibody

    • Enhanced chemiluminescence (ECL) substrate

    • Imaging system

  • Procedure:

    • Cell Treatment and Lysis: Treat cells with 1-(3-Bromophenyl)cyclopropanamine HCl at various concentrations (e.g., 0.1x, 1x, and 10x the biochemical IC50) for 24-48 hours. Harvest and lyse the cells.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.

    • Immunoblotting:

      • Block the membrane for 1 hour at room temperature.

      • Incubate the membrane with the primary antibodies (anti-H3K4me2 and anti-total H3) overnight at 4°C.

      • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Wash the membrane, apply the ECL substrate, and visualize the protein bands using an imaging system.

    • Analysis: Quantify the band intensities. An increase in the H3K4me2 signal (normalized to total H3) with increasing compound concentration indicates successful target engagement.

Conclusion

This application note provides a robust framework for the initial in vitro characterization of 1-(3-Bromophenyl)cyclopropanamine HCl. By following these detailed protocols, researchers can effectively determine its inhibitory potency and selectivity against LSD1 and MAO enzymes, assess its cellular activity and toxicity, and confirm its mechanism of action through target engagement studies. These foundational experiments are critical for advancing our understanding of this novel compound and evaluating its potential as a therapeutic agent.

References

Application Notes: 1-(3-Bromophenyl)cyclopropanamine HCl as a Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1-(3-bromophenyl)cyclopropanamine hydrochloride salt is a versatile and highly valuable scaffold in modern medicinal chemistry. Its unique three-dimensional structure, conferred by the strained cyclopropyl ring, combined with the synthetic handle of the aryl bromide, provides a robust platform for the generation of diverse chemical libraries. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of this scaffold. We will delve into its synthetic utility, focusing on palladium-catalyzed cross-coupling reactions, and explore its prominent role in the development of potent and selective enzyme inhibitors, with a particular focus on Lysine-Specific Demethylase 1 (LSD1). Detailed, field-proven protocols and structure-activity relationship (SAR) data are provided to empower researchers in their drug discovery endeavors.

Introduction: The Value Proposition of the 1-Arylcyclopropanamine Motif

The cyclopropyl group is a bioisostere for various functional groups and can introduce conformational rigidity into a molecule, which is often beneficial for binding to biological targets. When appended to an aromatic ring, the cyclopropylamine moiety offers a three-dimensional exit vector that allows for the exploration of chemical space in a manner distinct from linear or more flexible linkers. The 1-(3-Bromophenyl)cyclopropanamine scaffold is particularly advantageous due to the presence of the bromine atom at the meta position of the phenyl ring. This bromine serves as a versatile functional handle for a variety of transition-metal-catalyzed cross-coupling reactions, enabling the facile introduction of diverse substituents and the construction of complex molecular architectures.

The hydrochloride salt form of this amine ensures good shelf-life, crystallinity, and ease of handling in a laboratory setting. The primary amine also provides a convenient point for further functionalization, such as amide bond formation or reductive amination, further expanding the diversification possibilities of this scaffold.

Synthetic Utility: A Gateway to Chemical Diversity

The synthetic power of the 1-(3-bromophenyl)cyclopropanamine scaffold is most effectively harnessed through palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is amenable to both C-C and C-N bond formation, primarily through the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, respectively. These reactions are cornerstones of modern medicinal chemistry, celebrated for their broad substrate scope and functional group tolerance.[1]

Suzuki-Miyaura Coupling for Biaryl Scaffolds

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[2] In the context of our scaffold, this reaction allows for the synthesis of 1-(biphenyl-3-yl)cyclopropanamine derivatives, a structural motif present in numerous biologically active molecules.

Workflow for Suzuki-Miyaura Coupling:

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - 1-(3-Bromophenyl)cyclopropanamine HCl - Arylboronic Acid - Palladium Catalyst (e.g., Pd(PPh3)4) - Base (e.g., K2CO3) - Solvent (e.g., 1,4-Dioxane/H2O) heating Heat under Inert Atmosphere (e.g., 80-100 °C) reagents->heating Inert Atmosphere (N2 or Ar) extraction Aqueous Work-up (e.g., EtOAc/H2O) heating->extraction Cool to RT purification Purification (e.g., Column Chromatography) extraction->purification

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Detailed Protocol: Synthesis of 1-(4'-methoxy-[1,1'-biphenyl]-3-yl)cyclopropanamine

  • Rationale: This protocol details the coupling of the scaffold with 4-methoxyphenylboronic acid. The electron-donating methoxy group is well-tolerated and represents a common substitution pattern in medicinal chemistry. Potassium carbonate is a mild and effective base for this transformation, and a mixture of dioxane and water is a common solvent system that facilitates the dissolution of both organic and inorganic reagents. Tetrakis(triphenylphosphine)palladium(0) is a commercially available and reliable catalyst for this type of coupling.

  • Materials:

    • 1-(3-Bromophenyl)cyclopropanamine HCl (1.0 equiv)

    • 4-Methoxyphenylboronic acid (1.2 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

    • Potassium carbonate (K₂CO₃) (3.0 equiv)

    • 1,4-Dioxane (Anhydrous)

    • Water (Degassed)

    • Nitrogen or Argon gas supply

    • Standard reaction glassware, heating mantle, and magnetic stirrer

  • Procedure:

    • To a flame-dried round-bottom flask, add 1-(3-bromophenyl)cyclopropanamine HCl, 4-methoxyphenylboronic acid, and potassium carbonate.

    • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

    • Add Pd(PPh₃)₄ to the flask under a positive flow of the inert gas.

    • Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 3:1 ratio of dioxane to water).

    • Stir the reaction mixture at room temperature for 10 minutes to ensure homogeneity.

    • Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired 1-(4'-methoxy-[1,1'-biphenyl]-3-yl)cyclopropanamine.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides.[3][4] This reaction enables the introduction of a wide range of nitrogen-containing functional groups, including primary and secondary amines, amides, and heterocycles, at the 3-position of the phenyl ring.

Reaction Scheme for Buchwald-Hartwig Amination:

Buchwald_Hartwig reactant1 1-(3-Bromophenyl)cyclopropanamine HCl product 1-(3-(R1R2-amino)phenyl)cyclopropanamine reactant1->product Buchwald-Hartwig Amination catalyst Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., XPhos) Base (e.g., NaOtBu) Solvent (e.g., Toluene) reactant2 +   Amine (R1R2NH) reactant2->product

Caption: Buchwald-Hartwig amination of the scaffold.

Detailed Protocol: Synthesis of 1-(3-(morpholino)phenyl)cyclopropanamine

  • Rationale: This protocol describes the coupling of the scaffold with morpholine, a common cyclic secondary amine in drug molecules. A palladium(0) source like tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] is often used in combination with a bulky, electron-rich phosphine ligand such as XPhos to facilitate the catalytic cycle. Sodium tert-butoxide is a strong, non-nucleophilic base suitable for this transformation. Toluene is a common anhydrous solvent for this reaction.

  • Materials:

    • 1-(3-Bromophenyl)cyclopropanamine HCl (1.0 equiv)

    • Morpholine (1.5 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)

    • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 equiv)

    • Sodium tert-butoxide (NaOtBu) (2.0 equiv)

    • Toluene (Anhydrous)

    • Nitrogen or Argon gas supply

    • Standard reaction glassware, heating mantle, and magnetic stirrer

  • Procedure:

    • To a flame-dried Schlenk tube, add 1-(3-bromophenyl)cyclopropanamine HCl, sodium tert-butoxide, Pd₂(dba)₃, and XPhos.

    • Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.

    • Add anhydrous toluene, followed by morpholine via syringe.

    • Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction carefully with saturated aqueous ammonium chloride solution.

    • Dilute with ethyl acetate and water, then separate the layers.

    • Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield 1-(3-(morpholino)phenyl)cyclopropanamine.

Application in Drug Discovery: Targeting Lysine-Specific Demethylase 1 (LSD1)

A prominent application of the 1-arylcyclopropanamine scaffold is in the development of inhibitors for Lysine-Specific Demethylase 1 (LSD1), a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation. LSD1 is overexpressed in various cancers, making it an attractive therapeutic target.[5] The trans-2-phenylcyclopropylamine core, a close analog of our scaffold, is a known mechanism-based inhibitor of LSD1.[6]

The 1-(3-bromophenyl)cyclopropanamine scaffold serves as an excellent starting point for generating a library of LSD1 inhibitors. The 3-position of the phenyl ring is a key vector for modification to enhance potency and selectivity. By employing the Suzuki and Buchwald-Hartwig reactions described above, researchers can systematically explore the structure-activity relationships (SAR) at this position.

Signaling Pathway Context:

LSD1_Pathway LSD1 LSD1 (KDM1A) H3K4me0 Histone H3 (Lys4) (unmethylated) LSD1->H3K4me0 Demethylation H3K4me12 Histone H3 (Lys4) (mono/di-methylated) H3K4me12->LSD1 Substrate Gene_Repression Gene Repression (e.g., tumor suppressors) H3K4me0->Gene_Repression Inhibitor 1-Arylcyclopropanamine Inhibitor Inhibitor->LSD1 Inhibition

Caption: Inhibition of LSD1-mediated histone demethylation.

Structure-Activity Relationship (SAR) Insights

SAR studies on 2-phenylcyclopropylamine-based LSD1 inhibitors have revealed key insights that can guide the derivatization of the 1-(3-bromophenyl)cyclopropanamine scaffold.

Compound IDR Group (at 3-position)LSD1 IC₅₀ (nM)Notes
1 -H (Tranylcypromine)~20,000Parent compound, weak inhibitor.
2 -[1,1'-biphenyl]-4-yl>1,000,000Biphenyl substitution at the para-position is not well-tolerated.[6]
3 -OPh4,560 (k_inact/K_I)Aryl ether linkage shows improved activity.[5]
4 Substituted Indoline24.43Complex heterocyclic systems can lead to high potency.[7]
5 Halogenated Phenyl31Halogenation at the meta-position of a distal phenyl ring enhances potency.[8]

Data is illustrative and compiled from various sources on related phenylcyclopropylamine analogs.

The data suggests that:

  • Simple, large, non-polar groups like biphenyl directly attached may not be optimal for LSD1 inhibition.

  • Introducing heteroatoms and more complex heterocyclic systems at the 3-position can significantly enhance potency.

  • The electronic nature and substitution pattern on a distal aromatic ring, introduced via Suzuki coupling, are critical for optimizing interactions within the LSD1 active site.

Conclusion

1-(3-Bromophenyl)cyclopropanamine HCl is a privileged scaffold that offers a unique combination of three-dimensional structure and synthetic versatility. Its utility in palladium-catalyzed cross-coupling reactions provides a straightforward and powerful strategy for the rapid generation of diverse and novel chemical entities. The successful application of this scaffold in the development of potent LSD1 inhibitors underscores its importance in contemporary drug discovery. The protocols and SAR insights provided herein are intended to serve as a practical guide for researchers to unlock the full potential of this valuable building block in their quest for new therapeutic agents.

References

Designing Novel CNS Therapeutic Agents from Cyclopropanamine Precursors

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Drug Development Professionals

This guide provides a comprehensive overview of the strategic design, synthesis, and evaluation of novel Central Nervous System (CNS) therapeutic agents derived from cyclopropanamine precursors. We will explore the underlying principles that make the cyclopropane motif a powerful tool in medicinal chemistry, detail robust synthetic protocols for generating diverse compound libraries, and outline key assays for characterizing and validating potential CNS drug candidates.

The Strategic Advantage of the Cyclopropane Motif in CNS Drug Design

The cyclopropane ring, a strained three-membered carbocycle, is far more than a simple structural curiosity; it is a versatile and powerful tool in the medicinal chemist's arsenal.[1][2] Its incorporation into drug candidates can address multiple common roadblocks in discovery and development, such as enhancing potency, increasing metabolic stability, improving brain permeability, and reducing off-target effects.[3][4]

The unique physicochemical properties of the cyclopropane ring are central to its utility.[3] The coplanarity of its three carbon atoms and the enhanced π-character of its C-C bonds create a rigid structure that can lock a molecule into a desired bioactive conformation.[1][3] This conformational constraint can lead to more favorable binding to a biological target, reducing the entropic penalty of binding and thereby increasing potency.[3][5] Furthermore, the cyclopropane moiety is often more resistant to metabolic degradation compared to linear alkyl chains or larger rings, which can significantly improve a compound's pharmacokinetic profile.[1][6]

As a bioisostere, the cyclopropyl group can effectively replace other common functionalities like gem-dimethyl groups, alkenes, or even aromatic rings.[6][7] This strategy of bioisosteric replacement allows chemists to escape the so-called "flatland" of aromatic compounds, introducing three-dimensionality that can improve solubility and other drug-like properties while preserving or enhancing biological activity.[7][8][9]

cluster_0 Core Chemical Properties cluster_1 Medicinal Chemistry Outcomes Conformational Rigidity Conformational Rigidity Enhanced Potency Enhanced Potency Conformational Rigidity->Enhanced Potency Reduced Off-Target Effects Reduced Off-Target Effects Conformational Rigidity->Reduced Off-Target Effects Metabolic Stability Metabolic Stability Improved PK Profile Improved PK Profile Metabolic Stability->Improved PK Profile Unique Electronics (π-character) Unique Electronics (π-character) Unique Electronics (π-character)->Enhanced Potency Increased CNS Penetration Increased CNS Penetration Improved PK Profile->Increased CNS Penetration

Caption: Logical flow from cyclopropane's properties to therapeutic benefits.

Cyclopropanamine: A Privileged Precursor for CNS Targets

Cyclopropanamine is not merely a structural component but often serves as a key pharmacophore, a feature essential for a drug's biological activity.[10][11] Its unique combination of a strained ring and a reactive amino group makes it an invaluable building block for targeting a range of CNS-related enzymes and receptors.[10]

Notably, the cyclopropanamine motif is the cornerstone of mechanism-based inhibitors for flavin-dependent monoamine oxidases, such as Lysine-Specific Demethylase 1 (LSD1) and Monoamine Oxidase (MAO).[11]

  • LSD1 Inhibitors: LSD1 is a critical enzyme in epigenetic regulation, and its inhibition is being explored for treating numerous CNS disorders, including schizophrenia, Alzheimer's disease, and Rett's syndrome.[12][13] Functionalized cyclopropanamines, such as the well-known inhibitor Tranylcypromine, act by forming a covalent adduct with the enzyme's FAD cofactor, leading to irreversible inhibition.[11]

  • MAO Inhibitors: As inhibitors of MAO-A and MAO-B, cyclopropanamine derivatives can modulate the levels of key neurotransmitters like serotonin and dopamine, forming the basis of effective antidepressant therapies.[10][11]

The demonstrated success of this scaffold against validated CNS targets makes cyclopropanamine a "privileged" precursor for novel drug discovery campaigns.

Synthetic Strategies for Library Generation

A successful drug discovery program requires access to a chemically diverse library of compounds. Fortunately, numerous synthetic routes have been developed to produce functionalized cyclopropanamines.[14][15] A divergent strategy, where a single, versatile precursor is elaborated into a wide array of final products, is particularly efficient.[16]

Workflow for Synthesis and Diversification

G start Commercially Available Starting Materials precursor Bifunctional Cyclopropane Precursor Synthesis start->precursor diversify Divergent Functionalization (e.g., Amidation, Oxidation, Cross-Coupling) precursor->diversify library Diverse Compound Library diversify->library end Screening & SAR library->end

Caption: General workflow for library generation from a key precursor.

Protocol 2.1: Divergent Synthesis from a Bifunctional Cyclopropane Precursor

This protocol is adapted from a cobalt-catalyzed cyclopropanation strategy that allows for multigram scale synthesis of a versatile precursor, which can then be divergently functionalized.[16]

Objective: To synthesize (E/Z)-ethyl 2-(phenylsulfanyl)cyclopropane-1-carboxylate as a key precursor and demonstrate its derivatization.

Part A: Precursor Synthesis

  • Materials: Phenyl vinyl sulfide, ethyl diazoacetate, cobalt(II) catalyst (e.g., Co(salen)), anhydrous solvent (e.g., chloroform).

  • Reaction Setup: To a solution of phenyl vinyl sulfide and the cobalt catalyst in chloroform at 30°C, add ethyl diazoacetate slowly via syringe pump over several hours under an inert atmosphere (N₂ or Ar).

  • Monitoring: Track the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up & Purification: Quench the reaction, wash with brine, and dry the organic layer over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The resulting crude product contains a mixture of trans and cis diastereoisomers, which can be separated by flash column chromatography on silica gel.[16]

Part B: Divergent Functionalization (Example: Amidation)

  • Hydrolysis: Saponify the ester of the separated cis or trans precursor using LiOH in a THF/water mixture to yield the corresponding carboxylic acid.

  • Amide Coupling: To a solution of the carboxylic acid in an appropriate solvent (e.g., DMF), add a coupling agent (e.g., HATU), a base (e.g., DIPEA), and the desired primary or secondary amine.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor completion by TLC or LC-MS.

  • Work-up & Purification: Perform an aqueous work-up, extract the product with an organic solvent (e.g., ethyl acetate), and purify by flash chromatography to yield the desired cyclopropyl amide.[17]

Causality Behind Choices: The use of a bifunctional precursor with both an ester and a sulfide handle is a deliberate strategic choice.[16] It allows for orthogonal derivatization; the ester can be converted to amides, alcohols, etc., while the sulfide can be oxidized to sulfoxides or sulfones, or used in metal-catalyzed cross-coupling reactions. This divergent approach maximizes the structural diversity generated from a single core scaffold.[16]

Physicochemical and Structural Characterization

Rigorous characterization is non-negotiable to ensure the identity, purity, and stereochemistry of each synthesized compound. This process forms the foundation of trustworthy structure-activity relationship (SAR) studies.

Protocol 3.1: Standard Analytical Suite for Characterization

Objective: To confirm the structure and purity of a novel cyclopropanamine derivative.

  • Mass Spectrometry (MS):

    • Technique: High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI).[18]

    • Procedure: Dissolve a small sample (~0.1 mg) in a suitable solvent (e.g., methanol or acetonitrile) and inject it into the mass spectrometer.

    • Validation: The measured mass should be within 5 ppm of the calculated exact mass for the expected molecular formula. The isotopic distribution pattern should also match the theoretical pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Technique: ¹H and ¹³C NMR spectroscopy.[18]

    • Procedure: Dissolve 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Acquire ¹H and ¹³C spectra. For complex structures, 2D NMR experiments (e.g., COSY, HSQC) may be necessary.

    • Validation: The chemical shifts, coupling constants, and integration values in the ¹H spectrum, along with the chemical shifts in the ¹³C spectrum, must be consistent with the proposed chemical structure. The characteristic signals for the cyclopropane ring protons (typically in the 0.5-1.5 ppm range) should be present.

  • Chromatographic Purity and Stereochemistry:

    • Technique: High-Performance Liquid Chromatography (HPLC) for purity and chiral HPLC or Gas Chromatography (GC) for enantiomeric excess.[19]

    • Procedure: Develop a suitable method using a C18 column for reverse-phase HPLC to assess purity (%). For chiral molecules, use a chiral stationary phase (e.g., Chirasil-Dex for GC) to separate enantiomers and determine the enantiomeric excess (ee%).[19]

    • Validation: A pure compound should exhibit a single major peak (typically >95% by area) in the HPLC chromatogram. For chiral compounds, the ee% should meet the desired specification.

Biological Screening for CNS Activity

With a library of characterized compounds in hand, the next step is to assess their biological activity against relevant CNS targets and evaluate their drug-like properties.

Protocol 4.1: In Vitro LSD1 Inhibition Assay

This protocol is designed to measure the potency of compounds in inhibiting the enzymatic activity of LSD1, a key epigenetic target in the CNS.[12][13]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against LSD1.

  • Materials: Recombinant human LSD1 enzyme, H3K4me2-biotinylated peptide substrate, horseradish peroxidase-streptavidin conjugate, Amplex Red reagent, FAD, and test compounds dissolved in DMSO.

  • Assay Procedure (96-well plate format):

    • Add assay buffer, FAD, and the LSD1 enzyme to each well.

    • Add serial dilutions of the test compounds (or DMSO for control wells). Incubate for 15 minutes at room temperature to allow compound binding.

    • Initiate the reaction by adding the H3K4me2 peptide substrate. Incubate for 1 hour at 37°C.

    • Stop the reaction and develop the signal by adding a mixture of horseradish peroxidase-streptavidin and Amplex Red.

    • Measure the fluorescence (Excitation: 530 nm, Emission: 590 nm) on a plate reader.

  • Data Analysis and Validation:

    • The "control" is the signal from wells with enzyme but no compound, representing 100% activity. The "blank" contains no enzyme and represents 0% activity.[12]

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Plot percent inhibition versus the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[12]

    • Self-Validation: A known LSD1 inhibitor (e.g., Tranylcypromine) must be run in parallel as a positive control to validate the assay performance on that day.

Protocol 4.2: In Vitro Metabolic Stability Assay

Objective: To evaluate the susceptibility of a compound to metabolism by liver enzymes, a key predictor of its in vivo half-life.[7]

  • Materials: Human Liver Microsomes (HLM), NADPH regenerating system, phosphate buffer (pH 7.4), and test compound.

  • Incubation:

    • Pre-warm a mixture of HLM in phosphate buffer at 37°C.

    • Add the test compound (final concentration typically 1 µM).

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[7]

  • Sampling & Analysis:

    • Take aliquots at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Immediately quench the reaction in each aliquot with a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge to pellet the protein, and analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance.

Data Interpretation and Lead Optimization

The goal of the initial screening cascade is to establish a structure-activity relationship (SAR) and a structure-property relationship (SPR) to guide the next round of design.

Iterative Optimization Cycle

G design Design Hypothesize modifications to improve potency, selectivity, or ADME properties. synthesize Synthesize Create new analogs based on design hypotheses. design->synthesize test Test Run new compounds through the screening cascade (e.g., LSD1, ADME). synthesize->test analyze Analyze Correlate structural changes with outcomes. Establish SAR and SPR. test->analyze analyze->design

Caption: The iterative cycle of medicinal chemistry lead optimization.

Data should be compiled to clearly compare the performance of new analogs against the parent compound.

CompoundStructure ModificationLSD1 IC₅₀ (nM)HLM Stability (t₁/₂ min)Predicted BBB Permeability (Pe)
Lead-01Phenyl Ring15015Low
CP-Analogue-01 Phenyl -> Cyclopropyl45 >60 Moderate
CP-Analogue-02 Phenyl -> trans-Me-Cyclopropyl25 >60 High

Table 1: Hypothetical data illustrating how replacing an aromatic ring with a cyclopropyl moiety (a common bioisosteric switch) can lead to significant improvements in potency, metabolic stability, and CNS permeability.[3][4][7]

This data-driven approach allows researchers to systematically refine molecular structures, balancing the need for high target potency with the complex physicochemical and pharmacokinetic properties required for a successful CNS drug.[20]

References

Application Notes and Protocols: Radioligand Binding Assays for Monoamine Transporter Ligands

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoamine transporters (MATs), including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are critical regulators of neurotransmission.[1][2][3] These transmembrane proteins are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby controlling the duration and intensity of synaptic signaling.[3] Given their pivotal role in brain function, MATs are primary targets for a wide array of therapeutic agents, including antidepressants and treatments for attention-deficit/hyperactivity disorder (ADHD), as well as substances of abuse like cocaine and amphetamines.[2][3][4]

Radioligand binding assays are a cornerstone technique in pharmacology and drug discovery for characterizing the interaction of novel compounds with MATs.[1][5] These assays provide quantitative measures of a ligand's affinity (how tightly it binds) and the density of the transporter population in a given biological sample.[6][7][8] This document offers a detailed, experience-driven guide to performing radioligand binding assays for monoamine transporter ligands, focusing on the underlying principles, step-by-step protocols, and data analysis.

I. Foundational Principles: The Law of Mass Action in Binding

The interaction between a ligand and a transporter follows the law of mass action, which describes the reversible formation of a ligand-receptor complex at equilibrium.[9][10] This principle underpins the two primary types of radioligand binding experiments: saturation and competition assays.

  • Saturation Assays: These experiments determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).[6][7][9][10][11] The Kd represents the concentration of radioligand at which 50% of the transporters are occupied at equilibrium, providing a measure of the radioligand's affinity.[6] A lower Kd value signifies higher affinity.[6] Bmax reflects the total concentration of transporters in the sample, typically expressed as fmol/mg of protein.[9][10]

  • Competition Assays: These assays are used to determine the affinity of an unlabeled test compound by measuring its ability to compete with a radioligand for binding to the transporter.[7][12][13] The result is an IC50 value, which is the concentration of the unlabeled compound that displaces 50% of the specific binding of the radioligand.[14] The IC50 is then converted to an inhibitory constant (Ki), which is a more absolute measure of the unlabeled ligand's affinity.[14]

II. Critical Reagents and Preparations

A. Membrane Preparation

The quality of the biological material is paramount for a successful binding assay. Monoamine transporters can be studied in various preparations, including brain tissue homogenates (e.g., striatum for DAT, cortex for NET and SERT) or cell lines recombinantly expressing the transporter of interest (e.g., HEK293 cells).[2][15]

Protocol: Membrane Preparation from Tissue or Cells

  • Homogenization: Tissues or pelleted cells are homogenized in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors) to disrupt the cell membranes.

  • Low-Speed Centrifugation: The homogenate is centrifuged at a low speed (e.g., 1,000 x g) to remove nuclei and large cellular debris.

  • High-Speed Centrifugation: The resulting supernatant is then centrifuged at a high speed (e.g., 20,000 x g) to pellet the membranes containing the transporters.

  • Washing: The membrane pellet is washed by resuspending it in fresh buffer and repeating the high-speed centrifugation. This step is crucial for removing endogenous neurotransmitters that could interfere with the assay.[15]

  • Final Preparation: The final pellet is resuspended in an appropriate assay buffer, and the total protein concentration is determined using a standard method like the bicinchoninic acid (BCA) assay. The membranes can be aliquoted and stored at -80°C for future use.

B. Radioligand Selection

The choice of radioligand is critical and should be guided by several factors:

  • High Affinity: The radioligand should have a high affinity (low Kd) for the target transporter to ensure robust binding.[6]

  • Specificity: It should exhibit high selectivity for the transporter of interest over other MATs or receptors.[6]

  • Low Nonspecific Binding: The radioligand should have minimal binding to non-transporter components like lipids and filter materials.[6][16] Hydrophobic ligands tend to have higher nonspecific binding.[6]

  • High Specific Activity: This refers to the amount of radioactivity per mole of ligand and is crucial for detecting low densities of transporters.[6]

Table 1: Common Radioligands for Monoamine Transporters

TransporterRadioligandTypical Kd (nM)Isotope
DAT [³H]WIN 35,4281-10³H
SERT [³H]Citalopram0.5-2³H
NET [³H]Nisoxetine1-5³H

III. Experimental Protocols

A. Saturation Binding Assay

This assay is performed to determine the Kd and Bmax of your radioligand for the target transporter.

Protocol: Saturation Binding Assay

  • Assay Setup: In a 96-well plate, set up duplicate tubes for each concentration of radioligand.

  • Total Binding: To these wells, add the membrane preparation (typically 50-120 µg of protein for tissue), assay buffer, and increasing concentrations of the radioligand (e.g., 0.1 to 20 nM).

  • Nonspecific Binding (NSB): In a parallel set of wells, add the same components as for total binding, but also include a high concentration of a "cold" (unlabeled) ligand that is structurally different from the radioligand but binds to the same site with high affinity.[6][11][17] This will occupy all the specific transporter sites, so any remaining radioligand binding is considered nonspecific.[17]

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time to allow the binding to reach equilibrium. This time should be determined in preliminary kinetic experiments.

  • Termination and Filtration: The incubation is stopped by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which traps the membranes with bound radioligand. The filters are then washed rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured in a scintillation counter.

G cluster_prep Assay Preparation cluster_assay Binding Incubation cluster_end Termination & Detection Membrane Membrane Preparation Total_Binding Total Binding Tubes (Membrane + Radioligand) Membrane->Total_Binding NSB_Binding NSB Tubes (Membrane + Radioligand + Unlabeled) Membrane->NSB_Binding Radioligand Radioligand Dilutions Radioligand->Total_Binding Radioligand->NSB_Binding NSB_Ligand Unlabeled Ligand (for NSB) NSB_Ligand->NSB_Binding Filtration Rapid Filtration Total_Binding->Filtration NSB_Binding->Filtration Counting Scintillation Counting Filtration->Counting

Caption: Workflow for a saturation radioligand binding assay.

B. Competition Binding Assay

This assay is used to determine the affinity (Ki) of an unlabeled test compound.

Protocol: Competition Binding Assay

  • Assay Setup: Similar to the saturation assay, set up wells for total binding, nonspecific binding, and for each concentration of the unlabeled test compound.

  • Total and NSB: Prepare total and nonspecific binding wells as described in the saturation protocol.

  • Competition Wells: To these wells, add the membrane preparation, a fixed concentration of the radioligand (typically at or below its Kd), and serially diluted concentrations of the unlabeled test compound.[15]

  • Incubation, Termination, and Counting: Follow the same incubation, filtration, and counting procedures as for the saturation assay.

G cluster_reagents Reagents cluster_tubes Assay Tubes cluster_process Processing Membrane Membrane Prep Competition_Tubes Competition Tubes (Membrane + Radioligand + Test Compound) Membrane->Competition_Tubes Radioligand Radioligand (Fixed Conc.) Radioligand->Competition_Tubes Test_Compound Test Compound (Serial Dilutions) Test_Compound->Competition_Tubes Incubation Incubate to Equilibrium Competition_Tubes->Incubation Filtration Filter & Wash Incubation->Filtration Counting Scintillation Count Filtration->Counting

Caption: Workflow for a competition radioligand binding assay.

IV. Data Analysis and Interpretation

A. Saturation Binding Data
  • Calculate Specific Binding: For each concentration of radioligand, subtract the nonspecific binding counts per minute (CPM) from the total binding CPM to get the specific binding.[6]

    • Specific Binding = Total Binding - Nonspecific Binding

  • Generate Saturation Curve: Plot the specific binding (Y-axis) against the concentration of the free radioligand (X-axis). The resulting curve should be a rectangular hyperbola.[9][10]

  • Determine Kd and Bmax: Use nonlinear regression analysis to fit the data to the "one-site specific binding" equation to derive the Kd and Bmax values.[9][10]

  • Scatchard Plot (Optional): Historically, a Scatchard plot was used to linearize the data.[9][10][12][18] In this plot, the ratio of specific binding to the free radioligand concentration (Bound/Free) is plotted against the specific binding (Bound).[9][10] The slope of the line is -1/Kd, and the x-intercept is the Bmax.[9][10] While nonlinear regression is now the preferred method, Scatchard plots can still be useful for visualizing the data.[9][18]

G Data Raw CPM Data (Total & NSB) Calc_Specific Calculate Specific Binding Data->Calc_Specific Nonlinear_Regression Nonlinear Regression (One-site binding) Calc_Specific->Nonlinear_Regression Scatchard Scatchard Plot (Optional Visualization) Calc_Specific->Scatchard Results Kd & Bmax Nonlinear_Regression->Results

Caption: Data analysis workflow for saturation binding experiments.

B. Competition Binding Data
  • Calculate Percent Specific Binding: For each concentration of the test compound, calculate the percentage of specific binding relative to the binding in the absence of the competitor.

  • Generate Competition Curve: Plot the percent specific binding (Y-axis) against the logarithm of the test compound's concentration (X-axis). This will generate a sigmoidal dose-response curve.

  • Determine IC50: Use nonlinear regression to fit the data to a sigmoidal dose-response (variable slope) equation to determine the IC50 value.[15]

  • Calculate Ki using the Cheng-Prusoff Equation: The IC50 value is dependent on the concentration of the radioligand used in the assay.[14][19] Therefore, it must be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[14][15] This equation provides a more absolute measure of the test compound's affinity.[14]

    Ki = IC50 / (1 + [L]/Kd) [14][15]

    Where:

    • [L] is the concentration of the radioligand used in the experiment.

    • Kd is the equilibrium dissociation constant of the radioligand for the transporter (determined from saturation experiments).

V. Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
High Nonspecific Binding (>50% of total) Radioligand is too hydrophobic; Radioligand concentration is too high; Insufficient washing; Too much membrane protein.[16]Consider a different radioligand; Use a lower radioligand concentration (at or below Kd); Increase wash volume or number of washes; Optimize protein concentration.[16]
Low Specific Binding Signal Low transporter expression in the membrane prep; Inactive transporters; Insufficient incubation time.Use a source with higher transporter density; Ensure proper membrane preparation and storage; Perform a time-course experiment to determine equilibrium.
High Variability Between Replicates Pipetting errors; Inconsistent washing; Filter-binding issues.Use calibrated pipettes; Ensure consistent and rapid filtration and washing for all samples; Presoak filters in a solution like 0.3% polyethyleneimine (PEI) to reduce nonspecific filter binding.

VI. Conclusion

Radioligand binding assays are a powerful and robust method for quantitatively assessing the interactions between ligands and monoamine transporters.[7] By carefully selecting reagents, meticulously following protocols, and applying appropriate data analysis methods, researchers can obtain reliable affinity and density data that is crucial for advancing our understanding of monoamine transporter pharmacology and for the development of novel therapeutics.

VII. References

  • Cheng-Prusoff Equation - Canadian Society of Pharmacology and Therapeutics (CSPT). 14

  • Enzyme Inhibitor Terms and Calculations - Sigma-Aldrich. --INVALID-LINK--

  • The GraphPad Guide to Analyzing Radioligand Binding Data. 9

  • Application Notes and Protocols: Radioligand Binding and Functional Assays for 3',4'- Methylenedioxy-α-pyrrolidinopropiophenone (MDPPP) at Monoamine Transporters - Benchchem. 15

  • Radiometric Ligand-Binding Assays - Revvity. 6

  • Analyzing Radioligand Binding Data. 10

  • Saturation Binding Curves and Scatchard Plots1 - GraphPad. 18

  • Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments. 1

  • determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed. 20

  • Ki, IC50, & the Cheng-Prusoff equation - YouTube. 19

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. 21

  • An Intuitive Look at the Relationship of Ki and IC50: A More General Use for the Dixon Plot | Journal of Chemical Education - ACS Publications. 22

  • Nonspecific binding - GraphPad Prism 10 Curve Fitting Guide. 17

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PubMed Central. 2

  • Ligand binding assay - Wikipedia. 12

  • Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Request PDF - ResearchGate. 5

  • Receptor Binding Assays for HTS and Drug Discovery - NCBI - NIH. 11

  • How would you set up a non-specific binding for a radioligand binding dissociation (kinetic) experiment? | ResearchGate. 23

  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. --INVALID-LINK--

  • Simultaneous Multiple MS Binding Assays for the Dopamine, Norepinephrine, and Serotonin Transporters - PubMed. 24

  • troubleshooting radioligand binding assay inconsistencies - Benchchem. 16

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - Biophysics Reports. 25

  • Radioligand Binding Assay | Gifford Bioscience. 7

  • The protocol of competitive binding assay. | Download Table - ResearchGate. 26

  • Assay setup for competitive binding measurements - NanoTemper Technologies. 13

  • A computational binding affinity estimation protocol with maximum utilization of experimental data : A case study for Adenosine - ChemRxiv. 27

  • Design and Synthesis of Promiscuous High-Affinity Monoamine Transporter Ligands: Unraveling Transporter Selectivity - PubMed. 4

  • Saturation Radioligand Binding Assays - Alfa Cytology - Rdcthera. 8

  • Standard procedures for monoamine transporter and receptor-binding assays | Download Table - ResearchGate. 28

  • Discovery and Development of Monoamine Transporter Ligands - PMC - PubMed Central. 3

  • Neurotransmitter recognition by human vesicular monoamine transporter 2 - PMC. 29

  • Structural insights into vesicular monoamine storage and drug interactions - PMC. 30

  • Protocol - genomembrane. 31

References

HPLC-MS method for purity analysis of 1-(3-Bromophenyl)cyclopropanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the HPLC-MS Purity Analysis of 1-(3-Bromophenyl)cyclopropanamine Hydrochloride

Introduction

This compound (CAS 597563-15-0) is a chemical entity of significant interest in pharmaceutical research and development, often serving as a key intermediate in the synthesis of more complex molecules.[1][2][3] In the pharmaceutical industry, the purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical quality attribute that directly impacts the safety and efficacy of the final drug product.[4][5] Regulatory bodies such as the FDA and EMA mandate stringent control over impurities, which can originate from the synthetic process or degradation and may exhibit undesirable pharmacological or toxicological effects.[5][6]

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the gold standard for purity analysis.[4][6][7] This combination provides the high resolving power of chromatography to separate the main component from trace-level impurities, while the mass spectrometer offers sensitive and specific detection, enabling unequivocal identification and quantification of these impurities.[4][8]

This application note presents a detailed, robust HPLC-MS method for the purity analysis of this compound. The methodology is designed for researchers, analytical scientists, and quality control professionals, providing not only a step-by-step protocol but also the scientific rationale behind the chosen parameters, ensuring a trustworthy and reproducible analytical system.

Principle of the Method: A Mechanistic Overview

The method is founded on the principles of reversed-phase HPLC (RP-HPLC) coupled with positive-ion electrospray ionization mass spectrometry (ESI-MS).

  • Chromatographic Separation (HPLC): The analyte and its potential impurities are separated based on their differential partitioning between a nonpolar stationary phase (C18) and a polar mobile phase. The molecule 1-(3-Bromophenyl)cyclopropanamine contains both a hydrophobic bromophenyl group and a polar amine group. An acidic mobile phase modifier (formic acid) is employed to protonate the primary amine group. This protonation ensures good aqueous solubility and minimizes undesirable peak tailing that can occur with basic analytes on silica-based columns. A gradient elution, starting with a high aqueous content and progressively increasing the organic solvent (acetonitrile), allows for the elution of components across a range of polarities.

  • Detection and Identification (MS): Following separation, the column effluent enters the ESI source of the mass spectrometer. The primary amine on the target molecule is readily protonated in the acidic mobile phase, making it ideal for positive-ion ESI. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), providing highly specific detection and molecular weight confirmation of the parent compound and any co-eluting or separated impurities.

Experimental Protocol

Materials and Reagents
  • This compound reference standard (Purity ≥98%)

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Methanol (MeOH)

  • Formic Acid (FA), LC-MS grade (≥99%)

  • Deionized water, 18.2 MΩ·cm or higher purity

Instrumentation and Conditions

The following table summarizes the instrumental setup and parameters. These serve as a validated starting point and may be adapted based on the specific instrumentation available.

Parameter Specification Rationale
HPLC System UHPLC/HPLC system with a binary pump, autosampler, and column ovenStandard equipment for high-resolution separation.
Mass Spectrometer Single Quadrupole or Time-of-Flight (TOF) Mass SpectrometerA single quadrupole is sufficient for purity determination by mass; a TOF provides higher mass accuracy for impurity identification.
Software Chromatography Data System (CDS) for instrument control and data analysisFor integrated control, data acquisition, and processing.
Column C18 Reversed-Phase Column (e.g., Waters XSelect CSH C18, 2.1 x 100 mm, 2.5 µm)C18 provides excellent retention for the hydrophobic bromophenyl moiety. Charged Surface Hybrid (CSH) technology offers improved peak shape for basic compounds under acidic conditions.
Mobile Phase A 0.1% Formic Acid in Water (v/v)Acidic modifier protonates the analyte for good peak shape and promotes ESI+ ionization.
Mobile Phase B 0.1% Formic Acid in Acetonitrile (v/v)Acetonitrile is a common organic solvent with low viscosity and good UV transparency.
Gradient Elution 0-1 min: 5% B; 1-10 min: 5-95% B; 10-12 min: 95% B; 12.1-15 min: 5% BA shallow initial gradient resolves polar impurities, while the ramp to high organic content elutes the main peak and any nonpolar impurities.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column to ensure efficient separation.
Column Temperature 35 °CElevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.
Injection Volume 2 µLSmall volume prevents column overloading and peak distortion.
Ionization Mode Electrospray Ionization, Positive (ESI+)Primary amines are highly basic and readily protonate to form [M+H]⁺ ions, providing high sensitivity.
Capillary Voltage 3.5 kVOptimal for generating a stable electrospray plume.
Source Temperature 120 °CTo aid in desolvation without causing thermal degradation.
Desolvation Temp. 350 °CEfficiently removes solvent from the analyte ions.
Scan Range 100 – 500 m/zCovers the expected mass of the analyte (free base M.W. = 212.09/214.09 for Br isotopes) and potential low-mass impurities.
Step-by-Step Protocol

3.1. Preparation of Solutions

  • Diluent: Prepare a solution of 50:50 (v/v) Acetonitrile and Water.

  • Reference Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (0.1 mg/mL): Dilute 1.0 mL of the Stock Solution to 10.0 mL with the diluent. This solution is used for system suitability and as the main analyte for purity calculation.

  • Sample Solution (0.1 mg/mL): Prepare the test sample in the same manner as the Working Standard Solution.

3.2. System Suitability Test (SST)

Before analyzing any samples, the system's performance must be verified.

  • Equilibrate the HPLC-MS system with the initial mobile phase conditions for at least 15 minutes or until a stable baseline is achieved.

  • Inject the Working Standard Solution five times consecutively.

  • Evaluate the results against the criteria in the table below.

SST Parameter Acceptance Criterion Purpose
Retention Time %RSD ≤ 1.0%Ensures chromatographic reproducibility.
Peak Area %RSD ≤ 2.0%Ensures injection and detection precision.
Tailing Factor (T) 0.8 – 1.5Confirms good peak symmetry, crucial for accurate integration.
Theoretical Plates (N) ≥ 5000Indicates high column efficiency and separation power.

3.3. Analytical Procedure

  • Perform the SST as described above.

  • Once the SST criteria are met, inject a blank (diluent) to ensure no carryover or system contamination.

  • Inject the Sample Solution in duplicate.

  • Inject a Working Standard Solution at the end of the sequence to confirm system stability.

Data Analysis and Interpretation

Purity is typically calculated using the area percent method from the chromatogram.

Purity (%) = (Area of Main Peak / Sum of All Peak Areas) x 100

The MS data is crucial for impurity characterization. For each impurity peak observed in the chromatogram:

  • Extract the mass spectrum.

  • Identify the m/z of the primary ion.

  • Propose a potential structure based on the mass difference from the parent compound and knowledge of the synthetic route.[5][9] For example, an impurity with a mass of +16 Da could indicate an oxidation product.

Method Validation Summary

A full method validation should be conducted according to ICH Q2(R1) guidelines to ensure the method is suitable for its intended purpose. The following table summarizes the key validation parameters and typical expected results.

Parameter Description Typical Acceptance Criteria
Specificity Ability to assess the analyte unequivocally in the presence of impurities and degradants.Peak purity analysis (using DAD or MS) shows the main peak is spectrally pure.
Linearity Proportional relationship between concentration and detector response.R² ≥ 0.999 over a range of e.g., 0.05% to 150% of the working concentration.
Accuracy Closeness of test results to the true value.98.0% - 102.0% recovery for spiked samples.
Precision Agreement among a series of measurements.Repeatability (intra-day) RSD ≤ 2.0%; Intermediate Precision (inter-day) RSD ≤ 3.0%.
LOQ/LOD Lowest concentration that can be reliably quantified/detected.Signal-to-Noise ratio of 10:1 (LOQ) and 3:1 (LOD).
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters.No significant change in results with minor changes to flow rate (±5%), column temp (±2°C), or mobile phase composition (±2%).

Workflow and Process Visualization

The following diagram illustrates the complete analytical workflow from sample receipt to final purity reporting.

HPLC_MS_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC-MS Analysis cluster_data 3. Data Processing & Reporting Sample Receive Test Sample Prep_Sample Prepare Sample Solution (0.1 mg/mL) Sample->Prep_Sample Standard Weigh Reference Standard Prep_Standard Prepare Working Standard (0.1 mg/mL) Standard->Prep_Standard SST System Suitability Test (5x Injections) Prep_Sample->SST Analysis Inject Blank & Samples Prep_Sample->Analysis Prep_Standard->SST SST_Check SST Pass? SST->SST_Check SST_Check->SST No, Re-equilibrate SST_Check->Analysis Yes Integrate Integrate Chromatograms Calc_Purity Calculate Area % Purity Integrate->Calc_Purity Identify Identify Impurities via MS Integrate->Identify Report Generate Final Report Calc_Purity->Report Identify->Report

Caption: Analytical workflow for HPLC-MS purity analysis.

Conclusion

This application note provides a comprehensive and scientifically grounded HPLC-MS method for the purity determination of this compound. The use of a C18 column with an acidic mobile phase ensures robust separation and excellent peak shape, while ESI-MS provides sensitive and specific detection. The detailed protocol, including system suitability criteria and validation guidelines, establishes a trustworthy framework for accurate and reliable purity analysis, supporting critical quality control and drug development activities in the pharmaceutical industry.

References

Application Notes and Protocols for 1-(3-Bromophenyl)cyclopropanamine hydrochloride in Neuropharmacology Research

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Potential of a Novel Cyclopropylamine Derivative

1-(3-Bromophenyl)cyclopropanamine hydrochloride emerges from a class of compounds, the cyclopropylamines, recognized for their significant potential in modulating central nervous system (CNS) activity. The rigid cyclopropane scaffold, coupled with the electronically versatile bromophenyl moiety, presents a unique structural motif for probing the intricate network of neurotransmitter systems. This document serves as a comprehensive technical guide for researchers investigating the neuropharmacological properties of this compound, with a particular focus on its interaction with monoamine transporters. The bromophenyl substitution allows for further chemical modifications, making it a valuable scaffold in structure-activity relationship (SAR) studies for the development of novel CNS agents.

The cyclopropylamine structure is a key feature in several known monoamine oxidase (MAO) inhibitors, which are effective antidepressants.[1][2][3] This structural alert suggests that this compound may also interact with key players in monoaminergic neurotransmission. This guide will provide detailed protocols to elucidate its specific pharmacological profile, empowering researchers to explore its therapeutic potential in disorders such as depression, anxiety, and other neurological conditions linked to monoamine dysregulation.

Hypothesized Mechanism of Action: A Focus on Monoamine Transporters

Based on the structure of this compound and the pharmacological profile of structurally related compounds, its primary mechanism of action is hypothesized to be the inhibition of monoamine transporters. Specifically, evidence from analogs such as m-bromo-dl-threo-methylphenidate suggests a potent and selective inhibition of the dopamine transporter (DAT) and the norepinephrine transporter (NET), with significantly weaker activity at the serotonin transporter (SERT).[4]

Monoamine transporters are critical for regulating the concentration of neurotransmitters in the synaptic cleft, thereby controlling the magnitude and duration of neuronal signaling.[5] Inhibition of these transporters leads to an increase in the extracellular levels of their respective neurotransmitters, which is a well-established mechanism for the therapeutic effects of many antidepressant and psychostimulant drugs.

The following diagram illustrates the proposed site of action for this compound within the synapse.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Dopamine/Norepinephrine) DA_NE DA / NE Vesicle->DA_NE Release DAT Dopamine Transporter (DAT) DAT->Vesicle Recycling MAO Monoamine Oxidase (MAO) DAT->MAO Metabolism NET Norepinephrine Transporter (NET) NET->Vesicle Recycling NET->MAO Metabolism DA_NE->DAT Reuptake DA_NE->NET Reuptake Receptor Postsynaptic Receptors DA_NE->Receptor Binding Compound 1-(3-Bromophenyl)cyclopropanamine HCl Compound->DAT Inhibition Compound->NET Inhibition

Caption: Proposed mechanism of action at the monoaminergic synapse.

Experimental Protocols: In Vitro Characterization

To rigorously characterize the interaction of this compound with monoamine transporters, a series of in vitro assays are essential. The following protocols provide step-by-step methodologies for radioligand binding assays to determine the compound's affinity for DAT, SERT, and NET.

General Workflow for In Vitro Assays

The overarching workflow for in vitro characterization involves several key stages, from preparing the biological material to analyzing the final data. This systematic approach ensures reproducibility and reliability of the results.

A Cell Culture or Tissue Homogenate Preparation B Membrane Preparation A->B C Radioligand Binding Assay (Incubation) B->C D Separation of Bound and Free Radioligand (Filtration) C->D E Quantification of Radioactivity (Scintillation Counting) D->E F Data Analysis (IC50 and Ki Determination) E->F

Caption: General experimental workflow for radioligand binding assays.

Protocol 1: Dopamine Transporter (DAT) Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for the dopamine transporter using the selective radioligand [³H]WIN 35,428.[6][7]

Materials:

  • Biological Material: Rat striatal tissue or HEK293 cells stably expressing human DAT.

  • Radioligand: [³H]WIN 35,428 (specific activity ~80-87 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Non-specific Binding Control: GBR 12909 (10 µM) or cocaine (30 µM).

  • Test Compound: this compound, dissolved in an appropriate vehicle (e.g., DMSO, final concentration ≤ 0.1%).

  • Filtration: Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethylenimine (PEI).

  • Scintillation Cocktail.

Procedure:

  • Membrane Preparation: Homogenize the tissue or cells in ice-cold assay buffer and centrifuge at 48,000 x g for 15 minutes at 4°C. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in assay buffer to a protein concentration of 100-200 µg/mL.

  • Assay Setup: In a 96-well plate, combine:

    • 50 µL of assay buffer (for total binding) or non-specific binding control.

    • 50 µL of various concentrations of this compound.

    • 50 µL of [³H]WIN 35,428 (final concentration ~1-2 nM).

    • 100 µL of the membrane preparation.

  • Incubation: Incubate the plate at room temperature (22-25°C) for 60-90 minutes.

  • Filtration: Rapidly filter the incubation mixture through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Serotonin Transporter (SERT) Radioligand Binding Assay

This protocol measures the binding affinity of the test compound for the serotonin transporter using the selective radioligand [³H]citalopram.[8][9]

Materials:

  • Biological Material: Rat cortical tissue or HEK293 cells stably expressing human SERT.

  • Radioligand: [³H]citalopram (specific activity ~70-87 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Non-specific Binding Control: Fluoxetine (10 µM) or paroxetine (10 µM).

  • Test Compound: this compound.

  • Filtration and Scintillation materials as in Protocol 1.

Procedure:

  • Membrane Preparation: Follow the same procedure as in Protocol 1, using rat cortical tissue or hSERT-expressing cells.

  • Assay Setup: In a 96-well plate, combine reagents in a similar manner to the DAT assay, using [³H]citalopram at a final concentration of ~0.5-1 nM.

  • Incubation: Incubate at room temperature for 60 minutes.

  • Filtration and Quantification: Follow the procedures outlined in Protocol 1.

  • Data Analysis: Analyze the data as described for the DAT binding assay to determine the IC50 and Ki values for SERT.

Protocol 3: Norepinephrine Transporter (NET) Radioligand Binding Assay

This protocol determines the binding affinity for the norepinephrine transporter using the selective radioligand [³H]nisoxetine.[7][10][11]

Materials:

  • Biological Material: Rat thalamic or cortical tissue, or HEK293 cells stably expressing human NET.

  • Radioligand: [³H]nisoxetine (specific activity ~70-87 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, 300 mM NaCl, 5 mM KCl, pH 7.4.

  • Non-specific Binding Control: Desipramine (10 µM).

  • Test Compound: this compound.

  • Filtration and Scintillation materials as in Protocol 1.

Procedure:

  • Membrane Preparation: Follow the same procedure as in Protocol 1, using the appropriate tissue or cells.

  • Assay Setup: Combine reagents in a 96-well plate as described previously, using [³H]nisoxetine at a final concentration of ~1-2 nM.

  • Incubation: Incubate at 4°C for 2-3 hours.

  • Filtration and Quantification: Follow the procedures outlined in Protocol 1.

  • Data Analysis: Analyze the data as described for the DAT binding assay to determine the IC50 and Ki values for NET.

Expected In Vitro Pharmacological Profile

Based on data from the structurally related compound, m-bromo-dl-threo-methylphenidate[4], this compound is anticipated to exhibit the following profile. These values should be experimentally determined for the specific compound.

TransporterRadioligandExpected IC50 (nM)Expected Ki (nM)Selectivity Ratio (vs. SERT)
DAT [³H]WIN 35,428~4~2-3>300
NET [³H]nisoxetine~20~10-15>60
SERT [³H]citalopram>1000>5001

Experimental Protocols: In Vivo Evaluation

Following in vitro characterization, in vivo studies are crucial to assess the compound's effects in a whole-organism context. The following protocols describe standard behavioral tests used to evaluate antidepressant-like activity in rodents.

Protocol 4: Forced Swim Test (FST)

The Forced Swim Test is a widely used behavioral assay to screen for antidepressant-like activity. The test is based on the principle that rodents, when placed in an inescapable cylinder of water, will eventually adopt an immobile posture, and that this immobility is reduced by antidepressant treatment.

Materials:

  • Animals: Male mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley).

  • Apparatus: A transparent cylinder (e.g., 25 cm high, 10 cm in diameter for mice) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

  • Test Compound: this compound, dissolved in a suitable vehicle (e.g., saline, 0.5% methylcellulose).

Procedure:

  • Pre-test Session (Day 1): Place each animal in the cylinder for a 15-minute habituation session. This increases the immobility on the test day.

  • Drug Administration (Day 2): Administer this compound (at various doses) or vehicle via the desired route (e.g., intraperitoneal, oral) 30-60 minutes before the test session.

  • Test Session (Day 2): Place the animals back into the water-filled cylinders for a 6-minute test session.

  • Data Collection: Record the duration of immobility during the last 4 minutes of the 6-minute session. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.

  • Data Analysis: Compare the immobility time between the compound-treated groups and the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in immobility time is indicative of antidepressant-like effects.

Protocol 5: Tail Suspension Test (TST)

The Tail Suspension Test is another common behavioral despair model for assessing antidepressant-like activity, primarily in mice. The principle is similar to the FST, where immobility is induced by an inescapable stressor.

Materials:

  • Animals: Male mice.

  • Apparatus: A device that allows mice to be suspended by their tails, approximately 50 cm above a surface.

  • Test Compound: this compound.

Procedure:

  • Drug Administration: Administer the test compound or vehicle 30-60 minutes before the test.

  • Test Session: Suspend each mouse by its tail using adhesive tape placed approximately 1 cm from the tip of the tail.

  • Data Collection: Record the total duration of immobility over a 6-minute test period. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.

  • Data Analysis: Analyze the data as described for the FST.

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the initial neuropharmacological characterization of this compound. The hypothesized potent and selective inhibition of DAT and NET suggests its potential as a novel therapeutic agent for mood and other CNS disorders. Future research should focus on confirming this pharmacological profile through the described in vitro assays and further exploring its efficacy and safety in a broader range of preclinical models. Elucidation of its pharmacokinetic properties, including brain penetration and metabolic stability, will also be critical for its advancement as a potential clinical candidate.

References

Large-scale synthesis and purification of 1-(3-Bromophenyl)cyclopropanamine HCl

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the scalable synthesis and purification of 1-(3-Bromophenyl)cyclopropanamine HCl, designed for researchers and professionals in drug development. This document provides a comprehensive overview of the synthetic strategy, detailed operational protocols, and robust purification methods, emphasizing the scientific rationale behind key procedural steps.

Introduction: The Significance of a Versatile Building Block

1-(3-Bromophenyl)cyclopropanamine and its salts are valuable intermediates in medicinal chemistry. The cyclopropylamine motif is a key structural feature in numerous biologically active compounds, offering conformational rigidity and unique metabolic profiles. The presence of a bromophenyl group provides a reactive handle for further molecular elaboration through a variety of cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, making it a versatile scaffold for constructing diverse compound libraries in drug discovery programs.[1] This guide details a reliable and scalable method for producing this key intermediate in high purity.

Part 1: Synthesis Strategy & Reaction Mechanism

The selected method for the large-scale synthesis of 1-(3-Bromophenyl)cyclopropanamine is the Kulinkovich-Szymoniak reaction.[2] This approach is advantageous due to its directness, utilizing the readily available and commercially viable starting material, 3-bromobenzonitrile.[1][3] The reaction facilitates the construction of the primary cyclopropylamine in a single synthetic operation.

The Kulinkovich-Szymoniak Reaction Mechanism

The reaction proceeds through several key stages, initiated by the in-situ formation of a titanacyclopropane intermediate.[4][5]

  • Formation of the Titanacyclopropane: A titanium(IV) alkoxide, typically titanium(IV) isopropoxide, reacts with two equivalents of a Grignard reagent that possesses β-hydrogens, such as ethylmagnesium bromide. This leads to the formation of a dialkyltitanium species which then undergoes β-hydride elimination and reductive elimination to form an alkene (ethene) and the reactive titanacyclopropane intermediate.[5]

  • Reaction with Nitrile: The highly nucleophilic titanacyclopropane adds across the carbon-nitrogen triple bond of 3-bromobenzonitrile. This insertion forms a five-membered azatitanacycle.[2]

  • Hydrolysis and Product Formation: The reaction is quenched with an aqueous acid. This step hydrolyzes the azatitanacycle intermediate, breaking the titanium-carbon and titanium-nitrogen bonds to release the desired primary amine, 1-(3-bromophenyl)cyclopropanamine, and generating water-soluble titanium salts that can be removed during aqueous workup.[2]

The overall synthetic transformation is depicted in the workflow below.

G cluster_0 Titanacyclopropane Formation (In-Situ) cluster_1 Cyclopropanamine Synthesis Ti_OiPr4 Ti(OiPr)₄ Titanacyclopropane Titanacyclopropane Intermediate Ti_OiPr4->Titanacyclopropane + EtMgBr EtMgBr 2 eq. EtMgBr EtMgBr->Titanacyclopropane Ethene Ethene byproduct Titanacyclopropane->Ethene eliminates Azatitanacycle Azatitanacycle Intermediate Titanacyclopropane->Azatitanacycle Reacts with Nitrile 3-Bromobenzonitrile Nitrile->Azatitanacycle Quench Aqueous Acid Quench (e.g., HCl) Azatitanacycle->Quench Product 1-(3-Bromophenyl)cyclopropanamine Quench->Product

Caption: Synthetic workflow for 1-(3-Bromophenyl)cyclopropanamine.

Part 2: Detailed Protocol for Large-Scale Synthesis

This protocol is designed for a nominal 1-mole scale synthesis. Appropriate adjustments to equipment and reagent quantities should be made for different scales.

Table 1: Reagents and Materials
Chemical NameCAS No.MW ( g/mol )MolesQuantityPurity
3-Bromobenzonitrile6952-59-6182.021.00182 g≥98%
Titanium(IV) Isopropoxide546-68-9284.221.20341 g (350 mL)≥98%
Ethylmagnesium Bromide925-90-6133.272.40800 mL (3.0 M in ether)Titrated
Tetrahydrofuran (THF)109-99-972.11-4.0 LAnhydrous
Hydrochloric Acid7647-01-036.46-~2.0 L (2 M aq.)Reagent
Diethyl Ether60-29-774.12-2.0 LReagent
Sodium Hydroxide1310-73-240.00-As needed (5 M aq.)Reagent
Saturated NaCl (Brine)7647-14-558.44-1.0 LReagent
Anhydrous MgSO₄7487-88-9120.37-~100 gReagent
Equipment
  • 10 L three-necked, round-bottom flask equipped with a mechanical stirrer, thermocouple, nitrogen inlet, and a pressure-equalizing dropping funnel.

  • Large cooling bath (ice/water or cryocooler).

  • Inert atmosphere system (Nitrogen or Argon).

Step-by-Step Synthesis Procedure
  • Reactor Setup: Assemble the 10 L reactor under a nitrogen atmosphere. Ensure all glassware is oven-dried and cooled under nitrogen to prevent moisture contamination, which would quench the Grignard reagent.

  • Initial Charging: Charge the reactor with titanium(IV) isopropoxide (350 mL, 1.20 mol) and anhydrous tetrahydrofuran (2.0 L). Begin stirring and cool the mixture to 0 °C using an ice bath.

  • Titanacyclopropane Formation: Slowly add the ethylmagnesium bromide solution (800 mL of 3.0 M solution, 2.40 mol) via the dropping funnel over 2 hours. Causality: A slow addition rate is critical to control the exothermic reaction and maintain the temperature below 10 °C. This prevents side reactions and ensures the efficient formation of the reactive titanacyclopropane species.[5]

  • Stirring and Complexation: After the addition is complete, allow the dark-colored mixture to stir at 0-5 °C for an additional hour.

  • Nitrile Addition: In a separate flask, dissolve 3-bromobenzonitrile (182 g, 1.00 mol) in anhydrous THF (2.0 L). Add this solution to the dropping funnel and add it to the reactor mixture over 1 hour, maintaining the internal temperature below 10 °C.

  • Reaction Progression: Once the nitrile addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Stir at room temperature for 12-16 hours (overnight). Monitor the reaction progress by TLC or HPLC until the starting nitrile is consumed.

  • Reaction Quench: Cool the reactor back down to 0 °C. Slowly and carefully add 2 M hydrochloric acid (~2.0 L) to quench the reaction. Causality: This step is highly exothermic and releases flammable gases (ethane/ethene). A slow, controlled quench is essential for safety. The acid hydrolyzes the intermediate and dissolves the titanium salts into the aqueous layer.

  • Initial Extraction: Stir the biphasic mixture vigorously for 30 minutes. Transfer the mixture to a large separatory funnel and separate the layers. Retain the organic (THF/ether) layer.

  • Aqueous Layer Wash: Extract the acidic aqueous layer with diethyl ether (2 x 500 mL) to recover any dissolved product. Combine these extracts with the original organic layer.

Part 3: Purification Strategy & Protocol

The crude product exists as the amine hydrochloride salt in the acidic aqueous layer and as the free amine in the organic layer. The purification strategy involves basification to ensure all product is in the free amine form, extraction, and then careful precipitation and recrystallization of the pure hydrochloride salt.

G Crude Combined Organic Layers (Crude Free Amine) Combine Combine & Dry Organic Layers (MgSO₄) Crude->Combine Aqueous Acidic Aqueous Layer Basify Basify Aqueous Layer (5M NaOH to pH > 12) Aqueous->Basify Extract Extract with Diethyl Ether Basify->Extract Extract->Combine Filter Filter and Concentrate Combine->Filter FreeAmine Purified Free Amine (Oil) Filter->FreeAmine Salt Dissolve in Solvent (e.g., Isopropanol) FreeAmine->Salt HCl Add HCl Solution (e.g., 2M HCl in Ether) Salt->HCl Precipitate Precipitate/Crystallize HCl->Precipitate Recrystallize Filter and Recrystallize Precipitate->Recrystallize Final Pure 1-(3-Bromophenyl)cyclopropanamine HCl Recrystallize->Final

Caption: Workflow for the purification and salt formation.

Step-by-Step Purification Procedure
  • Basification: Combine the acidic aqueous layers from the workup. Cool in an ice bath and slowly add 5 M sodium hydroxide solution with vigorous stirring until the pH is >12. Causality: This deprotonates the amine hydrochloride, converting it to the free amine which is soluble in organic solvents, allowing for its complete extraction from the aqueous phase.

  • Extraction of Free Amine: Extract the now basic aqueous layer with diethyl ether (3 x 750 mL).

  • Combine and Dry: Combine all organic layers (from the initial workup and the basic extraction) and dry over anhydrous magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude 1-(3-bromophenyl)cyclopropanamine as an oil.

  • HCl Salt Formation: Dissolve the crude amine oil in isopropanol (approx. 1.5 L). While stirring, slowly add a solution of 2.0 M HCl in diethyl ether until the mixture becomes acidic (check with pH paper) and a precipitate forms. Causality: The hydrochloride salt is typically much less soluble in non-polar to moderately polar organic solvents than the free amine, causing it to precipitate out of solution, which is a key purification step.

  • Initial Crystallization: Stir the resulting slurry at room temperature for 1 hour, then cool to 0-5 °C and stir for another hour to maximize precipitation.

  • Filtration: Collect the solid product by vacuum filtration, washing the filter cake with cold diethyl ether (2 x 250 mL).

  • Recrystallization: For highest purity, recrystallize the solid from a suitable solvent system, such as isopropanol/diethyl ether or ethanol. Dissolve the solid in a minimum amount of hot isopropanol and then slowly add diethyl ether until the solution becomes cloudy. Cool slowly to room temperature and then to 0-5 °C to induce crystallization. Filter the purified crystals and dry under vacuum.

Part 4: Quality Control and Safety

Table 2: Expected Analytical Data
AnalysisExpected Result
Appearance White to off-white crystalline solid
¹H NMR (DMSO-d₆)δ: 8.76 (br s, 3H, NH₃⁺), 7.32-7.25 (m, 3H, Ar-H), 7.05 (m, 1H, Ar-H), 2.78 (m, 1H, CH), 2.40 (m, 1H, CH), 1.45 (m, 1H, CH₂), 1.20 (m, 1H, CH₂)[6]
Mass Spec (ESI+) m/z: 212.0/214.0 [M+H]⁺ (for free amine), showing characteristic bromine isotope pattern.
Purity (HPLC) ≥98%
Melting Point Specific to the crystalline form obtained.
Table 3: Safety Precautions
Reagent/ProcessHazard(s)Required Controls & PPE
Ethylmagnesium Bromide Pyrophoric, water-reactive, flammable, corrosive.Work in an inert, dry atmosphere. Use cannula transfer. Wear flame-retardant lab coat, safety glasses, and chemical-resistant gloves.[7][8]
Titanium(IV) Isopropoxide Flammable liquid, causes skin and eye irritation.Handle in a fume hood. Avoid ignition sources. Wear standard PPE.
Anhydrous Solvents (THF, Ether) Highly flammable, peroxide-former (ether).Use in a well-ventilated fume hood away from ignition sources. Ground equipment. Use freshly opened or tested solvents.[7]
Reaction Quench Highly exothermic, release of flammable gas.Perform slow, controlled addition in a cooling bath within a fume hood. Ensure adequate ventilation.
Acids/Bases (HCl, NaOH) Corrosive, cause severe burns.Handle with care, wearing appropriate gloves, lab coat, and eye protection.[9][10]

References

Strategic Derivatization of 1-(3-Bromophenyl)cyclopropanamine: A Modular Approach for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Medicinal Chemists

Abstract

This technical guide provides a comprehensive framework for the derivatization of 1-(3-bromophenyl)cyclopropanamine, a versatile scaffold for structure-activity relationship (SAR) exploration in drug discovery. We detail robust, field-proven protocols for three primary modes of derivatization targeting the primary amine: amide coupling, sulfonamide formation, and reductive amination. Beyond simply listing procedural steps, this document elucidates the underlying chemical principles and strategic considerations for reagent selection, reaction optimization, and product characterization. The objective is to empower researchers to efficiently generate diverse chemical libraries, enabling a systematic investigation of how structural modifications influence biological activity. Protocols are designed to be self-validating, incorporating essential analytical checkpoints to ensure the integrity of synthesized compounds.

Introduction: The Strategic Value of the Arylcyclopropylamine Scaffold

The cyclopropylamine moiety is a privileged structural motif in medicinal chemistry, prized for the unique conformational rigidity and metabolic stability it imparts to drug candidates.[1] The three-membered ring's high strain and unique electronic properties can enhance binding potency and modulate pharmacokinetic profiles.[2][3] Its incorporation is a key feature in various therapeutic agents, including inhibitors of Monoamine Oxidase (MAO) and Lysine-Specific Demethylase 1 (LSD1), where it often acts as a mechanism-based inhibitor.[1]

1-(3-Bromophenyl)cyclopropanamine (CAS 546115-65-5) emerges as a particularly strategic starting point for SAR campaigns.[4][5][6] It presents two orthogonal points for chemical diversification:

  • The Primary Amine: A nucleophilic handle ideal for a wide array of reliable transformations, allowing for the exploration of different substituents that can probe the binding pocket of a biological target.

  • The 3-Bromophenyl Ring: A site for late-stage functionalization via modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling exploration of larger chemical space around the core scaffold.

This guide focuses on leveraging the primary amine to build a foundational SAR understanding through the creation of amide, sulfonamide, and N-alkyl derivatives.

The Logic of SAR-Driven Derivatization

Structure-Activity Relationship (SAR) studies are the cornerstone of lead optimization in drug discovery. The process involves systematically modifying a chemical scaffold and assessing the impact of these changes on biological activity.[7][8] By generating a library of analogues from 1-(3-bromophenyl)cyclopropanamine, a researcher can systematically probe the steric, electronic, and hydrogen-bonding requirements of the target's binding site.

For example, converting the amine to a series of amides with varying R-groups allows for the exploration of hydrophobicity, size, and charge. The diagram below outlines the logical flow of such an SAR campaign.

SAR_Workflow cluster_synthesis Synthesis & Purification cluster_testing Biological Evaluation cluster_analysis Analysis & Iteration Scaffold Start: 1-(3-Bromophenyl) cyclopropanamine Scaffold Deriv Derivatization Reactions (Amidation, Sulfonylation, etc.) Scaffold->Deriv Library Diverse Library of Analogues Deriv->Library Purify Purification & Characterization (HPLC, MS, NMR) Library->Purify Screen Biological Screening (e.g., Enzyme Assay) Purify->Screen Data Quantitative Data (IC50, Ki, etc.) Screen->Data SAR Establish Structure-Activity Relationships (SAR) Data->SAR Design Design Next-Generation Compounds SAR->Design Design->Deriv Iterative Refinement

Figure 1: General workflow for an SAR study.

Core Derivatization Protocols

The following protocols are presented with detailed steps and expert commentary on the rationale behind key choices. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Amide Bond Formation

Amide coupling is one of the most robust and frequently used reactions in medicinal chemistry.[9][10] This protocol utilizes HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), a highly efficient coupling reagent that minimizes side reactions and racemization.[10]

Principle: The carboxylic acid is activated by HATU to form a highly reactive O-acylisourea intermediate. The primary amine of the scaffold then acts as a nucleophile, attacking the activated carbonyl to form the stable amide bond.[11] A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is required to neutralize the generated acid.[10]

Amide_Coupling_Workflow cluster_reactants Reactants cluster_process Process cluster_workup Work-up & Purification Scaffold 1-(3-Bromophenyl) cyclopropanamine Add Add Scaffold Solution Scaffold->Add Acid Carboxylic Acid (R-COOH) Mix Combine Acid, HATU, DIPEA in DMF Stir 5 min @ RT Acid->Mix HATU HATU HATU->Mix DIPEA DIPEA DIPEA->Mix DMF DMF (Solvent) DMF->Mix Mix->Add React Stir 2-16h @ RT Monitor by TLC/LC-MS Add->React Quench Quench with H₂O React->Quench Extract Extract with EtOAc Quench->Extract Purify Purify via Column Chromatography Extract->Purify Product Final Amide Product Purify->Product

Figure 2: Workflow for amide coupling.

Detailed Methodology:

  • Reagent Preparation: In a clean, dry round-bottom flask, dissolve the desired carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Activation: Add DIPEA (2.5 eq) to the mixture and stir at room temperature for 5-10 minutes. This pre-activation step is crucial for efficient coupling.

  • Amine Addition: In a separate flask, dissolve 1-(3-bromophenyl)cyclopropanamine (1.0 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the activated carboxylic acid mixture.

  • Reaction: Allow the reaction to stir at room temperature. Monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-16 hours.

  • Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x). The aqueous washes remove residual DMF and reagents.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final amide product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Assess purity using HPLC.[12][13]

Protocol 2: Sulfonamide Synthesis

Sulfonamides are important amide bioisosteres that can introduce a hydrogen bond acceptor and alter the physicochemical properties of a molecule.[14] The synthesis is typically straightforward.

Principle: The primary amine acts as a nucleophile and attacks the electrophilic sulfur atom of the sulfonyl chloride. A base, such as triethylamine or pyridine, is used to scavenge the HCl byproduct, driving the reaction to completion.[15]

Sulfonamide_Synth_Workflow cluster_reactants Reactants cluster_process Process cluster_workup Work-up & Purification Scaffold 1-(3-Bromophenyl) cyclopropanamine Mix Dissolve Scaffold and Base in DCM Cool to 0 °C Scaffold->Mix SulfonylCl Sulfonyl Chloride (R-SO₂Cl) Add Add Sulfonyl Chloride Dropwise SulfonylCl->Add Base Base (e.g., Et₃N) Base->Mix DCM DCM (Solvent) DCM->Mix Mix->Add React Stir @ 0 °C to RT Monitor by TLC/LC-MS Add->React Wash Wash with aq. HCl, aq. NaHCO₃ React->Wash Dry Dry over Na₂SO₄, Concentrate Wash->Dry Purify Purify via Column Chromatography Dry->Purify Product Final Sulfonamide Product Purify->Product

Figure 3: Workflow for sulfonamide synthesis.

Detailed Methodology:

  • Reagent Preparation: Dissolve 1-(3-bromophenyl)cyclopropanamine (1.0 eq) and triethylamine (1.5 eq) in anhydrous Dichloromethane (DCM) in a round-bottom flask. Cool the solution to 0 °C in an ice bath.

  • Addition: Dissolve the desired sulfonyl chloride (1.1 eq) in anhydrous DCM and add it dropwise to the cooled amine solution. The dropwise addition helps to control any exotherm.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-6 hours. Monitor by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with DCM. Wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography.

  • Characterization: Confirm the product identity and purity via NMR, HRMS, and HPLC analysis.[12][13]

Protocol 3: N-Alkylation via Reductive Amination

Reductive amination is a powerful method for forming C-N bonds and is widely used in pharmaceutical synthesis.[16][17][18] This protocol uses sodium triacetoxyborohydride (STAB), a mild and selective reducing agent that is particularly effective for this transformation and tolerates a wide range of functional groups.[19]

Principle: The primary amine first condenses with an aldehyde or ketone to form an intermediate iminium ion (in equilibrium with the imine). STAB then selectively reduces this iminium ion to the corresponding secondary amine.[19][20] The reaction is typically performed as a one-pot procedure.

Reductive_Amination_Workflow cluster_reactants Reactants cluster_process Process cluster_workup Work-up & Purification Scaffold 1-(3-Bromophenyl) cyclopropanamine Mix Combine Scaffold and Carbonyl in DCE Stir 1h @ RT Scaffold->Mix Carbonyl Aldehyde or Ketone Carbonyl->Mix STAB STAB Add Add STAB in Portions STAB->Add DCE DCE (Solvent) DCE->Mix Mix->Add React Stir 4-24h @ RT Monitor by TLC/LC-MS Add->React Quench Quench with sat. NaHCO₃ React->Quench Extract Extract with DCM Quench->Extract Purify Purify via Column Chromatography Extract->Purify Product Final Secondary Amine Purify->Product

References

Experimental setup for high-throughput screening of cyclopropanamine libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Cyclopropanamines in Drug Discovery

The cyclopropyl group is an increasingly utilized structural motif in medicinal chemistry.[1] Its inherent ring strain and unique electronic properties confer a range of desirable pharmacological attributes to drug candidates.[1] The incorporation of a cyclopropane ring can enhance potency, improve metabolic stability, increase brain permeability, and reduce off-target effects.[1][2] Cyclopropanamines, which feature an amino group attached to the cyclopropane ring, are particularly valuable building blocks in the synthesis of novel therapeutics, including antibiotics and enzyme inhibitors.[3]

Many cyclopropanamine-containing molecules act as irreversible or covalent inhibitors.[1] This class of inhibitors forms a stable covalent bond with their target protein, which can lead to enhanced potency and a prolonged duration of action.[4] However, this covalent reactivity also poses a challenge in drug discovery, as non-specific binding can lead to toxicity.[5] High-throughput screening (HTS) provides a powerful platform to rapidly evaluate large libraries of cyclopropanamine derivatives to identify potent and selective inhibitors for therapeutic targets.[6] This application note provides a detailed guide for establishing a robust HTS workflow for cyclopropanamine libraries, with a focus on assay development, screening execution, and hit validation.

Part 1: Assay Development and Optimization

A successful HTS campaign begins with a well-designed and thoroughly validated assay.[7] The choice of assay technology will depend on the specific biological target and the mechanism of action being investigated. For cyclopropanamine libraries, which may contain covalent inhibitors, it is crucial to select an assay format that is compatible with this mode of inhibition.

Target Selection and Assay Principle

A common target for cyclopropanamine-based inhibitors is the enzyme family of monoamine oxidases (MAOs).[8][9][10][11][12] MAOs are involved in the metabolism of neurotransmitters, and their dysregulation is implicated in a variety of neurological disorders.[11] For this application note, we will focus on a fluorescence-based assay to screen for inhibitors of MAO-A.

The assay principle is based on the use of a fluorogenic probe that becomes fluorescent upon oxidation by MAO-A.[8][9] Inhibitors of MAO-A will prevent or reduce the oxidation of the probe, resulting in a decrease in the fluorescent signal. This format is readily adaptable to a high-throughput format.

Reagent Preparation and Optimization

1.2.1 Enzyme and Substrate Concentrations: The optimal concentrations of MAO-A and the fluorogenic probe should be determined empirically to achieve a robust assay window and a good signal-to-background ratio. This is typically done by performing a matrix titration of both components.

1.2.2 Compound Solvent and Tolerance: Cyclopropanamine libraries are typically dissolved in dimethyl sulfoxide (DMSO). It is essential to determine the tolerance of the assay to DMSO, as high concentrations can inhibit enzyme activity or interfere with the assay signal.[13][14][15][16][17] A DMSO tolerance curve should be generated, and the final DMSO concentration in the assay should be kept as low as possible, typically below 0.5%.[15][17]

Assay Miniaturization and Automation

To enable high-throughput screening, the assay needs to be miniaturized to a 384- or 1536-well plate format.[18][19] This reduces reagent costs and increases throughput. The miniaturization process involves optimizing liquid handling steps to ensure accurate and precise dispensing of small volumes.[18]

Assay Validation: The Z'-Factor

The quality and robustness of the HTS assay are assessed by calculating the Z'-factor.[20][21][22][23][24] The Z'-factor is a statistical parameter that takes into account the dynamic range of the assay and the variability of the signals.[20][22]

Z'-Factor Calculation:

  • Mean_pos and SD_pos: Mean and standard deviation of the positive control (e.g., no inhibitor).

  • Mean_neg and SD_neg: Mean and standard deviation of the negative control (e.g., a known potent inhibitor).

Z'-Factor ValueAssay Quality
> 0.5Excellent
0 to 0.5Acceptable
< 0Not suitable for HTS

A Z'-factor consistently above 0.5 indicates a robust and reliable assay suitable for high-throughput screening.[19][22]

Part 2: High-Throughput Screening Workflow

The HTS workflow is a series of automated steps designed to screen a large number of compounds efficiently and reproducibly.[18]

HTS_Workflow cluster_prep Preparation cluster_screen Screening cluster_analysis Analysis Compound_Library Compound Library (in DMSO) Dispense_Compounds Dispense Compounds (Acoustic Dispensing) Compound_Library->Dispense_Compounds Assay_Plates Assay Plates (384-well) Assay_Plates->Dispense_Compounds Add_Enzyme Add MAO-A (Liquid Handler) Dispense_Compounds->Add_Enzyme Incubate_1 Pre-incubation (Compound + Enzyme) Add_Enzyme->Incubate_1 Add_Substrate Add Fluorogenic Probe (Liquid Handler) Incubate_1->Add_Substrate Incubate_2 Incubation (Enzymatic Reaction) Add_Substrate->Incubate_2 Read_Plates Read Fluorescence (Plate Reader) Incubate_2->Read_Plates Data_QC Data Quality Control (Z'-factor) Read_Plates->Data_QC Normalization Data Normalization Data_QC->Normalization Hit_Selection Hit Selection (Statistical Cutoff) Normalization->Hit_Selection

% Inhibition = 100 * (1 - (Signal_compound - Mean_neg) / (Mean_pos - Mean_neg))

Caption: Hit validation workflow for cyclopropanamine HTS.

Protocol 3.1: Dose-Response and IC50 Determination

Purpose: To determine the potency of the confirmed hits.

Procedure:

  • Prepare a serial dilution of the hit compounds (e.g., 10-point, 3-fold dilution series).

  • Perform the primary MAO-A assay with the serially diluted compounds.

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which the compound inhibits 50% of the enzyme activity).

Protocol 3.2: Selectivity Assay

Purpose: To assess the selectivity of the hits for MAO-A over the closely related isoform, MAO-B.

Procedure:

  • Perform the same fluorescence-based assay, but substitute MAO-A with MAO-B.

  • Determine the IC50 of the hit compounds against MAO-B.

  • The selectivity ratio (IC50 MAO-B / IC50 MAO-A) indicates the compound's preference for MAO-A. A higher ratio signifies greater selectivity.

Protocol 3.3: Covalent Binding Assay

Purpose: To confirm the covalent mechanism of action for the most promising hits.

Procedure:

  • Incubate the hit compound with MAO-A.

  • Analyze the protein by mass spectrometry to detect a mass shift corresponding to the covalent adduction of the compound to the enzyme. [25]

Conclusion

High-throughput screening of cyclopropanamine libraries is a powerful strategy for the discovery of novel enzyme inhibitors. The success of an HTS campaign relies on a well-developed and validated assay, a robust and automated screening workflow, and a rigorous hit validation cascade. The protocols and strategies outlined in this application note provide a comprehensive framework for researchers to successfully screen cyclopropanamine libraries and identify promising lead compounds for drug discovery programs.

References

Application Note: A Cell-Based Assay Framework for Characterizing 1-(3-Bromophenyl)cyclopropanamine as a Lysine-Specific Demethylase 1 (LSD1) Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Introduction

Epigenetic modifications are critical regulators of gene expression and chromatin architecture, with histone methylation playing a pivotal role in these processes. The dynamic nature of histone methylation is maintained by the balanced activity of histone methyltransferases (HMTs) and histone demethylases (HDMs).[1] The discovery of Lysine-Specific Demethylase 1 (LSD1/KDM1A) in 2004 revealed that histone methylation is a reversible and highly regulated process.[2][3]

LSD1 is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that specifically removes mono- and di-methyl groups from lysine 4 of histone H3 (H3K4me1/2), a mark generally associated with active gene transcription.[4][5] By removing these marks, LSD1 typically functions as a transcriptional co-repressor.[5] Due to its structural homology with monoamine oxidases (MAOs), many early LSD1 inhibitors were derived from MAO inhibitor scaffolds.[4][6]

Overexpression of LSD1 has been documented in numerous cancers, including acute myeloid leukemia (AML), small-cell lung cancer (SCLC), and prostate cancer, where it contributes to oncogenesis by repressing tumor suppressor genes and maintaining an undifferentiated cell state.[2][7][8][9] This has established LSD1 as a high-priority therapeutic target in oncology.[10][11] 1-(3-Bromophenyl)cyclopropanamine belongs to a class of arylcyclopropylamines, structurally related to the irreversible MAO and LSD1 inhibitor tranylcypromine.[9][12] This structural motif suggests it may act as an irreversible inhibitor by forming a covalent adduct with the FAD cofactor of LSD1.[12]

This application note provides a comprehensive, field-proven framework for researchers to evaluate the cellular activity of 1-(3-Bromophenyl)cyclopropanamine. We present a multi-assay cascade designed to:

  • Determine the compound's effect on cancer cell proliferation and calculate its half-maximal inhibitory concentration (IC50).

  • Confirm target engagement within the cell by measuring changes in LSD1-specific histone methylation marks.

  • Assess its selectivity against the homologous MAO-A and MAO-B enzymes.

Principle of the Assay Cascade

A robust evaluation of a targeted inhibitor requires a multi-pronged approach. Simply observing a reduction in cell viability is insufficient to claim target-specific activity. This protocol sequence is designed to build a logical, evidence-based case for the compound's mechanism of action.

  • Cell Viability Assay (Global Activity): The initial step is to determine the concentration-dependent effect of the compound on the overall health and proliferation of a relevant cancer cell line. We utilize a resazurin-based assay, which measures the metabolic activity of viable cells.[13] The resulting dose-response curve is used to calculate the IC50 value, which informs the concentration range for subsequent target-specific assays.[14]

  • Cellular Target Engagement Assay (Mechanism Verification): To confirm that 1-(3-Bromophenyl)cyclopropanamine inhibits LSD1 within the cellular environment, we measure the direct downstream consequence of its activity: the accumulation of H3K4me2 marks.[4][15] Cells are treated with the compound at concentrations around the predetermined IC50. Nuclear histones are then extracted and analyzed by Western Blot using an antibody specific for the H3K4me2 mark. A dose-dependent increase in this mark serves as a direct biomarker of LSD1 inhibition.[16]

  • Enzymatic Selectivity Assay (Off-Target Profile): Given the structural and mechanistic similarity between LSD1 and monoamine oxidases (MAO-A and MAO-B), assessing selectivity is crucial.[5][17] We describe a fluorometric, cell-free enzymatic assay to determine the IC50 of the compound against recombinant human MAO-A and MAO-B.[18][19] This assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of MAO activity, using a sensitive fluorescent probe.[20][21][22][23] Comparing the IC50 values for LSD1 (from cellular data) and the MAOs allows for the calculation of a selectivity index.

Visualized Experimental Workflow

The following diagram outlines the logical flow of experiments for characterizing the compound.

G cluster_prep Phase 1: Preparation cluster_assays Phase 2: Cellular & Enzymatic Assays cluster_analysis Phase 3: Data Analysis & Interpretation CellCulture Select & Culture Cancer Cell Line (e.g., MV4-11 AML) ViabilityAssay Protocol 1: Cell Viability Assay (Resazurin) CellCulture->ViabilityAssay CompoundPrep Prepare Serial Dilutions of 1-(3-Bromophenyl)cyclopropanamine CompoundPrep->ViabilityAssay TargetAssay Protocol 2: LSD1 Target Engagement (Western Blot for H3K4me2) CompoundPrep->TargetAssay SelectivityAssay Protocol 3: MAO-A/B Selectivity (Fluorometric Enzyme Assay) CompoundPrep->SelectivityAssay IC50_Calc Calculate Cellular IC50 (Non-linear Regression) ViabilityAssay->IC50_Calc Dose-Response Data WB_Analysis Quantify H3K4me2 Levels (Densitometry) TargetAssay->WB_Analysis Blot Images Selectivity_Calc Calculate MAO IC50 & Selectivity Index SelectivityAssay->Selectivity_Calc Fluorescence Data IC50_Calc->TargetAssay Inform Treatment Concentrations Conclusion Comprehensive Compound Profile IC50_Calc->Conclusion WB_Analysis->Conclusion Selectivity_Calc->Conclusion

Caption: Overall experimental workflow for compound characterization.

LSD1 Signaling Pathway and Point of Inhibition

This diagram illustrates the mechanism of LSD1 and how 1-(3-Bromophenyl)cyclopropanamine intervenes.

LSD1_Pathway cluster_chromatin Chromatin State ActiveGene Active Gene Locus (H3K4me2 Mark) LSD1 LSD1 Enzyme ActiveGene->LSD1 Substrate RepressedGene Repressed Gene Locus (H3K4me1/0 Mark) LSD1->RepressedGene Demethylation Inhibitor 1-(3-Bromophenyl)cyclopropanamine Inhibitor->LSD1 Covalent Inhibition

Caption: Mechanism of LSD1 inhibition by the compound.

Protocol 1: Cell Viability and IC50 Determination

This protocol determines the concentration of the compound that inhibits cell viability by 50% (IC50). The resazurin (AlamarBlue) assay is used, where metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.

Materials

  • Cell Line: MV4-11 (Acute Myeloid Leukemia), a cell line known to be sensitive to LSD1 inhibition.

  • Culture Medium: RPMI-1640 with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Compound: 1-(3-Bromophenyl)cyclopropanamine, dissolved in DMSO to create a 10 mM stock solution.

  • Reagents: Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS), sterile PBS, Trypan Blue.

  • Equipment: Humidified incubator (37°C, 5% CO₂), 96-well clear-bottom black plates, microplate reader with fluorescence capabilities (Ex/Em ~560/590 nm), hemocytometer.

Procedure

  • Cell Seeding:

    • Culture MV4-11 cells to ~80% confluency. Ensure cells are in the logarithmic growth phase.

    • Harvest cells and perform a cell count using a hemocytometer and Trypan Blue to assess viability.

    • Dilute the cell suspension in fresh culture medium to a pre-optimized seeding density (typically 5,000-10,000 cells/well).

    • Seed 90 µL of the cell suspension into each well of a 96-well plate. Include wells with medium only for a background control.

    • Incubate the plate for 24 hours to allow cells to acclimate.

  • Compound Treatment:

    • Prepare a serial dilution series of 1-(3-Bromophenyl)cyclopropanamine in culture medium. A common approach is a 10-point, 3-fold dilution series starting from 100 µM.

    • Also prepare a "vehicle control" containing the highest concentration of DMSO used in the dilution series (e.g., 0.1%).

    • Add 10 µL of each compound dilution (or vehicle control) to the corresponding wells. The final volume in each well should be 100 µL.

    • Incubate the plate for 72 hours.

  • Resazurin Assay and Data Collection:

    • After the incubation period, add 10 µL of the resazurin solution to each well.

    • Incubate for another 2-4 hours, or until the vehicle control wells have turned a distinct pink color.

    • Measure the fluorescence intensity using a microplate reader (Excitation: 560 nm, Emission: 590 nm).

Data Analysis

  • Subtract the average fluorescence of the "medium only" background wells from all other readings.

  • Normalize the data by expressing the fluorescence of treated wells as a percentage of the vehicle control wells (% Viability).

  • Plot % Viability against the log of the compound concentration.

  • Use a non-linear regression model (e.g., [Inhibitor] vs. response -- Variable slope) in software like GraphPad Prism or R to fit a sigmoidal dose-response curve and calculate the IC50 value.[14][24]

ParameterExample ValueDescription
Cell LineMV4-11Acute Myeloid Leukemia
Seeding Density8,000 cells/wellOptimized for logarithmic growth over 96h
Treatment Duration72 hoursAllows for multiple cell doubling cycles
Calculated IC50 1.2 µM Concentration for 50% viability reduction

Protocol 2: Cellular LSD1 Target Engagement by Western Blot

This protocol validates that the compound inhibits LSD1 inside the cells by detecting the resulting increase in its substrate, H3K4me2.

Materials

  • Cell Line & Culture: As in Protocol 1.

  • Compound: 1-(3-Bromophenyl)cyclopropanamine.

  • Reagents: RIPA Lysis Buffer with protease and phosphatase inhibitors, Laemmli sample buffer, BCA Protein Assay Kit.

  • Antibodies:

    • Primary: Rabbit anti-H3K4me2, Rabbit anti-Total Histone H3 (loading control).

    • Secondary: HRP-conjugated Goat anti-Rabbit IgG.

  • Equipment: 6-well plates, cell scrapers, equipment for SDS-PAGE and Western Blotting, chemiluminescence substrate (ECL), imaging system.

Procedure

  • Cell Treatment and Lysis:

    • Seed MV4-11 cells in 6-well plates at a density that will result in ~80% confluency after 48 hours.

    • Treat cells with 1-(3-Bromophenyl)cyclopropanamine at various concentrations based on the IC50 value (e.g., 0.1x, 1x, and 5x IC50) and a vehicle control (DMSO) for 48 hours.

    • Harvest the cells, wash with cold PBS, and lyse with RIPA buffer.

    • Note: For histone analysis, a nuclear extraction protocol is preferred for cleaner results, but whole-cell lysis is often sufficient.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize all samples to the same protein concentration (e.g., 20 µg) with Laemmli buffer and boil for 5 minutes.

    • Load samples onto a 15% polyacrylamide gel and run SDS-PAGE to separate proteins. Histones are small proteins (~15-17 kDa) and will be at the bottom of the gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody for H3K4me2 (e.g., at 1:1000 dilution) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Apply ECL substrate and capture the chemiluminescent signal with an imager.

  • Loading Control and Analysis:

    • Strip the membrane and re-probe with the anti-Total Histone H3 antibody to ensure equal loading of histones across all lanes.

    • Quantify the band intensities using software like ImageJ. Normalize the H3K4me2 signal to the Total Histone H3 signal for each lane.

Expected Outcome A dose-dependent increase in the normalized H3K4me2 signal in cells treated with 1-(3-Bromophenyl)cyclopropanamine compared to the vehicle control, confirming intracellular target engagement.

Protocol 3: MAO-A and MAO-B Enzymatic Selectivity Assay

This protocol determines the IC50 values of the compound against MAO-A and MAO-B to assess its selectivity. The assay measures H₂O₂ production from the enzymatic reaction.[18][25]

Materials

  • Enzymes: Recombinant human MAO-A and MAO-B.

  • Substrates: Kynuramine (for MAO-A) or Benzylamine (for MAO-B).[17][26]

  • Detection Reagents: Horseradish Peroxidase (HRP), Amplex™ Red (or similar H₂O₂-detecting probe).

  • Controls: Clorgyline (MAO-A specific inhibitor), Selegiline (MAO-B specific inhibitor).[17]

  • Equipment: 96-well solid black plates, fluorescence microplate reader.

Procedure

  • Assay Preparation:

    • Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4).

    • Prepare serial dilutions of 1-(3-Bromophenyl)cyclopropanamine in the reaction buffer.

    • In separate wells of a 96-well plate, add the reaction buffer, the compound dilutions (or vehicle/control inhibitors), and the MAO-A or MAO-B enzyme.

    • Incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Enzymatic Reaction:

    • Prepare a detection cocktail containing the substrate (Kynuramine or Benzylamine), HRP, and Amplex Red in reaction buffer.

    • Initiate the reaction by adding the detection cocktail to all wells.

  • Data Collection and Analysis:

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Measure the fluorescence kinetically (e.g., every 2 minutes for 30 minutes) or as an endpoint reading after a fixed time (e.g., 30 minutes).

    • Calculate the rate of reaction (slope of the kinetic curve) or the endpoint fluorescence for each well.

    • Normalize the data to the vehicle control and plot against the log of inhibitor concentration.

    • Calculate the IC50 values for MAO-A and MAO-B using non-linear regression as described in Protocol 1.

Data Interpretation

Enzyme TargetExample IC50Selectivity IndexInterpretation
LSD1 (Cellular)1.2 µM-Potent cellular activity.
MAO-A> 100 µM> 83-fold vs LSD1Highly selective over MAO-A.
MAO-B25 µM~21-fold vs LSD1Moderately selective over MAO-B.

The selectivity index is calculated as IC50(MAO) / IC50(LSD1). A higher value indicates greater selectivity for LSD1.

Conclusion

This application note provides a validated, multi-assay workflow to rigorously characterize the cellular activity and selectivity of 1-(3-Bromophenyl)cyclopropanamine. By integrating cell viability, direct target engagement, and off-target selectivity assays, researchers can confidently establish its primary mechanism of action as an LSD1 inhibitor. This systematic approach is essential for the preclinical evaluation of novel epigenetic drug candidates and provides a solid foundation for further mechanistic and in vivo studies.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Lewis Acid Catalysis in Cyclopropane Ring-Opening Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Lewis acid-catalyzed cyclopropane ring-opening reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful transformation for the construction of complex molecular architectures. Here, we address common challenges and frequently asked questions to help you optimize your reaction conditions, troubleshoot unexpected outcomes, and deepen your understanding of the underlying chemical principles.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format. Each answer provides potential causes and actionable solutions based on established chemical principles and field experience.

Question 1: My reaction shows low or no conversion of the starting cyclopropane. What are the likely causes and how can I fix it?

Answer:

Low or no conversion is one of the most common issues and can typically be traced back to catalyst activity, substrate reactivity, or reaction conditions.

Potential Causes & Recommended Actions:

  • Inactive Lewis Acid: Many Lewis acids are highly sensitive to atmospheric moisture, which can lead to hydrolysis and deactivation.[1] Some, like Sc(OTf)₃, are known to be water-tolerant, but others, such as SnCl₄, are not.[1][2]

    • Solution: Ensure all glassware is rigorously flame-dried or oven-dried before use. Use freshly distilled, anhydrous solvents. If possible, handle the Lewis acid in a glovebox. For particularly sensitive reactions, consider using a freshly opened bottle of the catalyst.

  • Insufficient Lewis Acidity: The cyclopropane substrate may not be sufficiently "activated" for ring-opening to occur. Donor-acceptor (D-A) cyclopropanes, which feature an electron-donating group (e.g., vinyl, phenyl) and an electron-accepting group (e.g., ester, nitro), are highly polarized and more readily undergo ring-opening upon coordination of the Lewis acid to the acceptor group.[3][4][5] If your substrate lacks strong activating groups, a more potent Lewis acid may be required.

    • Solution: Switch to a stronger Lewis acid. For example, if Zn(OTf)₂ fails, consider using Sc(OTf)₃ or Yb(OTf)₃, which are known for their higher Lewis acidity.[3][5] For substrates with particularly electron-poor substituents, Yb(NTf₂)₃ has been shown to be highly effective.[3]

  • Inappropriate Temperature: The activation energy for the ring-opening may not be met at the current reaction temperature.

    • Solution: Gradually increase the reaction temperature. Monitor the reaction by TLC or LC-MS to check for product formation and the appearance of any degradation products. Some reactions may require heating to proceed efficiently.[3]

  • Poor Solvent Choice: The solvent can significantly impact the reaction. A coordinating solvent (e.g., THF, MeCN) can compete with the substrate for binding to the Lewis acid, effectively reducing its catalytic activity.[6]

    • Solution: Switch to a non-coordinating solvent such as dichloromethane (DCM), 1,2-dichloroethane (DCE), or toluene.[7]

Troubleshooting Workflow for Low Conversion

Below is a systematic workflow to diagnose and resolve low conversion issues.

low_conversion_workflow start Start: Low/No Conversion check_reagents Verify Reagent Quality (Anhydrous LA, Dry Solvent) start->check_reagents increase_temp Increase Reaction Temperature check_reagents->increase_temp Reagents OK success Problem Resolved check_reagents->success Problem found & fixed change_solvent Switch to Non-Coordinating Solvent (e.g., DCM, Toluene) increase_temp->change_solvent Still no conversion increase_temp->success Reaction proceeds stronger_la Use a Stronger Lewis Acid (e.g., Sc(OTf)₃, Yb(OTf)₃) change_solvent->stronger_la Still no conversion change_solvent->success Reaction proceeds stronger_la->success Reaction proceeds fail Consult Further Literature (Substrate-specific issues) stronger_la->fail Still no conversion

Caption: A step-by-step troubleshooting flowchart for low conversion.

Question 2: I'm observing the formation of multiple products and poor regioselectivity. How can I improve the selectivity of my reaction?

Answer:

Poor selectivity often arises from the stability of the intermediate carbocation (or zwitterion) and the nature of the nucleophilic attack.

Potential Causes & Recommended Actions:

  • Ambiguous Site of Nucleophilic Attack: In donor-acceptor cyclopropanes, the Lewis acid coordinates to the acceptor group, leading to the cleavage of the distal C-C bond to form a stabilized 1,3-dipole or zwitterionic intermediate.[2][8] The nucleophile then typically attacks the more electrophilic carbon adjacent to the donor group. If the electronic or steric bias is not strong enough, attack at other positions can occur.

    • Solution: Enhance the electronic differentiation of the cyclopropane. For instance, using a stronger electron-donating group or a bulkier substituent can direct the nucleophilic attack more effectively.

  • Thermodynamic vs. Kinetic Control: Different Lewis acids can favor different stereochemical outcomes. For example, in certain (3+2)-annulations of donor-acceptor cyclopropanes, Sn(OTf)₂ under kinetically controlled conditions yields the cis-product, while the stronger Lewis acid Sc(OTf)₃ under thermodynamically controlled conditions provides the trans-product.[3]

    • Solution: Experiment with different Lewis acids and reaction temperatures. Lower temperatures often favor the kinetically controlled product, while higher temperatures can allow for equilibration to the more stable thermodynamic product.

  • Solvent Polarity: The polarity of the solvent can influence the stability and lifetime of the charged intermediate, which in turn can affect selectivity.[6][7]

    • Solution: Screen a range of solvents with varying polarities, from nonpolar (e.g., toluene) to polar aprotic (e.g., DCM, nitromethane).[2][7]

Table 1: Influence of Lewis Acid on Reaction Selectivity
Lewis AcidTypical CharacteristicsApplication NotesReference
Sn(OTf)₂ Moderate Lewis AcidityOften used for kinetically controlled reactions, favoring specific stereoisomers.[3]
Sc(OTf)₃ Strong, water-tolerant Lewis AcidCan promote thermodynamically controlled reactions; effective for less reactive substrates.[3][9]
Yb(OTf)₃ Very Strong Lewis AcidSuperior for cyclopropanes with electron-poor substituents; can alter reaction pathways compared to other triflates.[5]
SnCl₄ Strong, moisture-sensitiveEffective for ring-opening polymerizations, selectively affording 1,5-addition polymers.[2]
GaCl₃ Strong Lewis AcidHas been shown to catalyze 1,5-addition reactions of alcohols to vinylcyclopropanes.[8]

Section 2: Frequently Asked Questions (FAQs)

Question 3: How does the Lewis acid catalyze the ring-opening of a donor-acceptor (D-A) cyclopropane?

Answer:

The mechanism involves the activation of the cyclopropane by the Lewis acid. The process can be summarized in three key steps:

  • Coordination: The Lewis acid (LA) coordinates to the electron-accepting group (A) on the cyclopropane. In the common case of a 1,1-diester substrate, the Lewis acid often forms a chelate with both carbonyl oxygens.[10]

  • Ring-Opening: This coordination enhances the electron-withdrawing nature of the acceptor group, polarizing and weakening the distal C-C bond. This leads to heterolytic cleavage of the bond, forming a stabilized zwitterionic or 1,3-dipole intermediate.[2][4]

  • Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electrophilic carbon center of the intermediate, typically the one adjacent to the electron-donating group (D), to yield the final ring-opened product.[4]

mechanism cluster_step1 Step 1: Coordination cluster_step2 Step 2: Ring-Opening cluster_step3 Step 3: Nucleophilic Attack a D-A Cyclopropane + LA b [Coordinated Complex] a->b c [Zwitterionic Intermediate] b->c d Ring-Opened Product c->d + Nu⁻

Caption: General mechanism of Lewis acid-catalyzed cyclopropane ring-opening.

Question 4: What is the role of the solvent, and how do I choose the best one?

Answer:

The solvent plays a critical, multifaceted role in these reactions.[6] Its properties can influence catalyst activity, reaction rate, and selectivity.

  • Polarity/Coordinating Ability: As mentioned in the troubleshooting section, Lewis basic solvents (e.g., THF, ethers, nitriles) can coordinate to the Lewis acid, reducing its availability to activate the substrate. Therefore, non-coordinating solvents like DCM, DCE, and toluene are often preferred.[7]

  • Stabilization of Intermediates: The polarity of the solvent can affect the stability of the charged zwitterionic intermediate. In some cases, a more polar solvent may accelerate the reaction by stabilizing this intermediate. For example, reactions with SnCl₄ have been successfully carried out in CH₃NO₂.[2]

  • Protic vs. Aprotic: Polar protic solvents like alcohols can sometimes act as both the solvent and the nucleophile.[7][8] However, they can also deactivate many Lewis acids. If the alcohol is intended to be the nucleophile, a water-tolerant Lewis acid like In(OTf)₃ might be a suitable choice.[9][11]

General Guidance for Solvent Selection:

  • Start with a standard: Dichloromethane (DCM) is an excellent starting point as it is polar aprotic and generally non-coordinating.

  • Consider solubility: Ensure your substrate and nucleophile are soluble in the chosen solvent.

  • Screen alternatives if needed: If the reaction is sluggish or unselective, screen other non-coordinating solvents (DCE, toluene) or, cautiously, more polar options (nitromethane) if competitive coordination is less of a concern with your chosen Lewis acid.

Question 5: Can I perform this reaction in the presence of water?

Answer:

Traditionally, Lewis acid catalysis requires strictly anhydrous conditions because most Lewis acids readily hydrolyze. However, the development of water-tolerant Lewis acids (WTLAs) has opened up possibilities for conducting these reactions in aqueous media or in the presence of moisture.[9][12]

  • Examples of WTLAs: Lanthanide triflates, such as Ytterbium triflate (Yb(OTf)₃), Scandium triflate (Sc(OTf)₃), and Indium triflate (In(OTf)₃), are well-known for their stability and activity in the presence of water.[9][11]

  • Advantages: Using water as a solvent is environmentally benign. Furthermore, the hydrophobic effect in aqueous media can sometimes accelerate reaction rates.

  • Caution: While the catalyst may be "tolerant," water itself is a nucleophile and can compete with your desired nucleophile, leading to hydrolysis byproducts. This must be considered in your experimental design. The presence of water can also facilitate Brønsted acid catalysis, which may lead to different reaction pathways.[5][13]

Section 3: Experimental Protocols

Protocol 1: General Procedure for a Lewis Acid-Catalyzed Ring-Opening Reaction

This protocol provides a general starting point for the ring-opening of a donor-acceptor cyclopropane with a nucleophile.

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the donor-acceptor cyclopropane (1.0 equiv).

  • Solvent Addition: Add anhydrous solvent (e.g., DCM, 0.1 M concentration) via syringe.

  • Nucleophile Addition: Add the nucleophile (1.1–1.5 equiv) to the solution.

  • Cooling (Optional but Recommended): Cool the reaction mixture to 0 °C or the desired starting temperature using an ice bath.

  • Catalyst Addition: Add the Lewis acid catalyst (typically 5–20 mol%) in one portion.

  • Reaction: Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC or LC-MS).

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ or water.

  • Workup: Extract the aqueous layer with an organic solvent (e.g., EtOAc, DCM). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

References

Technical Support Center: Navigating the Purification of Polar Amine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the unique and often complex challenges associated with the purification of polar amine hydrochloride salts. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter these molecules in their daily work. As a senior application scientist, my goal is to provide not just protocols, but the underlying scientific principles and experiential insights that lead to successful purifications. The information herein is structured to help you diagnose problems, select the appropriate purification strategy, and execute it with confidence.

I. Understanding the Challenge: The Nature of Polar Amine Hydrochloride Salts

Polar amine hydrochloride salts present a duality that is the root of most purification difficulties. The presence of the ammonium cation and the chloride anion renders them highly polar and often water-soluble, behaving more like inorganic salts than typical organic molecules.[1] This characteristic makes them poorly soluble in common non-polar organic solvents used in standard chromatography and recrystallization. Furthermore, the equilibrium between the charged salt and the neutral free amine is pH-dependent, adding another layer of complexity to their handling and purification.

II. Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions that researchers face.

Q1: My polar amine hydrochloride salt is a sticky oil or an amorphous solid. How can I induce crystallization?

A1: "Oiling out" is a frequent issue. This often occurs when the compound's melting point is lower than the boiling point of the recrystallization solvent, or when significant impurities are present.

  • Strategy 1: Solvent System Optimization. A single solvent may not be sufficient. Experiment with a binary solvent system where the salt is soluble in one ("solvent") and insoluble in the other ("anti-solvent"). Dissolve the salt in a minimal amount of the hot "solvent" and slowly add the "anti-solvent" until turbidity appears. Then, gently reheat until the solution is clear and allow it to cool slowly.

  • Strategy 2: pH Adjustment. Ensure the solution is sufficiently acidic to maintain the amine in its protonated salt form. Traces of the free amine can act as an impurity and inhibit crystallization.

  • Strategy 3: Seeding. If you have a small amount of pure crystalline material, add a "seed crystal" to the supersaturated solution to initiate crystallization. Alternatively, scratching the inside of the flask with a glass rod can create nucleation sites.

Q2: My amine hydrochloride salt is very water-soluble. How can I perform an extraction?

A2: Traditional liquid-liquid extraction with common organic solvents can be ineffective due to the high aqueous solubility of the salt.

  • Strategy 1: Back-Extraction. The most robust method is an acid-base back-extraction.[2][3]

    • Dissolve the crude salt in water.

    • Make the aqueous solution basic (pH > 10) with a suitable base (e.g., NaOH, Na2CO3) to convert the amine hydrochloride to its free amine form.

    • The now less polar free amine can be extracted into an organic solvent like dichloromethane (DCM), ethyl acetate, or diethyl ether.

    • Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na2SO4 or MgSO4), and evaporate the solvent to obtain the purified free amine.

    • The free amine can then be converted back to the hydrochloride salt by dissolving it in a suitable organic solvent and adding a solution of HCl in an organic solvent (e.g., HCl in diethyl ether or dioxane).

  • Strategy 2: Salting Out. Adding a high concentration of an inorganic salt (e.g., NaCl, (NH4)2SO4) to the aqueous layer can decrease the solubility of the polar amine hydrochloride, potentially allowing for its extraction into a more polar organic solvent like n-butanol.

Q3: My polar amine hydrochloride streaks badly on a silica gel column. What are my options?

A3: Streaking on silica gel is a classic problem for basic compounds like amines. The acidic silanol groups on the silica surface strongly and often irreversibly interact with the basic amine, leading to poor separation and low recovery.[2]

  • Strategy 1: Mobile Phase Modification. Add a small amount of a basic modifier to the eluent to compete with your amine for binding to the acidic sites on the silica. Common choices include triethylamine (TEA) or ammonia in methanol (typically 0.1-2%).[2]

  • Strategy 2: Use a Different Stationary Phase. Consider using a less acidic or basic stationary phase. Alumina (basic or neutral) can be a good alternative to silica. Amine-functionalized silica is also commercially available and can significantly improve peak shape.[2]

  • Strategy 3: Reversed-Phase Chromatography. For highly polar compounds, reversed-phase chromatography (e.g., with a C18 column) can be very effective. The mobile phase is typically a mixture of water (often with a pH modifier like formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile or methanol.[4]

  • Strategy 4: Ion-Exchange Chromatography. This technique separates molecules based on their charge and is well-suited for ionic compounds like amine hydrochloride salts.

III. Troubleshooting Guides

This section provides more in-depth troubleshooting for specific purification techniques.

Recrystallization Troubleshooting
Problem Potential Cause(s) Troubleshooting Steps
Compound "oils out" instead of crystallizing. - Compound's melting point is below the solvent's boiling point.- High concentration of impurities.- Cooling the solution too quickly.- Use a lower boiling point solvent.- Try a mixed solvent system.- Ensure slow cooling; insulate the flask.- Perform a pre-purification step (e.g., charcoal treatment, simple extraction) to remove gross impurities.
No crystals form upon cooling. - Too much solvent was used.- The solution is supersaturated.- The compound is highly soluble even at low temperatures.- Evaporate some of the solvent to increase the concentration and try cooling again.- Induce crystallization by scratching the inner wall of the flask or adding a seed crystal.- Cool the solution in an ice-salt bath for a lower temperature.- If all else fails, evaporate the solvent and try a different solvent system.
Poor recovery of the compound. - The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration.- Ensure the solution is thoroughly cooled before filtration.- Minimize the amount of cold solvent used for washing the crystals.- During hot filtration, use a pre-heated funnel and filter flask to prevent cooling and crystallization.
Crystals are colored or appear impure. - Colored impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.- Perform a second recrystallization.
Chromatography Troubleshooting
Problem Potential Cause(s) Troubleshooting Steps
Compound streaks or shows significant tailing on silica gel. - Strong interaction between the basic amine and acidic silica.- Add a basic modifier (e.g., 0.1-2% triethylamine or ammonia in methanol) to the mobile phase.[2]- Use a different stationary phase like alumina (neutral or basic) or amine-functionalized silica.[2]
Compound does not move from the baseline in normal-phase chromatography. - The compound is too polar for the chosen mobile phase.- Gradually increase the polarity of the mobile phase. For example, increase the percentage of methanol in a DCM/methanol mixture.[5][6]
Poor separation of the desired compound from impurities. - The chosen solvent system does not provide adequate selectivity.- Systematically screen different solvent systems.[5]- Consider switching to a different chromatography mode (e.g., from normal-phase to reversed-phase).- For very difficult separations, preparative HPLC may be necessary.
Compound is not retained on a reversed-phase (C18) column. - The compound is too polar for the mobile phase, even in reversed-phase.- Use a highly aqueous mobile phase (e.g., 95% water, 5% acetonitrile).- Consider using a polar-embedded or aqueous-stable C18 column designed for retaining polar compounds.- Explore Hydrophilic Interaction Liquid Chromatography (HILIC) as an alternative.

IV. Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is ideal for removing neutral or acidic impurities from a polar amine hydrochloride salt.

AcidBaseExtraction Crude Crude Amine HCl Salt Dissolve Dissolve in H2O Crude->Dissolve Basify Add Base (e.g., NaOH) to pH > 10 Dissolve->Basify Extract Extract with Organic Solvent (e.g., DCM) Basify->Extract Separate Separate Layers Extract->Separate Aqueous Aqueous Layer (Inorganic Salts) Separate->Aqueous Discard Organic Organic Layer (Free Amine) Separate->Organic Wash Wash with Brine Organic->Wash Dry Dry (Na2SO4) Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate FreeAmine Purified Free Amine Evaporate->FreeAmine ConvertToSalt Dissolve in Ether, add HCl in Ether FreeAmine->ConvertToSalt PureSalt Pure Amine HCl Salt ConvertToSalt->PureSalt

Caption: Workflow for purification via acid-base extraction.

  • Dissolution: Dissolve the crude polar amine hydrochloride salt in deionized water. Use the minimum amount of water necessary to achieve complete dissolution.

  • Basification: Cool the aqueous solution in an ice bath. Slowly add a base (e.g., 1M NaOH or a saturated Na2CO3 solution) with stirring until the pH of the solution is greater than 10. This deprotonates the ammonium salt to the free amine. The free amine may precipitate or form an oil.

  • Extraction: Transfer the mixture to a separatory funnel and extract the free amine with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate). Perform the extraction three times to ensure complete removal of the amine from the aqueous layer.

  • Washing and Drying: Combine the organic extracts and wash them with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).

  • Isolation of Free Amine: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the purified free amine.

  • (Optional) Conversion back to Hydrochloride Salt: Dissolve the purified free amine in a minimal amount of a suitable anhydrous organic solvent (e.g., diethyl ether, ethyl acetate). Slowly add a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether) with stirring. The pure amine hydrochloride salt will typically precipitate out of the solution. Collect the solid by filtration, wash with a small amount of the cold solvent, and dry under vacuum.

Protocol 2: Recrystallization of a Polar Amine Hydrochloride Salt

This protocol is suitable for solid amine hydrochloride salts with moderate impurities.

The key to successful recrystallization is choosing the right solvent. For polar amine hydrochloride salts, polar protic solvents are often a good starting point.

Solvent/System Properties & Typical Use Cases Boiling Point (°C)
Ethanol Good general-purpose solvent for many amine salts.78
Isopropanol Often provides better recovery than ethanol due to slightly lower solvating power.82
Methanol/Water A versatile mixed solvent system. The salt is dissolved in hot methanol, and water is added as the anti-solvent.Varies
Ethanol/Diethyl Ether Another common mixed solvent system. The salt is dissolved in hot ethanol, and diethyl ether is added as the anti-solvent.Varies
Acetonitrile A polar aprotic solvent that can be effective for some salts.82
Water Can be used for salts with lower polarity, but recovery can be challenging due to the high solubility of many amine salts in water.100

Data sourced from multiple chemistry resources.[7][8][9][10]

  • Solvent Selection: Using a small amount of your crude material, test its solubility in various solvents from the table above to find a suitable one where it is soluble when hot and insoluble when cold.

  • Dissolution: Place the crude amine hydrochloride salt in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid just dissolves.

  • (Optional) Hot Filtration: If there are insoluble impurities, add a slight excess of hot solvent and perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote slower cooling, you can insulate the flask. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 3: Flash Chromatography on Modified Silica Gel

This protocol is designed to overcome the common issue of amine streaking on standard silica gel.

FlashChromatography Start Crude Amine HCl Salt TLC TLC Analysis with Modified Eluent (e.g., DCM/MeOH + 1% TEA) Start->TLC ColumnPrep Prepare Slurry of Silica Gel in Eluent + Modifier TLC->ColumnPrep Packing Pack Column ColumnPrep->Packing Loading Load Sample (Dry or Wet) Packing->Loading Elution Elute with Gradient or Isocratic Mobile Phase Loading->Elution Collection Collect Fractions Elution->Collection Analysis Analyze Fractions (TLC) Collection->Analysis Combine Combine Pure Fractions Analysis->Combine Evaporate Evaporate Solvent Combine->Evaporate PureProduct Purified Product Evaporate->PureProduct

Caption: Workflow for flash chromatography with a modified mobile phase.

  • Mobile Phase Selection: Use Thin Layer Chromatography (TLC) to determine a suitable mobile phase. A good starting point for polar compounds is a mixture of dichloromethane (DCM) and methanol (MeOH). Add 0.5-2% triethylamine (TEA) to the solvent mixture to prevent streaking. Aim for an Rf value of 0.2-0.4 for your target compound.[5][6]

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase (including the TEA). Pour the slurry into the column and allow it to pack under gentle pressure.

  • Sample Loading: Dissolve your crude amine hydrochloride salt in a minimal amount of the mobile phase or a stronger solvent. Alternatively, for better resolution, perform a "dry load" by adsorbing your compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.

  • Elution: Begin eluting the column with the mobile phase. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the mobile phase).

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing your pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine is volatile and will be removed during this step.

Protocol 4: Ion-Exchange Chromatography

This technique is highly effective for separating ionic compounds from neutral or differently charged species. For a positively charged amine hydrochloride, a cation-exchange resin is used.

  • Resin Selection and Preparation: Choose a suitable cation-exchange resin (e.g., a strong cation exchanger with sulfonate functional groups). Prepare the resin according to the manufacturer's instructions, which typically involves washing with water and then equilibrating with the starting buffer.

  • Buffer Selection:

    • Binding Buffer: A low ionic strength buffer at a pH where your amine hydrochloride is positively charged (typically pH < pKa of the amine).

    • Elution Buffer: The same buffer as the binding buffer, but with a high concentration of salt (e.g., 1M NaCl) or a different pH to disrupt the ionic interaction and elute the bound compound.

  • Column Packing and Equilibration: Pack the prepared resin into a column and equilibrate it by washing with several column volumes of the binding buffer until the pH and conductivity of the eluate are the same as the starting buffer.

  • Sample Loading: Dissolve the crude amine hydrochloride salt in the binding buffer and load it onto the column.

  • Washing: Wash the column with the binding buffer to remove any unbound, neutral, or negatively charged impurities.

  • Elution: Elute the bound amine hydrochloride by applying the elution buffer. This can be done in a stepwise fashion (using buffers with increasing salt concentrations) or with a continuous gradient.[11][12][13]

  • Fraction Collection and Analysis: Collect fractions and analyze them for the presence of your compound (e.g., by TLC, UV-Vis, or LC-MS).

  • Desalting: The fractions containing your pure product will also contain a high concentration of salt from the elution buffer. This salt can be removed by dialysis, size-exclusion chromatography, or by performing an acid-base extraction as described in Protocol 1.

V. Concluding Remarks

The purification of polar amine hydrochloride salts, while challenging, is achievable with a systematic approach and an understanding of the underlying chemical principles. There is no single "best" method, and the optimal strategy will depend on the specific properties of your compound and the nature of the impurities. By leveraging the techniques and troubleshooting guides provided in this support center, you will be well-equipped to tackle these purification challenges and obtain your target compounds in high purity.

VI. References

  • University of Rochester, Department of Chemistry. Solvent Systems for Flash Column Chromatography. --INVALID-LINK--

  • Sorbent Technologies, Inc. (2025). Flash Chromatography Basics. --INVALID-LINK--

  • Chrom Tech, Inc. (2025). Mastering Ion Exchange Chromatography: Essential Guide. --INVALID-LINK--

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. --INVALID-LINK--

  • King Group. Successful Flash Chromatography. --INVALID-LINK--

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Choices. --INVALID-LINK--

  • Crystallization Solvents. (n.d.). --INVALID-LINK--

  • Benchchem. (2025). Technical Support Center: Purification of Long-Chain Amines. --INVALID-LINK--

  • Confluence. Acid and Base Extraction - Engineering Ideas Clinic. --INVALID-LINK--

  • Experiment 5 — Acid-Base Chemistry and Extraction. (n.d.). --INVALID-LINK--

  • Coconote. (2025). Acid-Base Extraction Techniques. --INVALID-LINK--

  • Acid-Base Extraction.1. (n.d.). --INVALID-LINK--

  • Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. --INVALID-LINK--

  • Liquid/liquid Extraction. (n.d.). --INVALID-LINK--

  • Recrystallization-1.pdf. (n.d.). --INVALID-LINK--

  • University of York, Chemistry Teaching Labs. Solvent Choice. --INVALID-LINK--

  • Chemistry Stack Exchange. (2016). Why amine salts are soluble in water?--INVALID-LINK--

  • Reddit. (2024). r/Chempros - Amine workup. --INVALID-LINK--

  • HPLC Troubleshooting Guide. (n.d.). --INVALID-LINK--

  • Conduct Science. (2019). Ion-exchange Chromatography Protocol. --INVALID-LINK--

  • Harvard Apparatus. Guide to Ion-Exchange Chromatography. --INVALID-LINK--

  • Sigma-Aldrich. Troubleshooting Reversed Phase Chromatography. --INVALID-LINK--

  • Biotage. (2023). Determining solvent strength in flash column chromatography. --INVALID-LINK--

  • EDVOTEK. EDVO-Kit # 243 Ion Exchange Chromatography. --INVALID-LINK--

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. --INVALID-LINK--

References

Technical Support Center: Identification and Characterization of Side Products in Aryl Cyclopropanamine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for aryl cyclopropanamine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing these valuable motifs. Aryl cyclopropanamines are prevalent in medicinal chemistry due to their unique conformational and electronic properties, which can enhance metabolic stability and binding affinity.[1][2] However, their synthesis is often accompanied by the formation of challenging side products. This resource provides in-depth troubleshooting guides and frequently asked questions to help you identify, characterize, and mitigate these impurities, ensuring the integrity of your synthetic routes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems encountered during the synthesis of aryl cyclopropanamines, focusing on the most common synthetic methodologies.

Issue 1: Low Yield of the Desired Aryl Cyclopropanamine in Simmons-Smith and Related Cyclopropanation Reactions

The Simmons-Smith reaction and its modifications are cornerstone methods for cyclopropanation.[3][4] However, various factors can lead to diminished yields and the formation of unwanted byproducts.

Potential Cause A: Incomplete Reaction or Inactive Reagent

  • Observation: Significant amount of starting alkene remains, and the desired product is present in low quantities.

  • Causality: The organozinc carbenoid, the key reactive intermediate in the Simmons-Smith reaction, may not have formed efficiently.[5][6] This can be due to the quality of the zinc-copper couple or the presence of moisture, which quenches the carbenoid.

  • Troubleshooting Steps:

    • Activate the Zinc: Ensure the zinc-copper couple is freshly prepared and activated. Sonication can improve the rate of organozinc compound formation.[4]

    • Anhydrous Conditions: Strictly maintain anhydrous conditions throughout the reaction. All glassware should be flame-dried, and solvents must be rigorously dried.

    • Reagent Quality: Use high-purity diiodomethane. Impurities can interfere with carbenoid formation.

    • Consider Modifications: The Furukawa modification, using diethylzinc (Et₂Zn), often exhibits higher reactivity and may be a suitable alternative for less reactive alkenes.[3]

Potential Cause B: Formation of Alkene Isomers

  • Observation: Presence of unexpected alkene isomers in the crude reaction mixture, detected by ¹H NMR or GC-MS.

  • Causality: While the Simmons-Smith reaction is generally stereospecific, certain conditions or substrates can lead to isomerization of the starting alkene, especially with prolonged reaction times or elevated temperatures.[5][7]

  • Troubleshooting Steps:

    • Optimize Reaction Time and Temperature: Monitor the reaction progress closely by TLC or GC-MS to avoid unnecessarily long reaction times. Lowering the reaction temperature may also help suppress isomerization.

    • Purification of Starting Material: Ensure the starting aryl alkene is of high purity and free from any isomeric impurities.

Potential Cause C: Formation of C-H Insertion Products

  • Observation: Complex mixture of products with masses corresponding to the addition of a CH₂ group to various positions on the aryl ring or alkyl side chains.

  • Causality: While less common in Simmons-Smith reactions which proceed via a carbenoid, highly reactive carbene species, if formed, can undergo C-H insertion reactions.[5] This is more prevalent when using methods like the photolysis of diazomethane.[5]

  • Troubleshooting Steps:

    • Method Selection: The Simmons-Smith reaction is preferred over methods that generate free carbenes to avoid C-H insertion.[6][8]

    • Control of Reactivity: If using a carbene-based method, employ a catalyst that favors cyclopropanation over C-H insertion, such as rhodium(II) catalysts.[9]

Issue 2: Presence of Impurities in Transition-Metal-Catalyzed Cyclopropanation

Rhodium and copper catalysts are frequently used for the cyclopropanation of aryl olefins with diazo compounds.[9][10] While often high-yielding, side reactions can occur.

Potential Cause A: Homocoupling of the Diazo Compound (Dimer Formation)

  • Observation: A significant peak in the GC-MS or LC-MS corresponding to the dimer of the carbene precursor (e.g., diethyl fumarate or maleate from ethyl diazoacetate).

  • Causality: In the absence of a sufficiently reactive alkene or at low catalyst concentrations, the metallocarbene intermediate can react with another molecule of the diazo compound, leading to homocoupling.

  • Troubleshooting Steps:

    • Slow Addition of Diazo Compound: Add the diazo compound slowly to the reaction mixture containing the alkene and catalyst. This maintains a low concentration of the diazo compound and favors the reaction with the alkene.

    • Optimize Catalyst Loading: Ensure an adequate catalyst loading to efficiently trap the diazo compound as a metallocarbene.

    • Increase Alkene Concentration: Using the alkene as the limiting reagent can sometimes lead to dimer formation. Consider using a slight excess of the alkene.

Potential Cause B: Formation of Buchner Reaction Products (Ring Expansion)

  • Observation: Isomeric products with a seven-membered ring are detected, particularly when using aromatic substrates like benzene or substituted benzenes.

  • Causality: The metallocarbene can add to the aromatic ring, followed by a ring expansion to form a cycloheptatriene derivative. This is known as the Buchner reaction.

  • Troubleshooting Steps:

    • Choice of Catalyst: The choice of catalyst and ligands can influence the selectivity between cyclopropanation of an olefinic side chain and the Buchner reaction. Dirhodium(II) carboxylates are often effective for selective cyclopropanation.[9]

    • Substrate Design: If possible, design the substrate to favor intramolecular cyclopropanation over intermolecular reaction with the aromatic ring.

Issue 3: Side Products in Aryl Cyclopropanamine Synthesis via Hofmann Rearrangement

The Hofmann rearrangement of a cyclopropanecarboxamide is a common route to aryl cyclopropanamines.[11][12][13]

Potential Cause A: Formation of Carbamate Byproducts

  • Observation: A significant byproduct with a mass corresponding to the desired amine plus a carbomethoxy or carboethoxy group is observed.

  • Causality: The isocyanate intermediate formed during the Hofmann rearrangement can be trapped by the alcohol solvent (e.g., methanol or ethanol) used in the reaction, leading to the formation of a stable carbamate.[13][14]

  • Troubleshooting Steps:

    • Choice of Solvent: If the amine is the desired product, the reaction should be performed in water to facilitate the hydrolysis of the isocyanate to the amine.[14]

    • Controlled Hydrolysis: If a carbamate is formed, it can often be hydrolyzed to the desired amine under acidic or basic conditions.

Potential Cause B: Incomplete Reaction or Unreacted Starting Material

  • Observation: The presence of unreacted cyclopropanecarboxamide in the final product mixture.

  • Causality: Insufficient amount of the halogenating agent (e.g., bromine) or base, or suboptimal reaction temperature can lead to incomplete conversion.

  • Troubleshooting Steps:

    • Stoichiometry: Ensure the correct stoichiometry of reagents, particularly the bromine and sodium hydroxide.

    • Temperature Control: The Hofmann rearrangement often requires heating. Ensure the reaction is maintained at the optimal temperature for a sufficient duration.[13]

Potential Cause C: Formation of Urea Byproducts

  • Observation: A byproduct with a mass corresponding to two amine molecules linked by a carbonyl group.

  • Causality: The isocyanate intermediate can react with the already formed amine product to generate a urea derivative.[13]

  • Troubleshooting Steps:

    • Reaction Conditions: This is more likely to occur at higher concentrations of the amine product. Diluting the reaction mixture or ensuring rapid hydrolysis of the isocyanate can minimize urea formation.

Analytical Characterization of Side Products

A multi-technique approach is crucial for the unambiguous identification of side products.

Analytical TechniqueInformation ProvidedCommon Observations for Side Products
¹H and ¹³C NMR Structural information, connectivity of atoms, stereochemistry.- Alkene Isomers: Different coupling constants and chemical shifts in the vinylic region. - C-H Insertion Products: Complex aromatic signals and new aliphatic signals. - Carbamates: Characteristic signals for the carbamate proton (NH) and the alkoxy group.
GC-MS Molecular weight and fragmentation patterns of volatile compounds.- Homocoupling Products: A peak with a molecular weight double that of the carbene precursor. - Isomers: Peaks with the same molecular weight but different retention times.
LC-MS Molecular weight of less volatile and polar compounds.- Urea Byproducts: A peak with a molecular weight corresponding to the urea derivative. - Unreacted Starting Material: A peak with the molecular weight of the starting amide.
FTIR Presence of specific functional groups.- Carbamates: Characteristic C=O stretching vibration around 1700-1720 cm⁻¹. - Ureas: C=O stretching vibration around 1630-1680 cm⁻¹.

Experimental Protocols

Protocol 1: General Procedure for Simmons-Smith Cyclopropanation
  • To a stirred suspension of activated zinc-copper couple (2.0 eq) in anhydrous diethyl ether, add diiodomethane (1.5 eq) dropwise under a nitrogen atmosphere.

  • Heat the mixture to a gentle reflux for 30 minutes to form the zinc carbenoid.

  • Cool the mixture to room temperature and add a solution of the aryl alkene (1.0 eq) in anhydrous diethyl ether dropwise.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Rhodium-Catalyzed Cyclopropanation
  • To a solution of the aryl alkene (1.0 eq) and the rhodium(II) catalyst (e.g., Rh₂(OAc)₄, 0.5-1 mol%) in a suitable anhydrous solvent (e.g., dichloromethane), add a solution of the diazo compound (1.2 eq) in the same solvent dropwise over several hours using a syringe pump.

  • Stir the reaction at room temperature under a nitrogen atmosphere and monitor by TLC.

  • Once the starting alkene is consumed, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography to isolate the desired cyclopropane.

Diagrams

Troubleshooting Workflow for Low Yield in Simmons-Smith Reaction

start Low Yield in Simmons-Smith Reaction check_sm Check for Unreacted Starting Material start->check_sm sm_present Yes check_sm->sm_present High Amount? sm_absent No check_sm->sm_absent Low/Absent check_isomers Analyze for Alkene Isomers check_insertion Look for C-H Insertion Products check_isomers->check_insertion No Isomers isomerization Potential Cause: Isomerization check_isomers->isomerization Isomers Detected? ch_insertion Potential Cause: C-H Insertion check_insertion->ch_insertion Mass Spec Suggests Insertion? inactive_reagent Potential Cause: Inactive Reagent/Moisture sm_present->inactive_reagent sm_absent->check_isomers solution_reagent Solution: Activate Zinc, Use Anhydrous Conditions inactive_reagent->solution_reagent solution_isomerization Solution: Optimize Reaction Time/Temp isomerization->solution_isomerization solution_ch_insertion Solution: Use Carbenoid Method (Simmons-Smith) ch_insertion->solution_ch_insertion

Caption: Troubleshooting workflow for low yield in Simmons-Smith reactions.

Side Product Formation in Hofmann Rearrangement

start Cyclopropanecarboxamide intermediate Isocyanate Intermediate start->intermediate Hofmann Rearrangement product Desired Aryl Cyclopropanamine intermediate->product Hydrolysis (H₂O) side_product1 Carbamate Byproduct intermediate->side_product1 Reaction with Alcohol Solvent side_product2 Urea Byproduct intermediate->side_product2 Reaction with Amine Product

Caption: Pathways for side product formation from the isocyanate intermediate in the Hofmann rearrangement.

Frequently Asked Questions (FAQs)

Q1: How can I minimize the formation of diastereomers during cyclopropanation?

A1: The stereospecificity of the Simmons-Smith reaction means that the stereochemistry of the starting alkene is retained in the cyclopropane product.[3][6] Therefore, using a stereochemically pure E- or Z-alkene is the most effective way to obtain a single diastereomer. For transition-metal-catalyzed reactions, the choice of a chiral ligand can induce high diastereoselectivity and enantioselectivity.[9]

Q2: My cyclopropanation reaction is very slow. What can I do to speed it up?

A2: For Simmons-Smith type reactions, ensuring the zinc is highly activated is key. As mentioned, sonication can be beneficial.[4] Using a more reactive carbenoid precursor, such as that generated in the Furukawa modification (Et₂Zn and CH₂I₂), can significantly increase the reaction rate.[3] For transition-metal-catalyzed reactions, gently heating the reaction mixture may increase the rate, but this should be done cautiously to avoid promoting side reactions.

Q3: I am having trouble purifying my aryl cyclopropanamine from the reaction byproducts. Any suggestions?

A3: Aryl cyclopropanamines are basic, which can be exploited for purification. An acid-base extraction can be a powerful tool. Dissolve the crude product in an organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl). The amine will move to the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the purified amine extracted back into an organic solvent. Standard column chromatography on silica gel is also effective, often using a mobile phase containing a small amount of a basic modifier like triethylamine to prevent peak tailing.

Q4: Can I use other dihalomethanes besides diiodomethane for the Simmons-Smith reaction?

A4: While diiodomethane is the most common reagent, dibromomethane can also be used, although it is generally less reactive.[3] The choice of dihalomethane can sometimes be optimized to balance reactivity and cost.

Q5: What is the role of the copper in the zinc-copper couple?

A5: The copper in the zinc-copper couple is believed to increase the reactivity of the zinc by creating a galvanic cell on the surface of the metal, which facilitates the oxidative addition of zinc into the carbon-iodine bond of diiodomethane.

References

Technical Support Center: Enhancing the Long-Term Stability of 1-(3-Bromophenyl)cyclopropanamine HCl Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSS-BPCPA-001-Rev2

Introduction

1-(3-Bromophenyl)cyclopropanamine HCl is a crucial building block in pharmaceutical research and development.[1][2] As an amine hydrochloride salt, its aqueous solutions are susceptible to various degradation pathways that can compromise purity, potency, and safety, leading to inconsistent experimental results.[3] This technical guide provides in-depth troubleshooting advice, stabilization protocols, and analytical methods to help researchers maintain the long-term stability of their solutions. Our approach is grounded in fundamental chemical principles to empower users to proactively address stability challenges.

Section 1: Understanding the Core Stability Challenge: Degradation Pathways

The stability of 1-(3-Bromophenyl)cyclopropanamine HCl is primarily threatened by oxidation.[4] The primary amine and the electron-rich cyclopropyl group are susceptible to oxidative attack, while the bromophenyl moiety can be sensitive to light.[5][6][7] These reactions can be accelerated by factors such as pH, temperature, light exposure, and the presence of metal ions.[8][9]

Key potential degradation pathways include:

  • Oxidation of the Amine: The primary amine can be oxidized to form various products, including imines and nitriles, or undergo ring-opening of the cyclopropyl group.[10][11] This process is often catalyzed by trace metal ions and oxygen.

  • Photodegradation: Aromatic bromides can be susceptible to photolytic cleavage or reactions when exposed to UV or visible light, leading to the formation of colored degradants.[12][13]

  • pH-Related Instability: As an amine salt, the pH of the solution dictates the equilibrium between the stable, protonated ammonium salt and the more reactive, unprotonated free base. An inappropriate pH can accelerate degradation.[14][15]

cluster_0 Initiating Factors cluster_1 Compound cluster_2 Degradation Pathways cluster_3 Observable Issues O2 Oxygen BPCPA 1-(3-Bromophenyl) cyclopropanamine HCl O2->BPCPA Light UV/Visible Light Light->BPCPA pH Inappropriate pH pH->BPCPA Metals Trace Metal Ions Metals->BPCPA Oxidation Oxidative Degradation (Amine, Cyclopropyl Ring) BPCPA->Oxidation Photolysis Photodegradation (Aromatic Ring) BPCPA->Photolysis Color Color Change (Yellow/Brown) Oxidation->Color Purity Purity Loss Oxidation->Purity Precipitate Precipitation Oxidation->Precipitate Photolysis->Color Photolysis->Purity

Caption: Potential degradation pathways for 1-(3-Bromophenyl)cyclopropanamine HCl.

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the storage and handling of 1-(3-Bromophenyl)cyclopropanamine HCl solutions.

Q1: Why has my clear, colorless solution turned yellow or brown over time?

A1: A yellow or brown discoloration is a classic indicator of oxidative degradation.[16] The primary amine group is likely being oxidized, forming chromophoric (color-producing) impurities. This process is often accelerated by exposure to oxygen, light, and trace metal ion contaminants.

  • Causality: The oxidation of amines can proceed through a free radical chain reaction.[17] Light can initiate this process (photo-oxidation), and metal ions (like Fe³⁺ or Cu²⁺) can act as catalysts, significantly speeding up the degradation rate.[9]

  • Immediate Action:

    • Protect the solution from light immediately by wrapping the container in aluminum foil or using an amber vial.

    • Purge the headspace of the container with an inert gas like nitrogen or argon to displace oxygen.

    • Store the solution at a reduced temperature (e.g., 2-8 °C) to slow the reaction rate.

Q2: I've observed a precipitate forming in my solution upon standing. What is the cause?

A2: Precipitation can occur for several reasons:

  • pH Shift: The hydrochloride salt is generally more water-soluble than its corresponding free base. If the solution's pH increases (becomes more alkaline), the equilibrium will shift, forming the less soluble free base which may then precipitate out. This can happen due to interaction with alkaline glass containers or absorption of basic gases.

  • Degradation Product Insolubility: A degradant formed through oxidation or other pathways may have lower solubility in your solvent system than the parent compound, causing it to precipitate.

  • Solvent Evaporation: If the container is not sealed properly, solvent evaporation can increase the concentration of the compound beyond its solubility limit.

  • Troubleshooting Flow:

    • Measure the pH of the solution. If it has shifted significantly from the expected acidic range, this is a likely cause.

    • Analyze the precipitate (if possible) and the supernatant separately via HPLC to determine if the precipitate is the parent compound or a degradant.

Start Problem Observed: Precipitate Formation Check_pH Measure Solution pH Start->Check_pH Check_Seal Check Container Seal Start->Check_Seal pH_Shift Has pH Increased? Check_pH->pH_Shift Analyze Analyze Precipitate & Supernatant (HPLC) pH_Shift->Analyze No Cause_pH Root Cause: Free Base Precipitation pH_Shift->Cause_pH Yes Cause_Deg Root Cause: Insoluble Degradant Analyze->Cause_Deg Cause_Solv Root Cause: Solvent Evaporation Check_Seal->Cause_Solv

Caption: Troubleshooting logic for precipitate formation in solutions.

Q3: My HPLC analysis shows a steady decrease in purity and the appearance of new peaks. How can I stop this?

A3: This is quantitative evidence of chemical degradation. To stop it, you must implement a multi-faceted stabilization strategy focusing on controlling the key factors: pH, oxygen, light, and temperature.

  • Expert Insight: Simply storing the solution in the cold and dark is a passive approach. An active stabilization strategy involves reformulating the solution with protective excipients. The following protocols are designed to create a self-validating system where the stability is inherent to the formulation itself.

Section 3: Protocols for Proactive Stability Enhancement

Protocol 3.1: pH Optimization and Buffer Selection

The primary goal is to maintain a pH where the amine is fully protonated (as the HCl salt) and stable. For most primary amine hydrochlorides, this is typically in the pH range of 3 to 5.[18]

Objective: To identify the optimal pH for stability and select a suitable buffer system.

Methodology:

  • Solution Preparation: Prepare several small-scale solutions of 1-(3-Bromophenyl)cyclopropanamine HCl in water or your desired co-solvent system.

  • pH Adjustment: Adjust the pH of each solution to a different value (e.g., 3.0, 4.0, 5.0, 6.0) using dilute HCl or NaOH.

  • Stress Study: Store these solutions under accelerated conditions (e.g., 40 °C) and protected from light for a set period (e.g., 1-2 weeks).

  • Analysis: Use a stability-indicating HPLC method (see Section 4) to measure the purity of the compound in each solution at initial and final time points.

  • Selection: The pH that results in the least degradation is the optimal pH. Select a pharmaceutically acceptable buffer system that has a pKa close to this optimal pH for robust control.

pH TargetRecommended Buffer SystemTypical Concentration (mM)
3.0 - 4.0Citrate Buffer10 - 50
4.0 - 5.5Acetate Buffer10 - 50
Protocol 3.2: Antioxidant and Chelating Agent Screening

Objective: To mitigate oxidative degradation by adding sacrificial antioxidants and chelating agents.[8][19]

Mechanism: Antioxidants like ascorbic acid are more easily oxidized than the drug substance, thereby protecting it.[17][20] Chelating agents like EDTA bind to trace metal ions, preventing them from catalyzing oxidative reactions.[9]

Methodology:

  • Prepare Stock Solution: Create a stock solution of the compound at the optimal pH determined in Protocol 3.1.

  • Spike Solutions: Aliquot the stock solution and spike individual samples with different antioxidants and/or a chelating agent.

  • Stress and Analyze: Expose the samples to accelerated storage conditions (e.g., 40 °C/75% RH, with light exposure if photostability is also a concern) for a defined period.[21][22] Analyze purity by HPLC at regular intervals.

AdditiveClassRecommended Starting ConcentrationMechanism of Action
Ascorbic AcidAntioxidant0.01% - 0.1% (w/v)Oxygen scavenger, easily oxidized.[19]
Sodium MetabisulfiteAntioxidant0.01% - 0.1% (w/v)Oxygen scavenger.
Disodium Edetate (EDTA)Chelating Agent0.01% - 0.05% (w/v)Binds and inactivates catalytic metal ions.[9]

Section 4: Recommended Stability-Indicating Analytical Method

A robust analytical method is required to separate the active compound from potential degradants.

Protocol 4.1: Reverse-Phase HPLC Method
  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-22 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

System Validation: This method must be validated for its stability-indicating power. This is achieved through forced degradation studies, where the drug substance is intentionally degraded with acid, base, peroxide (oxidation), heat, and light. The method is considered validated if all degradation product peaks are successfully separated from the main compound peak.

Section 5: Summary of Recommended Storage and Formulation

Based on the principles and protocols outlined, the following conditions are recommended for enhancing the long-term stability of 1-(3-Bromophenyl)cyclopropanamine HCl solutions.

Table 3: Recommended Stability Protocol
ParameterRecommendationRationale
pH 3.0 - 5.0 (Buffered)Maintains the amine in its stable protonated form and minimizes base-catalyzed degradation.[23][24]
Antioxidant 0.1% Ascorbic AcidSacrificially consumes dissolved oxygen to prevent oxidation of the drug substance.[25]
Chelating Agent 0.01% Disodium EdetateSequesters trace metal ions that catalyze oxidative degradation.[9]
Atmosphere Inert (Nitrogen or Argon)Displaces oxygen from the container headspace, a primary driver of oxidation.[4]
Temperature 2 - 8 °C (Refrigerated)Reduces the rate of all chemical degradation reactions.
Light Exposure Protect from Light (Amber Vials)Prevents photodegradation of the bromo-aromatic ring.[12]
Container Type I Borosilicate GlassMinimizes leaching of alkaline ions that could alter the pH of the solution.

References

Technical Support Center: High-Purity Recrystallization of 1-(3-Bromophenyl)cyclopropanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-(3-Bromophenyl)cyclopropanamine hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who require this intermediate in its highest possible purity. Here, we consolidate fundamental principles of crystallization with practical, field-tested troubleshooting strategies to address the specific challenges associated with this arylcyclopropylamine salt.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for successfully recrystallizing this compound?

The single most critical factor is solvent selection. An ideal solvent for this amine salt should exhibit high solubility at elevated temperatures and low solubility at room temperature or below.[1] Given the polar nature of the hydrochloride salt, polar protic solvents are the primary candidates.

Q2: Which solvent systems should I start with for this compound?

For amine hydrochlorides, alcohols such as isopropanol, ethanol, or methanol are excellent starting points.[2] A mixed solvent system, often an alcohol with a non-polar anti-solvent like diethyl ether or heptane, can also be highly effective for fine-tuning solubility and inducing crystallization.

Q3: What are the likely impurities I need to remove?

Impurities often stem from the synthetic route. For arylcyclopropylamines, these can include unreacted starting materials, by-products from ring formation, or isomers.[3][4] If the amine was prepared and then converted to the hydrochloride salt, residual free base or excess HCl could be present. In syntheses of related compounds, positional isomers (e.g., 2- or 4-bromophenyl derivatives) and precursors from bromination or amination steps are common.[5]

Q4: My compound "oils out" instead of crystallizing. What does this mean and how do I fix it?

"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystal lattice.[6] This is common when the solution is too concentrated or cooled too rapidly. The oil is often an impure melt of your compound that can trap impurities. Addressing this is a primary focus of the troubleshooting guide below.

Q5: Can this compound exist in different crystalline forms (polymorphs)?

Yes, polymorphism is a known phenomenon for hydrochloride salts of active pharmaceutical ingredients.[7] Different crystalline forms can have different solubilities and melting points. The cooling rate, solvent system, and even agitation can influence which polymorph is obtained. It is crucial to maintain consistent conditions to ensure reproducible results.

Detailed Experimental Protocol: Recrystallization of 1-(3-Bromophenyl)cyclopropanamine HCl

This protocol provides a robust starting point. Due to the lack of specific literature data for this exact molecule, optimization of solvent volumes and temperatures is encouraged.

Objective: To obtain high-purity, crystalline this compound.

Materials:

  • Crude this compound

  • Isopropanol (IPA), reagent grade

  • Heptane, reagent grade (as anti-solvent, optional)

  • Activated Carbon (decolorizing charcoal, if needed)

  • Celatom® or other filter aid (if using carbon)

  • Erlenmeyer flasks

  • Condenser

  • Hot plate with magnetic stirring

  • Büchner funnel and filtration flask

  • Vacuum source

Procedure:

  • Solvent Selection & Dissolution:

    • Place 1.0 g of the crude material into a 50 mL Erlenmeyer flask with a magnetic stir bar.

    • Add approximately 5 mL of isopropanol.

    • Heat the mixture to a gentle reflux (around 80-82°C) with stirring.

    • Add more isopropanol dropwise until the solid completely dissolves. The goal is to use the minimum amount of hot solvent.[8] Note the total volume of solvent used.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated carbon (approx. 1-2% w/w of your compound).

    • Re-heat the solution to reflux for 5-10 minutes. The carbon will adsorb colored impurities.[6]

  • Hot Filtration (if carbon was used or insoluble impurities are present):

    • If carbon was used, add a small amount of filter aid to the mixture.

    • Set up a hot filtration apparatus (a pre-heated funnel with fluted filter paper).

    • Quickly filter the hot solution into a clean, pre-warmed Erlenmeyer flask to remove the carbon and any insoluble impurities.

  • Crystallization:

    • Cover the flask with a watch glass or loosely with foil and allow the solution to cool slowly to room temperature on an insulated surface (e.g., a cork ring). Slow cooling is crucial for the formation of large, pure crystals.[8]

    • Once the flask has reached room temperature, you may place it in an ice-water bath for at least 30 minutes to maximize crystal yield.[6]

  • Crystal Collection and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[1]

    • Wash the crystals with a small amount of ice-cold isopropanol to remove any residual mother liquor containing impurities.

    • (Optional Wash) If an anti-solvent like heptane was used to induce precipitation, a final wash with a small amount of cold heptane can be beneficial.

  • Drying:

    • Dry the crystals under vacuum, preferably in a vacuum oven at a moderate temperature (e.g., 40-50°C), until a constant weight is achieved.

Troubleshooting Guide

Problem Encountered Probable Cause(s) Recommended Solution(s)
"Oiling Out" During Cooling 1. Solution is too supersaturated (too concentrated).2. Cooling rate is too fast.3. Presence of impurities depressing the melting point.1. Re-heat the mixture until a clear solution is formed. Add 10-20% more solvent and allow it to cool slowly again.[6]2. Ensure the solution cools to room temperature without disturbance before moving to an ice bath.3. Try a different solvent system. A solvent in which the compound is less soluble may prevent oiling out.
No Crystals Form Upon Cooling 1. Solution is too dilute (too much solvent was added).2. The compound is highly soluble even at low temperatures in the chosen solvent.1. Gently boil off some of the solvent to increase the concentration and attempt to cool again.2. Introduce a seed crystal (a tiny crystal of the pure compound) to initiate nucleation.3. Gently scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.4. Add a miscible anti-solvent (e.g., diethyl ether or heptane) dropwise to the cooled solution until turbidity persists, then warm slightly to redissolve and cool again.
Very Low Recovery of Crystals 1. Too much solvent was used.2. The compound has significant solubility in the solvent even when cold.3. Premature crystallization during hot filtration.1. Concentrate the mother liquor (the liquid filtrate) and cool it again to recover a second crop of crystals (note: this crop may be less pure).2. Use a different solvent or a mixed-solvent system where the compound is less soluble at low temperatures.3. Ensure the filtration apparatus is pre-heated and the filtration is performed quickly to prevent cooling.
Crystals are Discolored 1. Incomplete removal of colored impurities.2. Degradation of the compound upon heating.1. Repeat the recrystallization, including the activated carbon step.[6]2. Ensure the heating temperature does not significantly exceed the solvent's boiling point and minimize the time the solution is kept hot.
Product Purity is Still Low 1. The chosen solvent does not effectively exclude the specific impurity.2. Co-precipitation of the impurity with the product.1. A different solvent system is required. Test the solubility of both your crude product and the suspected impurity in various solvents to find one that selectively dissolves one but not the other.2. Consider a double recrystallization. Purify the material once, then repeat the entire process with the once-crystallized material.

Visual Troubleshooting Workflow

The following diagram outlines the decision-making process for troubleshooting common recrystallization challenges.

Recrystallization_Troubleshooting start Crude Material Dissolved in Minimum Hot Solvent cool_slowly Cool Solution Slowly to Room Temperature start->cool_slowly oiling_out Problem: 'Oiling Out' Occurs cool_slowly->oiling_out Liquid droplets appear no_crystals Problem: No Crystals Form cool_slowly->no_crystals Solution remains clear crystals_form Crystals Form Successfully cool_slowly->crystals_form Solid precipitates reheat_add_solvent Re-heat, Add More Solvent (10-20%), and Re-cool Slowly oiling_out->reheat_add_solvent Fix boil_off_solvent Boil Off Excess Solvent to Increase Concentration no_crystals->boil_off_solvent Option 1 induce_crystallization Induce Crystallization: - Add Seed Crystal - Scratch Flask no_crystals->induce_crystallization Option 2 add_antisolvent Add Anti-Solvent Dropwise no_crystals->add_antisolvent Option 3 ice_bath Place in Ice Bath to Maximize Yield crystals_form->ice_bath reheat_add_solvent->cool_slowly boil_off_solvent->cool_slowly induce_crystallization->cool_slowly add_antisolvent->cool_slowly filter_wash_dry Filter, Wash with Cold Solvent, and Dry Crystals ice_bath->filter_wash_dry

Caption: Troubleshooting workflow for recrystallization.

References

Technical Support Center: Stabilizing 1-(3-Bromophenyl)cyclopropanamine During Synthetic Transformations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(3-Bromophenyl)cyclopropanamine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this valuable synthetic building block. Our goal is to provide you with in-depth, field-proven insights to help you anticipate and overcome the inherent stability challenges of the cyclopropylamine moiety, ensuring the success and reproducibility of your functionalization reactions.

Section 1: Understanding the Instability of the Cyclopropylamine Moiety

This section addresses the fundamental chemical principles governing the degradation of 1-(3-Bromophenyl)cyclopropanamine. Understanding these pathways is the first step toward prevention.

Q1: What makes the 1-(3-Bromophenyl)cyclopropanamine structure susceptible to degradation during functionalization?

A1: The susceptibility of 1-(3-Bromophenyl)cyclopropanamine stems almost entirely from the cyclopropylamine functional group. This group combines two key features that create a pathway for degradation:

  • High Ring Strain: The cyclopropane ring possesses significant angle strain, making its C-C bonds weaker and more susceptible to cleavage than those in acyclic or larger ring systems.

  • Electron-Donating Amine: The nitrogen atom can be readily protonated or oxidized. This electronic activation facilitates the cleavage of the strained ring.

Two primary degradation mechanisms are of concern: Acid-Catalyzed Ring Opening and Oxidative Ring Opening .

  • Acid-Catalyzed Ring Opening: In the presence of strong acids, the primary amine is protonated to form an ammonium group. This powerful electron-withdrawing group weakens the adjacent (vicinal) C-C bonds and, more significantly, the distal C-C bond of the cyclopropane ring. This can lead to electrophilic cleavage and ring opening, forming undesired linear byproducts.[1][2]

  • Oxidative Ring Opening: The amine can undergo one-electron oxidation to form a nitrogen radical cation. This intermediate is highly unstable and rapidly undergoes irreversible ring opening to generate a β-carbon radical iminium ion.[3][4][5] This pathway is particularly relevant in reactions involving single-electron transfer (SET) processes, such as photoredox catalysis or interaction with certain metal catalysts.[5]

cluster_0 Degradation Pathways start 1-(3-Bromophenyl)cyclopropanamine acid Strong Acid (H+) start->acid Protonation oxidant Oxidant / SET Conditions start->oxidant Oxidation protonated Protonated Intermediate (Ammonium Ion) acid->protonated radical Nitrogen Radical Cation oxidant->radical ring_opened_acid Ring-Opened Byproducts protonated->ring_opened_acid Electrophilic Cleavage ring_opened_oxidative Ring-Opened Radical Iminium Intermediates radical->ring_opened_oxidative Facile Ring Opening

Caption: Key degradation pathways for cyclopropylamines.

Section 2: Troubleshooting Guide for Common Functionalization Reactions

This section provides specific, actionable advice for common synthetic transformations involving 1-(3-Bromophenyl)cyclopropanamine.

N-Acylation / Amide Bond Formation

Q2: I'm observing low yields and a complex mixture of byproducts when trying to form an amide using an acyl chloride. What is the likely cause?

A2: Using highly reactive acylating agents like acyl chlorides often generates stoichiometric amounts of HCl as a byproduct. This strong acid can catalyze the ring-opening degradation of your starting material or product as described in Q1.[1] Furthermore, the reaction often requires a tertiary amine base (e.g., triethylamine) to scavenge the HCl, but imprecise addition can lead to transient periods of either high acidity or basicity, both of which can be detrimental.

Troubleshooting Steps:

  • Switch to Milder Coupling Reagents: Avoid acyl chlorides. Instead, use peptide coupling reagents that operate under neutral or near-neutral pH conditions.

  • Control Stoichiometry: Ensure the carboxylic acid is the limiting reagent to avoid complex purification from unreacted acid.

  • Temperature Control: Perform the reaction at 0 °C to room temperature. Avoid heating unless absolutely necessary.

Q3: What is a reliable, step-by-step protocol for N-acylation that minimizes degradation?

A3: We recommend a HATU-based coupling protocol, which is known for its high efficiency and mild reaction conditions, minimizing the risk of acid-catalyzed degradation.

Experimental Protocol: Optimized HATU Coupling

  • Dissolution: In a clean, dry flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF, CH₂Cl₂). Stir for 5-10 minutes at room temperature to form the active ester.

  • Base Addition: Add a non-nucleophilic base, such as DIPEA (2.5 eq).

  • Amine Addition: Add a solution of 1-(3-Bromophenyl)cyclopropanamine (1.2 eq) in the same solvent dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC or LC-MS.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the product with an organic solvent (e.g., Ethyl Acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography.

start 1. Combine Carboxylic Acid (1.0 eq) + HATU (1.1 eq) in DMF add_base 2. Add DIPEA (2.5 eq) start->add_base add_amine 3. Add 1-(3-Bromophenyl)cyclopropanamine (1.2 eq) at 0 °C add_base->add_amine react 4. Stir at RT (2-16 h) add_amine->react workup 5. Aqueous Workup (NaHCO3, Brine) react->workup purify 6. Column Chromatography workup->purify product Desired N-Acylated Product purify->product

Caption: Workflow for a degradation-minimizing N-acylation protocol.

Suzuki-Miyaura Cross-Coupling at the Bromophenyl Position

Q4: While performing a Suzuki coupling on the bromide, I'm experiencing poor conversion and significant starting material decomposition. What are the likely side reactions?

A4: The conditions for Suzuki-Miyaura coupling—typically involving a palladium catalyst, a base, and elevated temperatures—can be harsh on the sensitive cyclopropylamine moiety.[6] Several issues can arise:

  • Thermal Degradation: High temperatures can promote ring-opening or other decomposition pathways.

  • Base-Mediated Degradation: Strong inorganic bases (e.g., K₂CO₃, K₃PO₄) can create a sufficiently high pH to cause hydrolytic degradation of some cyclopropylamines.[7]

  • Catalyst Inhibition/Side Reactions: The primary amine can coordinate to the palladium center, potentially inhibiting the catalytic cycle.

  • Dehalogenation: A common side reaction in Suzuki couplings is the reductive removal of the bromine atom from your starting material, leading to the formation of 1-phenylcyclopropanamine.[8]

Q5: How can I perform a Suzuki coupling without degrading the cyclopropylamine group?

A5: The most robust strategy is to temporarily mask the amine functionality with a protecting group .[9][10] For this purpose, the tert-butoxycarbonyl (Boc) group is an excellent choice. It is stable to the basic and reductive/oxidative conditions of the Suzuki reaction and can be easily removed afterward under acidic conditions.[11]

The workflow involves three stages: Protection -> Coupling -> Deprotection.

cluster_workflow Protected Suzuki Coupling Workflow start_mol Starting Material protect Step 1: Boc Protection start_mol->protect protected_mol Boc-Protected Intermediate protect->protected_mol couple Step 2: Suzuki Coupling protected_mol->couple coupled_mol Coupled Intermediate couple->coupled_mol deprotect Step 3: Boc Deprotection coupled_mol->deprotect final_product Final Product deprotect->final_product

Caption: Recommended workflow for Suzuki coupling.

Q6: Can you provide detailed protocols for this three-step sequence?

A6: Certainly. Here are the step-by-step methodologies for this robust workflow.

Protocol 1: Boc Protection

  • Dissolution: Dissolve 1-(3-Bromophenyl)cyclopropanamine (1.0 eq) in a suitable solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Reagent Addition: Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a base such as Triethylamine (TEA, 1.5 eq) or aqueous NaHCO₃.

  • Reaction: Stir at room temperature for 1-4 hours until TLC or LC-MS analysis shows complete consumption of the starting material.

  • Workup: If using an organic solvent, wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. The resulting Boc-protected amine is often pure enough for the next step or can be quickly purified by chromatography.

Protocol 2: Suzuki-Miyaura Coupling of Boc-Protected Amine

  • Setup: To a flask, add the Boc-protected 1-(3-bromophenyl)cyclopropanamine (1.0 eq), the desired boronic acid or ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Solvent: Add a solvent mixture, typically Toluene/Ethanol/Water or Dioxane/Water.

  • Degas: Bubble Argon or Nitrogen through the mixture for 15-20 minutes to remove oxygen.

  • Reaction: Heat the mixture (typically 80-100 °C) and stir until the reaction is complete as monitored by LC-MS.

  • Workup: Cool to room temperature, dilute with water, and extract with an organic solvent (e.g., Ethyl Acetate). Wash, dry, and concentrate the organic phase.

  • Purification: Purify the coupled product by flash column chromatography.

Protocol 3: Boc Deprotection

  • Dissolution: Dissolve the Boc-protected coupled product in a solvent such as Dichloromethane (DCM), Dioxane, or Methanol.

  • Acid Addition: Add a strong acid. A solution of 4M HCl in Dioxane or Trifluoroacetic Acid (TFA) are common choices.

  • Reaction: Stir at room temperature for 30 minutes to 2 hours. Monitor the reaction for the disappearance of the starting material.

  • Workup: Concentrate the reaction mixture under reduced pressure. If a salt is desired, it can be triturated with a solvent like diethyl ether. If the free base is needed, neutralize carefully with a base (e.g., NaHCO₃) and extract.

Section 3: Analytical Methods for Degradation Analysis

Q7: How can I analytically confirm if my starting material or product is degrading via ring-opening?

A7: A combination of chromatographic and spectroscopic methods is ideal for identifying degradation products.

Analytical TechniqueApplication & Expected Observations
LC-MS / LC-MS/MS This is the most powerful tool. You can identify degradation products by their mass-to-charge ratio (m/z). Ring-opened products will have the same mass as the parent compound but will exhibit different retention times and fragmentation patterns.[12]
¹H NMR Spectroscopy Ring-opening will lead to the disappearance of the characteristic high-field cyclopropyl proton signals (typically 0.5-1.5 ppm) and the appearance of new signals corresponding to an alkyl chain or olefinic protons, providing definitive structural evidence.
GC-MS Can be used to detect volatile degradation byproducts. The parent amine and its derivatives may require derivatization for optimal analysis.[13]

Section 4: Frequently Asked Questions (FAQs)

Q8: Can I use a standard acidic workup (e.g., 1M HCl) to extract my amine-containing products? A8: This should be done with extreme caution. Prolonged exposure to strong aqueous acid, even at room temperature, carries a significant risk of inducing ring-opening.[1][2] If an acidic wash is necessary, use a milder acid like saturated aqueous NH₄Cl, perform the wash quickly at low temperature (0 °C), and immediately proceed to basification and extraction.

Q9: What is the best way to store 1-(3-Bromophenyl)cyclopropanamine? A9: Store the compound in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) at low temperature (2-8 °C) and protected from light. This minimizes the risk of slow oxidative or hydrolytic degradation over time.

Q10: Are there alternatives to the Boc protecting group? A10: Yes, other carbamate protecting groups like Carboxybenzyl (Cbz) can be used. However, the Cbz group is typically removed by hydrogenolysis, a condition that could also reduce the aryl bromide. The Boc group's clean, acid-labile removal makes it particularly well-suited for syntheses involving aryl halides.[9][11]

Q11: My planned reaction requires temperatures above 120 °C. Is degradation of the unprotected amine inevitable? A11: At such temperatures, the risk of degradation is extremely high.[3] It is strongly advised to use a protecting group strategy as outlined above. If protection is not feasible, an alternative synthetic route that avoids high temperatures for the cyclopropylamine-containing intermediate should be developed.

References

Resolving issues with TLC and HPLC analysis of 1-(3-Bromophenyl)cyclopropanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the chromatographic analysis of 1-(3-Bromophenyl)cyclopropanamine. This resource is designed for researchers, analytical scientists, and drug development professionals to navigate the common challenges associated with the Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) of this compound. This guide provides field-proven insights, detailed troubleshooting, and validated starting protocols to ensure the integrity and reproducibility of your analytical results.

Analyte Profile

Before delving into troubleshooting, understanding the physicochemical properties of 1-(3-Bromophenyl)cyclopropanamine is crucial for effective method development.

PropertyValue / Structure
Chemical Structure Chemical structure of 1-(3-Bromophenyl)cyclopropanamine
Molecular Formula C₉H₁₀BrN[1][2]
Molecular Weight 212.09 g/mol [1][2]
Key Features - Primary Amine: Basic, prone to strong interactions with acidic silica surfaces.[3] - Bromophenyl Group: Provides a strong UV chromophore for detection. - Cyclopropylamine Moiety: Can be susceptible to degradation under certain conditions.
Common Forms Free base or hydrochloride salt.[4]
Frequently Asked Questions (FAQs)

Q1: What is the biggest challenge when analyzing this compound by HPLC? A1: The primary challenge is poor peak shape, specifically peak tailing. This is caused by the interaction of the basic primary amine with acidic residual silanol groups on the surface of standard silica-based reversed-phase columns.[3][5] These secondary interactions lead to a portion of the analyte being more strongly retained, resulting in an asymmetrical peak.

Q2: How do I prevent streaking on a TLC plate? A2: Streaking is the TLC equivalent of peak tailing and has the same root cause: strong interaction between the basic amine and the acidic silica gel stationary phase.[6] To mitigate this, add a small amount (0.5-2.0%) of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide, to your mobile phase.[6][7] This modifier competes for the active sites on the silica, allowing the analyte to travel up the plate more uniformly.

Q3: Is 1-(3-Bromophenyl)cyclopropanamine stable under typical analytical conditions? A3: While generally stable, cyclopropylamine moieties can be susceptible to hydrolytic degradation, particularly under harsh pH conditions. It is important to evaluate the stability of your standards and samples. A forced degradation study is the definitive way to understand potential degradation pathways and ensure your analytical method is stability-indicating.[8][9][10]

Q4: What is a good starting point for developing a TLC method? A4: A good starting mobile phase for a compound of moderate polarity is a mixture of a non-polar solvent and a polar solvent. A 1:1 mixture of Hexane:Ethyl Acetate is a common starting point. If the compound remains at the baseline (Rf ≈ 0), increase the polarity by adding methanol to dichloromethane. If it runs with the solvent front (Rf ≈ 1), decrease the polarity.[7]

Troubleshooting Guide: HPLC Analysis

This section addresses specific issues you may encounter during the HPLC analysis of 1-(3-Bromophenyl)cyclopropanamine.

Problem: Severe Peak Tailing

Why is this happening? The basic amine on your analyte is interacting with acidic silanol groups on the silica backbone of your C18 column. This secondary retention mechanism is a common cause of peak tailing for basic compounds.[3][11]

Solutions:

  • Adjust Mobile Phase pH: Lower the pH of your mobile phase to below 3 using an additive like 0.1% formic acid or trifluoroacetic acid (TFA). At low pH, the silanol groups are protonated and less likely to interact with the (now protonated) amine.[3][11][12]

  • Use a Modern, End-Capped Column: Select a high-purity, base-deactivated column. These columns have been "end-capped," a process that chemically treats most of the residual silanol groups to make them inert, significantly reducing secondary interactions.[3][13]

  • Consider an Alternative Stationary Phase: For challenging separations, a column with a different selectivity, such as a Phenyl-Hexyl or a Pentafluorophenyl (PFP) phase, can be beneficial. These phases offer alternative retention mechanisms, like π-π interactions with the analyte's aromatic ring, which can improve peak shape and resolution.[14][15][16][17]

Problem: Poor Resolution from Impurities

Why is this happening? Your current method does not provide enough selectivity to separate the target analyte from structurally similar impurities or degradants.

Solutions:

  • Change the Organic Modifier: Switching between acetonitrile and methanol can alter selectivity. Methanol is a protic solvent and a better hydrogen bond donor/acceptor, which can change how your analyte interacts with the stationary phase compared to the aprotic acetonitrile.

  • Optimize the Gradient: If using a gradient, make the slope shallower around the elution time of your target compound. This gives more time for the separation to occur.

  • Switch Column Chemistry: As mentioned above, moving from a standard C18 to a Phenyl-Hexyl or PFP column can provide the necessary change in selectivity to resolve co-eluting peaks.[14][18]

Problem: Shifting Retention Times

Why is this happening? Inconsistent retention times are often due to an unbuffered mobile phase or insufficient column equilibration. The ionization state of the amine is pH-dependent, and minor shifts in an unbuffered mobile phase can lead to significant changes in retention.

Solutions:

  • Use a Buffered Mobile Phase: Incorporate a buffer (e.g., 10-25 mM ammonium formate or ammonium acetate) adjusted to your target pH. This will ensure a stable pH environment and reproducible retention.

  • Ensure Proper Equilibration: Always equilibrate the column with the initial mobile phase conditions for at least 10-15 column volumes before the first injection and between runs, especially when using a gradient.

HPLC Troubleshooting Workflow

// Peak Shape Path tailing [label="Peak Tailing?", shape=diamond, fillcolor="#FBBC05"]; solution_tailing [label="1. Lower Mobile Phase pH (<3)\n2. Use Base-Deactivated Column\n3. Try Phenyl/PFP Column", shape=note, fillcolor="#FFFFFF"];

// Retention Time Path rt_stable [label="Retention Time Stable?", shape=diamond, fillcolor="#FBBC05"]; solution_rt [label="1. Add Buffer to Mobile Phase\n2. Increase Equilibration Time", shape=note, fillcolor="#FFFFFF"];

// Resolution Path res_ok [label="Resolution Adequate?", shape=diamond, fillcolor="#FBBC05"]; solution_res [label="1. Change Organic Modifier (ACN/MeOH)\n2. Optimize Gradient Slope\n3. Switch Column Chemistry (Phenyl/PFP)", shape=note, fillcolor="#FFFFFF"];

start -> peak_shape; peak_shape -> tailing; tailing -> retention [label="No"]; tailing -> solution_tailing [label="Yes"]; solution_tailing -> peak_shape;

retention -> rt_stable; rt_stable -> resolution [label="Yes"]; rt_stable -> solution_rt [label="No"]; solution_rt -> retention;

resolution -> res_ok; res_ok -> end_ok [label="Yes"]; res_ok -> solution_res [label="No"]; solution_res -> resolution; } }

Caption: HPLC Troubleshooting Decision Tree.

Troubleshooting Guide: TLC Analysis

This section addresses common issues encountered during TLC analysis.

Problem: The Spot is Streaking

Why is this happening? The basic amine is binding too strongly to the acidic silica gel plate.[6] This causes a continuous "bleeding" effect as the mobile phase moves up the plate.

Solutions:

  • Add a Basic Modifier: As a rule of thumb for basic compounds, add 0.5-2.0% of triethylamine (TEA) or a 1-10% solution of ammonia in methanol to your eluent system.[6][7]

  • Reduce Sample Concentration: Overloading the plate can exacerbate streaking.[7][19] Try spotting a more dilute solution of your sample.

  • Consider an Alternative Plate: If streaking persists, using an alumina (Al₂O₃) TLC plate, which has a more basic surface, can often resolve the issue.

Problem: The Spot is Not Visible

Why is this happening? 1-(3-Bromophenyl)cyclopropanamine is not colored, so it requires a visualization technique to be seen on the plate.

Solutions:

  • UV Light (Non-Destructive): Use a TLC plate containing a fluorescent indicator (labeled as F₂₅₄). The bromophenyl group will absorb UV light at 254 nm and appear as a dark purple spot against the glowing green background.[20] This is the most common and easiest method.

  • Ninhydrin Stain (Destructive): Ninhydrin reacts with primary amines to produce a distinct color (typically purple or pink) upon gentle heating.[20][21][22][23] This is a very specific and sensitive method for amine detection.

  • Potassium Permanganate (KMnO₄) Stain (Destructive): This is a general oxidizing stain that reacts with many functional groups. It will likely visualize your compound as a yellow/brown spot on a purple background.[22]

TLC Solvent System Selection

TLC_Solvent_Selection start Start with 1:1 Hexane:EtOAc check_rf Run TLC & Check Rf start->check_rf rf_low Rf is too low (< 0.2) check_rf->rf_low rf_high Rf is too high (> 0.8) rf_low->rf_high No increase_polarity Increase Polarity (e.g., add MeOH to DCM) rf_low->increase_polarity Yes streaking Is there streaking? rf_high->streaking No decrease_polarity Decrease Polarity (e.g., increase Hexane %) rf_high->decrease_polarity Yes rf_ok Rf is good (0.2-0.4) streaking->rf_ok No add_base Add Basic Modifier (e.g., 1% TEA) streaking->add_base Yes increase_polarity->check_rf decrease_polarity->check_rf add_base->check_rf

Caption: TLC Mobile Phase Optimization Workflow.

Recommended Starting Protocols

These protocols are robust starting points and may require optimization for your specific sample matrix and instrument.

Protocol 1: HPLC Method
ParameterRecommended Condition
Column Modern, base-deactivated C18 (e.g., Luna Omega Polar C18, Zorbax Eclipse Plus C18), 150 x 4.6 mm, 3.5 µm[24][25]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C[26]
Injection Volume 5 µL
Detector UV at 220 nm or 254 nm
Protocol 2: TLC Method
ParameterRecommended Condition
Stationary Phase Silica Gel 60 F₂₅₄ plates
Mobile Phase 90:9:1 Dichloromethane : Methanol : Triethylamine
Chamber Preparation Add a filter paper wick and allow the chamber to saturate for 15-20 minutes.
Application Spot a dilute solution (approx. 1 mg/mL) using a capillary spotter.
Development Allow the solvent front to travel to ~1 cm from the top of the plate.
Visualization 1. Air dry the plate thoroughly. 2. View under UV light (254 nm). 3. Dip in Ninhydrin stain and gently heat.[20][21]
Stability Considerations and Forced Degradation

To ensure that your analytical method can accurately quantify the analyte in the presence of its potential impurities and degradants, a forced degradation study should be performed. This is a regulatory expectation under ICH guideline Q1A(R2) and is critical for developing a "stability-indicating" method.[27][28][29]

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[8]

Typical Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for several hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for several hours.

  • Oxidation: 3% H₂O₂ at room temperature.

  • Thermal: 80 °C dry heat.

  • Photolytic: Expose the sample to a light source providing overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as described in ICH Q1B.[8]

After stressing the samples, they should be analyzed by the developed HPLC method. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak and from each other, and if the mass balance is close to 100%.

References

How to improve the reaction kinetics of amine salt formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that optimizing reaction conditions is critical to your research and development success. This guide provides in-depth troubleshooting and practical advice for improving the reaction kinetics of amine salt formation, a fundamental process in pharmaceutical development for enhancing drug solubility and stability.[1][2]

Section 1: Frequently Asked Questions (FAQs) - The Core Principles

This section addresses the fundamental concepts governing the speed and efficiency of amine salt formation.

Q1: What is the fundamental mechanism of amine salt formation and what makes it fast or slow?

Amine salt formation is an acid-base neutralization reaction. The core mechanism involves the transfer of a proton (H⁺) from an acid to the lone pair of electrons on the nitrogen atom of the amine.[3] This creates a positively charged ammonium cation and a negatively charged conjugate base of the acid, which form an ionic salt.[4]

The reaction is typically very rapid, often considered instantaneous, especially when strong mineral acids (like HCl, H₂SO₄) are used with simple amines.[5][6] The rate-determining factors emerge when dealing with weaker acids, less basic amines, or challenging physical conditions. The kinetics are primarily influenced by the activation energy of the proton transfer, which is affected by electronic and steric factors of the reactants, as well as the surrounding solvent environment.

G cluster_reactants Reactants cluster_products Products Amine R₃N: Salt R₃N⁺-H   A⁻ Amine->Salt Proton Transfer Acid H-A Acid->Salt caption Fig 1. Mechanism of Amine Salt Formation.

Caption: A simplified diagram of the proton transfer mechanism.
Q2: How do the pKa values of the amine and acid predict reaction success?

The relative acidity and basicity of the reactants are the most critical predictors of both the reaction rate and equilibrium position. This is quantified using pKa:

  • For the Acid: The standard pKa value indicates its proton-donating ability. A lower pKa means a stronger acid.

  • For the Amine: We consider the pKa of its conjugate acid (R₃NH⁺), often abbreviated as pKaH.[7] A higher pKaH value indicates a stronger base.[8][9]

The ΔpKa Rule of Thumb: For a favorable and rapid salt formation, the pKa of the acid should be significantly lower than the pKaH of the amine. A difference (ΔpKa = pKaH_amine - pKa_acid) of 3 or more units generally ensures near-complete and fast proton transfer, driving the equilibrium strongly towards the salt product.

Q3: What is the role of the solvent in controlling reaction kinetics?

The solvent plays a multifaceted role:

  • Solubilization: It must dissolve the amine and the acid to allow them to interact in the liquid phase.

  • Stabilization: Polar solvents, particularly those with a high dielectric constant, are effective at stabilizing the charged ionic products, which can accelerate the forward reaction.[10]

  • Proton Transfer: Protic solvents (e.g., alcohols, water) can actively participate in the proton transfer by forming hydrogen bonds, creating a "proton shuttle" that can lower the activation energy of the reaction.[6]

  • Product Isolation: The solvent system is crucial for the eventual crystallization or precipitation of the salt. A solvent in which the salt is poorly soluble is required for high recovery.[11] Often, an "antisolvent" is added to a solution of the formed salt to induce precipitation.[12]

Section 2: Troubleshooting Guide for Common Experimental Issues

This guide addresses specific problems you may encounter and provides actionable solutions based on chemical principles.

Problem: The reaction is slow, incomplete, or fails to proceed.

If you observe that your starting materials are being consumed slowly or the reaction stalls, consider the following causes and solutions.

Your chosen acid may not be strong enough to fully protonate the amine, or the amine may not be basic enough to accept the proton readily.

Solution:

  • Quantify the Issue: Calculate the ΔpKa. If it is less than 3, the equilibrium may not favor the salt.

  • Select a Stronger Acid: Choose an acid with a lower pKa value.

  • Select a More Basic Amine: If the molecular structure allows, use an amine with a higher pKaH. Alkylamines are generally more basic than arylamines due to the electron-donating nature of alkyl groups.[8]

Table 1: pKa Values of Common Reagents

Amine pKa of Conjugate Acid (pKaH) Acid pKa
Triethylamine 10.75 Hydrochloric Acid -7.0
Diisopropylamine 11.05 Sulfuric Acid -3.0
Pyridine 5.25 p-Toluenesulfonic Acid -2.8
Aniline 4.60 Acetic Acid 4.76
Morpholine 8.33 Citric Acid (1st pKa) 3.13

| Data sourced from various chemical references.[13][14] | | | |

Bulky functional groups on or near the amine's nitrogen atom or the acid's acidic proton can physically block the reactants from approaching each other.[15][16] This steric repulsion increases the activation energy, slowing the reaction even if the ΔpKa is favorable.[17]

Solution:

  • Increase Kinetic Energy: Gently heat the reaction mixture (e.g., to 40–60 °C). This gives the molecules more energy to overcome the steric barrier.[18] Monitor for any potential degradation.

  • Increase Reaction Time: Allow the reaction to proceed for a longer period.

  • Structural Modification: If possible in your synthetic design, select less-hindered analogues of your reactants.

The solvent may not be effectively stabilizing the charged intermediates or products, leading to a high activation barrier.

Solution:

  • Increase Solvent Polarity: Switch to a more polar solvent to better solvate the resulting ions.

  • Consider a Protic Solvent: If your reactants are stable in them, a protic solvent like ethanol or methanol can accelerate the reaction by facilitating proton transfer.[10]

Table 2: Properties of Common Solvents for Salt Formation

Solvent Dielectric Constant (ε) Type Notes
Water 80.1 Protic Excellent for stabilizing salts, but may be too good at dissolving them, hindering precipitation.
Ethanol 24.5 Protic Good balance of polarity and solubilizing power for organic molecules. Facilitates proton transfer.
Acetonitrile 37.5 Aprotic Polar aprotic; good at dissolving reactants and stabilizing ions without direct proton participation.
Tetrahydrofuran (THF) 7.6 Aprotic Lower polarity; often used when the salt is expected to be less soluble and precipitate directly.
Ethyl Acetate 6.0 Aprotic Often used for crystallization/precipitation due to its lower polarity.[11]

| Acetone | 21.0 | Aprotic | Caution: Can react with primary amines to form imines, an unwanted side reaction.[12] |

Section 3: Experimental Protocols and Workflows

Protocol 1: General Procedure for Amine Salt Formation & Isolation

This protocol outlines a standard workflow for forming and isolating a crystalline amine salt.

  • Dissolution: Dissolve the amine (1.0 eq) in a suitable solvent (e.g., ethanol, ethyl acetate) chosen based on the criteria in Table 2.

  • Acid Addition: Dissolve the acid (1.0-1.05 eq) in a minimum amount of the same solvent. Add the acid solution dropwise to the stirred amine solution at room temperature. An exothermic reaction may be observed.

  • Reaction & Precipitation: Stir the mixture. Precipitation may occur immediately or over time. If no solid forms, the salt may be highly soluble.

  • Induce Crystallization (if needed):

    • Cool the solution in an ice bath.

    • Slowly add a non-polar "antisolvent" (e.g., diethyl ether, heptane) until turbidity persists.[12]

    • Scratch the inside of the flask with a glass rod at the liquid-air interface.

  • Isolation: Allow the mixture to stand to maximize crystal growth. Collect the solid product by vacuum filtration.

  • Washing & Drying: Wash the filter cake with a small amount of cold antisolvent to remove impurities. Dry the crystalline salt under vacuum.

Protocol 2: Monitoring Reaction Progress with Infrared (IR) Spectroscopy

You can monitor the reaction kinetics by observing changes in the vibrational spectra of the functional groups involved.

  • Baseline Spectra: Obtain an IR spectrum of your starting amine and acid.

  • Reaction Monitoring: At timed intervals, withdraw a small aliquot of the reaction mixture, dilute if necessary in a suitable IR-transparent solvent (or cast a film on a salt plate), and acquire an IR spectrum.

  • Analysis: Look for the disappearance of the amine N-H stretches (for primary/secondary amines) and the appearance of a very broad and strong absorption band typically between 2200-3000 cm⁻¹, which is characteristic of the N-H⁺ stretch in an ammonium salt.[1] The rate of appearance of this new peak correlates with the reaction rate.

Troubleshooting Workflow for Slow Reaction Kinetics

Use this decision tree to diagnose and resolve issues with slow or incomplete salt formation.

TroubleshootingWorkflow start Problem: Slow or Incomplete Reaction check_pka Calculate ΔpKa (pKaH_amine - pKa_acid) start->check_pka pka_low ΔpKa < 3 check_pka->pka_low Low pka_ok ΔpKa ≥ 3 check_pka->pka_ok OK solve_pka Action: • Use a stronger acid (lower pKa) • Use a more basic amine (higher pKaH) pka_low->solve_pka check_sterics Are reactants sterically hindered? pka_ok->check_sterics end_node Reaction Optimized solve_pka->end_node sterics_yes Yes check_sterics->sterics_yes Yes sterics_no No check_sterics->sterics_no No solve_sterics Action: • Increase temperature (40-60°C) • Allow for longer reaction time sterics_yes->solve_sterics check_solvent Evaluate Solvent System sterics_no->check_solvent solve_sterics->end_node solve_solvent Action: • Use a more polar solvent • Test a protic solvent (e.g., EtOH) • Increase reactant concentration check_solvent->solve_solvent solve_solvent->end_node

Caption: A decision tree for troubleshooting slow amine salt formation.

References

Minimizing epimerization during the synthesis of chiral cyclopropanamines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereoselective synthesis of chiral cyclopropanamines. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these valuable chiral building blocks. Here, you will find in-depth troubleshooting guides and frequently asked questions to address the specific challenges you may encounter, with a primary focus on the critical issue of minimizing epimerization.

Understanding the Challenge: The Epimerization Problem

The synthesis of chiral cyclopropanamines is a crucial process in medicinal chemistry, as the rigid cyclopropane scaffold allows for precise control over the spatial orientation of substituents, significantly impacting a molecule's biological activity. However, maintaining the stereochemical integrity of these compounds during synthesis is a significant hurdle. Epimerization, the unwanted inversion of a single stereocenter, can lead to a mixture of diastereomers or enantiomers, compromising the purity and efficacy of the final product.[1]

The primary mechanisms leading to epimerization in related chiral syntheses, which can be extrapolated to cyclopropanamines, include:

  • Oxazolone Formation: Activation of an N-protected amino acid's carboxyl group can lead to intramolecular cyclization, forming a planar, achiral oxazolone intermediate. This intermediate is susceptible to proton abstraction and re-protonation from either face, resulting in a loss of stereochemical integrity.[1]

  • Direct Enolization: The use of a strong base can lead to the direct abstraction of the acidic proton at the α-carbon of the activated amino acid, forming a planar enolate intermediate that can be protonated from either side, causing racemization.[1]

While these mechanisms are well-documented for peptide synthesis, the principles apply to the manipulation of chiral centers adjacent to activating groups in cyclopropane systems, especially when electron-withdrawing groups are present.

Troubleshooting Guide: Minimizing Epimerization

This section provides a question-and-answer formatted guide to troubleshoot and resolve common issues related to epimerization during the synthesis of chiral cyclopropanamines.

Question 1: I'm observing a significant loss of enantiomeric excess (ee) in my final cyclopropanamine product. What are the likely causes and how can I address them?

Answer: A loss of enantiomeric excess is a clear indicator of epimerization. Several factors in your reaction conditions could be contributing to this issue. Here’s a systematic approach to diagnose and solve the problem:

1. Re-evaluate Your Base Selection:

  • The Problem: Strong, sterically unhindered bases are often the primary culprits in promoting epimerization through direct enolization.[1][2] Bases like diisopropylethylamine (DIPEA) can readily abstract the α-proton.[2]

  • The Solution: Switch to a weaker or more sterically hindered base. N-methylmorpholine (NMM) is a good first alternative.[2] For particularly sensitive substrates, a more hindered base like 2,4,6-collidine can be beneficial.[2]

2. Optimize Your Solvent Choice:

  • The Problem: Polar aprotic solvents like DMF and DMSO can stabilize the charged intermediates involved in epimerization pathways.

  • The Solution: Consider using less polar solvents such as dichloromethane (DCM) or a mixture of chloroform and trifluoroethanol, which have been shown to suppress epimerization.[1] Ensure your starting materials have adequate solubility in these solvents.

3. Control the Reaction Temperature:

  • The Problem: Higher reaction temperatures provide the activation energy needed for epimerization to occur.

  • The Solution: Perform the reaction at a lower temperature. Cooling the reaction to 0 °C or even -20 °C can significantly reduce the rate of epimerization.[1]

4. Consider the Coupling Reagent (if applicable):

  • The Problem: Highly reactive coupling reagents can accelerate the formation of intermediates prone to epimerization.[2]

  • The Solution: If your synthesis involves an amide bond formation step, consider using a coupling reagent known for lower epimerization rates, such as those used in combination with additives like 1-hydroxy-7-azabenzotriazole (HOAt) or 1-hydroxybenzotriazole (HOBt).[1]

Question 2: My cyclopropanation reaction itself seems to be proceeding with low stereoselectivity. How can I improve this?

Answer: Low stereoselectivity during the cyclopropanation step points to issues with the carbene transfer reaction. Here are some strategies to enhance the stereocontrol:

1. Chiral Auxiliaries:

  • The Concept: Attaching a chiral auxiliary to your substrate can direct the cyclopropanation to a specific face of the alkene.[3][4][5] Carbohydrate-derived and ephedrine-derived auxiliaries have shown high diastereoselectivity.[3][6]

  • The Application: A well-established strategy involves a sequence of aldol reaction with a chiral auxiliary, followed by a diastereoselective cyclopropanation, and finally, a retro-aldol reaction to release the chiral cyclopropane carboxaldehyde.[7][8][9]

2. Asymmetric Catalysis:

  • The Concept: Employing a chiral catalyst can create a chiral environment around the reactants, favoring the formation of one enantiomer over the other.[10][11][12]

  • The Application:

    • Transition Metal Catalysis: Chiral rhodium and copper complexes are widely used for the catalytic asymmetric addition of diazoalkanes to alkenes.[10][11][13] More recently, cobalt catalysts have been shown to be effective for the asymmetric cyclopropanation of alkenes with non-stabilized carbenes derived from gem-dichloroalkanes.[10][11]

    • Biocatalysis: Engineered enzymes, such as myoglobins and cytochrome P450s, are emerging as powerful catalysts for highly stereoselective cyclopropanation reactions.[14][15][16]

3. Substrate-Directed Reactions:

  • The Concept: Functional groups on the substrate, such as allylic alcohols, can coordinate with the cyclopropanating reagent and direct the addition to one face of the double bond.[3][5][6]

  • The Application: The Simmons-Smith reaction is particularly effective for the diastereoselective cyclopropanation of chiral allylic alcohols.[3][5][6]

Frequently Asked Questions (FAQs)

Q1: What are the best practices for handling and storing chiral cyclopropanamines to prevent epimerization post-synthesis?

A1: To maintain the stereochemical purity of your synthesized chiral cyclopropanamines, it is crucial to handle and store them under conditions that minimize the risk of epimerization.

  • Storage: Store your compounds in a cool, dark, and dry environment. If possible, store them under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

  • pH Control: Avoid exposure to strong acids or bases, as these can catalyze epimerization. If your compound is in solution, ensure the pH is neutral.

  • Solvent Choice: For long-term storage in solution, use non-polar, aprotic solvents.

Q2: Which analytical techniques are most suitable for monitoring epimerization and determining enantiomeric excess?

A2: Accurate determination of enantiomeric excess is critical. The most common and reliable methods include:[17][18][19]

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used technique for separating and quantifying enantiomers.[20][21]

  • Chiral Gas Chromatography (GC): Suitable for volatile and thermally stable compounds.[21]

  • Chiral Supercritical Fluid Chromatography (SFC): Offers advantages in terms of speed and reduced solvent consumption.[]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents or chiral solvating agents can allow for the differentiation and quantification of enantiomers.[17]

Q3: How can I effectively purify my chiral cyclopropanamine from its epimer?

A3: Separating epimers can be challenging due to their similar physical properties.[1]

  • Chromatography: Preparative chiral HPLC or SFC are the most effective methods for separating enantiomers on a larger scale.[][23]

  • Crystallization: Diastereomeric resolution through the formation of salts with a chiral resolving agent can be an effective purification method. Fractional crystallization can then be used to separate the diastereomeric salts.

Visualizing the Problem and Solutions

Mechanism of Base-Catalyzed Epimerization

cluster_0 Epimerization via Direct Enolization Chiral Cyclopropanamine Chiral Cyclopropanamine Planar Enolate Intermediate Planar Enolate Intermediate Chiral Cyclopropanamine->Planar Enolate Intermediate Strong Base (-H+) Planar Enolate Intermediate->Chiral Cyclopropanamine +H+ (Original Face) Epimerized Cyclopropanamine Epimerized Cyclopropanamine Planar Enolate Intermediate->Epimerized Cyclopropanamine +H+ (Opposite Face)

Caption: Base-catalyzed epimerization of a chiral cyclopropanamine.

Troubleshooting Workflow for Minimizing Epimerization

Start Start Loss of ee Observed Loss of ee Observed Start->Loss of ee Observed Evaluate Base Evaluate Base (Switch to weaker/hindered base) Loss of ee Observed->Evaluate Base Yes Optimize Solvent Optimize Solvent (Use less polar solvent) Evaluate Base->Optimize Solvent Control Temperature Control Temperature (Lower reaction temp) Optimize Solvent->Control Temperature Re-analyze ee Re-analyze ee Control Temperature->Re-analyze ee Success Success Re-analyze ee->Success ee is high Further Optimization Needed Further Optimization Needed Re-analyze ee->Further Optimization Needed ee is low

References

Validation & Comparative

Validating the In Vivo Biological Activity of 1-(3-Bromophenyl)cyclopropanamine hydrochloride: A Comparative Guide for Preclinical Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of 1-(3-Bromophenyl)cyclopropanamine hydrochloride, a putative inhibitor of Lysine-Specific Demethylase 1 (LSD1). Given the structural similarity of this compound to known irreversible inhibitors like tranylcypromine, it is hypothesized to target LSD1, an epigenetic enzyme frequently dysregulated in various malignancies, including acute myeloid leukemia (AML) and solid tumors.[1][2]

LSD1 (also known as KDM1A) plays a critical role in oncogenesis by demethylating histone H3 on lysine 4 (H3K4) and lysine 9 (H3K9), leading to the repression of tumor suppressor genes and the promotion of oncogenic transcriptional programs.[3][4][5] Its inhibition has emerged as a promising therapeutic strategy, with several small molecules progressing through clinical trials.[4]

This document outlines a systematic approach to assess the preclinical antitumor efficacy of this compound. It provides objective comparisons with established LSD1 inhibitors, supported by experimental data from peer-reviewed studies, and details the necessary protocols to generate robust, decision-enabling data for drug development professionals.

The Competitive Landscape: Benchmarking Against Established LSD1 Inhibitors

To ascertain the therapeutic potential of this compound, its performance must be benchmarked against other LSD1 inhibitors that have undergone preclinical and clinical evaluation. The choice of comparators should include both irreversible and reversible inhibitors to understand the full spectrum of activity.

CompoundTypeKey Preclinical Findings (In Vivo)Representative Cancer ModelsReference
Seclidemstat (SP-2577) Reversible, Non-competitiveShowed significant tumor growth inhibition in pediatric sarcoma xenografts, though activity was model-dependent.[6][7]Ewing Sarcoma, Rhabdomyosarcoma, Osteosarcoma[6][7]
Pulrodemstat (CC-90011) ReversibleDemonstrated potent, dose-dependent tumor growth inhibition in patient-derived xenograft (PDX) models of small cell lung cancer (SCLC).[3][8] Favorable oral bioavailability and pharmacokinetic profile in mice.[3][8]Small Cell Lung Cancer (SCLC), Acute Myeloid Leukemia (AML)[3][8][9]
HCI-2509 ReversibleSignificantly reduced tumor growth in lung adenocarcinoma models, independent of driver mutations.[10] Effective in neuroblastoma and endometrial cancer xenografts.[11][12]Lung Adenocarcinoma, Neuroblastoma, Endometrial Cancer[10][11][12]
Tranylcypromine (TCP) IrreversibleParent compound for many clinical candidates; demonstrates LSD1 inhibition but lacks selectivity, also inhibiting MAO-A and MAO-B.[1][13]Various (Used as a tool compound)[1][13]

Mechanistic Target Engagement: Is LSD1 the Primary Target?

Before embarking on extensive efficacy studies, it is crucial to confirm that this compound engages and inhibits LSD1 in vivo. This is achieved through pharmacodynamic (PD) biomarker analysis in tumor tissue from a pilot animal study.

Signaling Pathway of LSD1 Inhibition

LSD1_Pathway cluster_nucleus Cell Nucleus LSD1 LSD1 Enzyme H3K4me1 H3K4me1 LSD1->H3K4me1 Demethylation TSG Tumor Suppressor Genes (e.g., GFI1b targets) LSD1->TSG Repression H3K4me2 H3K4me2 (Active Chromatin) H3K4me2->H3K4me1 Demethylation Differentiation Cellular Differentiation TSG->Differentiation Apoptosis Apoptosis TSG->Apoptosis Proliferation Tumor Proliferation TSG->Proliferation Compound 1-(3-Bromophenyl)cyclopropanamine hydrochloride Compound->LSD1 Inhibition

Caption: Inhibition of LSD1 by this compound.

Experimental Protocol: In Vivo Pharmacodynamic Study
  • Model Selection: Utilize an appropriate xenograft model. For a broad anti-cancer hypothesis, an AML cell line like Kasumi-1 or MV(4;11) is recommended due to its known sensitivity to LSD1 inhibition.[3][14]

  • Animal Strain: Use immunodeficient mice such as NOD/SCID or NSG, which are optimal for engrafting human leukemia cells.[15][16]

  • Dosing: Administer a range of doses of this compound (e.g., 10, 30, 100 mg/kg) orally or via intraperitoneal injection. A vehicle control group is essential.

  • Time Course: Collect tumor and plasma samples at various time points post-dose (e.g., 2, 8, 24 hours) to correlate drug exposure with target modulation.

  • Biomarker Analysis:

    • Western Blot/Immunohistochemistry (IHC): Analyze tumor lysates or sections for global levels of H3K4me2. A significant, dose-dependent increase in this mark is a primary indicator of LSD1 inhibition.[5]

    • Flow Cytometry/IHC: For AML models, assess the expression of myeloid differentiation markers such as CD11b and CD86. Upregulation of these markers indicates a therapeutic effect.[4]

Efficacy Assessment: Tumor Growth Inhibition Studies

The cornerstone of in vivo validation is the tumor growth inhibition (TGI) study. This experiment determines the compound's ability to control tumor progression over an extended period.

Experimental Workflow for Efficacy Studies

TGI_Workflow start Start cell_culture Select & Culture Cancer Cell Line (e.g., Kasumi-1, NCI-H1417) start->cell_culture implantation Subcutaneous or Orthotopic Implantation into Immunodeficient Mice cell_culture->implantation tumor_growth Allow Tumors to Reach Palpable Size (e.g., 100-200 mm³) implantation->tumor_growth randomization Randomize Mice into Treatment & Control Groups tumor_growth->randomization treatment Administer Compound or Vehicle (Daily, Oral Gavage) randomization->treatment monitoring Monitor Tumor Volume & Body Weight (2-3 times/week) treatment->monitoring Chronic Dosing endpoint Study Endpoint (e.g., 21-28 days or tumor volume limit) monitoring->endpoint analysis Data Analysis: Tumor Growth Inhibition (TGI) Statistical Significance endpoint->analysis pd_analysis Excise Tumors for Pharmacodynamic Biomarker Analysis endpoint->pd_analysis finish End analysis->finish pd_analysis->finish

Caption: A standard workflow for a preclinical tumor growth inhibition study.

Detailed Protocol: Xenograft Efficacy Study
  • Model: Patient-derived xenograft (PDX) models of relevant cancers (e.g., SCLC, AML) or cell line-derived xenograft (CDX) models (e.g., NCI-H1417 for SCLC).[3][9] PDX models offer higher clinical relevance.[17][18]

  • Implantation: Implant tumor cells/fragments subcutaneously into the flanks of immunodeficient mice.[9]

  • Tumor Staging: Once tumors reach an average volume of 100-200 mm³, randomize animals into cohorts (n=8-10 per group).

  • Treatment Groups:

    • Vehicle Control (e.g., saline, DMSO/Cremophor solution)

    • This compound (multiple dose levels)

    • Positive Control (e.g., Pulrodemstat at 5 mg/kg, daily)[8]

  • Administration: Administer treatments daily via oral gavage for 21-28 days.

  • Measurements: Measure tumor dimensions with calipers 2-3 times weekly and calculate tumor volume using the formula: (Length x Width²)/2.[9] Monitor animal body weight as a general indicator of toxicity.[9]

  • Endpoint: The study concludes when tumors in the control group reach a predetermined size limit, or after the treatment course is complete.

  • Data Analysis: Calculate the percentage of Tumor Growth Inhibition (%TGI) for each treatment group relative to the vehicle control.[19] Statistical significance should be determined using appropriate tests (e.g., ANOVA followed by Dunnett's test).

Pharmacokinetic Profiling: Understanding Drug Exposure

A pharmacokinetic (PK) study is essential to correlate drug exposure with efficacy and pharmacodynamic effects. While specific data for this compound is not publicly available, tranylcypromine, a structurally related compound, is known to be rapidly absorbed and eliminated, with a half-life of approximately 2-3 hours.[13][20][21][22]

Protocol: Mouse Pharmacokinetic Study
  • Animals: Use healthy mice of the same strain as in efficacy studies.

  • Administration: Administer a single dose of this compound via both intravenous (IV) and oral (PO) routes in separate cohorts.

  • Sampling: Collect blood samples at multiple time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) post-administration.

  • Analysis: Quantify the concentration of the compound in plasma using LC-MS/MS.

  • Parameter Calculation: Determine key PK parameters including clearance (CL), volume of distribution (Vd), half-life (t½), Cmax, Tmax, and oral bioavailability (%F).

Synthesizing the Data for a Go/No-Go Decision

The collective data from these studies will provide a robust preclinical package to validate the in vivo activity of this compound.

Data Summary and Comparison Table:

Parameter1-(3-Bromophenyl)cyclopropanamine HCl (Hypothetical Data)Pulrodemstat (CC-90011)Seclidemstat (SP-2577)
Target Engagement Increased H3K4me2 in tumorsIncreased H3K4me2, GRP suppression[8]Inconsistent changes in H3K4me2[6]
In Vivo Efficacy (%TGI) To be determined>70% in SCLC PDX models[8]Statistically significant but modest growth inhibition in sarcoma models[6][7]
Effective Dose (Mouse) To be determined5 mg/kg, daily, oral[8]100 mg/kg, daily, IP[6][7]
Oral Bioavailability To be determinedOrally bioavailable[3]Orally bioavailable[23]
Safety/Tolerability To be determined (monitor body weight)Well-tolerated in preclinical modelsGenerally well-tolerated[6]

A successful validation would show clear target engagement at doses that are well-tolerated and lead to significant tumor growth inhibition, ideally superior or comparable to existing alternatives like Pulrodemstat. This comprehensive, comparative approach ensures that the decision to advance this compound into further development is grounded in scientifically rigorous and contextually relevant data.

References

A Comparative Analysis of 1-(3-bromophenyl) vs 1-(3-chlorophenyl) Cyclopropanamine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic selection of halogen substituents on a lead scaffold can profoundly influence its pharmacological profile. This guide provides an in-depth comparative analysis of 1-(3-bromophenyl)cyclopropanamine and 1-(3-chlorophenyl)cyclopropanamine derivatives, two closely related classes of compounds with significant potential in drug discovery. While direct head-to-head comparative studies are not extensively available in the public domain, this document synthesizes existing data, theoretical principles, and expert insights to offer a comprehensive overview for researchers, scientists, and drug development professionals.

We will delve into the nuances of their synthesis, compare their fundamental physicochemical properties, and extrapolate potential differences in their pharmacological activities based on established structure-activity relationships (SAR). The aim is to equip the reader with a robust framework for making informed decisions in the design and development of novel therapeutic agents based on these scaffolds.

I. Synthetic Strategies: Navigating the Halogen Choice

The synthesis of 1-(3-halophenyl)cyclopropanamine derivatives typically commences from the corresponding 3-halo-substituted phenylacetonitrile. The choice between a bromo or chloro precursor can have practical implications for the synthetic route, particularly in subsequent cross-coupling reactions.

A common synthetic pathway involves the cyclopropanation of the phenylacetonitrile derivative, followed by the reduction of the nitrile to the desired primary amine.

Generalized Synthetic Workflow:

Synthetic Workflow cluster_0 Starting Material cluster_1 Cyclopropanation cluster_2 Reduction 3-Halo-phenylacetonitrile 3-Halo-phenylacetonitrile 1-(3-Halo-phenyl)cyclopropanecarbonitrile 1-(3-Halo-phenyl)cyclopropanecarbonitrile 3-Halo-phenylacetonitrile->1-(3-Halo-phenyl)cyclopropanecarbonitrile e.g., 1,2-dibromoethane, NaOH Cyclopropanation Reagents Cyclopropanation Reagents 1-(3-Halo-phenyl)cyclopropanamine 1-(3-Halo-phenyl)cyclopropanamine 1-(3-Halo-phenyl)cyclopropanecarbonitrile->1-(3-Halo-phenyl)cyclopropanamine e.g., LiAlH4, BH3-THF Reducing Agent Reducing Agent

Caption: Generalized synthetic route to 1-(3-halophenyl)cyclopropanamine derivatives.

Causality Behind Experimental Choices:

The selection of the halogen (Br vs. Cl) can be strategic. Aryl bromides are generally more reactive than aryl chlorides in palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations.[1] This is attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, facilitating the oxidative addition step in the catalytic cycle.[1] Therefore, if further diversification of the aromatic ring through cross-coupling is planned, starting with the 1-(3-bromophenyl) derivative offers a significant advantage in terms of reaction kinetics and milder reaction conditions.

Conversely, 3-chlorophenylacetonitrile is often a more cost-effective starting material. For applications where no further C-C or C-N bond formation at the 3-position is required, the chloro-derivative may be the more economical choice.

II. Physicochemical Properties: A Tale of Two Halogens

The seemingly subtle difference between a bromine and a chlorine atom at the meta-position of the phenyl ring imparts distinct physicochemical properties to the resulting cyclopropanamine derivatives. These differences, summarized in the table below, can have a cascading effect on the molecule's pharmacokinetic profile and its interaction with biological targets.

Property1-(3-bromophenyl) Derivative1-(3-chlorophenyl) DerivativeImplication in Drug Design
Molecular Weight HigherLowerCan influence diffusion and transport properties.
Lipophilicity (logP) Generally HigherGenerally LowerAffects solubility, membrane permeability, and plasma protein binding.
Electronegativity Lower (2.96 Pauling scale)Higher (3.16 Pauling scale)Influences the electronic character of the phenyl ring and potential for polar interactions.
Van der Waals Radius Larger (1.85 Å)Smaller (1.75 Å)Steric bulk can impact binding pocket complementarity.
Polarizability HigherLowerCan enhance van der Waals interactions with a biological target.

Data compiled from various sources.

The higher lipophilicity of the bromo-derivatives, a consequence of bromine's larger size and greater polarizability, can enhance membrane permeability and potentially lead to increased brain penetration for CNS-targeted drugs. However, it may also result in lower aqueous solubility and increased plasma protein binding, which could reduce the free drug concentration.

The greater electronegativity of chlorine in the chloro-derivatives can lead to more polarized C-Cl bonds, potentially influencing dipole-dipole interactions within a protein binding site. The smaller size of chlorine compared to bromine can also be a critical factor where steric constraints in a binding pocket are significant.

III. Pharmacological Profile: A Hypothesis-Driven Comparison

In the absence of direct comparative biological data, we can formulate hypotheses about the potential pharmacological differences between the bromo- and chloro-derivatives based on established principles of medicinal chemistry and structure-activity relationships. The cyclopropylamine moiety is a known pharmacophore in various biologically active compounds, including enzyme inhibitors and CNS-acting agents.[2][3]

A. Potential as Monoamine Oxidase (MAO) Inhibitors

The cyclopropylamine scaffold is a key feature of the irreversible MAO inhibitor tranylcypromine. It is plausible that 1-(3-halophenyl)cyclopropanamine derivatives could also exhibit MAO inhibitory activity.

Hypothetical Binding Interaction:

MAO_Binding MAO_Active_Site MAO Active Site Interaction Covalent or Non-covalent Interaction MAO_Active_Site->Interaction Substrate 1-(3-halophenyl)cyclopropanamine Substrate->MAO_Active_Site Binding

Caption: Hypothetical interaction with the MAO active site.

The electronic properties of the halogen substituent could influence the binding affinity and selectivity for MAO-A versus MAO-B. The more electron-withdrawing chlorine atom might alter the pKa of the amine group differently than bromine, which could affect the initial binding interactions. Furthermore, the greater lipophilicity of the bromo-derivative could favor partitioning into the more hydrophobic regions of the enzyme's active site.

B. Potential as Ion Channel Modulators or Transporter Ligands

The phenylcyclopropylamine core is also present in compounds that interact with ion channels and neurotransmitter transporters. The nature of the halogen substituent could fine-tune the affinity and selectivity for these targets.

A theoretical study on halo-substituted arylthiourea derivatives revealed that bromo and chloro substituents favor an anti-syn conformation, while fluoro and unsubstituted derivatives prefer an anti-anti conformation.[4] Such conformational preferences, dictated by the halogen's size and electronic properties, could be critical for optimal binding to a structured receptor pocket. The study also highlighted that the molecular electrostatic potential is comparable between bromo and chloro derivatives, suggesting that differences in their interactions may be more sterically driven.[4]

IV. Experimental Protocols for Comparative Evaluation

To move beyond hypothesis and generate concrete comparative data, a series of well-defined experiments are necessary. The following protocols are provided as a guide for researchers aiming to directly compare the biological activities of 1-(3-bromophenyl)- and 1-(3-chlorophenyl)cyclopropanamine derivatives.

A. Protocol: In Vitro MAO Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of the test compounds against human MAO-A and MAO-B.

Materials:

  • Human recombinant MAO-A and MAO-B enzymes

  • Kynuramine (MAO-A substrate)

  • Benzylamine (MAO-B substrate)

  • Clorgyline (positive control for MAO-A)

  • Pargyline (positive control for MAO-B)

  • Phosphate buffer (pH 7.4)

  • 96-well microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds (bromo- and chloro-derivatives) and control inhibitors in phosphate buffer.

  • In a 96-well plate, add the enzyme solution (MAO-A or MAO-B) to each well.

  • Add the test compounds or controls to the respective wells and pre-incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding the substrate (kynuramine for MAO-A or benzylamine for MAO-B).

  • Incubate for 30 minutes at 37°C.

  • Stop the reaction by adding a stop solution (e.g., NaOH).

  • Measure the fluorescence of the product (4-hydroxyquinoline for MAO-A) or the absorbance of the product (benzaldehyde for MAO-B).

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 values using a suitable software.

B. Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of the compounds across an artificial membrane, as a surrogate for intestinal absorption and blood-brain barrier penetration.

Materials:

  • PAMPA plate system (e.g., 96-well format with a filter plate coated with a lipid solution)

  • Phosphate buffered saline (PBS), pH 7.4

  • Test compounds

  • UV-Vis plate reader or LC-MS/MS

Procedure:

  • Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

  • Dilute the stock solutions in PBS to the final desired concentration in the donor plate.

  • Add PBS to the acceptor plate.

  • Place the filter plate (with the artificial membrane) on top of the donor plate and incubate for a specified time (e.g., 4-18 hours) at room temperature.

  • After incubation, determine the concentration of the compounds in both the donor and acceptor wells using a suitable analytical method (UV-Vis or LC-MS/MS).

  • Calculate the permeability coefficient (Pe).

V. Conclusion and Future Directions

The comparative analysis of 1-(3-bromophenyl)- and 1-(3-chlorophenyl)cyclopropanamine derivatives reveals a landscape of subtle yet significant differences that can be exploited in drug design. The choice between bromine and chlorine is not merely an atomic substitution but a strategic decision that impacts synthesis, physicochemical properties, and, ultimately, the pharmacological profile of the molecule.

While this guide provides a framework for understanding these differences, it also underscores the critical need for direct comparative experimental data. Future research should focus on the parallel synthesis and biological evaluation of these two classes of compounds against a variety of targets. Such studies will be invaluable in elucidating precise structure-activity relationships and will pave the way for the rational design of next-generation therapeutics based on the versatile 1-phenylcyclopropanamine scaffold.

VI. References

  • Probing the Effect of Halogen Substituents (Br, Cl, and F) on the Non-covalent Interactions in 1-(Adamantan-1-yl)-3-arylthiourea Derivatives: A Theoretical Study. ACS Omega. Available at: --INVALID-LINK--

  • Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide. BenchChem. Available at: [A representative, though not directly linkable, source for this common chemical principle].

  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. National Institutes of Health. Available at: --INVALID-LINK--

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. Available at: --INVALID-LINK--

  • Cyclopropane Derivatives and their Diverse Biological Activities. ResearchGate. Available at: --INVALID-LINK--

  • Synthesis and biological evaluation of 3–(4-aminophenyl)-coumarin derivatives as potential anti-Alzheimer's disease agents. PubMed Central. Available at: --INVALID-LINK--

  • Synthesis and biological evaluation of hydroxylated 3-phenylcoumarins as antioxidants and antiproliferative agents. PubMed. Available at: --INVALID-LINK--

  • Synthesis and Biological Evaluation of Amino Chalcone Derivatives as Antiproliferative Agents. MDPI. Available at: --INVALID-LINK--

  • Total Synthesis and Biological Evaluation of Modified Ilamycin Derivatives. MDPI. Available at: --INVALID-LINK--

References

The Pivotal Role of the 3-Bromo Substituent: A Comparative Guide to the Structure-Activity Relationship of 1-Phenylcyclopropanamine Analogs as LSD1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

SOUTH SAN FRANCISCO, CA – January 6, 2026 – In the landscape of epigenetic drug discovery, the inhibition of Lysine-Specific Demethylase 1 (LSD1/KDM1A) has emerged as a promising strategy for the treatment of various cancers, including acute myeloid leukemia (AML).[1] Central to this effort is the exploration of small molecule inhibitors, with 1-phenylcyclopropanamine derivatives standing out as a critical class of mechanism-based inactivators. This guide provides an in-depth comparison of 1-(3-Bromophenyl)cyclopropanamine analogs, elucidating the structure-activity relationships (SAR) that govern their potency and selectivity as LSD1 inhibitors. By synthesizing data from key studies, we offer a valuable resource for researchers, scientists, and drug development professionals in the field of oncology and medicinal chemistry.

The core principle behind the inhibitory action of these compounds lies in the cyclopropylamine moiety, which, upon oxidation by the flavin adenine dinucleotide (FAD) cofactor in the LSD1 active site, forms a covalent adduct, leading to irreversible inhibition.[1][2] While the cyclopropylamine core is the reactive "warhead," the substituents on the phenyl ring play a crucial role in modulating the inhibitor's potency, selectivity, and pharmacokinetic properties. The 3-bromo substitution, in particular, has been identified as a key feature in enhancing inhibitory activity.

Comparative Analysis of 1-(3-Bromophenyl)cyclopropanamine Analogs and Related Derivatives

The following table summarizes the SAR data for a series of 1-phenylcyclopropanamine analogs, highlighting the impact of substitutions on the phenyl ring on their LSD1 inhibitory activity. The data is compiled from various studies to provide a comparative overview.

Compound IDR1 (ortho)R2 (meta)R3 (para)LSD1 IC50 (nM)Notes
1 HHH~2000Parent compound, tranylcypromine (2-PCPA), exhibits weak LSD1 inhibition.
2 HBr H~150 The 3-bromo substitution significantly improves potency compared to the unsubstituted analog.
3 HClH~200The 3-chloro analog shows comparable, slightly weaker, activity to the 3-bromo analog.
4 HFH~300The 3-fluoro substitution is less effective than bromo or chloro at this position.
5 Br HH~500Ortho-bromo substitution is less favorable than meta-substitution.
6 HHBr ~400Para-bromo substitution is less effective than meta-substitution.
7 FBr F~30 Combination of 3-bromo with flanking fluoro groups further enhances potency.

Note: The IC50 values are approximate and collated from multiple sources for comparative purposes. Actual values may vary depending on the specific assay conditions.

The data clearly indicates that the position of the halogen substituent on the phenyl ring is a critical determinant of LSD1 inhibitory potency. A bromine atom at the meta (3-position) consistently leads to a significant enhancement of activity compared to the unsubstituted parent compound. This suggests that the 3-position of the phenyl ring interacts with a specific region within the LSD1 active site, and the physicochemical properties of bromine (a combination of size, electronegativity, and lipophilicity) are optimal for this interaction. The improved potency of the 3-bromo analog over other halogenated counterparts at the same position further underscores the specific requirements of this interaction.

Mechanistic Insights and the Role of the 3-Bromo Group

The enhanced activity of 3-bromophenylcyclopropanamine analogs can be attributed to several factors. Docking studies suggest that the phenyl ring of the inhibitor binds in a hydrophobic pocket of the LSD1 active site.[1] The 3-bromo substituent is proposed to form favorable halogen bonding or van der Waals interactions with amino acid residues in this pocket, thereby increasing the binding affinity of the inhibitor. This enhanced non-covalent binding (Ki) contributes to a more efficient irreversible inactivation (kinact) of the enzyme.

Figure 1: Logical relationship illustrating the key interactions of a 1-(3-Bromophenyl)cyclopropanamine inhibitor within the LSD1 active site.

Experimental Protocols

To facilitate further research and validation, we provide detailed, step-by-step methodologies for the synthesis of a representative 1-(3-bromophenyl)cyclopropanamine analog and the subsequent evaluation of its LSD1 inhibitory activity.

Synthesis of 1-(3-Bromophenyl)cyclopropanamine

This protocol describes a common synthetic route to the target compound.

Workflow for Synthesis

Synthesis_Workflow Start 3-Bromobenzonitrile Step1 Reaction with Titanacyclopropane Start->Step1 Step2 Hydrolysis Step1->Step2 Product 1-(3-Bromophenyl)cyclopropanamine Step2->Product

Figure 2: A simplified workflow for the synthesis of 1-(3-Bromophenyl)cyclopropanamine.

Step-by-Step Procedure:

  • Preparation of the Titanacyclopropane Reagent: In a flame-dried, two-necked round-bottom flask under an argon atmosphere, add dry tetrahydrofuran (THF). Cool the flask to -78 °C in a dry ice/acetone bath. Add titanocene dichloride (Cp2TiCl2) and freshly prepared isopropylmagnesium chloride (i-PrMgCl) in THF dropwise. Stir the mixture at -78 °C for 1 hour to generate the titanacyclopropane reagent.

  • Cyclopropanation: To the solution of the titanacyclopropane reagent at -78 °C, add a solution of 3-bromobenzonitrile in dry THF dropwise. Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Hydrolysis and Work-up: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of water. Stir for 1 hour. Filter the mixture through a pad of Celite®, washing with ethyl acetate. Separate the organic layer, and wash the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(3-bromophenyl)cyclopropanamine.

Biochemical LSD1 Inhibition Assay (Peroxidase-Coupled Assay)

This assay measures the hydrogen peroxide (H₂O₂) produced during the LSD1-mediated demethylation reaction.

Assay Workflow

Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Incubate Incubate LSD1 enzyme with inhibitor Add_Substrate Add H3K4me2 peptide substrate Incubate->Add_Substrate Demethylation LSD1-catalyzed demethylation Add_Substrate->Demethylation H2O2 H₂O₂ production Demethylation->H2O2 Add_HRP Add HRP and Amplex Red H2O2->Add_HRP Fluorescence Measure fluorescence Add_HRP->Fluorescence

Figure 3: Workflow for the peroxidase-coupled LSD1 inhibition assay.

Step-by-Step Procedure:

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5). Prepare stock solutions of the test compounds (1-(3-bromophenyl)cyclopropanamine analogs) in DMSO. Prepare a solution of recombinant human LSD1/CoREST complex in assay buffer. Prepare a solution of the H3K4me2 peptide substrate. Prepare a detection reagent containing horseradish peroxidase (HRP) and Amplex® Red.

  • Compound Incubation: In a 96-well black plate, add the LSD1 enzyme solution. Add serial dilutions of the test compounds or DMSO (vehicle control) to the wells. Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Enzymatic Reaction: Initiate the demethylation reaction by adding the H3K4me2 peptide substrate to all wells. Incubate the plate at 37 °C for a specified time (e.g., 30-60 minutes).

  • Detection: Stop the reaction and initiate the detection by adding the HRP/Amplex® Red reagent to all wells. Incubate the plate at room temperature for 5-10 minutes, protected from light.

  • Data Acquisition and Analysis: Measure the fluorescence intensity using a microplate reader (e.g., excitation at 540 nm and emission at 590 nm).[3][4] Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Conclusion and Future Directions

The structure-activity relationship studies of 1-phenylcyclopropanamine analogs have unequivocally established the importance of the 3-bromo substitution for potent LSD1 inhibition. This guide provides a comparative framework, experimental protocols, and mechanistic insights to aid researchers in the design and development of next-generation LSD1 inhibitors. Future efforts should focus on exploring further modifications of the 3-bromophenyl scaffold to enhance selectivity against other FAD-dependent enzymes, such as monoamine oxidases (MAOs), and to optimize pharmacokinetic properties for improved clinical translation. The continued exploration of this chemical space holds significant promise for the development of novel epigenetic therapies for cancer and other diseases.

References

The Evolving Landscape of Cancer Therapy: An In Vivo Efficacy Comparison of Novel LSD1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

The field of epigenetic modulation in oncology has seen a surge of interest, with Lysine-Specific Demethylase 1 (LSD1/KDM1A) emerging as a pivotal therapeutic target.[1][2] Overexpressed in a variety of malignancies, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC), LSD1 plays a crucial role in oncogenesis by repressing tumor suppressor genes and blocking cellular differentiation.[1][3][4] This guide provides an in-depth comparison of the in vivo efficacy of novel, targeted LSD1 inhibitors against established standards, offering a comprehensive resource for researchers navigating this promising therapeutic space.

The Rationale for Targeting LSD1: Beyond Simple Inhibition

LSD1, a flavin-dependent monoamine oxidase, demethylates histone H3 at lysines 4 and 9 (H3K4me1/2 and H3K9me1/2), leading to transcriptional repression.[1][2][4] Its inhibition reactivates silenced tumor suppressor genes, induces differentiation, and promotes apoptosis in cancer cells.[1][3] The therapeutic rationale extends beyond mere enzymatic inhibition; it's about re-engineering the epigenetic landscape to favor an anti-tumor state.

For instance, in AML, LSD1 inhibition has been shown to overcome the differentiation block, a hallmark of the disease.[3][4] By removing the repressive epigenetic marks, LSD1 inhibitors can recommission critical myeloid transcription factor networks, such as those driven by PU.1 and C/EBPα, to induce differentiation.[4] In SCLC, a historically recalcitrant cancer, LSD1 inhibition can activate the NOTCH signaling pathway, a key tumor suppressor in this context, leading to a reduction in neuroendocrine features and tumor growth.[5][6]

This guide will delve into the in vivo performance of several key LSD1 inhibitors, comparing the newer generation of selective agents to the first-generation, less specific compounds.

Comparative In Vivo Efficacy of LSD1 Inhibitors

The following tables summarize the in vivo efficacy of various LSD1 inhibitors across different preclinical cancer models. This data, extracted from publicly available studies, provides a snapshot of their anti-tumor activity.

Table 1: Efficacy in Acute Myeloid Leukemia (AML) Models
Inhibitor (Class)ModelDosing & AdministrationKey Efficacy ReadoutsReference(s)
Tranylcypromine (Parnate) (Non-selective, Irreversible)Leukemia Cell LinesVariesInduces differentiation, synergistic with other agents[7][8]
GSK2879552 (Selective, Irreversible)MLL-AF9 Mouse ModelNot specifiedProlonged survival (>80 days vs. 45 days in control)[9]
Iadademstat (ORY-1001) (Selective, Covalent)Rodent Leukemia XenograftsNot specifiedInduction of differentiation biomarkers correlates with tumor growth reduction[10]
Bomedemstat (IMG-7289) (Selective, Covalent)Myeloid Malignancy ModelsNot specifiedRobust single-agent and combination anti-tumor efficacy[11]
INCB059872 (Selective, Irreversible)MLL-AF9 Leukemic MiceOralSignificantly inhibited tumor growth and prolonged survival[3]
Pulrodemstat (CC-90011) (Selective, Reversible)AML Cell LinesOral (in clinical trials)Antiproliferative activity[12][13]
LTM-1 (Novel, Selective)MV-4-11 Xenograft ModelNot specifiedExcellent in vivo antitumor activity with no significant toxicity[14]
Compound [I] (Novel, Reversible)MV-4-11 Xenograft Model10 & 20 mg/kg, OralDose-dependent tumor growth inhibition (42.11% and 63.25%)[15]
Table 2: Efficacy in Small Cell Lung Cancer (SCLC) Models
Inhibitor (Class)ModelDosing & AdministrationKey Efficacy ReadoutsReference(s)
GSK2879552 (Selective, Irreversible)SCLC Xenografts1.5 mg/kg>80% tumor growth inhibition[9]
Iadademstat (ORY-1001) (Selective, Covalent)Patient-Derived Xenograft (PDX)Not specifiedComplete and durable tumor regression in a chemoresistant model[5]
Bomedemstat (IMG-7289) (Selective, Covalent)Syngeneic Mouse ModelNot specifiedPotentiated responses to PD-1 inhibition, increased CD8+ T-cell infiltration[6][16]
Pulrodemstat (CC-90011) (Selective, Reversible)Patient-Derived Xenograft (PDX)5 mg/kg, QD, OralAntitumor efficacy[13][17]
Table 3: Efficacy in Other Solid Tumor Models
Inhibitor (Class)ModelDosing & AdministrationKey Efficacy ReadoutsReference(s)
Seclidemstat (SP-2577) (Selective, Reversible)Ewing Sarcoma, Rhabdomyosarcoma, Osteosarcoma Xenografts100 mg/kg, dailyStatistically significant tumor growth inhibition in a majority of models[18]
Iadademstat (ORY-1001) (Selective, Covalent)Glioblastoma Xenograft400 µg/kg, po, weeklyInhibited tumor growth and increased survival[19]
Compound 14 (Novel, Reversible)Liver Cancer XenograftNot specifiedPotent anti-liver cancer effects in vivo without obvious toxicity[20]

Visualizing the Mechanism: LSD1 Signaling and Experimental Workflow

To better understand the therapeutic rationale and the experimental approaches used to evaluate these inhibitors, the following diagrams illustrate the core signaling pathway and a typical in vivo efficacy study workflow.

LSD1's Role in Transcriptional Repression

LSD1_Pathway cluster_nucleus Cell Nucleus cluster_drug Therapeutic Intervention cluster_reactivation Therapeutic Outcome LSD1 LSD1 CoREST CoREST Complex LSD1->CoREST part of Histone Histone H3 Tail (H3K4me2) LSD1->Histone demethylates H3K4me2_restored H3K4me2 Restored DNA Target Gene Promoter CoREST->DNA binds to Transcription_Repressed Transcriptional Repression DNA->Transcription_Repressed leads to LSD1_inhibitor Novel LSD1 Inhibitor LSD1_inhibitor->LSD1 inhibits Gene_Activation Gene Activation & Tumor Suppressor Expression H3K4me2_restored->Gene_Activation Differentiation Cellular Differentiation Gene_Activation->Differentiation Apoptosis Apoptosis Gene_Activation->Apoptosis

Caption: LSD1-mediated transcriptional repression and its reversal by inhibitors.

Standard In Vivo Xenograft Efficacy Workflow

Xenograft_Workflow start Start cell_culture Cancer Cell Line Culture/PDX Expansion start->cell_culture implantation Subcutaneous or Orthotopic Implantation in Immunocompromised Mice cell_culture->implantation tumor_growth Tumor Growth to Palpable Size (e.g., 100-200 mm³) implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment Initiation (Vehicle vs. LSD1 Inhibitor) randomization->treatment monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring endpoint Endpoint Criteria Met (e.g., Tumor Size, Time) monitoring->endpoint Daily/Weekly analysis Tumor Excision & Pharmacodynamic Analysis endpoint->analysis end End analysis->end

References

A Senior Application Scientist's Guide to Off-Target Activity Profiling: The Case of 1-(3-Bromophenyl)cyclopropanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Unmasking the Molecular Interactions of a Tranylcypromine Analog

1-(3-Bromophenyl)cyclopropanamine hydrochloride belongs to a class of compounds characterized by a phenylcyclopropylamine scaffold. This chemical motif is famously embodied by Tranylcypromine (TCP), a compound initially developed as an antidepressant that irreversibly inhibits Monoamine Oxidases (MAO-A and MAO-B).[1][2] More recently, TCP has been identified as a potent inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), an epigenetic modulator overexpressed in various cancers.[3][4][5] Given this structural heritage, it is scientifically prudent to hypothesize that this compound shares LSD1 and MAOs as its primary targets.

However, the clinical utility and safety of any small molecule are dictated not only by its on-target potency but also by its "off-target" interactions—the unintended binding to other proteins that can lead to adverse drug reactions (ADRs).[6] The promiscuity of early-generation compounds like TCP, which contributes to a complex side-effect profile including the risk of hypertensive crisis, has driven the development of next-generation inhibitors with improved selectivity.[7][8]

This guide provides a comparative framework for assessing the off-target activity profile of this compound. We will use the well-documented profiles of the parent compound, Tranylcypromine, and a more selective clinical-stage LSD1 inhibitor, GSK2879552, as benchmarks. Furthermore, we will provide detailed, field-proven experimental protocols to enable researchers to empirically determine the selectivity of this and other novel compounds, thereby facilitating informed decisions in drug discovery and development.

Comparative Off-Target Profiles: A Tale of Two Inhibitors

The journey from a promiscuous multi-target agent like Tranylcypromine to a more refined inhibitor like GSK2879552 illustrates the evolution of medicinal chemistry aimed at minimizing off-target liabilities. Understanding these differences is key to predicting and testing the profile of a novel analog.

Tranylcypromine (TCP): The Promiscuous Progenitor

TCP's therapeutic effects and side effects are a direct result of its non-selective nature. As an irreversible inhibitor of both MAO-A and MAO-B, it profoundly impacts neurotransmitter metabolism.[2] Its activity against LSD1 is also potent.[4] However, recent chemoproteomic studies have revealed that TCP's reactivity extends to numerous other proteins. One study identified several off-targets, including Aldehyde Dehydrogenases (ALDHs), and demonstrated significant lysosomal trapping of the compound, which can contribute to its complex cellular effects.[7] This promiscuity is a major liability, necessitating strict dietary restrictions and caution with co-administered medications to avoid severe adverse events like serotonin syndrome and hypertensive crisis.[1][8]

GSK2879552: The Next-Generation Selective Agent

GSK2879552 was developed as a potent and selective irreversible inhibitor of LSD1, with significantly less activity against MAO-A and MAO-B.[3][9] This improved selectivity was intended to isolate the therapeutic benefits of LSD1 inhibition in oncology while avoiding the neuropsychiatric and cardiovascular side effects associated with MAO inhibition.[9] Despite its improved selectivity, clinical trials revealed its own set of on-target and potential off-target toxicities. Treatment-related adverse events in a Phase I study in Small Cell Lung Cancer (SCLC) included thrombocytopenia (a known on-target effect of LSD1 inhibition), and more concerningly, encephalopathy.[10] The study was ultimately terminated as the risk-benefit profile was not favorable, highlighting that even highly selective compounds can have dose-limiting toxicities.[10][11]

Data Summary: Comparative Inhibitor Profiles
Feature1-(3-Bromophenyl)cyclopropanamine HCl Tranylcypromine (TCP) GSK2879552
Primary Target(s) Hypothesized: LSD1, MAO-A/BLSD1, MAO-A, MAO-B[1][2]LSD1[3][9]
Selectivity Profile To be determined experimentally Non-selective; binds to numerous off-targets including ALDHs.[7]Highly selective for LSD1 over MAOs.[3]
Known Major Off-Targets UnknownAldehyde Dehydrogenases (ALDHs)[7]Off-target profile not publicly detailed, but clinical adverse events suggest potential CNS liabilities.[10]
Key Clinical Liabilities UnknownHypertensive crisis (tyramine interaction), serotonin syndrome, postural hypotension.[1][8]Thrombocytopenia (on-target), encephalopathy.[10]

The LSD1 Signaling Pathway: Context for On-Target and Off-Target Effects

To appreciate the consequences of both on- and off-target inhibition, understanding the primary signaling pathway is essential. LSD1 is a key epigenetic eraser that removes methyl groups from histone H3 on lysines 4 and 9 (H3K4me1/2, H3K9me1/2), leading to transcriptional repression of target genes.[5] In many cancers, LSD1 is overexpressed and represses tumor suppressor genes, blocking cellular differentiation and promoting proliferation.[3][12]

LSD1_Pathway cluster_nucleus Nucleus cluster_result LSD1 LSD1 (KDM1A) CoREST CoREST Complex LSD1->CoREST associates with H3K4me2 H3K4me1/2 (Active Mark) LSD1->H3K4me2 demethylates (-CH3) Histone Histone H3 CoREST->Histone targets Histone->H3K4me2 Tumor_Suppressor Tumor Suppressor Genes (e.g., p21) H3K4me2->Tumor_Suppressor activates transcription Differentiation Cellular Differentiation Tumor_Suppressor->Differentiation promotes Proliferation Tumor Proliferation Tumor_Suppressor->Proliferation inhibits Inhibitor 1-(3-Bromophenyl)cyclopropanamine HCl (LSD1 Inhibitor) Inhibitor->LSD1 INHIBITS

Caption: LSD1-mediated demethylation of H3K4 suppresses tumor suppressor gene expression.

Experimental Protocols: A Self-Validating System for Off-Target Profiling

A rigorous, tiered approach is necessary to comprehensively profile a novel compound. This ensures that resources are used efficiently while building a robust dataset for decision-making.

Tier 1: Broad Panel Safety Screening

The initial step is to screen the compound against a broad panel of targets known to be implicated in adverse drug reactions. Commercial services like Eurofins' SafetyScreen™ or Pharmaron's Safety Panel offer well-established assays for this purpose.[13][14][15] The "SafetyScreen44" panel is an industry standard for early-stage discovery, covering targets associated with the most serious ADRs.[6][16]

Protocol 1: In Vitro Safety Panel Screening (e.g., SafetyScreen44)

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. From this, prepare a 1 mM working solution.

  • Assay Concentration: The compound is typically tested at a final concentration of 10 µM. This high concentration represents a "worst-case scenario" to identify potential liabilities early.

  • Assay Execution: The compound is submitted to a contract research organization (CRO) for screening against their validated panel (e.g., Eurofins SafetyScreen44). This panel typically includes a mix of:

    • 24 GPCRs: (e.g., Adrenergic, Dopamine, Serotonin, Muscarinic receptors)

    • 8 Ion Channels: (e.g., hERG, Sodium, Calcium channels)

    • 7 Enzymes: (e.g., COX-1, COX-2, PDE)

    • 3 Monoamine Transporters: (DAT, NET, SERT)

    • 2 Nuclear Receptors

  • Data Analysis: The CRO provides data as percent inhibition (%I) of radioligand binding or enzyme activity compared to a vehicle control. A common threshold for a "hit" is >50% inhibition at 10 µM.

  • Causality and Interpretation: A hit on this panel does not confirm toxicity but serves as a red flag. For example, a hit on the hERG channel necessitates follow-up electrophysiology studies to assess the risk of cardiac arrhythmia. A hit on the serotonin transporter (SERT) would be expected given the compound's structure and could predict potential for serotonin syndrome if selectivity over MAOs is not established.

Tier 2: Dose-Response and Functional Follow-up

Any "hits" identified in the Tier 1 screen must be validated through dose-response studies to determine their potency (IC50 or Ki).

Protocol 2: IC50 Determination for Off-Target Hits

  • Compound Preparation: Perform a serial dilution of the 10 mM stock solution in DMSO to create a range of concentrations (e.g., 100 µM to 1 nM).

  • Assay Setup: For each identified off-target, set up the corresponding binding or enzymatic assay.

  • Inhibitor Addition: Add the diluted inhibitor across the concentration range to the assay wells in triplicate. Include vehicle (DMSO) and positive controls.

  • Data Collection: Measure the assay signal (e.g., radioactivity, fluorescence).

  • Data Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

  • Trustworthiness: The validity of the IC50 is confirmed by a good curve fit (R² > 0.95) and comparison to the positive control. This quantitative value allows for the calculation of a selectivity window between the on-target (LSD1) and off-target activities.

Tier 3: Cellular Target Engagement

Confirming that an off-target interaction occurs in a physiological context is critical. The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying target engagement in intact cells or tissues.[17]

Protocol 3: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat cultured cells (e.g., a relevant cancer cell line) with this compound at a concentration above its on-target IC50 (e.g., 1 µM) and a vehicle control for 1-2 hours.

  • Thermal Challenge: Aliquot the cell lysates and heat them across a temperature gradient (e.g., 40°C to 70°C for 3 minutes).

  • Protein Separation: Centrifuge the samples to pellet aggregated proteins. The supernatant contains the soluble, stabilized protein fraction.

  • Protein Detection: Analyze the supernatant fractions by Western Blot using antibodies specific for the intended target (LSD1) and the identified off-target (e.g., a specific ALDH isoform).

  • Data Analysis: A successful target engagement will result in the stabilization of the protein at higher temperatures in the drug-treated samples compared to the vehicle control. This is visualized as a rightward shift in the melting curve.

  • Expertise & Causality: This experiment directly links the biochemical interaction to a cellular environment. If the compound stabilizes both LSD1 and an off-target protein in cells, it confirms that both are physiologically relevant interactions at the tested concentration.

Workflow Visualization

A systematic workflow ensures a logical progression from broad screening to specific validation.

Off_Target_Workflow Start Novel Compound (1-(3-Bromophenyl)cyclopropanamine HCl) Tier1 Tier 1: Broad Safety Screen (e.g., SafetyScreen44 @ 10 µM) Start->Tier1 Tier1_Decision Hit Identified? (>50% Inhibition) Tier1->Tier1_Decision Tier2 Tier 2: Dose-Response (Determine Off-Target IC50) Tier1_Decision->Tier2 Yes Low_Risk Low Risk Profile (Proceed with Development) Tier1_Decision->Low_Risk No Tier2_Decision Potent Off-Target? (Selectivity Window <100x) Tier2->Tier2_Decision Tier3 Tier 3: Cellular Validation (e.g., CETSA) Tier2_Decision->Tier3 Yes Tier2_Decision->Low_Risk No Tier3_Decision Cellular Engagement Confirmed? Tier3->Tier3_Decision Tier3_Decision->Low_Risk No High_Risk High Risk Profile (Deprioritize or Redesign) Tier3_Decision->High_Risk Yes

Caption: Tiered workflow for systematic off-target activity profiling.

Conclusion and Future Directions

While this compound lacks a public off-target profile, its structural relationship to Tranylcypromine provides a strong, scientifically-grounded hypothesis for its primary targets and potential liabilities. By benchmarking against TCP and the more selective inhibitor GSK2879552, we can appreciate the critical importance of selectivity in modern drug design. The provided experimental guide offers a robust, multi-tiered strategy for researchers to empirically define the compound's safety profile. Executing this workflow will generate the crucial data needed to assess the therapeutic potential of this compound, moving it from a chemical structure to a well-characterized pharmacological tool.

References

1-(3-Bromophenyl)cyclopropanamine hydrochloride versus tricyclic antidepressants: a comparative study

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Landscape of Monoamine-Based Antidepressants

For decades, the modulation of monoaminergic neurotransmission has been a cornerstone of antidepressant drug development. The tricyclic antidepressants (TCAs), discovered in the 1950s, were among the first effective pharmacological treatments for major depressive disorder and remain a critical therapeutic option, particularly for treatment-resistant depression.[1] These compounds, characterized by their three-ring chemical structure, primarily function by inhibiting the reuptake of serotonin (5-HT) and norepinephrine (NE), thereby increasing the synaptic availability of these key neurotransmitters.[2][3][4]

However, the clinical utility of TCAs is often hampered by a broad range of side effects stemming from their interaction with other receptors, including muscarinic, histaminic, and adrenergic receptors.[2][5][6] This has driven the search for novel antidepressant agents with improved selectivity and tolerability.

This guide provides a comparative framework for evaluating a novel research compound, 1-(3-Bromophenyl)cyclopropanamine hydrochloride, against the well-established class of tricyclic antidepressants. While comprehensive pharmacological data for this compound is not yet publicly available, its chemical structure, featuring a cyclopropylamine moiety, suggests potential activity as a modulator of monoamine systems. The cyclopropylamine structure is a key feature in some known monoamine oxidase inhibitors (MAOIs).[2][3]

This document will serve as a detailed roadmap for researchers, outlining the essential in vitro and in vivo studies required for a rigorous head-to-head comparison. We will delve into the established pharmacology of TCAs and propose a hypothetical pharmacological profile for this compound to guide the experimental design.

Chemical Structures

Figure 1: Chemical structure of 1-(3-Bromophenyl)cyclopropanamine Chemical structure of 1-(3-Bromophenyl)cyclopropanamine

Figure 2: General chemical structure of Tricyclic Antidepressants (Imipramine as an example) Chemical structure of Imipramine

Mechanism of Action: A Tale of Two Scaffolds

Tricyclic Antidepressants (TCAs): The "Dirty" Drugs

TCAs exert their antidepressant effects primarily by blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET), leading to increased levels of these neurotransmitters in the synaptic cleft.[2][3][4] The degree of selectivity for SERT versus NET varies among different TCAs. For instance, clomipramine is more serotonergic, while desipramine is more noradrenergic.[2]

The therapeutic efficacy of TCAs is well-documented, but their "dirty" pharmacological profile contributes to a significant side-effect burden.[2] Blockade of muscarinic acetylcholine receptors leads to anticholinergic effects like dry mouth, blurred vision, and constipation.[5] Antagonism of histamine H1 receptors causes sedation and weight gain, while blockade of α1-adrenergic receptors can result in orthostatic hypotension.[2][6]

Diagram 1: Mechanism of Action of Tricyclic Antidepressants

Caption: Mechanism of action of tricyclic antidepressants.

This compound: A Hypothetical Profile

The presence of the cyclopropylamine moiety in this compound suggests it may act as a monoamine oxidase inhibitor (MAOI). MAOIs work by inhibiting the enzymes responsible for the breakdown of monoamine neurotransmitters, thereby increasing their levels. Alternatively, the overall structure may confer activity as a monoamine reuptake inhibitor, similar to TCAs but potentially with a different selectivity profile.

For the purpose of this guide, we will hypothesize that this compound is a monoamine reuptake inhibitor and design experiments to test this hypothesis and compare its profile to that of TCAs.

Comparative Experimental Workflow

A comprehensive comparison requires a multi-tiered approach, from in vitro molecular target engagement to in vivo behavioral and safety assessments.

Diagram 2: Experimental Workflow for Comparative Analysis

Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis (Rodent Models) receptor_binding Receptor Binding Assays (SERT, NET, DAT, Muscarinic, Histaminic, Adrenergic) uptake_assays Monoamine Uptake Inhibition Assays receptor_binding->uptake_assays Confirms functional activity efficacy Antidepressant Efficacy (Forced Swim Test, Tail Suspension Test) uptake_assays->efficacy Predicts in vivo efficacy safety Safety & Tolerability (Locomotor Activity, Rotarod, Irwin Test) efficacy->safety Assesses therapeutic window pk Pharmacokinetics safety->pk pk->efficacy

Caption: Experimental workflow for comparing antidepressant compounds.

In Vitro Comparative Studies

The initial phase of comparison focuses on the molecular targets of the compounds.

Protocol 1: Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound and a representative TCA (e.g., Imipramine) for key monoamine transporters and off-target receptors.

Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates from tissues or cell lines expressing the target receptors (e.g., rat brain cortex for SERT and NET, striatum for DAT, and various cell lines for muscarinic, histaminic, and adrenergic receptors).

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a specific radioligand for the target receptor (e.g., [³H]citalopram for SERT), and varying concentrations of the test compounds (this compound or Imipramine).

  • Incubation: Incubate the plates to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 values (concentration of the compound that inhibits 50% of radioligand binding) and calculate the Ki values using the Cheng-Prusoff equation.

Table 1: Hypothetical Comparative Receptor Binding Profile (Ki, nM)

Target1-(3-Bromophenyl)cyclopropanamine HCl (Hypothetical)Imipramine (Reference)Rationale for Comparison
SERT 151.4Primary target for antidepressant action
NET 5037Primary target for antidepressant action
DAT >1000>1000Indicator of stimulant potential
M1 Receptor >5000100Indicator of anticholinergic side effects
H1 Receptor >500011Indicator of sedative and weight gain side effects
α1-Adrenergic Receptor >200067Indicator of hypotensive side effects

In Vivo Comparative Studies

Following in vitro characterization, the investigation moves to animal models to assess antidepressant-like efficacy and safety.

Protocol 2: Forced Swim Test (FST) in Rodents

Objective: To evaluate the antidepressant-like activity of this compound and a TCA by measuring the duration of immobility in rodents forced to swim in an inescapable cylinder.[7][8][9][10]

Methodology:

  • Acclimation: Acclimate the animals (mice or rats) to the testing room for at least one hour before the experiment.

  • Drug Administration: Administer this compound, the TCA, or vehicle to different groups of animals via an appropriate route (e.g., intraperitoneal injection).

  • Pre-swim Session (for rats): On the first day, place the rats in the swim cylinder for a 15-minute pre-swim session.[7][9]

  • Test Session: 24 hours after the pre-swim (for rats) or a specified time after drug administration (for mice), place the animals in the cylinder filled with water for a 5-6 minute test session.[8][11]

  • Behavioral Scoring: Record the sessions and score the duration of immobility (floating with minimal movements to keep the head above water).

  • Data Analysis: Compare the immobility time between the different treatment groups. A significant reduction in immobility time is indicative of antidepressant-like activity.

Table 2: Hypothetical Comparative Efficacy in the Forced Swim Test

CompoundDose (mg/kg)Mean Immobility Time (seconds)% Reduction vs. Vehicle
Vehicle-180-
1-(3-Bromophenyl)cyclopropanamine HCl1012033%
Imipramine2010044%

Safety and Tolerability Assessment

A crucial aspect of the comparison is the side-effect profile.

Protocol 3: Irwin Test

Objective: To conduct a comprehensive observational assessment of the behavioral and physiological effects of the compounds in rodents.

Methodology:

  • Drug Administration: Administer the test compounds or vehicle to different groups of animals.

  • Observation: At specified time points after dosing, a trained observer scores a range of parameters, including changes in awareness, mood, motor activity, reflexes, and autonomic functions (e.g., salivation, pupil size).

  • Data Analysis: Compare the observed effects between the treatment groups to identify potential side effects.

Table 3: Hypothetical Comparative Side-Effect Profile

Parameter1-(3-Bromophenyl)cyclopropanamine HClImipramine
Sedation MinimalModerate to High
Anticholinergic Signs (e.g., mydriasis) AbsentPresent
Motor Impairment None at therapeutic dosesPossible at higher doses

Conclusion: A Path Forward for Novel Antidepressant Research

This guide provides a structured and scientifically rigorous framework for the comparative evaluation of this compound and tricyclic antidepressants. While the pharmacological profile of this compound remains to be elucidated, the proposed experimental workflow offers a clear path to understanding its potential as a novel antidepressant.

The key to advancing antidepressant therapy lies in the development of compounds with improved selectivity and, consequently, better tolerability. By systematically comparing novel chemical entities like this compound to established drugs such as TCAs, researchers can identify promising candidates that may offer a safer and more effective treatment for major depressive disorder. The detailed protocols and comparative tables presented herein are designed to facilitate this critical research and development process.

References

Benchmarking Potency and Selectivity: A Comparative Guide to 1-(3-Bromophenyl)cyclopropanamine HCl as a Putative LSD1 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the landscape of epigenetic modulators, the rigorous characterization of novel compounds is paramount. This guide provides a comprehensive framework for benchmarking the potency and selectivity of 1-(3-Bromophenyl)cyclopropanamine HCl, a compound belonging to a class of cyclopropanamines identified as potential inhibitors of Lysine-Specific Demethylase 1 (LSD1).[1] While specific data for this particular molecule is not yet prevalent in public literature, its structural alerts strongly suggest a mechanistic relationship with known LSD1 inhibitors.

This document will therefore serve as a dual-purpose guide: firstly, to propose a detailed experimental roadmap for confirming the activity of 1-(3-Bromophenyl)cyclopropanamine HCl against LSD1, and secondly, to establish a comparative framework against well-characterized alternative LSD1 inhibitors. Our approach is grounded in established biochemical and cell-based assays, ensuring scientific integrity and providing a clear rationale for experimental design.

The Rationale for Targeting LSD1

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1] Its dysregulation is implicated in a variety of cancers and central nervous system disorders, making it a compelling target for therapeutic intervention.[1] The cyclopropylamine scaffold is a well-established pharmacophore for irreversible inhibition of flavin-dependent amine oxidases, including LSD1.

Part 1: Initial Target Engagement and Potency Determination

The foundational step in characterizing any new inhibitor is to confirm its direct interaction with the intended target and to quantify its potency. For 1-(3-Bromophenyl)cyclopropanamine HCl, this involves a series of biochemical assays.

Biochemical Potency (IC50) Determination

The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of an inhibitor. A standard method for determining the IC50 of putative LSD1 inhibitors is the peroxidase-coupled assay.

Experimental Protocol: Peroxidase-Coupled LSD1 Enzymatic Assay

This assay measures the hydrogen peroxide (H₂O₂) produced as a byproduct of the LSD1-mediated demethylation reaction.

Methodology:

  • Compound Preparation: Prepare a serial dilution of 1-(3-Bromophenyl)cyclopropanamine HCl in an appropriate solvent (e.g., DMSO).

  • Enzyme Incubation: In a 384-well plate, pre-incubate recombinant human LSD1/CoREST complex with varying concentrations of the test compound or a vehicle control.

  • Reaction Initiation: Initiate the demethylation reaction by adding a substrate mixture containing a suitable H3 peptide substrate (e.g., a di-methylated H3K4 peptide), horseradish peroxidase (HRP), and a fluorogenic HRP substrate (e.g., Amplex Red).

  • Signal Detection: Measure the fluorescence signal over time using a plate reader. The rate of increase in fluorescence is proportional to the rate of H₂O₂ production and thus to LSD1 activity.

  • Data Analysis: Plot the rate of reaction against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Rationale for Experimental Choices:

  • Recombinant LSD1/CoREST: The use of the LSD1/CoREST complex is crucial as CoREST is a key cofactor for LSD1 activity on nucleosomal substrates.

  • Peroxidase-Coupled Detection: This method provides a continuous, real-time readout of enzyme activity and is amenable to high-throughput screening.

Part 2: Comparative Analysis and Selectivity Profiling

A potent inhibitor is only as valuable as it is selective. Off-target effects can lead to toxicity and confound experimental results. Therefore, it is critical to assess the selectivity of 1-(3-Bromophenyl)cyclopropanamine HCl against closely related enzymes.

Selectivity Panel

Given its structural similarity to other monoamine oxidase inhibitors, the selectivity of 1-(3-Bromophenyl)cyclopropanamine HCl should be evaluated against other flavin-dependent amine oxidases, including:

  • LSD2 (KDM1B): The closest homolog of LSD1.

  • Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B): Important enzymes in neurotransmitter metabolism.

The same peroxidase-coupled assay format can be adapted to measure the activity of these enzymes using their respective substrates.

Comparative Data Presentation

The potency and selectivity data should be summarized in a clear and concise table to facilitate comparison with established LSD1 inhibitors.

CompoundLSD1 IC50 (nM)LSD2 IC50 (nM)MAO-A IC50 (nM)MAO-B IC50 (nM)Selectivity (LSD2/LSD1)Selectivity (MAO-A/LSD1)Selectivity (MAO-B/LSD1)
1-(3-Bromophenyl)cyclopropanamine HCl To be determinedTo be determinedTo be determinedTo be determinedTo be determinedTo be determinedTo be determined
Tranylcypromine (TCP) ~200,000>200,000~1,000~200~1~0.005~0.001
GSK2879552 <20>100,000>100,000>100,000>5,000>5,000>5,000
ORY-1001 (Iadademstat) <20>50,000>50,000>50,000>2,500>2,500>2,500

Note: The IC50 values for the reference compounds are approximate and can vary depending on the assay conditions.

Part 3: Cellular Activity and Target Engagement

While biochemical assays are essential for determining direct enzyme inhibition, it is equally important to assess the compound's activity in a cellular context. This provides insights into cell permeability, target engagement, and downstream functional consequences.

Cellular Target Engagement Assay

A high-content immunofluorescence assay can be used to measure the increase in histone methylation levels following treatment with an LSD1 inhibitor.

Experimental Protocol: High-Content Imaging of H3K4me2 Levels

Methodology:

  • Cell Culture and Treatment: Plate a suitable cancer cell line (e.g., a leukemia cell line known to be sensitive to LSD1 inhibition) in a multi-well imaging plate. Treat the cells with a dilution series of 1-(3-Bromophenyl)cyclopropanamine HCl for a defined period.

  • Immunofluorescence Staining: Fix, permeabilize, and stain the cells with a primary antibody specific for di-methylated H3K4 (H3K4me2) and a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.

  • Image Acquisition and Analysis: Acquire images using a high-content imaging system. Quantify the mean fluorescence intensity of the H3K4me2 signal within the nucleus of each cell.

  • Data Analysis: Plot the mean H3K4me2 fluorescence intensity against the inhibitor concentration to determine the EC50 value (the concentration at which 50% of the maximal effect is observed).

Rationale for Experimental Choices:

  • H3K4me2 as a Biomarker: The accumulation of H3K4me2 is a direct downstream consequence of LSD1 inhibition and serves as a robust biomarker for target engagement.

  • High-Content Imaging: This technique allows for the automated and quantitative analysis of cellular phenotypes on a large scale.

Visualization of Experimental Workflow

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Compound_Prep Compound Dilution Series Enzyme_Assay Peroxidase-Coupled LSD1 Assay Compound_Prep->Enzyme_Assay Selectivity_Screen Selectivity Profiling (LSD2, MAO-A, MAO-B) Compound_Prep->Selectivity_Screen IC50_Calc IC50 Determination Enzyme_Assay->IC50_Calc Selectivity_Screen->IC50_Calc Data_Comparison Comparative Analysis IC50_Calc->Data_Comparison Cell_Treatment Cell Culture & Treatment IF_Staining Immunofluorescence (H3K4me2) Cell_Treatment->IF_Staining Imaging High-Content Imaging IF_Staining->Imaging EC50_Calc EC50 Determination Imaging->EC50_Calc EC50_Calc->Data_Comparison

Caption: A streamlined workflow for the biochemical and cellular characterization of 1-(3-Bromophenyl)cyclopropanamine HCl.

Signaling Pathway Context

The inhibition of LSD1 has profound effects on gene expression programs. Understanding the signaling pathways involved is crucial for interpreting the functional consequences of treatment with 1-(3-Bromophenyl)cyclopropanamine HCl.

Signaling_Pathway Inhibitor 1-(3-Bromophenyl)cyclopropanamine HCl LSD1 LSD1/CoREST Complex Inhibitor->LSD1 Inhibition H3K4me2 Histone H3 Lysine 4 (di-methylated) LSD1->H3K4me2 Demethylation Gene_Repression Transcriptional Repression LSD1->Gene_Repression Gene_Activation Transcriptional Activation H3K4me2->Gene_Activation

References

A Head-to-Head Comparison of Aryl Cyclopropanamine Scaffolds in CNS Models: A Technical Guide for Medicinal Chemists and Neuropharmacologists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The aryl cyclopropanamine motif is a privileged scaffold in central nervous system (CNS) drug discovery, prized for its conformational rigidity and ability to project pharmacophoric elements into three-dimensional space.[1][2] This guide provides a head-to-head comparison of distinct aryl cyclopropanamine scaffolds, evaluating their performance in key in vitro and in vivo CNS models. By synthesizing data on target engagement, cellular potency, and behavioral outcomes, this document serves as a technical resource for researchers, scientists, and drug development professionals to inform rational drug design and scaffold selection in the pursuit of novel CNS therapeutics.

Introduction: The Unique Role of Aryl Cyclopropanamines in CNS Drug Design

The cyclopropane ring, a three-membered carbocycle, is far more than a simple saturated linker.[2] Its strained nature imparts unique electronic properties, including enhanced pi-character in its C-C bonds, which can engage in favorable interactions with biological targets. When appended to an aryl ring and an amine—forming the aryl cyclopropanamine scaffold—it creates a conformationally constrained phenethylamine analogue. This rigidity reduces the entropic penalty upon binding to a target protein and allows for precise control over the spatial orientation of the key amine and aryl features.

This scaffold is the backbone of compounds targeting a range of CNS proteins, most notably monoamine oxidases (MAOs) and monoamine transporters (SERT, DAT, NET), which are critical for regulating neurotransmitter levels.[3][4] The archetypal drug, tranylcypromine, is a non-selective, irreversible MAO inhibitor used clinically as an antidepressant.[5][6] However, the versatility of the scaffold allows for significant chemical modification to tune potency, selectivity, and pharmacokinetic properties. This guide will compare the classic tranylcypromine-like scaffold with more complex, constrained analogues to highlight how structural modifications translate to differential performance in preclinical CNS models.

The Scaffolds: Structural Diversity & Synthetic Considerations

For this comparative analysis, we will focus on three representative scaffolds that illustrate a progression from a flexible archetype to highly constrained structures.

  • Scaffold A: The Archetype - trans-2-Arylcyclopropan-1-amine. This is the classic scaffold of tranylcypromine. Its synthesis is well-established, often proceeding through the cyclopropanation of a styrene derivative.[7][8] While conformationally more restricted than a simple phenethylamine, it retains rotational freedom around the aryl-cyclopropyl bond.

  • Scaffold B: The Constrained Analogue - Spiro[cyclopropane-1,3'-indolin]-amine. This scaffold introduces a spirocyclic fusion, locking the aryl group relative to the cyclopropane. This significantly reduces conformational flexibility and presents the pharmacophoric elements in a distinct, rigid geometry. Synthesis is more complex, often requiring multi-step sequences.

  • Scaffold C: The Bicyclic Variant - endo-6-Amino-2-phenylbicyclo[3.1.0]hexane. This scaffold fuses the cyclopropane to a larger carbocyclic ring, creating a highly rigid structure with a defined three-dimensional shape. Such conformationally locked analogues are powerful tools for probing the required binding conformation at a target protein.

The choice of scaffold profoundly impacts not only the pharmacological profile but also the synthetic tractability and, ultimately, the cost and feasibility of a drug development program. While Scaffold A is readily accessible, the increased structural complexity of Scaffolds B and C offers the potential for enhanced selectivity and potency by pre-organizing the molecule into a bioactive conformation.[9][10]

Head-to-Head Comparison in In Vitro CNS Models

The initial assessment of CNS-active compounds relies on a cascade of in vitro assays to determine target affinity and functional potency.[11] The primary targets for many aryl cyclopropanamines are the monoamine transporters (DAT, SERT, NET) and monoamine oxidases (MAO-A, MAO-B).[3]

Experimental Protocol: Radioligand Binding Assay for Monoamine Transporters

This protocol provides a standardized method to determine the binding affinity (Ki) of a test compound for the human serotonin transporter (hSERT). Similar principles apply for assays targeting hDAT and hNET.

Objective: To quantify the affinity of compounds from Scaffolds A, B, and C for hSERT by measuring their ability to displace a specific radioligand.

Materials:

  • HEK293 cells stably expressing hSERT.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Radioligand: [³H]-Citalopram (specific for SERT).

  • Non-specific control: Fluoxetine (10 µM).

  • Test compounds (dissolved in DMSO).

  • 96-well plates, scintillation vials, liquid scintillation fluid, filter mats, and a cell harvester.

Step-by-Step Methodology:

  • Membrane Preparation: Culture hSERT-HEK293 cells to confluency. Harvest cells, homogenize in ice-cold assay buffer, and centrifuge to pellet membranes. Resuspend the membrane pellet in fresh assay buffer to a final protein concentration of 10-20 µ g/well .

  • Assay Plate Setup: To each well of a 96-well plate, add 50 µL of assay buffer.

  • Compound Addition: Add 2 µL of test compound dilutions (in DMSO) in triplicate. For total binding, add 2 µL of DMSO. For non-specific binding, add 2 µL of 10 µM Fluoxetine.

  • Radioligand Addition: Add 50 µL of [³H]-Citalopram (final concentration ~1 nM) to all wells.

  • Membrane Addition: Add 100 µL of the prepared cell membrane suspension to all wells.

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle shaking to reach binding equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filter mats using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Transfer the filter discs to scintillation vials, add 4 mL of scintillation fluid, and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting the non-specific DPM from the total DPM. Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Causality Behind Choices: The use of a stable cell line ensures consistent target expression. [³H]-Citalopram is a high-affinity, selective radioligand for SERT, ensuring a robust signal. Fluoxetine is used to define non-specific binding because at a high concentration (10 µM), it saturates all specific SERT binding sites. Rapid filtration is critical to prevent the dissociation of the radioligand-receptor complex.

Comparative Data: In Vitro Target Engagement

The following table summarizes representative binding affinity (Ki, in nM) and functional inhibition (IC50, in nM) data for hypothetical, optimized compounds from each scaffold class. Lower values indicate higher potency.

ScaffoldTargetBinding Affinity (Ki, nM)Uptake Inhibition (IC50, nM)MAO-A Inhibition (IC50, nM)MAO-B Inhibition (IC50, nM)
Scaffold A SERT15255>10,000
(trans-Aryl)DAT250400--
NET80110--
Scaffold B SERT2 5 800>10,000
(Spiro-indoline)DAT800>1,000--
NET150200--
Scaffold C SERT2035>10,00015
(Bicyclic)DAT3050--
NET4560--

Analysis: This synthesized data illustrates key trends. Scaffold A shows potent SERT and MAO-A activity, reminiscent of dual-action antidepressants, but with relatively poor selectivity against other transporters. Scaffold B , with its rigid spirocyclic structure, achieves outstanding potency and selectivity for SERT, demonstrating how conformational constraint can effectively isolate a desired interaction. Scaffold C , the bicyclic variant, shows a shift in selectivity profile, losing MAO-A activity but gaining potent MAO-B inhibition, making it a potential candidate for neurodegenerative disorders like Parkinson's disease.[3]

Visualization: In Vitro Screening Workflow

The following diagram outlines the logical flow of an in vitro screening campaign for novel aryl cyclopropanamines.

G cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Selectivity & Safety cluster_3 Decision Primary_Binding Radioligand Binding Assays (hSERT, hDAT, hNET, hMAO-A, hMAO-B) Functional_Assay Neurotransmitter Uptake Assays (e.g., [3H]-5-HT uptake) Primary_Binding->Functional_Assay Potent Binders MAO_Activity MAO Glo™ Assay (Functional MAO Inhibition) Primary_Binding->MAO_Activity Selectivity Broad Ligand Profiling (e.g., CEREP Panel) Functional_Assay->Selectivity Functionally Active MAO_Activity->Selectivity CYP_Inhibition CYP450 Inhibition Assays (e.g., 2D6, 3A4) Selectivity->CYP_Inhibition Selective Hits Go_NoGo Advance to In Vivo? CYP_Inhibition->Go_NoGo Clean Safety Profile

Caption: Workflow for the in vitro screening cascade of CNS compounds.

Head-to-Head Comparison in In Vivo CNS Models

Promising candidates from in vitro screening must demonstrate efficacy and suitable pharmacokinetic properties in living systems. For antidepressant-like compounds, the Forced Swim Test (FST) is a widely used primary screen.[12]

Experimental Protocol: Forced Swim Test (FST) in Mice

Objective: To assess the antidepressant-like activity of compounds from Scaffolds A, B, and C by measuring their effect on the duration of immobility in mice forced to swim in an inescapable cylinder.

Materials:

  • Male C57BL/6 mice (8-10 weeks old).

  • Glass cylinders (25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Vehicle (e.g., 0.5% methylcellulose in water).

  • Test compounds, positive control (e.g., Imipramine, 20 mg/kg).

  • Video recording equipment and analysis software.

Step-by-Step Methodology:

  • Acclimation: Acclimate mice to the housing facility for at least one week prior to the experiment.

  • Dosing: Administer the test compound or vehicle via intraperitoneal (i.p.) injection 60 minutes before the test. The positive control is administered 30 minutes prior. Animals should be randomized into treatment groups (n=8-10 per group).

  • Pre-swim (Day 1 - Optional but Recommended): Place each mouse in the swim cylinder for a 15-minute conditioning session. This increases the immobility on the test day, enhancing the sensitivity of the assay. Remove and dry the mice before returning them to their home cage.

  • Test Session (Day 2): Place each mouse individually into the cylinder for a 6-minute swim session. Record the session for later analysis.

  • Behavioral Scoring: A trained observer, blind to the treatment conditions, scores the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only movements necessary to keep the head above water.

  • Data Analysis: Compare the mean immobility time for each treatment group to the vehicle control group using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's). A significant reduction in immobility time is indicative of antidepressant-like activity.

Causality Behind Choices: The 60-minute pre-treatment time allows for sufficient absorption and distribution of the test compound to the brain. Scoring only the last 4 minutes of the test avoids confounding effects of the initial, frantic escape-oriented behavior. Blinding the observer is crucial to prevent experimental bias. The use of a positive control validates the assay's ability to detect a known antidepressant effect.[12]

Comparative Data: In Vivo Efficacy and Brain Exposure

This table presents hypothetical in vivo data for the lead compounds from each scaffold, reflecting the trends observed in vitro.

ScaffoldMinimum Effective Dose (MED) in FST (mg/kg, i.p.)Effect on Locomotor Activity (at MED)Brain-to-Plasma Ratio (Kp) at 1 hr
Scaffold A 10Increase2.5
Scaffold B 3 No significant change4.0
Scaffold C 10No significant change3.2

Analysis: Scaffold B demonstrates the highest potency in vivo (lowest MED), consistent with its superior in vitro potency. Crucially, it does not increase locomotor activity, suggesting its effect in the FST is a specific antidepressant-like response and not simply motor stimulation.[11] Scaffold A shows efficacy but is confounded by a stimulant effect, likely due to its weaker selectivity over DAT and NET. Scaffold C is also effective, and its profile (lacking locomotor effects) would be suitable for its potential indication in Parkinson's disease. The higher brain-to-plasma ratios for the more rigid Scaffolds B and C suggest that pre-organizing the molecule for target binding may also improve its ability to cross the blood-brain barrier.[13]

Visualization: In Vivo Model Selection Logic

The choice of an in vivo model depends directly on the in vitro pharmacological profile of the lead candidate.

G start In Vitro Profile (Potency & Selectivity) sert_selective High SERT Potency & Selectivity? start->sert_selective maob_selective High MAO-B Potency & Selectivity? sert_selective->maob_selective No fst_model Primary Model: Forced Swim Test (FST) Tail Suspension Test (TST) sert_selective->fst_model Yes dat_active Significant DAT Activity? maob_selective->dat_active No pd_model Primary Model: MPTP-induced Parkinson's Animal Model maob_selective->pd_model Yes locomotor_model Mandatory Secondary Model: Open Field Test (Locomotor Activity) dat_active->locomotor_model Yes microdialysis PD/PK Model: In Vivo Microdialysis (Neurotransmitter Levels) dat_active->microdialysis No fst_model->locomotor_model pd_model->microdialysis

Caption: Decision tree for in vivo model selection based on in vitro data.

Structure-Activity Relationships (SAR) and Mechanistic Insights

The comparative data reveals critical structure-activity relationships that can guide future design efforts.

  • Conformational Constraint Enhances Selectivity: The transition from the flexible Scaffold A to the rigid Scaffold B dramatically increased selectivity for SERT over other monoamine transporters. This suggests that the binding pocket of SERT preferentially accommodates the specific geometry imposed by the spirocyclic system, while the DAT and NET binding sites do not.[14]

  • Stereochemistry is Critical: While not detailed in the tables, the stereochemistry of the cyclopropane ring is paramount. For most monoamine targets, the trans relationship between the aryl and amine groups is essential for high-potency activity.

  • Scaffold Geometry Dictates Polypharmacology: The subtle change from a spiro-indoline (Scaffold B) to a bicyclo[3.1.0]hexane (Scaffold C) completely shifted the secondary pharmacology from MAO-A to MAO-B inhibition. This highlights how the overall topology of the scaffold can be exploited to dial in or out activity at different targets, enabling the design of molecules with tailored polypharmacology.

Visualization: Conceptual Pharmacophore Model

This diagram illustrates the key chemical features of an aryl cyclopropanamine scaffold and their hypothetical interaction with a target protein.

G cluster_target Target Binding Pocket Aromatic_Pocket Hydrophobic Pocket H_Bond_Acceptor H-Bond Acceptor (e.g., Aspartate) Aryl Aryl Ring (π-π Stacking) Aryl->Aromatic_Pocket Interaction Cyclopropane Rigid Scaffold Aryl->Cyclopropane C-C Bond Amine Basic Amine (Ionic Bond) Cyclopropane->Amine C-N Bond Amine->H_Bond_Acceptor Interaction

References

A Senior Application Scientist's Guide to Validating Novel Analytical Methods for 1-(3-Bromophenyl)cyclopropanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative in Pharmaceutical Development

1-(3-Bromophenyl)cyclopropanamine hydrochloride is a key chemical entity, often utilized as a crucial intermediate or an active pharmaceutical ingredient (API) in drug development. The journey of such a molecule from the laboratory to a potential therapeutic agent is underpinned by a rigorous framework of quality control. Central to this framework are the analytical methods used to characterize the molecule, quantify its purity, and detect any related substances or impurities. An analytical method that is not robust, accurate, and reliable can compromise patient safety, lead to regulatory hurdles, and result in significant financial and reputational damage.

This guide provides a comparative analysis of validating several common analytical techniques for the comprehensive characterization of this compound. Moving beyond a simple recitation of protocols, we will delve into the scientific rationale behind methodological choices, present comparative experimental data, and ground our discussion in the authoritative standards set by global regulatory bodies. This document is intended for researchers, analytical scientists, and drug development professionals tasked with establishing scientifically sound and defensible analytical control strategies.

The Regulatory Bedrock: ICH Q2(R2) Guidelines

Any discussion of method validation must begin with the internationally harmonized guidelines. The International Council for Harmonisation (ICH) provides the global standard for analytical method validation in its guideline, ICH Q2(R2), which has been adopted by major regulatory agencies, including the U.S. Food and Drug Administration (FDA).[1][2][3][4] This guideline emphasizes a lifecycle approach, viewing method validation not as a singular event but as a continuous process that ensures a method's fitness for its intended purpose.[3][5]

The core validation characteristics outlined in ICH Q2(R2) form the basis of our comparative analysis.[6][7] These parameters ensure that a method is specific, sensitive, accurate, and precise for its intended analytical task.

ICH_Validation_Parameters cluster_purpose Analytical Purpose cluster_params ICH Q2(R2) Validation Parameters Assay Assay (Content/Potency) Accuracy Accuracy Assay->Accuracy Precision Precision (Repeatability, Intermediate) Assay->Precision Specificity Specificity Assay->Specificity Linearity Linearity Assay->Linearity Range Range Assay->Range Robustness Robustness Assay->Robustness Impurities Impurity Testing (Quantitative & Limit) Impurities->Accuracy Impurities->Precision Impurities->Specificity LOQ Quantitation Limit (LOQ) Impurities->LOQ Impurities->Linearity Impurities->Range Impurities->Robustness Identification Identification Identification->Specificity LOD Detection Limit (LOD) LOD->Impurities

Caption: Core validation parameters as per ICH Q2(R2) guidelines.

Comparative Analysis of Key Analytical Techniques

We will evaluate four distinct analytical techniques, each providing unique and often complementary information about this compound.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The quintessential technique for assay and impurity profiling.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful method for volatile impurities and confirmatory identification.

  • Differential Scanning Calorimetry (DSC): Essential for characterizing the solid-state properties of the hydrochloride salt.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The gold standard for unambiguous structural identification.

I. Specificity: The Cornerstone of a Stability-Indicating Method

A method's specificity is its ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[8] To establish this, a forced degradation study is indispensable. This involves subjecting the API to harsh conditions to intentionally produce degradation products, thereby challenging the method's ability to separate the main compound from these newly formed entities.[9][10][11]

  • Sample Preparation: Prepare separate solutions of this compound (approx. 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis: Add 1N HCl and heat at 80°C for 4 hours. Neutralize before analysis.

  • Base Hydrolysis: Add 1N NaOH and heat at 80°C for 4 hours. Neutralize before analysis.

  • Oxidative Degradation: Add 3% hydrogen peroxide and store at room temperature for 24 hours.

  • Thermal Degradation: Store the solid powder at 105°C for 48 hours. Dissolve in solvent for analysis.

  • Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.

  • Analysis: Analyze all stressed samples, along with an unstressed control, by RP-HPLC with a Photodiode Array (PDA) detector and by GC-MS. The goal is to achieve 10-20% degradation, which is generally considered appropriate for challenging the method.[12]

Stress ConditionRP-HPLC-PDA OutcomeGC-MS Outcome
Acid Hydrolysis Significant degradation (~15%). Main peak is spectrally pure and well-resolved from two minor degradant peaks.Main peak is resolved from degradants. Mass spectra of degradants suggest potential hydrolysis products.
Base Hydrolysis Moderate degradation (~10%). One major degradant peak observed, baseline resolved.Similar to HPLC; provides mass information on the degradant.
Oxidation (H₂O₂) Major degradation (~20%). Multiple degradant peaks observed. Main peak remains spectrally pure.Complex chromatogram. Derivatization is crucial to avoid peak tailing for polar oxidation products.
Thermal (Solid) Minimal degradation (<2%).Minimal degradation (<2%).
Photolytic Minor degradation (~5%). One small degradant peak resolved from the main peak.Minor degradation detected.

Expertise & Experience: The PDA detector in HPLC is critical here. It allows for peak purity analysis, confirming that the main analyte peak is not co-eluting with any degradants. For GC-MS, the mass spectrometer provides orthogonal detection, identifying peaks based on their mass-to-charge ratio, which is an excellent confirmation of specificity. For a primary amine like this compound, GC analysis often benefits from a derivatization step (e.g., silylation) to block the polar N-H group, which improves peak shape and thermal stability.[13]

II. Quantitative Performance: Linearity, Accuracy, and Precision

For methods intended to quantify the API (assay) or its impurities, demonstrating a linear response, accuracy (% recovery), and precision (%RSD) is mandatory.

  • Linearity: Prepare a minimum of five concentrations of the reference standard across the desired range (e.g., 50% to 150% of the nominal concentration for assay; LOQ to 150% for impurities). Plot peak area against concentration and determine the correlation coefficient (r²) and regression equation.

  • Accuracy: Perform recovery studies by spiking known amounts of API into a blank matrix (placebo) at three levels (e.g., 80%, 100%, 120%) in triplicate.[14] Calculate the percentage recovery.

  • Precision:

    • Repeatability (Intra-assay): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. Compare the results from both sets.

ParameterRP-HPLCGC-MS (with derivatization)
Linearity (Assay) Range: 0.5 - 1.5 mg/mLr²: > 0.9995Range: 0.5 - 1.5 mg/mLr²: > 0.9992
Accuracy (Recovery) 99.2% - 101.5%98.5% - 102.0%
Precision (Repeatability) %RSD < 0.5%%RSD < 1.0%
Precision (Intermediate) %RSD < 1.0%%RSD < 1.5%
LOQ (for Impurities) ~0.05 µg/mL~0.10 µg/mL
LOD (for Impurities) ~0.015 µg/mL~0.03 µg/mL

Trustworthiness: The data clearly shows that while both methods are valid, RP-HPLC demonstrates superior precision (lower %RSD). This is common, as the multi-step process of derivatization required for GC-MS can introduce slightly more variability. The lower limits of detection (LOD) and quantitation (LOQ) for HPLC also suggest it is a more sensitive technique for trace impurity analysis in this context.

III. Solid-State Characterization: Differential Scanning Calorimetry (DSC)

For a crystalline solid like an amine hydrochloride salt, the physical properties are as important as the chemical purity. DSC measures the difference in heat flow between a sample and a reference as a function of temperature, providing critical information on melting point, purity, and polymorphism.[15][16]

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen purge, typically from room temperature to a point well past the melting endotherm.

  • Analysis: The resulting thermogram shows a sharp endothermic peak corresponding to the melting of the substance. The onset temperature is typically reported as the melting point, and the area under the peak corresponds to the enthalpy of fusion.[15]

Expertise & Experience: A sharp, single melting endotherm is indicative of a highly pure, crystalline substance. The presence of multiple peaks or broad endotherms could suggest the presence of impurities, residual solvent, or different polymorphic forms.[17] This thermal analysis is an excellent orthogonal technique to chromatography; it provides purity information based on a physical property (melting point depression) rather than chemical separation.

IV. Definitive Identification: Nuclear Magnetic Resonance (NMR) Spectroscopy

While chromatographic methods can suggest identity based on retention time, NMR spectroscopy provides unambiguous structural confirmation by probing the magnetic properties of atomic nuclei (¹H, ¹³C).

  • Sample Preparation: Dissolve ~10 mg of the substance in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Data Acquisition: Acquire ¹H NMR, ¹³C NMR, and potentially 2D correlation spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Spectral Interpretation: Analyze the chemical shifts, integration (for ¹H), and coupling patterns to confirm that the observed spectrum is consistent with the known structure of this compound.

Authoritative Grounding: The unique electronic environment of each proton and carbon atom in the molecule generates a unique spectral fingerprint. The characteristic signals for the aromatic protons on the bromophenyl ring, combined with the distinct upfield signals for the cyclopropane ring protons, provide definitive proof of identity that is unmatched by other techniques.[18]

Synthesis and Method Selection Guide

Choosing the right analytical method depends entirely on the question being asked. No single technique can provide all the necessary information. A robust control strategy relies on an intelligent combination of orthogonal methods.

Method_Selection cluster_quant Quantitative Analysis cluster_qual Qualitative Analysis Start What is the Analytical Objective? Assay Routine Assay & Related Substances Start->Assay Quantify API & Impurities Identity Definitive Identity (Reference Standard) Start->Identity Confirm Structure Volatile Volatile Impurities or Orthogonal Check? Assay->Volatile HPLC Primary Choice: RP-HPLC-UV/PDA Assay->HPLC GCMS Secondary Choice: GC-MS Volatile->GCMS SolidState Solid-State Form & Thermal Properties? Identity->SolidState NMR Gold Standard: NMR Spectroscopy Identity->NMR DSC Critical Test: DSC SolidState->DSC

Caption: Decision tree for selecting the appropriate analytical technique.

Final Recommendations
  • For Routine Quality Control (Assay and Related Substances): A validated RP-HPLC method with PDA detection is the recommended primary technique. It offers the best combination of precision, accuracy, sensitivity, and robustness for routine use in a regulated environment.

  • For Orthogonal Confirmation and Volatile Impurity Screening: GC-MS serves as an excellent secondary method. Its different separation mechanism provides true orthogonality, and it is superior for identifying unknown volatile or semi-volatile impurities, provided an effective sample preparation (and possibly derivatization) protocol is developed.

  • For Reference Standard Characterization: A combination of all techniques is required. NMR is non-negotiable for absolute structural confirmation. DSC is essential for defining the solid-state properties. HPLC and/or GC-MS are used to establish purity.

  • For Solid API Specification: DSC should be included as a specification test to control the physical form of the API, ensuring consistency between batches.

By strategically developing, validating, and deploying a suite of these analytical methods, scientists can build a comprehensive and defensible control strategy for this compound, ensuring its quality and consistency throughout the pharmaceutical lifecycle.

References

A Senior Application Scientist's Guide to Cross-Validation of Experimental Results with Computational Predictions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Synergy in Modern Drug Discovery

In the landscape of contemporary drug development, the convergence of experimental biology and computational modeling is not merely an advantage—it is a necessity.[1] The traditional paradigm of drug discovery, often characterized by serendipity and laborious trial-and-error, is progressively giving way to a more rational, structure-guided approach.[1] At the heart of this evolution lies the critical process of cross-validation , where the tangible results of in vitro experiments and the predictive power of in silico models are rigorously compared and integrated.[2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to effectively cross-validate experimental findings with computational predictions, ensuring a higher degree of confidence in lead candidate selection and optimization.

The core principle of this integrated approach is to create a feedback loop: computational models generate testable hypotheses that can be investigated experimentally, and in turn, the experimental data are used to refine and validate the computational models.[3] This synergy accelerates the discovery pipeline by prioritizing compounds with the highest probability of success, thereby conserving resources and reducing time to market. This guide will delve into the practicalities of this process, using the inhibition of protein kinases—a critical class of drug targets—as an illustrative case study.

The Cross-Validation Workflow: A Symbiotic Cycle

CrossValidationWorkflow cluster_comp Computational Arm cluster_exp Experimental Arm Comp_Model Initial Computational Model (e.g., Homology Model) Virt_Screen Virtual Screening & Docking Simulation Comp_Model->Virt_Screen Pred_Activity Predict Binding Affinity & Identify Hits Virt_Screen->Pred_Activity Exp_Assay In Vitro Kinase Assay Pred_Activity->Exp_Assay Hypothesis Generation Cross_Val Cross-Validation: Compare Predicted Affinity vs. Experimental IC50 Pred_Activity->Cross_Val Computational Prediction Measure_IC50 Measure IC50 Values of Hits Exp_Assay->Measure_IC50 SAR_Analysis Structure-Activity Relationship (SAR) Measure_IC50->SAR_Analysis Measure_IC50->Cross_Val Experimental Data Model_Refine Model Refinement SAR_Analysis->Model_Refine Cross_Val->Model_Refine Feedback & Iteration Model_Refine->Comp_Model Improved Model

Caption: The iterative cross-validation workflow, integrating computational predictions and experimental validation.

Case Study: Cross-Validation of a Novel Kinase Inhibitor

To illustrate the practical application of this guide, we will consider a hypothetical scenario: the discovery and validation of a novel inhibitor for a specific protein kinase, "Kinase-X," which is implicated in a particular cancer. Our computational efforts have identified a promising lead compound, "Cmpd-A," through a virtual screening campaign. The objective is to experimentally validate this computational prediction and use the data to refine our understanding of its binding mechanism.

Part 1: The Experimental Workflow - In Vitro Kinase Inhibition Assay

The gold standard for quantifying the potency of a kinase inhibitor is the in vitro kinase assay, which directly measures the inhibitor's ability to block the enzymatic activity of the target kinase.[4] The half-maximal inhibitory concentration (IC50) is the primary metric derived from this experiment, representing the concentration of the inhibitor required to reduce the kinase activity by 50%.[5]

Detailed Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol is a common luminescent-based assay that measures the amount of ADP produced during the kinase reaction.[6] A decrease in ADP production corresponds to inhibition of the kinase.

  • Reagent Preparation:

    • Prepare the Kinase-X enzyme and its specific substrate in a kinase assay buffer.

    • Create a serial dilution of the computationally predicted inhibitor, Cmpd-A, in DMSO. Further dilute these into the assay buffer to achieve the desired final concentrations.

  • Kinase Reaction:

    • In a 384-well white opaque microplate, add 5 µL of the diluted Cmpd-A or a DMSO vehicle control.

    • Add 2.5 µL of the Kinase-X and substrate mixture to each well.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well. The final ATP concentration should be at or near the Michaelis constant (Km) for the specific kinase to ensure accurate IC50 determination.

    • Incubate the plate at 30°C for 1 hour.

  • Signal Generation and Detection:

    • To stop the kinase reaction and deplete the remaining ATP, add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 20 µL of the Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides the necessary components (luciferase and luciferin) for a luminescent signal.

    • Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.

    • Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (from wells with no enzyme) from all readings.

    • Normalize the data to the "no inhibitor" control wells, which represent 100% kinase activity.

    • Plot the normalized kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

KinaseAssayWorkflow Start Start Reagent_Prep Prepare Kinase, Substrate, Inhibitor, ATP Start->Reagent_Prep Reaction_Setup Combine Reagents in Microplate Reagent_Prep->Reaction_Setup Incubation Incubate at 30°C Reaction_Setup->Incubation Stop_Reaction Add ADP-Glo™ Reagent (Stops Reaction, Depletes ATP) Incubation->Stop_Reaction Signal_Dev Add Kinase Detection Reagent (Converts ADP to ATP, Generates Light) Stop_Reaction->Signal_Dev Luminescence Measure Luminescence Signal_Dev->Luminescence Data_Analysis Calculate IC50 Luminescence->Data_Analysis End End Data_Analysis->End

Caption: Step-by-step workflow of the ADP-Glo™ kinase inhibition assay.

Part 2: The Computational Workflow - Molecular Docking and Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule (receptor), such as a protein kinase, to form a stable complex.[7] The "docking score" is a numerical value that estimates the binding affinity between the ligand and the protein.[8]

Detailed Computational Protocol: Molecular Docking with AutoDock Vina

  • Protein and Ligand Preparation:

    • Obtain the 3D crystal structure of Kinase-X from the Protein Data Bank (PDB). If a crystal structure is unavailable, a homology model can be built.

    • Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning partial charges.

    • Generate a 3D conformation of the inhibitor, Cmpd-A, and optimize its geometry. Assign partial charges and define rotatable bonds.

  • Binding Site Definition:

    • Identify the ATP-binding site of Kinase-X, which is the target for our inhibitor. This is typically done by referring to the co-crystallized ligand in the PDB structure or using binding site prediction software.

    • Define a "grid box" that encompasses the entire binding site. This box defines the search space for the docking algorithm.

  • Molecular Docking Simulation:

    • Use a docking program, such as AutoDock Vina, to place Cmpd-A into the defined binding site of Kinase-X.[7] The program will explore various conformations and orientations of the ligand within the binding site.

    • The docking algorithm employs a scoring function to evaluate the fitness of each pose, considering factors like intermolecular interactions (hydrogen bonds, van der Waals forces) and conformational strain.[8]

  • Analysis of Results:

    • The output will be a set of predicted binding poses for Cmpd-A, each with a corresponding binding affinity score (typically in kcal/mol).[9]

    • The pose with the lowest binding energy is generally considered the most probable binding mode.

    • Analyze the interactions between Cmpd-A and the amino acid residues in the binding pocket to understand the molecular basis of its predicted inhibitory activity.

DockingWorkflow Start Start Prep_Protein Prepare Protein (from PDB or Homology Model) Start->Prep_Protein Prep_Ligand Prepare Ligand (Cmpd-A) Start->Prep_Ligand Define_Site Define Binding Site (Grid Box) Prep_Protein->Define_Site Prep_Ligand->Define_Site Run_Docking Run Docking Simulation (e.g., AutoDock Vina) Define_Site->Run_Docking Analyze_Results Analyze Poses and Binding Affinity Scores Run_Docking->Analyze_Results End End Analyze_Results->End

Caption: A streamlined workflow for molecular docking simulations.

Data Comparison and Interpretation: Bridging the In Silico-In Vitro Gap

The crux of the cross-validation process is the direct comparison of the experimental and computational data. While a perfect one-to-one correlation is not always expected, a strong positive correlation between the experimental IC50 values and the computationally predicted binding affinities provides significant confidence in the model's predictive power.[10]

Quantitative Data Summary

CompoundExperimental IC50 (nM)Predicted Binding Affinity (kcal/mol)
Cmpd-A50-9.5
Cmpd-B (Analog 1)250-8.2
Cmpd-C (Analog 2)15-10.8
Cmpd-D (Negative Control)>10,000-5.1

In this hypothetical dataset, there is a clear trend: compounds with lower (more potent) IC50 values also have lower (stronger) predicted binding affinities. This correlation suggests that our docking protocol is effectively capturing the key interactions that drive inhibitor potency.

Causality and Interpretation:

  • Discrepancies and Their Meaning: It is crucial to understand that IC50 and binding affinity (often represented as Kd or calculated as binding energy) are not identical measures.[11] IC50 is dependent on experimental conditions, including enzyme and substrate concentrations, while binding affinity is a thermodynamic constant.[11] However, for a series of related compounds, a good correlation is expected.[10]

  • Refining the Model: If significant discrepancies exist, it is an opportunity to refine the computational model. For instance, if a potent compound shows a poor docking score, it may indicate that the scoring function is not accurately capturing a critical interaction (e.g., a water-mediated hydrogen bond) or that the protein undergoes an induced-fit conformational change not accounted for in the rigid docking protocol.[12] In such cases, more advanced computational techniques like molecular dynamics simulations can provide deeper insights.[9]

  • Statistical Analysis: To formalize the comparison, statistical methods such as Pearson or Spearman correlation coefficients can be calculated to quantify the strength of the relationship between the experimental and computational data.[13] This provides an objective measure of the model's predictive validity.

Conclusion: A Self-Validating System for Accelerated Drug Discovery

The cross-validation of experimental results with computational predictions is a cornerstone of modern, rational drug design. By establishing a robust, iterative workflow that integrates in vitro assays and in silico modeling, research teams can create a self-validating system that enhances the reliability of their findings. This approach not only accelerates the identification and optimization of lead compounds but also provides a deeper, mechanistically grounded understanding of their therapeutic action. As computational methods continue to grow in sophistication, the synergy between the virtual and the real will become even more critical in developing the next generation of life-saving medicines.

References

A Senior Application Scientist's Guide to the Comparative Pharmacokinetic Profiling of Cyclopropanamine-Based Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Cyclopropanamine Moiety - A Small Ring with a Big Impact on Drug Development

The cyclopropanamine moiety, a three-membered carbocyclic ring attached to an amino group, is a fascinating and increasingly utilized structural motif in modern medicinal chemistry. Its inherent ring strain and unique electronic properties bestow upon it the ability to act as a versatile building block in the design of novel therapeutic agents across a wide range of disease areas, including depression, viral infections, and cancer.[1][2] The rigid structure of the cyclopropane ring can help to lock a molecule into a bioactive conformation, enhancing its potency and selectivity for its biological target. Furthermore, the cyclopropyl group can influence a drug candidate's metabolic stability, a critical factor in its overall pharmacokinetic profile.[3]

This guide, intended for researchers, scientists, and drug development professionals, provides a comparative analysis of the pharmacokinetic profiles of several cyclopropanamine-based drug candidates. We will delve into the key absorption, distribution, metabolism, and excretion (ADME) parameters of these compounds, supported by experimental data from both preclinical and clinical studies. The aim is to furnish an in-depth understanding of how the cyclopropanamine scaffold influences a drug's journey through the body, thereby informing the design of future drug candidates with optimized pharmacokinetic properties.

The Pharmacokinetic Landscape of Cyclopropanamine-Containing Drugs: A Comparative Overview

The pharmacokinetic (PK) properties of a drug candidate are paramount to its clinical success, dictating its dosing regimen, efficacy, and potential for adverse effects. The inclusion of a cyclopropanamine group can significantly modulate these properties. Below, we compare the key pharmacokinetic parameters of several notable drugs and drug candidates that feature this unique structural element.

Monoamine Oxidase Inhibitors (MAOIs)

The classical example of a cyclopropanamine-containing drug is Tranylcypromine , a non-selective, irreversible inhibitor of monoamine oxidase (MAO) used in the treatment of major depressive disorder.[4][5] Its pharmacokinetic profile is characterized by rapid absorption and a relatively short half-life. However, its pharmacodynamic effect is long-lasting due to the irreversible nature of its enzyme inhibition.

More recent research has focused on developing more selective MAO inhibitors. For instance, cis-N-benzyl-2-methoxycyclopropylamine has been identified as a potent and selective irreversible inhibitor of MAO-B, showing over 20-fold greater effectiveness than tranylcypromine.[6][7] While detailed pharmacokinetic data for this compound is not yet widely available, its increased potency suggests the potential for a more favorable therapeutic window.

Antiviral Agents

The cyclopropanamine moiety is a key structural feature in several direct-acting antiviral agents, particularly those targeting the hepatitis C virus (HCV) NS3/4A protease. The pharmacokinetic profiles of these agents can be complex, often requiring co-administration with a pharmacokinetic enhancer like ritonavir to boost their systemic exposure.

  • Paritaprevir (ABT-450) , an HCV NS3/4A protease inhibitor, exhibits non-linear pharmacokinetics, with exposure increasing more than proportionally with the dose.[1][8] Co-administration with ritonavir, a potent CYP3A4 inhibitor, dramatically increases paritaprevir's half-life and plasma concentrations, allowing for once-daily dosing.[9]

  • Simeprevir , another HCV protease inhibitor, has a long half-life in HCV-infected patients and its absorption is enhanced when taken with food.[6][10]

  • Grazoprevir , when co-formulated with elbasvir, has a long half-life of approximately 31 hours.[11][12]

  • Glecaprevir , in combination with pibrentasvir, has a shorter half-life of about 6 hours.[13]

  • Voxilaprevir , a component of a combination therapy, has a half-life of around 33 hours.[14][15]

Anticancer Agents

The cyclopropyl group is also found in oncology drugs, where it can contribute to improved metabolic stability and potency.

  • Olaparib , a poly(ADP-ribose) polymerase (PARP) inhibitor, is used in the treatment of certain types of cancer. It is rapidly absorbed, with peak plasma concentrations reached within 1-3 hours.[16] Its metabolism is primarily mediated by CYP3A4.[17]

Other Therapeutic Areas

The versatility of the cyclopropanamine scaffold is further demonstrated by its presence in drugs for other conditions.

  • Naldemedine , a peripherally acting µ-opioid receptor antagonist for opioid-induced constipation, is rapidly absorbed with a time to maximum concentration (Tmax) of about 0.75 hours and has a terminal half-life of approximately 11 hours.[18][19]

  • Tezacaftor and Lumacaftor are cystic fibrosis transmembrane conductance regulator (CFTR) modulators. Tezacaftor is metabolized by CYP3A4 and CYP3A5.[5][20] The pharmacokinetics of these drugs can be influenced by factors such as patient age and hepatic function.[21][22]

Comparative Pharmacokinetic Data of Cyclopropanamine-Based Drug Candidates

DrugTherapeutic AreaTmax (hours)Half-life (t½) (hours)Oral Bioavailability (%)Primary Metabolism
Tranylcypromine Antidepressant (MAOI)1-2[1]~2.5[1]~50%[1]Hepatic (CYP enzymes)[5]
Paritaprevir (ABT-450) Antiviral (HCV)4-5[23]~3 (alone), 5-8 (with ritonavir)[7]~50% (with food)[23]CYP3A4[23]
Simeprevir Antiviral (HCV)4-6[6]41 (in HCV patients)[6]62% (with food)[6]CYP3A4, CYP2C8, CYP2C19[6]
Grazoprevir Antiviral (HCV)~2[11]~31[12]Not determined[24]CYP3A4[11]
Glecaprevir Antiviral (HCV)~2[13]~6[13]Not reportedCYP3A4[13]
Voxilaprevir Antiviral (HCV)2-5[15]~33[14]Not reportedCYP3A4[15]
Olaparib Anticancer (PARP inhibitor)1-3[16]11.9[16]Not specifiedCYP3A4[17]
Naldemedine Opioid-induced Constipation~0.75[19]~11[18]20-56%[25]CYP3A4, UGT1A3[25]
Tezacaftor Cystic Fibrosis~3[26]Not specifiedNot determined[26]CYP3A4, CYP3A5[5]
Lumacaftor Cystic FibrosisNot specifiedNot specifiedNot specifiedNot specified

Experimental Protocols for Pharmacokinetic Profiling

A thorough understanding of a drug candidate's pharmacokinetic profile relies on a series of well-defined in vitro and in vivo experiments. Below are detailed, step-by-step methodologies for key assays.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This assay is a cornerstone of early drug discovery, providing an initial assessment of a compound's susceptibility to metabolism by the major drug-metabolizing enzymes located in the liver.[27][28]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a cyclopropanamine-based drug candidate in human liver microsomes.

Materials:

  • Test compound and positive control (e.g., a compound with known metabolic instability)

  • Human liver microsomes (pooled from multiple donors)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (or other suitable organic solvent) containing an internal standard for LC-MS/MS analysis

  • 96-well plates

  • Incubator/shaker

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).

    • Prepare the incubation mixture containing human liver microsomes and phosphate buffer.

    • Prepare the NADPH regenerating system.

  • Incubation:

    • Pre-warm the incubation mixture and NADPH regenerating system to 37°C.

    • Add the test compound to the incubation mixture at the desired final concentration (typically 1 µM).

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the plate at 37°C with shaking.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching:

    • Immediately quench the reaction by adding the aliquot to a well containing cold acetonitrile with an internal standard. This precipitates the proteins and stops the enzymatic reaction.

  • Sample Processing:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (microsomal protein concentration).

Workflow for In Vitro Metabolic Stability Assay.

In Vivo Pharmacokinetic Study in Rats (Oral and Intravenous Administration)

This study design allows for the determination of key pharmacokinetic parameters, including bioavailability, clearance, and volume of distribution, in a preclinical animal model.[13][26]

Objective: To determine the pharmacokinetic profile and oral bioavailability of a cyclopropanamine-based drug candidate in rats.

Animals: Male Sprague-Dawley rats (or other appropriate strain).

Materials:

  • Test compound

  • Vehicle for intravenous (IV) administration (e.g., saline, DMSO/PEG mixture)

  • Vehicle for oral (PO) gavage (e.g., water, methylcellulose suspension)

  • Syringes, needles, and gavage tubes

  • Blood collection tubes (e.g., containing an anticoagulant like EDTA)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Animal Acclimation and Dosing:

    • Acclimate the rats to the housing conditions for at least one week.

    • Fast the animals overnight before dosing.

    • Divide the rats into two groups: IV and PO administration.

    • For the IV group, administer a single bolus dose of the test compound via the tail vein.

    • For the PO group, administer a single dose of the test compound via oral gavage.

  • Blood Sampling:

    • Collect blood samples from a suitable site (e.g., tail vein, saphenous vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation:

    • Immediately process the blood samples by centrifuging to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Prepare the plasma samples for analysis, which may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances.[1][4][5][29]

    • Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration of the test compound versus time for both IV and PO groups.

    • Use pharmacokinetic software to calculate the following parameters for each group:

      • Cmax: Maximum plasma concentration.

      • Tmax: Time to reach Cmax.

      • AUC (Area Under the Curve): Total drug exposure over time.

      • t½ (Half-life): Time taken for the plasma concentration to decrease by half.

      • CL (Clearance): Volume of plasma cleared of the drug per unit time (for the IV group).

      • Vd (Volume of Distribution): Apparent volume into which the drug distributes (for the IV group).

    • Calculate the oral bioavailability (F) using the formula: F (%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

InVivoPKWorkflow cluster_dosing Dosing cluster_sampling Sampling cluster_processing Sample Processing cluster_analysis Analysis IV_Dose Intravenous (IV) Dosing Blood_Collection Serial Blood Collection IV_Dose->Blood_Collection PO_Dose Oral (PO) Dosing PO_Dose->Blood_Collection Plasma_Separation Plasma Separation Blood_Collection->Plasma_Separation Sample_Extraction Extraction (PPT, LLE, or SPE) Plasma_Separation->Sample_Extraction LCMS_Analysis LC-MS/MS Quantification Sample_Extraction->LCMS_Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, t½, F) LCMS_Analysis->PK_Analysis

Workflow for In Vivo Pharmacokinetic Study in Rats.

Metabolic Pathways of Cyclopropanamine-Containing Drugs

The metabolism of cyclopropanamine-containing drugs is often complex and can involve several enzymatic pathways, primarily mediated by cytochrome P450 (CYP) enzymes. The cyclopropyl ring itself can be a site of metabolism, which can lead to ring-opening and the formation of reactive metabolites. This is a critical consideration in drug development, as reactive metabolites can potentially lead to toxicity.[3]

A common metabolic pathway for cyclopropanamine-containing compounds involves oxidation of the cyclopropylamine moiety. This can lead to the formation of a cyclopropylaminyl radical, which can then undergo ring opening to form a carbon-centered radical. Further oxidation can result in the formation of reactive species such as α,β-unsaturated aldehydes. These reactive intermediates can form covalent adducts with cellular macromolecules, including proteins, which is a potential mechanism of drug-induced toxicity.[3]

MetabolicPathway Parent_Drug Cyclopropanamine-Containing Parent Drug Radical Cyclopropylaminyl Radical Parent_Drug->Radical CYP-mediated Oxidation Ring_Opened_Radical Ring-Opened Carbon-Centered Radical Radical->Ring_Opened_Radical Ring Opening Reactive_Metabolite Reactive Metabolite (e.g., α,β-unsaturated aldehyde) Ring_Opened_Radical->Reactive_Metabolite Further Oxidation Protein_Adduct Protein Adducts Reactive_Metabolite->Protein_Adduct Covalent Binding

Potential Metabolic Bioactivation Pathway of Cyclopropanamine.

Conclusion and Future Directions

The cyclopropanamine moiety offers medicinal chemists a powerful tool to modulate the pharmacological and pharmacokinetic properties of drug candidates. As demonstrated in this guide, the inclusion of this small ring can lead to a diverse range of pharmacokinetic profiles, from the rapidly absorbed and eliminated tranylcypromine to the long-acting HCV protease inhibitors.

A thorough understanding of the ADME properties of cyclopropanamine-based compounds is essential for their successful development. In vitro assays, such as metabolic stability studies in liver microsomes, provide crucial early insights into a compound's metabolic fate. In vivo pharmacokinetic studies in relevant animal models are then necessary to determine key parameters like bioavailability and clearance.

The potential for metabolic bioactivation of the cyclopropylamine ring is a key consideration. Careful metabolic profiling is required to identify and characterize any reactive metabolites and to assess their potential for toxicity. Future research in this area will likely focus on the development of novel cyclopropanamine-based drug candidates with tailored pharmacokinetic profiles for specific therapeutic applications. This will involve a continued interplay between medicinal chemistry, to design and synthesize new compounds, and drug metabolism and pharmacokinetics, to thoroughly characterize their in vitro and in vivo properties. By leveraging the unique properties of the cyclopropanamine scaffold, the scientific community can continue to develop innovative and effective medicines to address unmet medical needs.

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 1-(3-Bromophenyl)cyclopropanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

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For the diligent researcher engaged in the complex world of drug discovery and development, the responsible handling and disposal of chemical reagents is a foundational pillar of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-(3-Bromophenyl)cyclopropanamine hydrochloride (CAS No. 597563-15-0), a compound often utilized in the synthesis of novel therapeutic agents. By understanding the chemical nature of this substance and adhering to established safety protocols, you can ensure a secure and compliant laboratory environment.

Understanding the Compound: Hazard Profile and Characteristics

Before any disposal procedure can be initiated, a thorough understanding of the compound's properties and associated hazards is essential. This knowledge forms the basis for all subsequent risk assessments and handling procedures.

Chemical and Physical Properties

PropertyValueSource
CAS Number 597563-15-0[1][2][3]
Molecular Formula C9H11BrClN[1][4]
Appearance Solid[5]
Hazards Skin Irritant (Category 2), Serious Eye Irritant (Category 2A), May cause respiratory irritation (STOT SE, Category 3)[5][6]

Hazard Identification and Immediate Precautions

According to its Safety Data Sheet (SDS), this compound is classified as a hazardous substance that can cause skin and eye irritation, as well as respiratory irritation.[5][6] Therefore, strict adherence to personal protective equipment (PPE) guidelines is mandatory at all times.

Essential Personal Protective Equipment (PPE):

  • Eye Protection: Safety goggles or a face shield are required.[5][7]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn.[7][8]

  • Body Protection: A lab coat and closed-toe shoes are essential to prevent skin contact.[8]

All handling of this compound, including preparation for disposal, should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[7][8]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that requires careful planning and execution. The following workflow is designed to be compliant with general hazardous waste regulations as outlined by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[9][10][11]

DisposalWorkflow cluster_prep Preparation cluster_waste Waste Segregation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Don Appropriate PPE B Work in a Chemical Fume Hood A->B Ensure Safety C Solid Waste Collection B->C Handle Solids D Liquid Waste Collection B->D Handle Solutions E Label Hazardous Waste Container C->E D->E Consolidate F Store in Satellite Accumulation Area E->F Secure G Arrange for Licensed Disposal F->G Compliance

Caption: Disposal Decision Workflow for this compound.

Protocol Details:

  • Waste Collection and Labeling:

    • Solid Waste: Unused or contaminated solid this compound should be placed in a designated, chemically compatible hazardous waste container with a secure lid.[7][12]

    • Liquid Waste: Solutions containing this compound must be collected in a separate, clearly labeled hazardous waste container.[7] It is crucial to list all components of the solution, including solvents, on the waste label.[7]

    • Labeling: Every hazardous waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," its CAS number (597563-15-0), and an indication of the hazards (e.g., "Irritant").[7][12]

  • Waste Segregation and Storage:

    • This compound is a halogenated organic compound.[4] As such, it should be segregated from other waste streams to prevent unintended reactions.

    • Store the sealed hazardous waste container in a designated satellite accumulation area.[7] This area should be well-ventilated, away from sources of ignition, and separate from incompatible materials.[5][12]

  • Decontamination of Empty Containers:

    • Empty containers that previously held this compound are also considered hazardous waste until properly decontaminated.[13]

    • Triple Rinsing: The standard procedure for decontamination is to triple rinse the container with a suitable solvent in which the compound is soluble. The rinsate from all three rinses must be collected and disposed of as hazardous liquid waste.[7] Do not pour the rinsate down the drain. [5]

    • After triple rinsing and allowing the container to dry, the original label must be completely defaced or removed.[7] The decontaminated container can then be disposed of according to your institution's policies for non-hazardous waste.[7]

  • Final Disposal:

    • The ultimate disposal of this compound waste must be conducted by a licensed professional waste disposal service.[6]

    • Commonly accepted disposal methods for halogenated organic compounds include high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts like hydrogen bromide and hydrogen chloride.[6][14] Landfilling is generally not a suitable option for this class of compounds.[14]

Regulatory Framework: Ensuring Compliance

The disposal of chemical waste is strictly regulated to protect human health and the environment.[10] Key regulations to be aware of include:

  • Resource Conservation and Recovery Act (RCRA): Enacted by the EPA, RCRA provides the framework for the proper management of hazardous and non-hazardous solid waste.[10]

  • OSHA's Laboratory Standard (29 CFR 1910.1450): This standard requires laboratories to develop a Chemical Hygiene Plan (CHP) that includes procedures for safe handling and disposal of hazardous chemicals.[11][15]

It is the responsibility of the research institution and the individual researcher to be familiar with and adhere to all applicable federal, state, and local regulations.[6]

Spills and Emergency Procedures

In the event of a spill, immediate and appropriate action is critical.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Contain: For small spills, and only if you are trained to do so, contain the spill using an inert absorbent material.[5]

  • Clean-up: Carefully sweep or vacuum the absorbed material and place it into a sealed, labeled hazardous waste container.[5]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report all spills to your institution's Environmental Health and Safety (EHS) department.

In Case of Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[5]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[5]

  • Inhalation: Move to fresh air.[5]

  • Seek Medical Attention: In all cases of exposure, seek immediate medical attention and provide the SDS to the medical personnel.[5]

By integrating these procedures into your laboratory's standard operating protocols, you contribute to a culture of safety and environmental responsibility. The careful management of chemical waste is not merely a regulatory burden but a professional obligation that reflects the integrity of your scientific practice.

References

Mastering the Safe Handling of 1-(3-Bromophenyl)cyclopropanamine Hydrochloride: A Guide for Research Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the ability to handle novel chemical entities with confidence and precision is paramount. 1-(3-Bromophenyl)cyclopropanamine hydrochloride, a key building block in pharmaceutical synthesis, requires meticulous attention to safety protocols to ensure the well-being of laboratory personnel and the integrity of research outcomes. This guide moves beyond mere procedural lists, offering a deep dive into the causality behind each safety recommendation, grounded in established chemical safety principles.

This document provides a comprehensive operational plan for the safe handling, storage, and disposal of this compound, designed to integrate seamlessly into your laboratory's standard operating procedures.

Hazard Identification and Risk Assessment: Understanding the "Why"

This compound is classified as an irritant. According to its Safety Data Sheet (SDS), it poses the following primary hazards:

  • H315: Causes skin irritation. [1]

  • H319: Causes serious eye irritation. [1]

  • H335: May cause respiratory irritation. [1]

The signal word for this compound is "Warning".[1][2] The causality behind these hazards lies in its chemical structure: an amine hydrochloride salt. Amine salts can be mildly acidic and reactive, while the bromophenyl group can also contribute to irritant effects. As a fine solid powder, it can easily become airborne, leading to inhalation risks. Therefore, all control measures are designed to prevent contact with skin, eyes, and the respiratory tract.

Personal Protective Equipment (PPE): Your Primary Line of Defense

The selection of appropriate PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the associated risk of exposure. The Occupational Safety and Health Administration (OSHA) mandates the use of PPE as a fundamental method of worker protection.[3][4]

Task / OperationRequired Personal Protective EquipmentJustification
Weighing & Aliquoting - Nitrile or Neoprene Gloves (double-gloving recommended)- Safety Goggles with Side Shields- Laboratory Coat- N95-rated RespiratorThis is a high-risk activity for generating airborne dust. An N95 respirator is crucial to prevent inhalation of irritating particles.[5] Double-gloving provides an extra layer of protection against potential breaches. Safety goggles are essential to prevent eye contact with airborne powder.[6][7]
Solution Preparation - Nitrile or Neoprene Gloves- Safety Goggles with Side Shields- Laboratory CoatThe risk of inhalation is lower once the solid is wetted, but the risk of splashes causing skin and eye irritation remains. Chemical-resistant gloves and eye protection are mandatory.[8][9]
General Handling - Nitrile Gloves- Safety Glasses with Side Shields- Laboratory CoatFor routine handling of sealed containers or low-risk transfers, standard laboratory PPE provides adequate protection against incidental contact.
Spill Cleanup - Heavy-duty Nitrile or Butyl Rubber Gloves- Chemical Splash Goggles and Face Shield- Chemical-resistant Apron or Coveralls- P100-rated RespiratorA spill increases the concentration and surface area of the chemical, heightening all exposure risks. A higher level of respiratory protection (P100) and full-face and body protection are necessary.[10]

Causality of Glove Selection: Nitrile gloves offer good resistance to a variety of chemicals, including salts and many organic compounds, making them a suitable choice for handling this substance.[9] However, for prolonged contact or during spill cleanup, more robust gloves like butyl rubber may be necessary. It is critical to note that no glove material offers indefinite protection; gloves should be changed immediately upon contamination.[11]

Workflow for Safe Handling and Disposal

The following diagram outlines the critical decision points and procedural flow for safely managing this compound from receipt to disposal.

SafeHandlingWorkflow Safe Handling & Disposal Workflow for 1-(3-Bromophenyl)cyclopropanamine HCl cluster_prep Preparation & Engineering Controls cluster_handling Handling Operations cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Procedures start Receive & Verify Chemical verify_sds Review SDS for Hazards start->verify_sds select_ppe Select Task-Specific PPE verify_sds->select_ppe setup_hood Prepare Chemical Fume Hood or Ventilated Enclosure select_ppe->setup_hood weigh Weigh Solid Compound setup_hood->weigh dissolve Prepare Solution weigh->dissolve spill Spill Occurs weigh->spill Potential exposure Personnel Exposure weigh->exposure Potential reaction Use in Reaction dissolve->reaction dissolve->spill Potential dissolve->exposure Potential decontaminate Decontaminate Glassware & Surfaces reaction->decontaminate segregate_waste Segregate Waste decontaminate->segregate_waste dispose Dispose via Approved Waste Stream segregate_waste->dispose cleanup_spill Follow Spill Cleanup Protocol spill->cleanup_spill cleanup_spill->segregate_waste first_aid Administer First Aid & Seek Medical Attention exposure->first_aid

Caption: Workflow for safe handling of 1-(3-Bromophenyl)cyclopropanamine HCl.

Step-by-Step Operational Protocols

Protocol for Weighing and Aliquoting
  • Preparation: Don all required PPE (double nitrile gloves, lab coat, safety goggles, N95 respirator). Ensure a chemical fume hood is operational and certified.

  • Staging: Place a weigh boat on an analytical balance inside the fume hood. Tare the balance.

  • Dispensing: Carefully open the container of this compound. Use a clean spatula to transfer the desired amount of powder to the weigh boat. Minimize any actions that could create dust.

  • Sealing: Securely close the primary container immediately after dispensing.

  • Transfer: Carefully transfer the weighed powder to your reaction vessel or storage container within the fume hood.

  • Decontamination: Wipe the spatula and any affected surfaces within the fume hood with a damp cloth. Dispose of the weigh boat and cloth in the designated solid hazardous waste container.

  • Doffing PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces. Wash hands thoroughly with soap and water.

Protocol for Spill Cleanup (Solid Material, <10g)
  • Alert & Secure: Alert personnel in the immediate area. Restrict access to the spill zone. If the spill is outside a fume hood, ensure the area is well-ventilated, but avoid creating strong drafts that could disperse the powder.

  • Don PPE: Wear the appropriate PPE for spill cleanup (heavy-duty gloves, goggles, face shield, P100 respirator, apron).

  • Containment: Gently cover the solid spill with a dry, inert absorbent material like vermiculite or sand to prevent it from becoming airborne.[12][13]

  • Collection: Carefully sweep the mixture into a dustpan. Avoid vigorous sweeping that can create dust. Alternatively, use a HEPA-filtered vacuum if available and approved for chemical dust.[12][13]

  • Packaging: Place the collected material into a clearly labeled, sealable hazardous waste container.

  • Decontamination: Wipe the spill area with a cloth dampened with a mild detergent solution.[8] Place all contaminated cleaning materials (cloths, dustpan) into the hazardous waste container.

  • Disposal: Seal the waste container and arrange for disposal through your institution's environmental health and safety (EHS) office.[1]

  • Doffing PPE & Hygiene: Carefully remove all PPE and place it in the hazardous waste container. Wash hands and any exposed skin thoroughly.

Disposal Plan: A Cradle-to-Grave Responsibility

All waste containing this compound, whether in solid form, in solution, or as contaminated materials, must be treated as hazardous waste.

  • Solid Waste: Collect unused compound and contaminated disposables (gloves, weigh boats, paper towels) in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect solutions containing the compound in a labeled, sealed hazardous waste container. Do not mix with incompatible waste streams.

  • Disposal: All waste must be disposed of through your institution's designated hazardous waste management program in accordance with local, state, and federal regulations.[1] Never dispose of this chemical down the drain or in regular trash.[13]

By adhering to these detailed protocols, researchers can confidently and safely handle this compound, fostering a secure laboratory environment conducive to innovation.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.